molecular formula C2H3Br2NO3 B1329649 2,2-Dibromo-2-nitroethanol CAS No. 69094-18-4

2,2-Dibromo-2-nitroethanol

Cat. No.: B1329649
CAS No.: 69094-18-4
M. Wt: 248.86 g/mol
InChI Key: FMNZAHDAULEOSO-UHFFFAOYSA-N
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Description

2,2-Dibromo-2-nitroethanol is a useful research compound. Its molecular formula is C2H3Br2NO3 and its molecular weight is 248.86 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromo-2-nitroethanol
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InChI

InChI=1S/C2H3Br2NO3/c3-2(4,1-6)5(7)8/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FMNZAHDAULEOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C([N+](=O)[O-])(Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0073613
Record name Ethanol, 2,2-dibromo-2-nitro-
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Molecular Weight

248.86 g/mol
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CAS No.

69094-18-4
Record name 2,2-Dibromo-2-nitroethanol
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Record name 2,2-Dibromo-2-nitroethanol
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Record name Ethanol, 2,2-dibromo-2-nitro-
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Record name 2,2-dibromo-2-nitroethanol
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Record name 2,2-DIBROMO-2-NITROETHANOL
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Foundational & Exploratory

2,2-Dibromo-2-nitroethanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dibromo-2-nitroethanol: Properties, Synthesis, and Applications

Introduction

This compound, often referred to by the acronym DBNE, is a halogenated nitroalkanol with significant utility as a broad-spectrum antimicrobial agent.[1][2] Its potent biocidal and biostatic properties have led to its widespread adoption as a preservative and disinfectant in numerous industrial and commercial sectors, including pharmaceuticals, personal care products, water treatment, and materials science.[3][4] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, reactivity, applications, and essential safety protocols.

It is crucial to distinguish this compound from another common biocide, Bronopol, which is 2-bromo-2-nitropropane-1,3-diol. While both are halogenated nitro compounds with antimicrobial activity, they are distinct chemical entities.[3]

Molecular Structure and Physicochemical Properties

The efficacy and reactivity of this compound are direct consequences of its molecular architecture. The structure features a central carbon atom bonded to two bromine atoms, a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH).[5] The strong electron-withdrawing nature of the two bromine atoms and the nitro group makes the central carbon highly electrophilic, a key feature in its mechanism of action.

Caption: 2D Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that there is significant variation in the reported melting point in the literature, which may be attributable to differences in purity or crystalline form. Values range from approximately 30°C to 123°C.[1][3][6]

PropertyValueSource(s)
Molecular Formula C₂H₃Br₂NO₃[5]
Molecular Weight 248.86 g/mol [4][5]
IUPAC Name This compound[5]
CAS Number 69094-18-4[4][5]
Appearance White crystalline solid or colorless to pale yellow liquid/oil.[1][3][4]
Melting Point 30°C[1][6]
Boiling Point ~121°C (at 19 Torr); ~240°C[1][4][6]
Solubility Soluble in water and alcohol. Slightly soluble in Benzene, Chloroform, DMSO.[1][3]
pKa 11.84 ± 0.10 (Predicted)[1]
InChIKey FMNZAHDAULEOSO-UHFFFAOYSA-N[5][7]

Synthesis and Purification

While several synthetic routes may exist, a common laboratory-scale preparation involves the bromination of a suitable nitroalkanol precursor. The following protocol is a representative method based on established principles of organic synthesis.

Experimental Protocol: Synthesis of this compound

Principle: This synthesis involves the base-mediated halogenation of 2-nitroethanol. The base deprotonates the carbon alpha to the nitro group, forming a nitronate anion. This nucleophilic anion then attacks molecular bromine. The process is repeated to yield the dibrominated product. Careful control of temperature is essential to manage the exothermic reaction and prevent degradation.

Materials:

  • 2-Nitroethanol

  • Bromine (Br₂)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-nitroethanol in an equal volume of deionized water. Place the flask in an ice bath and cool the solution to 0-5°C with stirring.

  • Base Addition: Prepare a solution of sodium hydroxide in water. Add this alkaline solution dropwise to the cooled 2-nitroethanol solution via the dropping funnel, ensuring the temperature does not exceed 10°C.

    • Causality: The addition of a base is critical to generate the nucleophilic nitronate anion. Slow, cold addition prevents runaway reactions and the formation of undesired byproducts.

  • Bromination: In the dropping funnel, carefully place a solution of bromine in water. Add the bromine solution dropwise to the reaction mixture. The characteristic reddish-brown color of bromine should disappear upon addition. Continue the addition until a faint, persistent bromine color remains.

    • Causality: The nitronate anion attacks the electrophilic bromine. The reaction is typically rapid. Maintaining a slight excess of bromine ensures the reaction goes to completion for the dibrominated product.

  • Quenching and Extraction: Once the reaction is complete, neutralize any excess base with a dilute acid (e.g., HCl) until the solution is slightly acidic. Transfer the mixture to a separatory funnel and extract the product three times with diethyl ether.

    • Causality: Neutralization stops the reaction. Diethyl ether is a suitable organic solvent for extracting the product from the aqueous phase.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

    • Causality: Removing residual water is crucial before solvent evaporation to obtain a pure product.

  • Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

G start Start: 2-Nitroethanol in Aqueous Solution cool Cool to 0-5°C in Ice Bath start->cool add_base Slowly Add Aqueous NaOH (Maintain T < 10°C) cool->add_base form_nitronate Nitronate Anion Formation (Nucleophile Generation) add_base->form_nitronate add_bromine Dropwise Addition of Aqueous Bromine form_nitronate->add_bromine reaction Electrophilic Attack on Br₂ (Dibromination Occurs) add_bromine->reaction extract Quench & Extract with Diethyl Ether reaction->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purification (Vacuum Distillation or Recrystallization) evaporate->purify end_node Final Product: Pure this compound purify->end_node

Caption: Workflow for the Synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The primary application of this compound as a biocide stems from its chemical reactivity. It is a moderate electrophilic agent.[8]

Biocidal Mechanism of Action: The antimicrobial activity of this compound is attributed to its ability to interact with crucial cellular components.[9] The proposed mechanism involves the covalent reaction with cellular nucleophiles, particularly the thiol (-SH) groups found in cysteine residues of enzymes and other proteins.[10] This interaction, known as S-alkylation, irreversibly inhibits enzyme function, disrupts cellular metabolism, and ultimately leads to cell death.[8][10] The highly electrophilic nature of the central carbon, enhanced by the three electron-withdrawing groups, facilitates this reaction.

G DBNE This compound (Electrophile) Cell Bacterial Cell DBNE->Cell Penetrates Cell Wall Target Target Protein (e.g., Enzyme with Cys-SH) Cell->Target Interacts with Nucleophiles Inactivated Inactivated Protein (Covalent Adduct) Target->Inactivated Covalent Modification (S-Alkylation) Death Metabolic Disruption & Cell Death Inactivated->Death

Caption: Proposed Biocidal Mechanism of this compound.

Other Chemical Reactions: Beyond its biocidal activity, this compound can participate in other organic reactions:

  • Substitution: The bromine atoms can be displaced by strong nucleophiles.[9]

  • Reduction: The nitro group can be reduced to an amine, and the entire molecule can be reduced to 2,2-dibromoethanol using potent reducing agents.[9]

  • Oxidation: Under strong oxidizing conditions, the primary alcohol can be oxidized to a carboxylic acid, yielding 2,2-dibromo-2-nitroacetic acid.[9]

Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound requires spectroscopic analysis. Based on its structure, the following spectral characteristics are expected:

  • ¹H NMR (Proton NMR): The spectrum would be relatively simple. A singlet or a broadened singlet would be expected for the two protons of the hydroxymethyl group (-CH₂OH). Another broadened singlet would correspond to the hydroxyl proton (-OH), which may exchange with trace amounts of D₂O in the solvent. The chemical shift of the -CH₂- protons would be downfield due to the proximity of the electron-withdrawing C(Br)₂(NO₂) group.[11][12]

  • ¹³C NMR (Carbon-13 NMR): Two distinct signals are expected. One signal for the hydroxymethyl carbon (-CH₂OH) and another, significantly downfield, for the quaternary carbon bearing the two bromine atoms and the nitro group (-C(Br)₂(NO₂)).[11][12]

  • IR (Infrared) Spectroscopy: Key absorption bands would confirm the presence of the principal functional groups: a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively, and C-Br stretching vibrations in the fingerprint region (typically below 800 cm⁻¹).[11]

  • MS (Mass Spectrometry): The mass spectrum would be characterized by a molecular ion peak (M⁺). A key feature would be the distinctive isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of roughly 1:2:1.[12]

Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool in various research and industrial applications:

  • Antimicrobial Agent: Its primary use is as a potent biocide and preservative in cosmetics, shampoos, lotions, and pharmaceutical formulations to prevent microbial contamination.[3][4] It is also used in industrial settings like water treatment for cooling towers, and in the paper, pulp, oil, and gas industries to control bacterial and fungal growth.[1][3]

  • Organic Synthesis: It serves as a reagent and building block for synthesizing other complex organic molecules, particularly other brominated compounds.[4]

  • Polymer Chemistry: It can be used as a cross-linking agent to modify the properties of polymers, enhancing their durability and stability.[4][7]

  • Biochemical Research: Its ability to inhibit enzymes makes it a useful tool for studying metabolic pathways and as a potential lead for developing new enzyme inhibitors.[7]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazards: It is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[5][13]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Do not eat, drink, or smoke when using this product. Ensure containers are tightly closed and stored in a cool, dry, and well-ventilated place.[13][14]

  • First Aid: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.[13]

References

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications.
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  • Chemicalbook. (2024). 6-O-α-D-Galactopyranosyl-β-D-fructofuranosyl α-D-glucopyranoside | 470-57-5.
  • J&K Scientific LLC. (n.d.). This compound | 69094-18-4.
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  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • National Institutes of Health (NIH). (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death.
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Sources

An In-depth Technical Guide to 2,2-Dibromo-2-nitroethanol (CAS: 69094-18-4)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Halonitroalkanol

2,2-Dibromo-2-nitroethanol, identified by CAS number 69094-18-4 and often abbreviated as DBNE, is a potent organic compound belonging to the halonitroalkanol family.[1][2] While it may not be a household name, its utility in various industrial and research settings is significant. Primarily recognized for its powerful broad-spectrum antimicrobial properties, DBNE serves as an highly effective biocide, preservative, and fungicide.[3][4] Its applications span from industrial water treatment and manufacturing processes to the preservation of cosmetics, personal care products, and paints.[2][3][4]

In the context of pharmaceutical development, DBNE is valuable as a preservative in certain formulations, such as eye drops and topical creams, ensuring product stability and safety by preventing microbial contamination.[3][4] It is also employed in laboratory settings as a versatile reagent for organic synthesis, particularly in the preparation of other specialized brominated compounds.[4] This guide provides a comprehensive technical overview of DBNE, delving into its chemical properties, a reasoned synthesis pathway, its mechanism of action, and practical methodologies for its analysis and safe handling.

Section 1: Physicochemical Properties and Structural Elucidation

This compound is a compound whose physical state can be a colorless to pale yellow oil or a white crystalline solid, depending on purity and ambient temperature.[2] Its molecular structure, featuring a primary alcohol and a carbon atom geminally substituted with two bromine atoms and a nitro group, is the source of its significant reactivity and biocidal activity.[5]

Core Chemical Identity

The fundamental identifiers and properties of this compound are summarized below. It is crucial to distinguish DBNE from the similarly named biocide Bronopol (2-Bromo-2-nitropropane-1,3-diol), as they are distinct chemical entities with different properties and applications.[3]

PropertyValueSource(s)
CAS Number 69094-18-4[2][5]
Molecular Formula C₂H₃Br₂NO₃[2][5]
Molecular Weight 248.86 g/mol [1][2][5]
IUPAC Name This compound[5]
Synonyms DBNE, Dibromo-2-nitroethanol, 2,2-dibromo-2-nitro-1-ethanol[2][5]
Appearance Colorless to pale yellow oil or white crystalline solid[2][3]
Melting Point ~30 °C[2]
Boiling Point 121 °C (at 19 Torr)[2]
Solubility Soluble in water and alcohol; slightly soluble in Benzene, Chloroform, DMSO[2][3]
Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A triplet corresponding to the hydroxyl proton (-OH) would be observed, with its chemical shift being dependent on solvent and concentration. A doublet corresponding to the two protons of the methylene group (-CH₂) adjacent to the hydroxyl group would also be present. The coupling between the -CH₂ and -OH protons would lead to this splitting pattern.

  • ¹³C NMR: The carbon NMR spectrum would show two distinct signals. One signal for the methylene carbon (-CH₂OH) would appear at a higher field, while the quaternary carbon atom bonded to the two bromine atoms and the nitro group (CBr₂(NO₂)) would appear at a lower field due to the strong deshielding effects of the electronegative substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A strong, broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. Asymmetric and symmetric stretching of the nitro group (NO₂) would produce strong absorptions around 1550-1570 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-Br stretching vibrations would be observed in the fingerprint region, typically below 700 cm⁻¹.[6]

Section 2: Synthesis Pathway and Reaction Causality

A specific, peer-reviewed synthesis protocol for this compound is not prominently available. However, a logical and chemically sound two-step pathway can be proposed based on well-established organic reactions: the Henry Reaction followed by an α-halogenation.

Proposed Synthetic Workflow

The synthesis initiates from simple, inexpensive starting materials: nitromethane and formaldehyde.[7]

G cluster_0 Step 1: Henry Reaction (Nitroaldol Addition) cluster_1 Step 2: α-Bromination Nitromethane Nitromethane (CH₃NO₂) Intermediate 2-Nitroethanol Nitromethane->Intermediate Condensation Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Intermediate Condensation Base Base Catalyst (e.g., NaOH) Base->Intermediate Condensation Product This compound Intermediate->Product Halogenation Bromine Bromine (Br₂) (2 equivalents) Bromine->Product

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol and Mechanistic Rationale

Step 1: Synthesis of 2-Nitroethanol via the Henry Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[7]

  • Causality: The key to this reaction is the acidity of the α-hydrogens of nitromethane. The electron-withdrawing nitro group stabilizes the conjugate base (a nitronate anion) through resonance, making the α-protons sufficiently acidic to be removed by a base like sodium hydroxide. This nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of formaldehyde.

  • Protocol:

    • In a reaction vessel equipped with a stirrer and cooling bath, a solution of nitromethane in a suitable solvent (e.g., ethanol) is prepared.

    • The solution is cooled to 0-5 °C.

    • A catalytic amount of an aqueous base solution (e.g., 10% NaOH) is added dropwise while maintaining the temperature.

    • An aqueous solution of formaldehyde (formalin) is then added slowly, ensuring the temperature does not exceed 10-15 °C.

    • After the addition is complete, the reaction is stirred at room temperature for several hours until completion (monitored by TLC or GC).

    • The reaction mixture is neutralized with a dilute acid (e.g., HCl) and the product, 2-nitroethanol, is extracted using an organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude 2-nitroethanol.[7]

Step 2: α-Bromination of 2-Nitroethanol

The intermediate, 2-nitroethanol, is then subjected to halogenation to yield the final product.

  • Causality: The remaining hydrogen on the α-carbon of 2-nitroethanol is still acidic due to the adjacent nitro group. In the presence of a base, an enolate-like nitronate intermediate can form. This intermediate, or the corresponding enol tautomer under acidic conditions, is nucleophilic and will readily attack an electrophilic halogen source like molecular bromine (Br₂).[8] The reaction proceeds twice to replace both α-hydrogens with bromine atoms. The electron-withdrawing bromine atom added in the first step further increases the acidity of the remaining α-hydrogen, facilitating the second bromination.

  • Protocol (Hypothetical):

    • The crude 2-nitroethanol from Step 1 is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

    • The solution is cooled in an ice bath.

    • Two equivalents of molecular bromine (Br₂) are added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

    • The reaction is allowed to warm to room temperature and stirred until the characteristic red-brown color of bromine disappears.

    • The reaction mixture is quenched by pouring it into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to neutralize any excess bromine.

    • The product is extracted with an organic solvent, washed with brine, dried, and the solvent is evaporated.

    • Purification via vacuum distillation or column chromatography would yield pure this compound.

Section 3: Mechanism of Antimicrobial Action

The high efficacy of DBNE as a biocide is attributed to its chemical structure. While direct mechanistic studies on DBNE are scarce, a robust hypothesis can be formulated based on the well-documented action of the related compound, Bronopol. The mechanism is believed to be a two-pronged attack on microbial cells.[9]

  • Oxidation of Essential Thiols: The primary mode of action is likely the oxidation of crucial sulfhydryl (thiol) groups within the microbial cell.[9] Key enzymes and structural proteins rely on cysteine residues with free thiol groups for their function. DBNE, under aerobic conditions, can catalytically oxidize these thiols. This process disrupts enzyme function, inhibits metabolism, and compromises the integrity of the cell membrane, leading to bacteriostasis and eventual cell death.[9]

  • Generation of Reactive Oxygen Species (ROS): This catalytic oxidation of thiols involves atmospheric oxygen as the final oxidant. A consequence of this reaction is the production of reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). These ROS are highly damaging to cellular components, including DNA, lipids, and proteins, contributing significantly to the compound's bactericidal activity.[9]

G cluster_cell Microbial Cell DBNE This compound (DBNE) Thiol Cellular Thiols (e.g., in Enzymes, Glutathione) DBNE->Thiol Catalytic Interaction OxidizedThiol Oxidized Thiols (Disulfides) Thiol->OxidizedThiol Oxidation ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Thiol->ROS via O₂ O2 Atmospheric O₂ O2->ROS Reduction Damage Cellular Damage (Enzyme Inactivation, Membrane Disruption) OxidizedThiol->Damage ROS->Damage Death Bacteriostasis & Cell Death Damage->Death

Caption: Proposed antimicrobial mechanism of DBNE via thiol oxidation.

Section 4: Applications in Research and Industry

DBNE's unique combination of properties makes it a valuable tool across multiple sectors.

Application AreaSpecific UseRationale for UseSource(s)
Industrial Water Treatment Biocide in cooling towers, industrial circulating water, and pulp/paper mills.Highly effective at low concentrations against a broad spectrum of bacteria, algae, and fungi that cause biofouling, corrosion, and material degradation.[2][3]
Preservation Preservative in cosmetics, personal care products, paints, coatings, and adhesives.Prevents microbial spoilage, extending product shelf life and ensuring consumer safety. Its water solubility facilitates incorporation into aqueous formulations.[3][4]
Oil & Gas Industry Biocide to control microbial growth in pipelines and storage tanks.Prevents microbially influenced corrosion and the formation of biofilms that can impede flow and contaminate products.[2][3]
Pharmaceuticals Preservative in non-sterile topical and ophthalmic formulations.Provides robust antimicrobial protection in products susceptible to contamination, ensuring the stability and safety of the medication.[3][4]
Organic Synthesis Reagent and chemical intermediate.The reactive C-Br and C-NO₂ bonds allow it to be used as a building block for more complex molecules, particularly other brominated or nitro-containing compounds.[4]
Polymer Chemistry Cross-linking agent.Can be used to form covalent bonds between polymer chains, enhancing the durability, stability, and mechanical properties of the material.[4]

Section 5: Analytical and Quality Control Methodologies

Ensuring the purity and concentration of DBNE is critical for its effective and safe use. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.

HPLC Protocol for Purity Assessment

This protocol describes a general-purpose reverse-phase HPLC method suitable for determining the purity of a DBNE sample.

  • Principle: The sample is separated on a nonpolar stationary phase (C18) with a polar mobile phase. DBNE, being a moderately polar compound, will be retained on the column and separated from potential impurities. Detection is achieved using a UV detector, as the nitro group acts as a chromophore.[10][11]

  • Instrumentation and Reagents:

    • HPLC system with UV-Vis detector, pump, autosampler, and column oven.

    • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • DBNE reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210-220 nm (optimized based on UV scan of the reference standard).

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately prepare a stock solution of the DBNE reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

    • Sample Preparation: Accurately weigh a sample of DBNE and dissolve it in the mobile phase to a concentration within the calibration range of the standards.

    • Analysis: Inject the standards to generate a calibration curve. Inject the sample solution.

    • Quantification: The purity of the DBNE sample is calculated by comparing the peak area of the main component to the total area of all peaks (Area % method) or by quantifying against the calibration curve.

Caption: General workflow for HPLC analysis of DBNE.

Section 6: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.[5]

Hazard Identification

Based on GHS classifications, DBNE presents multiple significant hazards.[5]

Hazard ClassGHS CategoryHazard Statement
ExplosivesDivision 1.1H201: Explosive; mass explosion hazard
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin CorrosionSub-category 1AH314: Causes severe skin burns and eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
CarcinogenicityCategory 2H351: Suspected of causing cancer
STOT (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic life
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a chemically resistant lab coat and gloves (e.g., nitrile or neoprene).

    • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. Avoid subjecting the material to grinding, shock, or friction due to its explosive properties.[5]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration (0-8 °C) under an inert atmosphere is recommended.[2] Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong bases and reducing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

References

A consolidated list of sources cited throughout this guide is provided below for verification and further reading.

  • This compound: An Overview of Its Properties and Applications. (n.d.). INNO Specialty Chemicals.
  • I understand the bromination mechanism. How does a primary alcohol affect the reaction? (2021, March 12). Reddit. [Link]

  • This compound. (n.d.). Chem-Impex.
  • 2-nitroethanol. (n.d.). Organic Syntheses Procedure.
  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (2022, March 29). PMC - NIH. [Link]

  • Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. (2021, September 8). ACS Publications. [Link]

  • Separation of 2,2,2-Tribromoethanol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Bromination Mechanism. (2011, December 24). YouTube. [Link]

  • This compound. (n.d.). Seven Chongqing Chemdad Co., Ltd.
  • This compound | C2H3Br2NO3 | CID 93395. (n.d.). PubChem. [Link]

  • Determination of bronopol and its degradation products by HPLC. (2015, August 5). ResearchGate. [Link]

  • 2-Bromo-2-nitroethanol | C2H4BrNO3 | CID 95508. (n.d.). PubChem. [Link]

  • Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH. [Link]

  • IR and NMR spectroscopy. (n.d.). Slideshare. [Link]

  • Reactions at the α-Carbon. (n.d.). MSU Chemistry. [Link]

  • compared using 13C nmr spectroscopy. (n.d.). PMT. [Link]

  • analytical methods. (n.d.). ATSDR. [Link]

  • (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (n.d.). ResearchGate. [Link]

  • (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (2022, March 29). ResearchGate. [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. [Link]

  • The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1, $-diol). (n.d.). Amazon S3. [Link]

  • Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). (n.d.). PubMed. [Link]

  • Reactivity of Alpha Hydrogens. (2023, January 22). Chemistry LibreTexts. [Link]

  • A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatiza. (2022, July 8). ResearchGate. [Link]

  • Mechanisms of Action of Biocides. (n.d.). ResearchGate. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. [Link]

  • alpha-halogenation of ketones. (2020, February 22). YouTube. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,2-Dibromo-2-nitroethanol

Foreword: The Strategic Importance of this compound (DBNE)

This compound (DBNE) is a halogenated nitroalkanol of significant industrial and research interest. It serves primarily as a potent biocide and preservative, invaluable in formulating antifungal and antibacterial solutions for personal care products, paints, industrial water systems, and coatings.[1][2] Its efficacy stems from its ability to inhibit microbial growth, thereby ensuring product integrity and safety.[1] Beyond its direct application as a biocide, DBNE is a crucial intermediate in the synthesis of other complex molecules, including the widely used antimicrobial agent Bronopol (2-Bromo-2-nitro-1,3-propanediol).[3]

This guide provides an in-depth exploration of the primary synthesis pathways for DBNE, grounded in established chemical principles. We will dissect the causality behind experimental choices, present detailed protocols, and offer insights honed from a practical, field-proven perspective. The objective is to equip researchers, chemists, and drug development professionals with a robust understanding of the synthesis, mechanisms, and critical parameters involved in the production of this versatile compound.

Chapter 1: Physicochemical & Spectroscopic Data

A thorough understanding of the target molecule's properties is foundational to any synthesis campaign. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
CAS Number 69094-18-4[1][2][4][5]
Molecular Formula C₂H₃Br₂NO₃[1][4][5]
Molecular Weight 248.86 g/mol [1][4][5]
Appearance Colorless to light yellow liquid/oil[1][2]
Boiling Point ~121 °C @ 19 Torr; ~240 °C (est.)[1][2]
Density ~2.358 g/cm³ (estimate)[2]
IUPAC Name This compound[5]
Synonyms DBNE, Dibromo-2-nitroethanol[2][5]

Chapter 2: Core Synthesis Pathways & Mechanistic Insights

The synthesis of DBNE can be approached from several distinct starting materials. The choice of pathway is often dictated by factors such as raw material availability, desired yield and purity, and scalability for industrial application. This chapter will explore the most prominent and scientifically validated routes.

Overview of Synthetic Strategies

The following diagram illustrates the primary precursor-to-product relationships in DBNE synthesis.

G cluster_0 Starting Materials cluster_1 Key Intermediates / Reactions cluster_2 Final Product Tris(hydroxymethyl)nitromethane Tris(hydroxymethyl)nitromethane Hydrolysis & Bromination Hydrolysis & Bromination Tris(hydroxymethyl)nitromethane->Hydrolysis & Bromination Pathway 1 Bromopicrin Bromopicrin Condensation w/ Formaldehyde Condensation w/ Formaldehyde Bromopicrin->Condensation w/ Formaldehyde Pathway 2 Nitromethane Nitromethane Henry Reaction & Dibromination Henry Reaction & Dibromination Nitromethane->Henry Reaction & Dibromination Pathway 3 Monobromonitromethane Monobromonitromethane Condensation Condensation Monobromonitromethane->Condensation Pathway 4 DBNE This compound Hydrolysis & Bromination->DBNE Condensation w/ Formaldehyde->DBNE Henry Reaction & Dibromination->DBNE Condensation->DBNE

Caption: Primary synthesis strategies for this compound (DBNE).

Pathway 1: Synthesis from Tris(hydroxymethyl)nitromethane

This pathway is notable for its high yield and purity, making it suitable for industrial-scale production.[6] It leverages a readily available and relatively inexpensive starting material.

Core Principle: The synthesis proceeds in two main steps within a single pot. First, tris(hydroxymethyl)nitromethane is subjected to alkaline hydrolysis to eliminate two molecules of formaldehyde. The resulting intermediate is then directly brominated in situ to yield DBNE.

Mechanistic Causality:

  • Alkaline Hydrolysis: The use of a strong base (e.g., sodium hydroxide) facilitates a retro-Henry (retro-nitroaldol) reaction. The electron-withdrawing nitro group acidifies the alpha-carbon proton, but in this case, the base attacks the hydroxymethyl groups, leading to the cleavage of C-C bonds and the release of formaldehyde.

  • Bromination: The subsequent addition of a brominating agent, such as elemental bromine, occurs at the alpha-carbon. This carbon is highly activated by the adjacent nitro group, making it susceptible to electrophilic attack after deprotonation, leading to the substitution of its hydrogen atoms with bromine. The reaction temperature is kept low (-10 to 10°C) to control the exothermicity of the bromination and minimize side reactions.[6]

Pathway 2: Synthesis from Bromopicrin (Tribromonitromethane)

This method is particularly insightful as it clearly identifies DBNE as a stable, isolable intermediate in the synthesis of Bronopol.[3]

Core Principle: This pathway involves the reaction of bromopicrin (CBr₃NO₂) with formaldehyde (often from paraformaldehyde) in the presence of a base.

Mechanistic Causality:

  • Nucleophilic Attack: The reaction is initiated by the base-catalyzed formation of the nitronate anion from an appropriate precursor in the mix (like nitromethane, often added alongside bromopicrin). A key step is the reaction with formaldehyde.

  • Intermediate Formation: The reaction between bromopicrin and formaldehyde under basic conditions is complex. A crucial stage is the formation of the DBNE intermediate. The process is highly exothermic, especially in the initial phase, requiring careful control of the base addition rate and temperature to ensure selectivity.[3] The transformation from bromopicrin to DBNE is reported to be rapid and occurs early in the base addition process.[3]

G Bromopicrin Bromopicrin (CBr₃NO₂) DBNE This compound (DBNE) Bromopicrin->DBNE Reacts with Formaldehyde Formaldehyde (CH₂O) Formaldehyde->DBNE Reacts with Base Base (e.g., NaOH) Base->DBNE Catalyzes Bronopol Bronopol DBNE->Bronopol Further reaction w/ Formaldehyde & Base

Caption: DBNE formation as a key intermediate from Bromopicrin.

Pathway 3: Synthesis from Nitromethane

This is a classical approach based on the Henry (nitroaldol) reaction, followed by bromination. While fundamentally sound, some sources suggest it can be complicated by low yields and the formation of byproducts, such as the related compound Bronopol (2-bromo-2-nitro-1,3-propanediol).[6][7]

Core Principle: Nitromethane is first condensed with formaldehyde in an alkali-catalyzed reaction to form a nitroalkanol intermediate. This intermediate is then subjected to bromination to install the two bromine atoms on the alpha-carbon.

Mechanistic Causality:

  • Henry Reaction: In the presence of a base, nitromethane is deprotonated to form a resonance-stabilized nitronate anion. This anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation yields a nitroalkanol. Controlling the stoichiometry is critical; an excess of formaldehyde can lead to the formation of di- and tri-hydroxymethylated products.[7][8]

  • Dibromination: The hydrogen atoms on the carbon bearing the nitro group are acidic and can be removed by a base. The resulting anion readily reacts with an electrophilic bromine source (e.g., Br₂) to yield the final product. Two equivalents of bromine are required for the dibromination.

Pathway 4: Synthesis from Monobromonitromethane

This pathway is a variation of Pathway 3, starting with a pre-brominated precursor.

Core Principle: Monobromonitromethane is reacted with a formaldehyde solution in the presence of an alkaline catalyst.[9]

Mechanistic Causality:

  • Condensation: Similar to the Henry reaction, the process begins with the deprotonation of monobromonitromethane at the alpha-carbon. The presence of one bromine atom and the nitro group makes this proton particularly acidic. The resulting carbanion then attacks formaldehyde.

  • Further Bromination: To arrive at DBNE, a subsequent bromination step would be required to add the second bromine atom, or the reaction conditions must be designed to facilitate this in situ. The provided source focuses on the initial condensation to form a monobrominated diol, which highlights the stepwise nature of these reactions.[9]

Chapter 3: Verified Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes checkpoints and rationale, reflecting best practices for safety, yield, and purity.

Protocol 3.1: High-Yield Synthesis from Tris(hydroxymethyl)nitromethane

This protocol is adapted from a patented industrial method known for its efficiency.[6]

Materials & Reagents:

  • Tris(hydroxymethyl)nitromethane

  • Sodium Hydroxide (NaOH) solution (e.g., 25% w/w)

  • Liquid Bromine (Br₂)

  • Toluene (for extraction)

  • Water (deionized)

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare an aqueous solution of tris(hydroxymethyl)nitromethane. Cool the flask in an ice bath to an internal temperature of 0-5°C.

    • Causality: Low temperature is crucial to control the exothermic nature of the subsequent neutralization and bromination steps.

  • Alkaline Hydrolysis: Slowly add the 25% NaOH solution dropwise while maintaining the temperature below 10°C. The amount of NaOH should be sufficient to neutralize the starting material and catalyze the hydrolysis (typically 1.0 to 1.2 molar equivalents).

    • Checkpoint: Monitor the pH to ensure the solution remains basic during this step. The reaction involves the elimination of formaldehyde.

  • Bromination: Once the hydrolysis is complete, begin the dropwise addition of liquid bromine via the dropping funnel. A stoichiometric amount of at least 2 moles of bromine per mole of starting material is required.[6]

    • Critical Control: Maintain the reaction temperature between -10°C and 10°C throughout the bromine addition.[6] This is the most critical phase for preventing side reactions and ensuring safety. The reaction is typically rapid and concludes shortly after the addition is complete.

  • Work-up and Extraction: After the reaction is complete, the mixture will likely consist of an oil layer (the product) and an aqueous layer. Transfer the entire mixture to a separatory funnel.

    • Self-Validation: The formation of a dense, oily lower layer is a primary indicator of product formation.

  • Solvent Extraction: Extract the aqueous layer with toluene to recover any dissolved product. Combine the toluene extracts with the initial oil layer.[6]

  • Purification: Wash the combined organic layers with water to remove any residual salts or water-soluble impurities.

  • Isolation: Remove the toluene under reduced pressure using a rotary evaporator. The residue will be highly pure this compound.[6]

    • Final Checkpoint: Characterize the final product using techniques like NMR, IR spectroscopy, and HPLC to confirm its identity and purity against the reference data in Chapter 1.

Protocol 3.2: Synthesis via Bromopicrin Intermediate Pathway

This protocol describes the formation of DBNE as a key intermediate, adapted from methodologies aimed at producing Bronopol.[3]

Materials & Reagents:

  • Bromopicrin (Tribromonitromethane)

  • Paraformaldehyde

  • Nitromethane

  • Sodium Hydroxide (NaOH) solution (e.g., 0.5 N)

  • Water

  • Ice/water bath for cooling

Step-by-Step Procedure:

  • Initial Slurry: To a jacketed reactor equipped with stirring, charge water, paraformaldehyde, bromopicrin, and a molar equivalent of nitromethane at room temperature.[3] This creates a reaction slurry.

    • Rationale: Paraformaldehyde serves as the source of formaldehyde. The presence of multiple reactants sets the stage for a complex condensation.

  • Heating and Initial Base Addition: Heat the mixture to approximately 45-50°C. Begin a very slow, controlled dropwise addition of the NaOH solution.

    • Critical Control: The initial phase of the reaction, where bromopicrin is converted to DBNE, is highly exothermic.[3] The rate of base addition must be carefully managed to keep the temperature within the desired range (e.g., below 55°C). According to literature, the formation of DBNE is largely complete after the first 10-20% of the total base has been added.[3]

  • Monitoring the Intermediate: For analytical purposes, it is possible to take aliquots during the initial phase of the base addition to monitor the consumption of bromopicrin and the formation of DBNE via HPLC or GC-MS.

    • Self-Validation: A successful first stage is marked by the near-complete disappearance of the bromopicrin starting material.

  • Isolation of DBNE (If desired): To isolate DBNE as the final product, the reaction would be stopped after the initial stage. This would involve neutralizing the mixture with a suitable acid, followed by extraction with an organic solvent (e.g., toluene or chloroform) and purification as described in Protocol 3.1.[6]

Chapter 4: Safety & Handling Considerations

The synthesis of this compound involves hazardous materials and exothermic reactions that demand strict safety protocols.

  • Reagents: Liquid bromine is highly corrosive, toxic, and volatile. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. Nitromethane and its halogenated derivatives are toxic and potentially unstable.

  • Exothermic Reactions: Both the hydrolysis and bromination steps can release significant amounts of heat. The use of an ice bath and slow, controlled addition of reagents is not merely a suggestion but a critical safety requirement to prevent thermal runaway.

  • Waste Disposal: Halogenated organic waste and residual bromine must be disposed of according to institutional and federal guidelines. Quenching excess bromine with a reducing agent like sodium thiosulfate may be necessary.

Conclusion

The synthesis of this compound is a well-established process achievable through several strategic pathways. The choice between starting from tris(hydroxymethyl)nitromethane, bromopicrin, or nitromethane depends on the specific objectives of the laboratory or production facility, balancing factors of yield, purity, cost, and scalability. The most robust and industrially viable methods, such as the one starting from tris(hydroxymethyl)nitromethane, offer high yields through carefully controlled, one-pot procedures.[6] A deep understanding of the underlying reaction mechanisms—primarily the Henry reaction and the chemistry of alpha-halogenated nitroalkanes—is paramount for troubleshooting, optimization, and ensuring safe operation.

References

  • Vertex AI Search Result 1: Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Vaibhav Fine Chem.
  • Vertex AI Search Result 2: CN104926661A - Synthetic method for bronopol.
  • Vertex AI Search Result 5: Synthesis of bronopol. PrepChem.com.
  • Vertex AI Search Result 6: Method for producing this compound.
  • Vertex AI Search Result 13: this compound. Chem-Impex.
  • Vertex AI Search Result 15: US20110065964A1 - Process For The Preparation Of Bronopol.
  • Vertex AI Search Result 16: this compound | CAS 69094-18-4 | SCBT. Santa Cruz Biotechnology.
  • Vertex AI Search Result 18: this compound Seven Chongqing Chemdad Co., Ltd. Chemdad.
  • Vertex AI Search Result 19: Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol.
  • Vertex AI Search Result 20: this compound | C2H3Br2NO3 | CID 93395. PubChem.

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The Dual-Pronged Attack: Unraveling the Antimicrobial Mechanism of 2,2-Dibromo-2-nitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromo-2-nitroethanol (DBNE), a potent halogenated nitroalkanol, has carved a significant niche as a broad-spectrum antimicrobial agent in numerous industrial and pharmaceutical applications.[1][2][3] Its efficacy stems not from a single mode of action, but from a sophisticated, dual-pronged chemical assault on microbial cells. This guide provides a comprehensive technical exploration of the core antimicrobial mechanisms of DBNE, moving beyond surface-level descriptions to delve into the underlying chemical reactions and cellular consequences. We will dissect its function as a formaldehyde-releasing agent and, critically, its direct and disruptive interaction with essential microbial enzyme systems. This document is structured to provide drug development professionals and researchers with a foundational understanding, supported by field-proven experimental methodologies to validate and explore these mechanisms.

Introduction: The Chemical Identity and Antimicrobial Profile of DBNE

This compound (DBNE) is a white crystalline solid, soluble in water and alcohol, belonging to a class of antimicrobial compounds that includes the well-studied biocide Bronopol (2-bromo-2-nitropropane-1,3-diol).[1][4] Its chemical structure, featuring a nitro group and two bromine atoms attached to the same carbon, is central to its reactivity and potent biological activity.

DBNE exhibits a broad spectrum of activity, effectively controlling the growth of a wide range of bacteria (both Gram-positive and Gram-negative), fungi, and yeasts.[1] This versatility has led to its use as a preservative in cosmetics, personal care products, water treatment systems, and pharmaceutical formulations.[1][3] The core of its efficacy lies in a dual-mechanism approach, making it a robust agent against microbial proliferation.

The Primary Offensive: Formaldehyde Release

A key feature of DBNE and related compounds is their ability to act as formaldehyde-releasing agents, particularly under alkaline conditions.[4][5] This decomposition is not a mere byproduct but a central pillar of its antimicrobial strategy.

The Chemistry of Decomposition

Under aqueous and slightly alkaline conditions (pH > 7), DBNE undergoes decomposition. This process involves the elimination of its bromo and nitro groups, leading to the slow and sustained release of formaldehyde. While the precise kinetics for DBNE are not extensively published, the mechanism for the closely related Bronopol is well-understood and serves as an excellent model. The reaction is driven by the electron-withdrawing nature of the nitro and bromo substituents, facilitating the cleavage of the carbon-carbon bond.

G DBNE This compound (DBNE) Intermediate Unstable Intermediate DBNE->Intermediate pH > 7 (Aqueous Solution) Formaldehyde Formaldehyde (HCHO) Intermediate->Formaldehyde Byproducts Bromide & Nitrite Ions Intermediate->Byproducts

Antimicrobial Action of Liberated Formaldehyde

The released formaldehyde is a potent, non-specific biocide. Its mechanism involves the covalent cross-linking of vital macromolecules.[5]

  • Protein Cross-linking: Formaldehyde reacts with primary amine groups (e.g., in lysine) and thiol groups (in cysteine) on proteins, forming methylene bridges. This cross-linking denatures enzymes and structural proteins, leading to a catastrophic loss of function.

  • DNA Damage: It can also form cross-links between DNA bases and between DNA and proteins, disrupting DNA replication and transcription, ultimately leading to cell death.

The Secondary, Direct Assault: Thiol Oxidation and Enzyme Inhibition

While formaldehyde release is a powerful weapon, it is not the sole mechanism. Evidence strongly indicates that DBNE, much like Bronopol, engages in a direct and debilitating attack on microbial cells through the oxidation of essential thiol groups.[6][7][8] This action is independent of formaldehyde release and is particularly effective against metabolically active cells.

The Target: Thiol-Containing Enzymes

Many critical microbial enzymes rely on the sulfhydryl (-SH) group of cysteine residues for their catalytic activity and structural integrity. These include:

  • Dehydrogenases: Essential for cellular respiration and energy production.

  • Proteases: Involved in protein turnover and metabolism.

  • Other metabolic enzymes: Crucial for various biosynthetic pathways.

The thiol group in its reduced state is a potent nucleophile and essential for enzyme function. DBNE and its analogs specifically target these vulnerable sites.

The Reaction: Catalytic Oxidation of Thiols

Under aerobic conditions, the interaction between DBNE/Bronopol and thiols is a catalytic oxidation process.[6] The biocide facilitates the transfer of electrons from cellular thiols (like cysteine or glutathione) to atmospheric oxygen. This reaction has two major consequences:

  • Disulfide Bond Formation: The primary reaction is the oxidation of two thiol groups to form a disulfide bond (R-S-S-R).[7] This modification can drastically alter a protein's three-dimensional structure, inactivating the enzyme.

  • Generation of Reactive Oxygen Species (ROS): This catalytic cycle uses oxygen as the terminal electron acceptor, producing harmful byproducts like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[6] These ROS inflict widespread oxidative damage to lipids, proteins, and nucleic acids, contributing significantly to the bactericidal effect.

// Invisible edges for layout edge [style=invis]; DBNE -> Thiol; Disulfide -> ROS; } dot Caption: Figure 2. Proposed Mechanism of Thiol Oxidation by DBNE

This dual mechanism—releasing a non-specific biocide (formaldehyde) while simultaneously targeting specific, vital enzyme functions—makes DBNE a highly effective and difficult-to-resist antimicrobial agent.

Data Presentation: Antimicrobial Efficacy

Table 1: Representative Minimum Inhibitory Concentration (MIC) for Bronopol

Microorganism Type MIC (µg/mL) Reference
Escherichia coli Gram-negative Bacteria 12.5 - 50 [9]
Pseudomonas aeruginosa Gram-negative Bacteria 12.5 - 50 [9]
Staphylococcus aureus Gram-positive Bacteria 12.5 - 50 [9]
Candida albicans Yeast 1600 [9]

| Aspergillus niger | Mold | 3200 |[9] |

Note: These values are for Bronopol and serve as a strong indicator of the expected efficacy range for DBNE. Actual MICs for DBNE should be determined empirically for specific applications.

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the mechanisms described must be verifiable. The following are detailed, step-by-step methodologies for key experiments that form a self-validating system for investigating the antimicrobial action of DBNE.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol establishes the baseline efficacy of DBNE against a target microorganism.

G A Prepare standardized microbial inoculum (e.g., 0.5 McFarland) C Inoculate 96-well plate: - 100 µL broth/DBNE dilution - 5-10 µL inoculum A->C B Prepare serial two-fold dilutions of DBNE in Mueller-Hinton Broth B->C D Include Controls: - Growth Control (no DBNE) - Sterility Control (no inoculum) C->D E Incubate plate (e.g., 18-24h at 37°C) C->E F Read results visually or with plate reader (OD600) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Methodology:

  • Preparation of DBNE Stock: Prepare a concentrated stock solution of DBNE (e.g., 1024 µg/mL) in a suitable solvent (e.g., 50% Ethanol/Water).

  • Microplate Setup: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to wells in columns 2 through 12. Add 200 µL to wells in column 1.

  • Serial Dilution: Add 100 µL of the 2x final top concentration of DBNE stock solution to the wells in column 1. Mix well and transfer 100 µL from column 1 to column 2. Continue this serial two-fold dilution across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no DBNE), and column 12 as the sterility control.

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (columns 1-11) with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is the lowest concentration of DBNE at which there is no visible growth.

Protocol 2: Assay for Thiol Depletion using Ellman's Reagent

This protocol quantifies the direct reaction of DBNE with sulfhydryl groups.

Methodology:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.

    • Thiol Standard: Prepare a standard curve using known concentrations of L-cysteine (e.g., 0.1 to 1.5 mM) in Reaction Buffer.

  • Reaction Setup: In a 96-well plate or cuvettes, combine the sample (e.g., microbial cell lysate or a pure thiol-containing protein) with varying concentrations of DBNE. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the reaction to proceed.

  • Measurement:

    • To each well/cuvette, add 50 µL of the DTNB solution and 2.5 mL of the Reaction Buffer.

    • Incubate at room temperature for 15 minutes to allow the color to develop.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Quantification: The concentration of remaining free thiols is determined by comparing the absorbance of the DBNE-treated samples to the standard curve. A decrease in absorbance relative to an untreated control indicates thiol depletion.

Protocol 3: Quantification of Formaldehyde Release via HPLC

This protocol provides a precise method to measure the rate and extent of formaldehyde release from DBNE.

Methodology:

  • Sample Preparation: Incubate a known concentration of DBNE in an aqueous buffer (e.g., phosphate buffer at pH 7.4 or higher) at a controlled temperature (e.g., 40°C). Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Derivatization: React the collected aliquots with a derivatizing agent. A common method is post-column derivatization with acetylacetone (Nash reagent), which forms a yellow product (3,5-diacetyl-1,4-dihydrolutidine) that can be detected spectrophotometrically. Alternatively, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be used.

  • HPLC Conditions (Post-Column Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture, such as 15% 0.05 M Ammonium Acetate in water and 85% Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Post-Column Reaction: Mix eluent with acetylacetone reagent and pass through a reaction coil at an elevated temperature (e.g., 90°C).

    • Detection: UV-Vis detector set to 412-414 nm.

  • Quantification: Create a standard curve using known concentrations of formaldehyde. Quantify the formaldehyde in the experimental samples by comparing their peak areas to the standard curve.

Conclusion

The antimicrobial mechanism of this compound is a powerful example of a dual-action strategy. It combines the broad, non-specific cytotoxic effects of slowly released formaldehyde with a targeted, rapid inactivation of essential thiol-containing enzymes, a process that also generates damaging reactive oxygen species. This multifaceted approach makes DBNE a highly reliable and broad-spectrum preservative and biocide. For drug development professionals and researchers, understanding this dual mechanism is paramount for its effective and safe application, for anticipating potential resistance mechanisms, and for the rational design of next-generation antimicrobial agents. The experimental protocols provided herein offer a robust framework for the empirical validation and further exploration of this potent molecule's activity.

References

  • Shepherd, J. A., et al. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Journal of Applied Bacteriology, 65(2), 157-167. Available at: [Link]

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Available at: [Link]

  • PubChem. (n.d.). Bronopol. National Center for Biotechnology Information. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: Safe Application and Market Prospects from Reliable Supplier. Available at: [Link]

  • J&K Scientific LLC. (n.d.). This compound. Available at: [Link]

  • Wikipedia. (n.d.). Bronopol. Available at: [Link]

  • Lépine, B., et al. (2011). Evidence for chemical and cellular reactivities of the formaldehyde releaser bronopol distinct from formaldehyde. Chemical Research in Toxicology, 24(12), 2184-2192. Available at: [Link]

  • ResearchGate. (2018). Minimum Inhibitory Concentration (MIC) values (µg/mL) of the tested compounds against selected microbial strains. Available at: [Link]

  • M. A. Ghannoum, M. Thomson, W. Bowman, S. Al-Khalil. (1986). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Folia Microbiologica, 31(1), 19-31. Available at: [Link]

  • Jackson, C. J., et al. (2015). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 67(3), 602-648. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • ResearchGate. (2020). Minimum inhibitory concentration (MIC) of compounds 1-3 against test organisms. Available at: [Link]

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Physical and chemical characteristics of 2,2-Dibromo-2-nitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2,2-Dibromo-2-nitroethanol

Abstract

This technical guide provides a comprehensive analysis of this compound (DBNE), a potent antimicrobial agent and versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document delineates the compound's core physicochemical properties, synthesis, chemical reactivity, and spectroscopic profile. Furthermore, it offers insights into its mechanism of action as a biocide and outlines critical safety and handling protocols. The guide is structured to deliver not just data, but a causal understanding of the compound's behavior, grounded in established chemical principles and supported by authoritative references.

Introduction: A Profile of a Versatile Halonitroalkanol

This compound, identified by its CAS Number 69094-18-4, is a halogenated nitroalkane that has garnered significant attention for its broad-spectrum antimicrobial efficacy.[1][2][3] Its molecular structure, featuring a primary alcohol, a nitro group, and two bromine atoms on the same carbon, imparts a unique combination of reactivity and biological activity. This makes it an invaluable preservative and biocide in a multitude of industries, including cosmetics, personal care products, water treatment, and pharmaceuticals.[4][5] Beyond its direct application as an antimicrobial agent, its functional groups make it a useful reagent and intermediate in synthetic organic chemistry.[1] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its safe and effective application in research and development.

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its formulation and application. While some sources describe it as a white crystalline solid, others classify it as a colorless to pale yellow oil or liquid, a discrepancy likely attributable to purity levels and the presence of residual solvents.[2][4] The data presented herein represents the most consistently reported values.

Tabulated Physical Data
PropertyValueSource(s)
Molecular Formula C₂H₃Br₂NO₃[6]
Molecular Weight 248.86 g/mol [6]
Appearance Colorless to pale yellow oil/liquid or white crystalline solid[2][4]
Melting Point 30 °C[2]
Boiling Point 121 °C at 19 Torr (25.3 kPa)[2]
Density ~2.36 g/cm³ (rough estimate)[2]
Water Solubility 110,000 mg/L (11 g/100 mL) at 20 °C[7]
Organic Solvent Solubility Soluble in water, alcohol, and acetone; slightly soluble in Benzene, Chloroform, and DMSO.[2][4][5]
Causality of Properties

The compound's notable water solubility, despite its high molecular weight, is primarily due to the hydroxyl (-OH) group, which can engage in hydrogen bonding with water molecules.[5] The polar nitro group also contributes to its solubility in polar solvents. Its high density is a direct consequence of the two heavy bromine atoms present in the molecule. The relatively low melting point of 30 °C suggests that in its pure form at standard ambient temperatures, it may exist as either a solid or a liquid.

Synthesis and Chemical Reactivity

Synthetic Pathway: Alkali-Mediated Bromination

While various synthetic routes to nitroalcohols exist, a prominent method for producing this compound involves the alkali decomposition of tris(hydroxymethyl)nitromethane in an aqueous medium, followed by bromination. This process is advantageous for its use of readily available starting materials and the inherent safety of an aqueous reaction medium. A detailed protocol, adapted from established patent literature, is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via alkali decomposition and subsequent bromination of tris(hydroxymethyl)nitromethane.

Materials:

  • Tris(hydroxymethyl)nitromethane

  • 48% Aqueous Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Toluene

  • Water (deionized)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of tris(hydroxymethyl)nitromethane in water.

  • Alkali Decomposition: Cool the flask in an ice bath to maintain a temperature between 5-15 °C.

  • Slowly add a 48% aqueous solution of sodium hydroxide dropwise from the funnel, ensuring the temperature does not exceed 15 °C. The base facilitates a retro-Henry type reaction, eliminating two formaldehyde units.

  • Bromination: Following the alkali decomposition, add bromine (at least 2 molar equivalents) dropwise to the reaction mixture while maintaining the cool temperature. This step brominates the α-carbon.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. An oil layer (product) and an aqueous layer will be present.

  • Separate the layers. Extract the aqueous layer twice with toluene to recover any dissolved product.

  • Combine the initial oil layer with the toluene extracts.

  • Wash the combined organic phase with water.

  • Purification: The solvent (toluene) can be removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Logical Workflow for Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Alkali Decomposition cluster_2 Step 3: Bromination cluster_3 Step 4: Work-up & Purification A Dissolve Tris(hydroxymethyl)nitromethane in Water B Cool to 5-15 °C A->B Transfer to Reaction Flask C Add NaOH (aq) dropwise B->C D Add Bromine (Br₂) dropwise C->D Formation of Nitronate Intermediate E Phase Separation D->E Reaction Completion F Toluene Extraction E->F G Water Wash F->G H Solvent Removal & Distillation G->H I I H->I Final Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Alcohol Group: The primary alcohol can undergo typical alcohol reactions, such as esterification or oxidation.

  • α,α-Dibromo-α-nitro Group: This functionality makes the carbon atom highly electrophilic. The two bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. This reactivity is central to its role as a reagent in the preparation of other brominated compounds.[1][8] For instance, it can serve as a precursor in the synthesis of more complex molecules where a dibromonitromethyl moiety is required.

  • Reduction: The nitro group can be reduced to an amine, and the bromine atoms can be removed by catalytic hydrogenation. The selective catalytic hydrogenation of the related 2-bromo-2-nitroethanol to 2-nitroethanol has been reported, suggesting similar transformations are possible for the dibromo analog.[9]

Spectroscopic Analysis

While experimental spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing two main signals:

  • -CH₂- Group: A singlet corresponding to the two methylene protons adjacent to the hydroxyl group. Its chemical shift would likely be in the range of 4.0-4.5 ppm , shifted downfield due to the proximity of the electronegative oxygen and the CBr₂(NO₂) group.

  • -OH Group: A broad singlet for the hydroxyl proton. Its chemical shift is variable and depends on concentration and solvent, but typically appears between 2.0-5.0 ppm .

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show two distinct signals:

  • -CH₂OH Carbon: This carbon would appear in the range of 60-70 ppm .

  • -CBr₂(NO₂) Carbon: This quaternary carbon, bonded to two bromine atoms and a nitro group, would be significantly shifted downfield. Based on data for similar structures like 2,2-dibromopropane (signal at ~37 ppm) and the strong deshielding effect of the nitro group, this signal is predicted to be in the range of 80-100 ppm .[10]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3500 - 3200Strong, Broad
C-H Stretch (alkane)3000 - 2850Medium
N-O Stretch (nitro, asymmetric)1570 - 1540Strong
N-O Stretch (nitro, symmetric)1380 - 1350Strong
C-O Stretch (primary alcohol)~1050Strong
C-Br Stretch700 - 500Strong

The broadness of the O-H stretch is due to hydrogen bonding. The two strong absorptions for the nitro group are highly characteristic.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry would likely lead to significant fragmentation.

  • Molecular Ion (M⁺): A molecular ion peak would be expected at m/z 247, 249, and 251, with an approximate intensity ratio of 1:2:1, which is the characteristic isotopic pattern for a compound containing two bromine atoms (⁷⁹Br and ⁸¹Br).[11]

  • Key Fragments:

    • Loss of H₂O: A peak at [M-18]⁺.

    • Loss of NO₂: A peak at [M-46]⁺.

    • Loss of Br: Peaks at [M-79]⁺ and [M-81]⁺.

    • α-Cleavage: Cleavage of the C-C bond would be prominent, leading to a [CH₂OH]⁺ fragment at m/z 31 and a [CBr₂NO₂]⁺ fragment.

Mechanism of Antimicrobial Action

The potent biocidal activity of this compound is attributed to a mechanism similar to that of other bromonitroalkane antimicrobials like Bronopol (2-bromo-2-nitropropane-1,3-diol). The primary mode of action is not a simple interaction but a cascade of chemical reactions within the microbial environment.

  • Thiol Interaction: The core mechanism involves the reaction with thiol groups (-SH), particularly those in cysteine residues within essential bacterial enzymes and proteins.

  • Oxidative Stress: Under aerobic conditions, this compound catalytically oxidizes these thiols. This process consumes intracellular antioxidants (like glutathione) and generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.

  • Enzyme Inactivation and Cell Damage: The generated ROS and the direct oxidation of sulfhydryl groups lead to the inactivation of critical enzymes, damage to cellular membranes, and disruption of metabolic processes, ultimately resulting in bacteriostasis and cell death.

This dual-action mechanism—direct enzyme inhibition and induction of overwhelming oxidative stress—accounts for its efficacy against a broad spectrum of microorganisms.

G DBNE This compound (DBNE) Thiol Bacterial Thiols (e.g., Cysteine, Glutathione) DBNE->Thiol Reacts with ROS Reactive Oxygen Species (ROS) Thiol->ROS Catalytic Oxidation Enzymes Essential Enzymes Thiol->Enzymes Depletes O2 Oxygen (O₂) O2->ROS Consumed ROS->Enzymes Inactivates Damage Cellular Damage & Death Enzymes->Damage Leads to

Caption: Mechanism of antimicrobial action of DBNE.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 1A): Causes severe skin burns and eye damage.[6]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[6]

  • Carcinogenicity (Category 2): Suspected of causing cancer.[6]

  • Specific Target Organ Toxicity (Repeated Exposure) (Category 2): May cause damage to organs through prolonged or repeated exposure.[6]

  • Hazardous to the Aquatic Environment (Acute & Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[6][7]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Skin Protection: Wear a lab coat or chemical-resistant apron.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Get immediate medical attention.

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Get immediate medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.

  • If Inhaled: Move person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.

Conclusion

This compound is a compound of significant industrial and research interest, primarily due to its potent antimicrobial properties. Its utility is underpinned by a unique molecular structure that dictates its physicochemical properties, reactivity, and biological mechanism of action. A thorough understanding of its synthesis, handling requirements, and chemical characteristics, as outlined in this guide, is paramount for its responsible and innovative application. While a comprehensive experimental spectroscopic dataset remains to be published, predictive analysis based on established chemical principles provides a solid framework for its characterization.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Retrieved January 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved January 11, 2026, from [Link]

  • Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Ethanol, 2,2,2-tribromo-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-nitroethanol. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Ethanol, 2,2,2-tribromo- Mass Spectrum. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C2H3Br2NO3). Retrieved January 11, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Retrieved January 11, 2026, from [Link]

  • Quality Supplier & Manufacturer. (n.d.). This compound (CAS: 69094-18-4). Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-2-nitroethanol. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2-Bromo-2-nitroethanol. Retrieved January 11, 2026, from [Link]

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  • National Institutes of Health. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules. Retrieved January 11, 2026, from [Link]

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  • PubChem. (n.d.). 2,2-Dibromo-2-chloroethanol. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Carl ROTH. (n.d.). 2-Bromo-2-nitroethanol, 100 mg, CAS No. 5437-60-5. Retrieved January 11, 2026, from [Link]

  • PubMed. (2007). In vitro properties of antimicrobial bromotyrosine alkaloids. Retrieved January 11, 2026, from [Link]

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The Solubility Profile of 2,2-Dibromo-2-nitroethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 2,2-Dibromo-2-nitroethanol in Aqueous and Organic Media.

Introduction

This compound, a halogenated nitroalkane, is a compound of significant interest in various chemical and pharmaceutical applications, notably as an effective biocide and preservative.[1] Its utility in formulations is fundamentally governed by its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents. Understanding these solubility characteristics is paramount for optimizing reaction conditions, developing stable formulations, and designing effective purification strategies.

This document delves into the theoretical principles underpinning the solubility of this molecule, presents available quantitative and qualitative solubility data, and offers a detailed, field-proven experimental protocol for researchers to determine solubility in novel solvent systems. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating framework for generating reliable and reproducible data.

Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions.[2] Its molecular structure, featuring a polar hydroxyl group (-OH), a nitro group (-NO2), and two bromine atoms, imparts a unique combination of polarity and hydrogen bonding capabilities that dictates its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂H₃Br₂NO₃[1][3]
Molecular Weight 248.86 g/mol [1][3]
Appearance White crystalline solid / Colorless to light yellow liquid[1][2]
Melting Point Approximately 30-123 °C (Varies with purity)[2][4]
Boiling Point ~240 °C[1]
CAS Number 69094-18-4[1][3][4]

Understanding the Solubility of this compound: A Mechanistic Perspective

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound is a function of the intermolecular forces between the solute and the solvent molecules.

  • In Polar Protic Solvents (e.g., Water, Alcohols): The presence of the hydroxyl (-OH) and nitro (-NO₂) groups allows this compound to act as both a hydrogen bond donor and acceptor. Polar protic solvents, such as water and ethanol, can readily form strong hydrogen bonds with these functional groups, leading to high solubility. The high dielectric constant of these solvents also helps to solvate the polar regions of the molecule.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetone): Polar aprotic solvents lack a hydrogen-donating capability but possess a significant dipole moment. They can effectively solvate the this compound molecule through dipole-dipole interactions, particularly with the nitro group. Consequently, good solubility is often observed in these solvents.

  • In Nonpolar Solvents (e.g., Benzene, Chloroform): The two bromine atoms and the carbon backbone introduce a degree of lipophilicity to the molecule. This allows for some interaction with nonpolar solvents through London dispersion forces. However, the energetic cost of breaking the strong intermolecular forces in the solid-state crystal lattice of this compound is not sufficiently compensated by the weak interactions with nonpolar solvents, resulting in lower solubility.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature, existing data and qualitative descriptions provide a solid foundation for its application.

Table 2: Solubility of this compound in Various Solvents

SolventSolvent TypeReported SolubilitySource
Water Polar Protic110,000 mg/L (at 20 °C)
Alcohol (general) Polar ProticSoluble[2]
Benzene Nonpolar AromaticSlightly Soluble[4]
Chloroform Polar AproticSlightly Soluble[4]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble[4]

The lack of extensive quantitative data necessitates a reliable experimental protocol for researchers to determine the solubility of this compound in their specific solvent systems of interest. The following section provides a detailed, step-by-step methodology for this purpose.

Experimental Protocol for Determining the Solubility of this compound

This protocol outlines the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in a liquid solvent. This method is robust and provides thermodynamically relevant solubility data.

I. Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed glass tubes

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

II. Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vials Prepare Vials with Excess Solute add_solvent Add Known Volume of Solvent prep_vials->add_solvent Step 1 agitate Agitate at Constant Temperature (24-48h) add_solvent->agitate Step 2 settle Allow Solids to Settle agitate->settle filtrate Filter Supernatant settle->filtrate Step 3 dilute Dilute Sample filtrate->dilute analyze Quantify Concentration (HPLC/UV-Vis) dilute->analyze Step 4

Caption: Experimental workflow for solubility determination.

III. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and place it into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Pipette a precise volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath. The temperature should be controlled to ±0.5 °C.

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Analysis and Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL or g/L using the following formula: S = C × DF Where:

      • C = Concentration of the diluted sample (mg/mL or g/L)

      • DF = Dilution factor

IV. Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety measures.[3] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[5]

Conclusion

The solubility of this compound is a critical parameter that influences its application in research, drug development, and industrial processes. While it exhibits high solubility in polar protic solvents like water and alcohol, its solubility in organic solvents varies depending on their polarity and hydrogen bonding capabilities. Due to the limited availability of comprehensive quantitative data, the experimental protocol provided in this guide offers a robust framework for researchers to determine the solubility of this compound in their specific solvent systems. By following this self-validating methodology, scientists can generate reliable data to inform their experimental design, optimize processes, and accelerate their research and development efforts.

References

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications.
  • ECHEMI. (n.d.). This compound SDS, 69094-18-4 Safety Data Sheets.
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  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

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2,2-Dibromo-2-nitroethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dibromo-2-nitroethanol (DBNE) for Researchers and Drug Development Professionals

Abstract

This compound, also known by the acronym DBNE, is a halogenated nitroalkanol with potent antimicrobial properties. Its broad-spectrum efficacy against bacteria and fungi has established it as a valuable biocide and preservative in numerous industrial and commercial applications, including pharmaceuticals, personal care products, and water treatment systems.[1][2][3] For researchers and drug development professionals, DBNE serves not only as a critical preservative for formulations but also as a versatile reagent in organic synthesis and a tool in biochemical research.[2][4] This technical guide provides a comprehensive overview of its core molecular identity, physicochemical properties, proposed synthetic pathways, and mechanism of action. Furthermore, it details its applications in research and drug development, provides standardized experimental protocols for its evaluation, and outlines critical safety and handling procedures.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a primary alcohol group, a nitro group, and two bromine atoms attached to the same carbon atom. This unique structure is the basis for its high reactivity and biological activity. Its fundamental properties are summarized below.

Identifier Value Source(s)
IUPAC Name This compound[5]
CAS Number 69094-18-4[2][6][7]
Molecular Formula C₂H₃Br₂NO₃[2][5][6][7]
Molecular Weight 248.86 g/mol [2][5][7]
Appearance White crystalline solid OR Colorless to light yellow transparent liquid[1][2]
Melting Point 30 °C OR 123 °C (Conflicting data reported)[1][6]
Boiling Point ~240 °C OR 121 °C @ 19 Torr (Conflicting data reported)[2][6]
Solubility Soluble in water and alcohol[1]

Synthesis and Mechanism of Action

Proposed Synthetic Pathway

The synthesis of DBNE logically proceeds in two primary stages: the formation of the 2-nitroethanol backbone followed by its exhaustive bromination.

  • Stage 1: Synthesis of 2-Nitroethanol via Henry Reaction. The precursor, 2-nitroethanol, is commonly prepared through the base-catalyzed condensation of nitromethane and formaldehyde (Henry or nitroaldol reaction).[8][9] The use of a large excess of nitromethane is crucial to minimize the formation of di- and tri-substituted by-products.[9]

  • Stage 2: Bromination. The subsequent step involves the bromination of the α-carbon (the carbon adjacent to the nitro group). The electron-withdrawing nature of the nitro group acidifies the α-protons, facilitating their removal by a base and subsequent reaction with elemental bromine (Br₂) to yield the final this compound product.

G cluster_0 Stage 1: Henry Reaction cluster_1 Stage 2: Bromination Nitromethane Nitromethane (CH₃NO₂) S1_Reaction Condensation Nitromethane->S1_Reaction Formaldehyde Formaldehyde (CH₂O) Formaldehyde->S1_Reaction Base Base Catalyst (e.g., NaOH) Base->S1_Reaction catalysis Nitroethanol 2-Nitroethanol S1_Reaction->Nitroethanol S2_Reaction Electrophilic Substitution Nitroethanol->S2_Reaction Precursor Bromine Bromine (Br₂) Bromine->S2_Reaction Base2 Base Base2->S2_Reaction catalysis DBNE This compound S2_Reaction->DBNE G cluster_0 Microbial Cell DBNE This compound Enzymes Essential Enzymes (with -SH groups) DBNE->Enzymes Oxidation of Sulfhydryl Groups Metabolism Metabolic Pathways Enzymes->Metabolism Catalyzes InactivatedEnzymes Inactivated Enzymes (S-S bonds) Enzymes->InactivatedEnzymes Disruption Pathway Disruption Metabolism->Disruption InactivatedEnzymes->Disruption CellDeath Cell Death Disruption->CellDeath

Caption: Proposed mechanism of microbial enzyme inactivation by DBNE.

Applications in Research and Drug Development

DBNE's utility extends beyond its role as a simple preservative. Its chemical properties make it a valuable tool in various stages of scientific investigation.

  • Preservative in Formulations : In pharmaceutical development, DBNE is used as a cost-effective preservative in topical creams, lotions, and other formulations to prevent microbial contamination and ensure product stability. [1]Its effectiveness at low concentrations is a significant advantage. [2]* Reagent in Synthetic Chemistry : As a brominated compound, DBNE serves as a building block or reagent in organic synthesis, particularly for the preparation of other specialized brominated molecules. [2]* Tool in Biochemical Research : The compound is employed in biochemical and toxicological studies to probe metabolic pathways. [4]Its ability to inhibit enzymes makes it useful for studying enzyme kinetics and identifying potential drug targets. [4]* Analytical Chemistry : It can serve as a reagent in various analytical methods, aiding researchers in the detection and quantification of other substances. [2][4]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of DBNE against a bacterial strain, a fundamental technique for assessing antimicrobial efficacy.

Materials:

  • This compound (DBNE) stock solution (e.g., 1024 µg/mL in a suitable solvent).

  • Sterile 96-well microtiter plates.

  • Bacterial culture in log-phase growth (e.g., E. coli ATCC 25922), adjusted to ~1 x 10⁶ CFU/mL.

  • Sterile cation-adjusted Mueller-Hinton Broth (MHB).

  • Incubator (37°C).

Procedure:

  • Plate Preparation : Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution : Add 100 µL of the DBNE stock solution to well 1. Transfer 50 µL from well 1 to well 2. Mix well by pipetting.

  • Continue this two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Controls : Well 11 will serve as the growth control (no DBNE). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation : Add 50 µL of the prepared bacterial suspension to wells 1 through 11. The final inoculum concentration will be ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results : The MIC is the lowest concentration of DBNE at which there is no visible growth (i.e., the first clear well).

G start Start: Prepare DBNE Stock & Bacteria add_broth Add 50µL Broth to Wells 2-12 start->add_broth add_dbne Add 100µL DBNE Stock to Well 1 add_broth->add_dbne serial_dilute Perform 2-Fold Serial Dilutions (Wells 1-10) add_dbne->serial_dilute inoculate Inoculate Wells 1-11 with 50µL Bacteria serial_dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Growth incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Safety, Handling, and Regulatory Profile

DBNE is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

Hazard Identification

The compound is classified with multiple hazards under the Globally Harmonized System (GHS). [5][10]

Hazard Class Hazard Statement
Explosives H201: Explosive; mass explosion hazard
Acute Toxicity (Oral) H302: Harmful if swallowed
Skin Corrosion H314: Causes severe skin burns and eye damage
Skin Sensitization H317: May cause an allergic skin reaction
Carcinogenicity Suspected of causing cancer
STOT (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle DBNE in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield. [11]* Handling Precautions : Avoid contact with skin, eyes, and clothing. Do not subject the material to grinding, shock, or friction. [10]Prevent release to the environment. [10]

First Aid and Exposure Measures
  • Inhalation : Move the victim to fresh air immediately. Seek emergency medical attention. [10]* Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [10][11]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [11]* Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [10]

Conclusion

This compound is a highly effective antimicrobial agent with a well-defined role as a preservative in the pharmaceutical and personal care industries. Its utility for researchers is multifaceted, offering applications as a synthetic reagent and a probe for biochemical investigations. However, its significant hazardous properties necessitate stringent safety protocols during handling and use. A thorough understanding of its chemistry, biological activity, and safety profile enables scientists and developers to leverage its powerful properties responsibly and effectively.

References

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An In-Depth Technical Guide to the Key Reactive Sites of 2,2-Dibromo-2-nitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-2-nitroethanol, also known by synonyms such as DBNE, is a multifaceted chemical compound with significant industrial applications, primarily as a potent biocide and preservative in cosmetics, personal care products, and various industrial processes.[1][2][3][4] Its effectiveness as an antimicrobial agent is well-documented.[3][5][6] However, beyond its biocidal properties, the unique arrangement of functional groups within the this compound molecule presents a compelling landscape for synthetic organic chemists. This guide provides an in-depth exploration of the key reactive sites of this molecule, offering insights into its potential as a versatile building block in organic synthesis, particularly in the context of drug development and the preparation of novel chemical entities.

The structure of this compound features a primary alcohol, a nitro group, and a geminal dibromide on the same carbon atom. This confluence of functionalities imparts a distinct and complex reactivity profile, with each site offering opportunities for selective chemical transformations. Understanding the interplay of these reactive centers is crucial for harnessing the full synthetic potential of this readily available chemical.

Molecular Structure and Physicochemical Properties

A thorough understanding of the reactivity of this compound begins with an appreciation of its molecular structure and physicochemical properties.

PropertyValueSource
Molecular Formula C₂H₃Br₂NO₃[7]
Molecular Weight 248.86 g/mol [7]
IUPAC Name This compound[7]
CAS Number 69094-18-4[7]
Appearance Colorless to light yellow transparent liquid or white crystalline solid[2][8]
Boiling Point ~240 °C[8]
Solubility Soluble in water and alcohol[2]

The presence of two electron-withdrawing bromine atoms and a strongly electron-withdrawing nitro group on the C2 carbon significantly influences the molecule's electronic properties and, consequently, its reactivity.

Key Reactive Sites and Their Synthetic Utility

The this compound molecule possesses three primary reactive sites:

  • The Hydroxyl Group (-OH): A primary alcohol that can undergo typical alcohol reactions.

  • The Gem-Dibromo Carbonyl Center (CBr₂): A highly electrophilic carbon atom susceptible to nucleophilic attack and dehalogenation.

  • The Nitro Group (-NO₂): A versatile functional group that can be reduced or otherwise transformed.

The following sections will delve into the specific reactivity of each of these sites, providing theoretical frameworks, potential reaction pathways, and detailed experimental protocols.

The Hydroxyl Group: A Gateway to Functionalization

The primary hydroxyl group in this compound is a versatile handle for introducing a variety of functional groups through well-established alcohol chemistries.

The hydroxyl group can be readily converted to an ester linkage through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This transformation is fundamental in prodrug strategies and for modifying the pharmacokinetic properties of a molecule.

Reaction Scheme:

Esterification cluster_reactants Reactants cluster_products Products mol1 This compound prod1 2,2-Dibromo-2-nitroethyl ester mol1->prod1 Pyridine plus1 + mol2 R-CO-Cl (Acid Chloride) mol2->prod1 plus2 + prod1->plus2 prod2 HCl plus2->prod2

Caption: Esterification of this compound.

Experimental Protocol: Synthesis of 2,2-Dibromo-2-nitroethyl benzoate

  • Materials: this compound (1.0 eq), benzoyl chloride (1.1 eq), pyridine (1.2 eq), and anhydrous dichloromethane (DCM) as the solvent.

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine to the stirred solution.

    • Add benzoyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The use of an anhydrous solvent and inert atmosphere prevents unwanted side reactions with water.

Under acidic conditions and heat, the hydroxyl group can be eliminated to form a highly reactive nitroalkene. These conjugated systems are valuable Michael acceptors in carbon-carbon bond-forming reactions.

Reaction Scheme:

Dehydration reactant This compound product 1,1-Dibromo-1-nitroethene reactant->product H⁺, Δ water H₂O

Caption: Dehydration of this compound.

Experimental Protocol: Synthesis of 1,1-Dibromo-1-nitroethene

  • Materials: this compound (1.0 eq), phosphorus pentoxide (P₂O₅, 2.0 eq), and a high-boiling point inert solvent (e.g., toluene).

  • Procedure:

    • Combine this compound and toluene in a distillation apparatus.

    • Carefully add phosphorus pentoxide in portions to the stirred mixture.

    • Heat the mixture to reflux.

    • The product, 1,1-dibromo-1-nitroethene, is expected to be volatile and can be collected by distillation.

    • The collected distillate can be further purified by redistillation under reduced pressure.

    • Caution: Nitroalkenes can be unstable and potentially hazardous; handle with appropriate safety precautions.

Trustworthiness of the Protocol: This protocol is based on established methods for the dehydration of nitroalcohols.[9] The use of a strong dehydrating agent like P₂O₅ is crucial for the efficient elimination of water.

The Gem-Dibromo Carbonyl Center: A Hub of Electrophilicity

The carbon atom bearing two bromine atoms and a nitro group is highly electron-deficient, making it a prime target for nucleophilic attack. This reactivity allows for the displacement of one or both bromine atoms.

Reactions with nucleophiles such as amines and thiols can lead to the substitution of one or both bromine atoms. This provides a pathway for the introduction of diverse functionalities.

Reaction Scheme with an Amine:

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products mol1 This compound prod1 2-Bromo-2-nitro-2-(dialkylamino)ethanol mol1->prod1 Base plus1 + mol2 R₂NH (Secondary Amine) mol2->prod1 plus2 + prod1->plus2 prod2 HBr plus2->prod2

Caption: Nucleophilic substitution at the gem-dibromo center.

Experimental Protocol: Reaction with Diethylamine

  • Materials: this compound (1.0 eq), diethylamine (2.2 eq), and a polar aprotic solvent such as acetonitrile.

  • Procedure:

    • Dissolve this compound in acetonitrile in a sealed tube.

    • Add diethylamine to the solution.

    • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting residue can be purified by column chromatography to isolate the monosubstituted product.

Field-Proven Insights: The use of an excess of the amine helps to drive the reaction forward and also acts as a base to neutralize the HBr formed. The choice of a polar aprotic solvent facilitates the Sₙ2-type reaction.

The bromine atoms can be removed through reductive dehalogenation, providing access to the corresponding 2-nitroethanol. This reaction can be valuable for synthesizing related compounds.

Reaction Scheme:

Dehalogenation reactant This compound product 2-Nitroethanol reactant->product [H]

Caption: Reductive dehalogenation of this compound.

Experimental Protocol: Synthesis of 2-Nitroethanol

  • Materials: this compound (1.0 eq), a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation setup (H₂, Pd/C).

  • Procedure (using NaBH₄):

    • Dissolve this compound in a suitable solvent like ethanol or a mixture of THF and water.

    • Cool the solution to 0 °C.

    • Slowly add sodium borohydride in portions.

    • Stir the reaction at 0 °C for a few hours and then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of a weak acid (e.g., acetic acid) until the effervescence ceases.

    • Remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by distillation or chromatography.

Authoritative Grounding: The reduction of halogenated nitroalkanes to their non-halogenated counterparts is a known transformation.[9]

The Nitro Group: A Versatile Functional Handle

The nitro group is one of the most versatile functional groups in organic synthesis, and its presence in this compound opens up numerous synthetic avenues.

The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine. This provides a direct route to highly functionalized amino alcohols, which are valuable synthons in medicinal chemistry.

Reaction Scheme:

Nitro_Reduction reactant This compound product 2-Amino-2,2-dibromoethanol reactant->product [H]

Caption: Reduction of the nitro group.

Experimental Protocol: Synthesis of 2-Amino-2,2-dibromoethanol

  • Materials: this compound (1.0 eq), a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation (H₂, Pd/C) in an acidic medium.

  • Procedure (using SnCl₂·2H₂O):

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully basify the reaction mixture with a concentrated solution of sodium hydroxide or potassium hydroxide until a pH of >10 is reached, which will precipitate the tin salts.

    • Filter the mixture to remove the inorganic salts.

    • Extract the aqueous filtrate with an organic solvent like ethyl acetate.

    • Dry the combined organic extracts, concentrate, and purify the product.

Self-Validating System: The progress of the reduction can be monitored by the disappearance of the starting material and the appearance of the more polar amine product on a TLC plate. The successful isolation of the amino alcohol validates the protocol.

Conclusion

This compound is more than just an effective biocide; it is a molecule rich in synthetic potential. The strategic manipulation of its three key reactive sites—the hydroxyl group, the gem-dibromo carbon, and the nitro group—provides access to a wide array of functionalized building blocks. This guide has outlined the fundamental reactivity of each site and provided plausible, detailed experimental protocols to encourage further exploration of this versatile compound in the fields of organic synthesis and drug discovery. The insights provided herein are intended to serve as a foundation for researchers to design novel synthetic strategies and unlock the full potential of this intriguing molecule.

References

  • Google Patents. (1993). Method for producing this compound. (U.S. Patent No. 5,243,092).
  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Why this compound is a Top Choice for Industrial Biocidal Applications. Retrieved from [Link]

  • Google Patents. (2011). Process For The Preparation Of Bronopol. (U.S. Patent Application No. 2011/0065964 A1).
  • Google Patents. (1981). Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions. (European Patent No. EP0029567A1).
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: Safe Application and Market Prospects from Reliable Supplier. Retrieved from [Link]

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  • Bhaskar, T., Mythili, C. V., & Banumathi, N. (n.d.). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. International Journal of Pharmaceutical Sciences and Research.
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  • PubChem. (n.d.). 2-Bromo-2-nitroethanol. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). 2-nitroethanol. Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, February 12). 3.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2019, October 15). Reactions of thiols [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydrohalogenation of Haloalkanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol. Retrieved from [Link]

  • ResearchGate. (2018, November 6). Reaction between arylamine and bromoethanol?. Retrieved from [Link]

  • Aakash Institute. (n.d.). Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev's Rule, Practice Problems and Frequently Asked Questions in Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitroethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of 1,1-Dibromo-2-Arylalkene in Cyclization Reaction. Retrieved from [Link]

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Spectroscopic Profile of 2,2-Dibromo-2-nitroethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2,2-Dibromo-2-nitroethanol (DBNE), a compound of interest in various industrial and research applications, including as a biocide and a reagent in organic synthesis.[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. This guide is intended for researchers, chemists, and quality control specialists, offering a foundational understanding of the expected spectral data to aid in the identification, characterization, and purity assessment of this compound.

Introduction: The Structural Context

This compound, with the chemical formula C₂H₃Br₂NO₃, possesses a unique combination of functional groups that define its chemical reactivity and spectroscopic signature. The molecule features a primary alcohol (-CH₂OH), a nitro group (-NO₂), and a geminal dibromide (-CBr₂). Each of these groups imparts distinct and predictable features in NMR, IR, and mass spectra. Understanding these features is paramount for confirming the molecular structure and identifying potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the analysis is relatively straightforward due to the simple structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct signals corresponding to the two different proton environments: the methylene (-CH₂) protons and the hydroxyl (-OH) proton.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5 - 4.8Triplet (t)2H-CH₂ OH
~2.5 - 3.5Triplet (t)1H-CH₂OH

Expert Interpretation:

  • Methylene Protons (-CH₂OH): These protons are adjacent to a hydroxyl group, which is moderately electron-withdrawing, and are on a carbon (C1) attached to the highly electron-withdrawing quaternary carbon (C2). This environment is expected to shift the signal significantly downfield. The signal is predicted to be a triplet due to coupling with the adjacent hydroxyl proton (assuming a moderate rate of proton exchange). In the presence of D₂O, this triplet would collapse into a singlet as the hydroxyl proton is exchanged for deuterium.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad signal, but in this case, coupling to the adjacent methylene protons would result in a triplet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display two signals, one for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~70 - 75C H₂OHCarbon attached to an electronegative oxygen atom.
~85 - 95-C (Br)₂(NO₂)Quaternary carbon heavily deshielded by two bromine atoms and a nitro group.

Expert Interpretation:

  • C1 (-CH₂OH): This carbon is attached to an electronegative oxygen atom, which shifts its resonance downfield from a typical alkane carbon.

  • C2 (-C(Br)₂(NO₂)): This quaternary carbon is bonded to three highly electronegative groups (two bromines and one nitro group). The cumulative electron-withdrawing effect will cause a substantial downfield shift, making it easily distinguishable.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, N-O, and C-Br bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3200 - 3600Strong, BroadO-H stretchAlcohol (-OH)
2850 - 3000MediumC-H stretchMethylene (-CH₂)
~1550StrongAsymmetric N-O stretchNitro (-NO₂)
~1350StrongSymmetric N-O stretchNitro (-NO₂)
1050 - 1150StrongC-O stretchPrimary Alcohol
500 - 600StrongC-Br stretchAlkyl Halide (-CBr)

Expert Interpretation:

  • O-H Stretch: A prominent, broad absorption in the 3200-3600 cm⁻¹ region is the hallmark of an alcohol's O-H stretching vibration, with the broadening due to intermolecular hydrogen bonding.[2][3]

  • N-O Stretches: The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[4] The presence of both intense peaks is a strong indicator of a nitro compound.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.[4][5] This absorption confirms the presence of the halogen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotes
247/249/251[C₂H₃Br₂NO₃]⁺Molecular ion (M⁺). Shows characteristic isotopic pattern for two bromine atoms.
201/203/205[C₂H₃Br₂O]⁺Loss of NO₂ (46 Da).
169/171[CH₂Br₂NO₂]⁺Alpha-cleavage, loss of CH₂OH (31 Da).
123/125[CH₂Br₂]⁺Loss of NO₂ and CH₂OH.
79/81[Br]⁺Bromine cation.

Expert Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a complex molecular ion peak due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).[1][6][7] This will result in a characteristic M, M+2, M+4 pattern for fragments containing two bromine atoms.

Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[8] For bromoalkanes, cleavage of the C-Br bond is a common fragmentation pathway.[6][8] Nitroalkanes often exhibit loss of the nitro group (NO₂) or nitrous acid (HNO₂).[9][10]

The predicted fragmentation pattern reflects these principles:

  • Loss of NO₂: A common fragmentation for nitro compounds, leading to the fragment at m/z 201/203/205.

  • Alpha-Cleavage: Cleavage of the C-C bond is typical for alcohols and would result in the loss of the CH₂OH radical (mass 31), yielding a fragment at m/z 169/171.

Visualizing Fragmentation

The following diagram illustrates a primary fragmentation pathway for this compound.

G M [C₂H₃Br₂NO₃]⁺˙ (m/z 247/249/251) Loss1 - NO₂˙ M->Loss1 Loss2 - ˙CH₂OH M->Loss2 F1 [C₂H₃Br₂O]⁺ (m/z 201/203/205) F2 [CHBr₂NO₂]⁺ (m/z 169/171) Loss1->F1 Loss2->F2

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the instrument to the CDCl₃ lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to 0-220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 1024 or more scans, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a low-melting solid or oil, the Attenuated Total Reflectance (ATR) method is ideal. Place a small drop of the neat sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and expected fragments.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions. Pay close attention to the isotopic patterns to confirm the presence of bromine.

G cluster_nmr NMR Protocol cluster_ir IR Protocol cluster_ms MS Protocol N1 Dissolve Sample (CDCl₃) N2 Acquire ¹H Spectrum N1->N2 N3 Acquire ¹³C Spectrum N2->N3 N4 Process Data N3->N4 I1 Apply Sample (ATR) I2 Collect Background I1->I2 I3 Collect Sample Spectrum I2->I3 I4 Generate Spectrum I3->I4 M1 Prepare Solution (MeOH) M2 Introduce to EI Source M1->M2 M3 Scan Mass Range M2->M3 M4 Analyze Fragments M3->M4

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the characterization of this compound. The combination of ¹H and ¹³C NMR provides a clear map of the molecule's carbon-hydrogen structure. IR spectroscopy confirms the presence of the key alcohol, nitro, and alkyl bromide functional groups. Finally, mass spectrometry establishes the molecular weight and offers structural confirmation through predictable fragmentation patterns, highlighted by the distinct bromine isotopic signature. These analytical techniques, when used in concert, provide a self-validating system for the unambiguous identification and quality assessment of this compound.

References

  • Gas-phase fragmentation analysis of nitro-fatty acids. PubMed Central, NIH. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

  • Characteristic IR Absorption Frequencies of Organic Functional Groups. Scribd. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

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Whitepaper: A Methodological Framework for Assessing the Thermal Stability of 2,2-Dibromo-2-nitroethanol via Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Direct, publicly available thermogravimetric analysis (TGA) data for 2,2-Dibromo-2-nitroethanol (DBNE) is scarce. This guide establishes a robust analytical framework for DBNE by leveraging detailed, published data on Bronopol (2-bromo-2-nitropropane-1,3-diol), a structurally and chemically similar compound. This approach provides a scientifically sound methodology for researchers to adopt when analyzing DBNE or other related halogenated nitroalcohols.

Introduction: The Critical Need for Thermal Profiling of Halogenated Nitroalcohols

This compound (DBNE) belongs to the family of halogenated nitroalcohols, a class of compounds recognized for their potent biocidal activity. Their utility in pharmaceutical, cosmetic, and industrial applications is contingent upon their stability. The presence of both nitro (-NO₂) and bromine (-Br) substituents on the same carbon atom creates a molecule with inherent thermal sensitivity. Understanding the thermal decomposition behavior of DBNE is not merely an academic exercise; it is a fundamental prerequisite for safe handling, formulation, storage, and application.

Thermogravimetric Analysis (TGA) is the cornerstone technique for this assessment. It provides precise, quantitative data on mass loss as a function of temperature, revealing the onset of decomposition, the kinetics of the process, and the nature of the degradation pathway. This guide presents a comprehensive methodology for leveraging TGA to characterize the thermal stability of DBNE, using the well-documented thermal behavior of its analogue, Bronopol, as a validated reference model.

Part 1: The Principles and Causality of Thermogravimetric Analysis

TGA measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The output is a thermogram, or a TG curve, which plots mass percentage against temperature. The first derivative of this curve (DTG curve) plots the rate of mass change against temperature, allowing for the precise identification of temperatures at which the most significant thermal events occur.

The choice of experimental parameters is not arbitrary; it is dictated by the chemical nature of the analyte and the information sought:

  • Heating Rate (β): A slower heating rate (e.g., 5-10 °C/min) provides better resolution of closely occurring decomposition events. Faster rates can shift decomposition temperatures to higher values and may obscure complex, multi-step processes. For kinetic analysis, multiple heating rates are essential.

  • Atmosphere: The gas surrounding the sample profoundly influences decomposition. An inert atmosphere (e.g., Nitrogen, Argon) allows for the study of intrinsic thermal decomposition. An oxidative atmosphere (e.g., Air, Oxygen) can introduce oxidative degradation pathways, which are often more exothermic and occur at lower temperatures. Studies on Bronopol have shown that its decomposition is significantly more energetic and occurs at a lower temperature in the presence of its decomposition products, highlighting the importance of atmosphere control.

  • Sample Mass: A small sample mass (typically 1-5 mg) is crucial to minimize thermal gradients within the sample and ensure that the measured temperature accurately reflects the sample's temperature. This also prevents self-heating in case of highly exothermic decompositions.

Experimental Workflow: A Self-Validating System

The following diagram outlines a logical workflow for a comprehensive TGA study, ensuring that the results are robust and interpretable.

TGA_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation A Instrument Calibration (Mass & Temperature) B Sample Preparation (Grinding, Mass Measurement) A->B C Crucible Selection (e.g., Alumina, Platinum) B->C D TGA Scan 1: Inert Atm. (N₂, 10 °C/min) C->D Initial Survey Scan E TGA Scan 2: Oxidative Atm. (Air, 10 °C/min) D->E Assess Oxidative Stability F Kinetic Study: Multiple Rates (e.g., 5, 10, 15, 20 °C/min in N₂) D->F Determine Activation Energy G Generate TG & DTG Curves E->G F->G H Identify Tonset, Tpeak, Mass Loss (%) G->H I Kinetic Modeling (e.g., Kissinger, KAS) H->I J Propose Decomposition Mechanism I->J

Caption: Logical workflow for a comprehensive TGA investigation.

Part 2: A Proposed TGA Protocol for this compound

This section provides a detailed, step-by-step methodology for the TGA analysis of DBNE. The parameters are justified based on established protocols for thermally sensitive organic molecules and specific data from Bronopol studies.

Step-by-Step Experimental Protocol
  • Instrument Calibration:

    • Perform a two-point temperature calibration using certified standards (e.g., Indium and Zinc).

    • Verify mass calibration using a standard calibration weight.

    • Causality: Accurate temperature and mass measurements are the foundation of reliable data. Calibration ensures that observed thermal events are not artifacts of instrument error.

  • Sample Preparation:

    • Gently grind the DBNE sample to a fine, homogenous powder to ensure uniform heat transfer.

    • Accurately weigh 1-3 mg of the sample into an open alumina crucible.

    • Causality: An open crucible ensures that gaseous decomposition products can freely escape, preventing pressure buildup that could alter the decomposition pathway, a phenomenon noted in studies of similar compounds.

  • Atmosphere and Flow Rate:

    • Purge the TGA furnace with high-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment.

    • Maintain the flow rate throughout the analysis.

    • Causality: A consistent inert atmosphere is critical for studying the intrinsic thermal stability. The purge removes residual oxygen, preventing oxidative side reactions.

  • Thermal Program for Initial Survey:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

    • Causality: The 30 °C to 400 °C range is chosen based on Bronopol data, which shows complete decomposition well below 300 °C. A 10 °C/min heating rate provides a good balance between resolution and experimental time.

  • Thermal Program for Kinetic Analysis:

    • Repeat the experiment using different heating rates: 5, 15, and 20 °C/min.

    • Causality: Analyzing the shift in the peak decomposition temperature (T_peak) at different heating rates is essential for calculating the activation energy (Ea) of the decomposition reaction using methods like the Kissinger equation. This provides a quantitative measure of the energy barrier to decomposition.

Part 3: Data Interpretation - Insights from the Bronopol Analogue

The thermal decomposition of Bronopol proceeds in distinct, well-defined stages. It is highly probable that DBNE will exhibit a similar, albeit not identical, behavior due to the shared C-Br and C-NO₂ bonds.

Analysis of Bronopol's decomposition reveals two main stages under an inert atmosphere:

  • Stage 1: An initial, sharp decomposition event.

  • Stage 2: A slower, subsequent decomposition of residues.

The primary decomposition of Bronopol is attributed to the cleavage of the C-Br and C-N bonds, leading to the release of gaseous products.

Quantitative Data Summary (Bronopol Reference)

The following table summarizes typical TGA data for Bronopol, which serves as a benchmark for what might be expected from a DBNE analysis.

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)Source(s)
Onset Temperature (T_onset)~110-140 °C~100-130 °C
Peak Temperature (T_peak)~140-160 °C~130-150 °C
Mass Loss (Stage 1)~60-70%~65-75%
Activation Energy (Ea)110-130 kJ/molNot Applicable

Note: Values are approximate and can vary based on specific experimental conditions.

Proposed Decomposition Pathway and Safety Implications

The thermal decomposition of these compounds is autocatalytic, meaning the products of the reaction can accelerate further decomposition. For DBNE, the primary decomposition is expected to involve the homolytic cleavage of the weak C-Br and C-N bonds.

Decomposition_Pathway cluster_products DBNE This compound (C₂H₃Br₂NO₃) Heat Δ (Heat) DBNE->Heat Intermediates Radical Intermediates • CBr₂(NO₂)CH₂OH Heat->Intermediates Initiation: C-Br / C-N Cleavage Products Primary Gaseous Products Intermediates->Products NO2 NO₂ Products->NO2 HBr HBr Products->HBr CO CO, CO₂ Products->CO Br2 Br₂ Products->Br2

Caption: Proposed initial steps in the thermal decomposition of DBNE.

Safety Imperative: The predicted gaseous products, including nitrogen dioxide (NO₂) and hydrogen bromide (HBr), are highly toxic and corrosive. This underscores the necessity of conducting TGA in a well-ventilated area or within a fume hood. The potential for a rapid, autocatalytic decomposition also highlights the risk of thermal runaway if the material is stored improperly or exposed to elevated temperatures.

Conclusion

While direct TGA data for this compound is not widely published, a robust analytical strategy can be confidently designed based on the principles of thermal analysis and extensive data from the structural analogue, Bronopol. The proposed methodology, emphasizing controlled experimental conditions, multi-rate kinetic analysis, and careful interpretation, provides a comprehensive framework for researchers. This approach will yield critical data on the onset of decomposition, degradation pathways, and kinetic stability, which are essential for ensuring the safe and effective application of this potent biocidal agent.

References

  • Rocha, J. C., et al. (2013). Thermal decomposition of 2-bromo-2-nitropropane-1,3-diol (bronopol). Journal of Thermal Analysis and Calorimetry, 111(2), 1533–1537. [Link]

  • Wendt, C., & Ruge, A. (2011). Thermal behavior of bronopol and its stabilizer sodium carbonate. Journal of Thermal Analysis and Calorimetry, 104(2), 753–759. [Link]

  • Wang, G., et al. (2011). Non-isothermal decomposition reaction kinetics of 2-bromo-2-nitro-1,3-propanediol (bronopol). Journal of Hazardous Materials, 186(1), 740–744. [Link]

Unlocking the Arsenal: A Technical Guide to the Biocidal Properties of Halonitroalkanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Class of Potent Biocides

Halonitroalkanes represent a class of synthetic organic compounds characterized by the presence of at least one halogen atom and one nitro group attached to an alkane backbone. Their potent and broad-spectrum antimicrobial activity has led to their use as effective biocides in a variety of industrial and pharmaceutical applications. This guide provides an in-depth exploration of the biocidal properties of halonitroalkanes, from their synthesis and mechanism of action to their structure-activity relationships and toxicological profiles. Understanding these key aspects is crucial for the development of novel antimicrobial agents and for the informed application of existing halonitroalkane-based biocides.

I. The Chemistry of Biocidal Action: Synthesis and Core Structure

The biocidal efficacy of halonitroalkanes is intrinsically linked to their chemical structure. The synthesis of these compounds typically involves the halogenation of nitroalkanes. A prominent example is the synthesis of 2-bromo-2-nitropropane-1,3-diol (Bronopol), which is produced through the bromination of di(hydroxymethyl)nitromethane, a derivative of nitromethane formed via a nitroaldol reaction.[1]

Generalized Synthesis Protocol: Halogenation of a Nitroalkane

The following protocol outlines a general method for the synthesis of a simple halonitroalkane, which can be adapted for various substrates.

Objective: To synthesize a halonitroalkane via the halogenation of a nitroalkane precursor.

Materials:

  • Nitroalkane (e.g., nitroethane, nitromethane)

  • Halogenating agent (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS))

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., water, methanol, tetrahydrofuran)

  • Acid for neutralization (e.g., hydrochloric acid)

Procedure:

  • Deprotonation: Dissolve the starting nitroalkane in a suitable solvent in a reaction vessel.

  • Slowly add a base to the solution while stirring to deprotonate the α-carbon, forming a nitronate anion. The reaction is often exothermic and may require cooling.

  • Halogenation: To the resulting solution of the nitronate anion, add the halogenating agent portion-wise. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with an acid.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure halonitroalkane.

II. Mechanism of Action: A Multi-pronged Attack on Microbes

The biocidal activity of halonitroalkanes is not attributed to a single mode of action but rather to a combination of mechanisms that disrupt essential cellular processes. The well-studied biocide Bronopol serves as an excellent model for understanding these mechanisms.

A. Thiol Interaction and Oxidative Stress

A primary mechanism of action for halonitroalkanes involves their interaction with essential thiol groups within the microbial cell.[2][3] Under aerobic conditions, Bronopol catalyzes the oxidation of thiols, such as those in the amino acid cysteine, to disulfides. This reaction consumes oxygen and generates reactive oxygen species (ROS), including superoxide and peroxide radicals.[4] These highly reactive species are directly responsible for the bactericidal activity of the compound, causing widespread damage to cellular components.[3]

Caption: Oxidative stress-induced mechanism of halonitroalkane biocidal activity.

B. Dual Bacteriostatic and Bactericidal Effects

The interaction of halonitroalkanes with microbial cells can result in both bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) effects.[4] Initially, the compound induces a period of bacteriostasis. This is followed by either cell death or growth at an inhibited rate. The bactericidal activity is significantly enhanced under aerobic conditions due to the production of ROS, while under anoxic conditions, a slower reaction with thiols that consumes the biocide predominates, which can eventually allow for the resumption of microbial growth.[3]

III. Structure-Activity Relationships: Tailoring Biocidal Potency

The biocidal activity of halonitroalkanes is highly dependent on their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective antimicrobial agents.[5][6]

Key structural features that influence biocidal activity include:

  • Nature of the Halogen: The type of halogen atom significantly impacts efficacy. Brominated derivatives are often more cytotoxic and genotoxic than their chlorinated counterparts.[7]

  • Number of Halogen Atoms: The degree of halogenation can influence the compound's reactivity and lipophilicity, thereby affecting its ability to penetrate microbial cell membranes.

  • Position of the Nitro Group: The location of the nitro group on the alkane chain is critical for activity.[8]

  • Other Substituents: The presence of other functional groups, such as hydroxyl groups in Bronopol, can modulate the compound's solubility and interaction with cellular targets.

The development of Quantitative Structure-Activity Relationship (QSAR) models for nitroaromatic compounds has shown promise in predicting their mutagenic and toxicological properties, and similar approaches can be applied to optimize the biocidal activity of halonitroalkanes while minimizing their potential for adverse effects.[9][10]

IV. Evaluating Biocidal Efficacy: Methodologies and Protocols

The evaluation of the biocidal efficacy of halonitroalkanes requires standardized and reproducible in vitro testing methods. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in this process.

Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the MIC of a biocide against a specific microorganism.[11][12]

Objective: To determine the lowest concentration of a halonitroalkane that inhibits the visible growth of a test microorganism.

Materials:

  • Halonitroalkane test compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism culture in the logarithmic growth phase

  • Sterile saline or buffer

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in sterile saline or buffer, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Serial Dilution of Biocide: Prepare serial twofold dilutions of the halonitroalkane in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without biocide) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the biocide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation: Biocidal Activity of Representative Halonitroalkanes

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Bronopol against a range of microorganisms, illustrating its broad-spectrum activity.

MicroorganismMIC (µg/mL)Reference
Pseudomonas aeruginosa12.5[13]
Escherichia coli12.5 - 50[14]
Staphylococcus aureus12.5 - 50[14]
Bacillus subtilis12.5[14]
Candida albicans1600[14]
Aspergillus niger3200[14]

V. Toxicological Profile and Regulatory Considerations

While effective as biocides, the potential toxicity of halonitroalkanes to mammalian cells is a critical consideration for their application, particularly in products that come into contact with humans.

A. In Vitro Cytotoxicity

Studies on halonitromethanes, which are formed as disinfection byproducts, have demonstrated their potential for cytotoxicity and genotoxicity in mammalian cells.[7] Brominated nitromethanes have been shown to be more cytotoxic and genotoxic than their chlorinated analogs.[7] The cytotoxic potential of halonitroalkanes is an important factor to consider in the risk assessment of these compounds.

B. Regulatory Framework

In the United States, biocides are regulated as "antimicrobial pesticides" by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[2][15] The Food and Drug Administration (FDA) also has regulatory oversight, particularly for antimicrobial agents used in or on food, or in medical devices.[16] The registration of a new biocide requires a comprehensive data package that includes information on its efficacy, chemistry, toxicology, and environmental fate.[3][13]

VI. Conclusion and Future Perspectives

Halonitroalkanes are a class of biocides with potent and broad-spectrum antimicrobial activity. Their multi-pronged mechanism of action, involving the disruption of essential thiol-containing proteins and the generation of oxidative stress, makes them effective against a wide range of microorganisms. The continued study of their structure-activity relationships holds promise for the development of new and improved biocidal agents. However, their potential for toxicity necessitates careful evaluation and risk assessment. For researchers and drug development professionals, a thorough understanding of the chemistry, mechanism of action, and regulatory landscape of halonitroalkanes is essential for harnessing their biocidal properties in a safe and effective manner. Future research should focus on the development of halonitroalkanes with enhanced selectivity for microbial targets and reduced toxicity to mammalian cells, as well as exploring their potential in combating antimicrobial resistance.

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An In-Depth Technical Guide to 2,2-Dibromo-2-nitroethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Research Chemical

In the landscape of chemical research and development, certain molecules stand out for their versatility and broad applicability. 2,2-Dibromo-2-nitroethanol, a halogenated nitroalkane, is one such compound. While it has established a firm reputation as a potent biocide and preservative in various industrial sectors, its utility within the research and drug development spheres remains a subject of ongoing exploration.[1][2] This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the core properties, synthesis, mechanisms, and practical applications of this multifaceted chemical. By elucidating the scientific principles that underpin its reactivity and functionality, we aim to empower the scientific community to harness the full potential of this compound in their research endeavors.

Chemical and Physical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, formulation, and application in experimental settings.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms DBNE, Dibromo-2-nitroethanol[2]
CAS Number 69094-18-4[2]
Molecular Formula C₂H₃Br₂NO₃[3]
Molecular Weight 248.86 g/mol [3]
Appearance Colorless to light yellow transparent liquid or white crystalline solid[1][2]
Melting Point 30 °C (as oil); 123 °C (as solid)[1]
Boiling Point ~240 °C; 121 °C at 19 Torr
Solubility Soluble in water and alcohol. Slightly soluble in Benzene and Chloroform.[1]
Purity ≥ 95% (HPLC)[2]

These properties highlight the compound's suitability for a range of applications. Its solubility in both aqueous and organic solvents allows for its incorporation into diverse reaction and formulation systems.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Practical Laboratory Approach

While several synthetic routes to this compound exist, a high-yield and industrially scalable method involves the alkali decomposition of tris(hydroxymethyl)nitromethane followed by bromination. This approach is advantageous due to the ready availability and relatively low cost of the starting material.

Synthesis_Workflow start Start: Tris(hydroxymethyl)nitromethane in aqueous medium alkali_decomp Step 1: Alkali Decomposition (e.g., NaOH solution) - Controlled temperature (5-15°C) start->alkali_decomp bromination Step 2: Bromination - Add Bromine (≥2.0 mol eq.) - Maintain temperature alkali_decomp->bromination acidification Step 3: Acidification - Adjust pH to ≤ 3 (e.g., HCl, H₂SO₄) - Quench reaction, prevent decomposition bromination->acidification extraction Step 4: Extraction - Use organic solvent (e.g., Toluene) - Separate aqueous and organic layers acidification->extraction purification Step 5: Purification - Wash organic layer with water - Remove solvent under reduced pressure extraction->purification end End Product: Purified this compound purification->end

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol:

This protocol is adapted from a patented method and is intended for laboratory-scale synthesis.

Materials:

  • Tris(hydroxymethyl)nitromethane

  • 48% aqueous sodium hydroxide solution

  • Bromine

  • Toluene

  • Hydrochloric acid (or Sulfuric acid)

  • Water (deionized)

  • Standard laboratory glassware (three-necked flask, dropping funnel, separatory funnel, etc.)

  • Stirring apparatus

  • Cooling bath

  • Rotary evaporator

Procedure:

  • Alkali Decomposition:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, suspend tris(hydroxymethyl)nitromethane in water.

    • Cool the mixture to below 15°C using a cooling bath.

    • Slowly add a 48% aqueous sodium hydroxide solution dropwise while maintaining the temperature between 5 and 15°C. The amount of sodium hydroxide should be stoichiometrically calculated based on the starting material.

  • Bromination:

    • To the reaction mixture from the previous step, add bromine dropwise. A stoichiometric amount of at least 2.0 moles of bromine per mole of tris(hydroxymethyl)nitromethane is recommended. Maintain the temperature of the reaction mixture during the addition.

    • After the addition is complete, allow the reaction to stir for a short period (e.g., up to 60 minutes).

  • Acidification:

    • To terminate the reaction and prevent the decomposition of the product, acidify the reaction mixture to a pH of 3 or below by adding an inorganic acid such as hydrochloric acid or sulfuric acid.

  • Extraction and Purification:

    • Transfer the acidified reaction mixture to a separatory funnel. The mixture will separate into an upper aqueous layer and a lower oily layer containing the crude product.

    • Separate the layers. Extract the aqueous layer twice with toluene.

    • Dissolve the oily layer in toluene and wash it with water.

    • Combine all toluene layers and wash them with water.

    • Remove the toluene under reduced pressure using a rotary evaporator to obtain the purified this compound as a residue.

Mechanism of Action: The Chemistry of Antimicrobial Efficacy

The broad-spectrum antimicrobial activity of this compound is a cornerstone of its utility.[1] While the precise mechanisms are multifaceted, a significant body of evidence points to the reaction with thiol-containing molecules within microbial cells as a primary mode of action.

Mechanism_of_Action dbne This compound (DBNE) cell_entry Cellular Uptake dbne->cell_entry thiol_reaction Reaction with Intracellular Thiols (e.g., Cysteine residues in enzymes, Glutathione) cell_entry->thiol_reaction oxidation Oxidation of Thiol Groups (R-SH -> R-S-S-R) thiol_reaction->oxidation enzyme_inhibition Enzyme Inactivation oxidation->enzyme_inhibition disruption Disruption of Metabolic Pathways enzyme_inhibition->disruption cell_death Inhibition of Growth & Cell Death disruption->cell_death

Caption: Proposed antimicrobial mechanism of this compound.

The electrophilic nature of the carbon atom bearing the two bromine atoms and the nitro group makes it susceptible to nucleophilic attack by the sulfhydryl groups of cysteine residues in proteins and other low-molecular-weight thiols like glutathione. This interaction leads to the oxidation of these essential thiols, forming disulfide bonds and disrupting the three-dimensional structure of enzymes. This, in turn, leads to the inhibition of their catalytic activity and the disruption of critical metabolic pathways, ultimately resulting in bacteriostasis and cell death. The generation of reactive oxygen species (ROS) as by-products of these reactions may also contribute to the overall antimicrobial effect.[4][5]

Applications in Research and Drug Development

The unique chemical properties of this compound open up a wide array of applications for researchers and drug development professionals.

Antimicrobial Agent Development and Susceptibility Testing

As a potent antimicrobial agent, this compound serves as a valuable tool in the development of new disinfectants and preservatives.[2] Researchers can utilize it as a positive control in antimicrobial screening assays or investigate its efficacy against a panel of clinically relevant microorganisms.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial culture in log phase growth

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution across the wells of the 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Studies

Given its proposed mechanism of action involving the inactivation of thiol-containing enzymes, this compound can be employed as a tool to study the role of specific enzymes in cellular processes.

Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a purified enzyme.

Materials:

  • Purified enzyme of interest (with a known substrate and assay)

  • Substrate for the enzyme

  • This compound

  • Assay buffer

  • 96-well plate (UV-transparent if the assay is spectrophotometric)

  • Plate reader (spectrophotometer, fluorometer, etc.)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In the wells of a microtiter plate, add the enzyme solution and varying concentrations of this compound. Include a control with the enzyme and buffer only. Allow for a pre-incubation period (e.g., 15-30 minutes) at a controlled temperature to permit the interaction between the enzyme and the inhibitor.

  • Initiate Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

  • Monitor Reaction: Measure the rate of the enzymatic reaction over time using a plate reader. The method of detection will depend on the specific enzyme assay (e.g., change in absorbance, fluorescence).

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Polymer Chemistry and Biomaterial Modification

The presence of two bromine atoms makes this compound a potential cross-linking agent for polymers containing nucleophilic groups, such as amines or thiols.[2] This property can be exploited to modify the physicochemical properties of biopolymers like chitosan and collagen for applications in tissue engineering and drug delivery.[6][7][8][9]

Protocol: Cross-linking of a Chitosan-Collagen Film

This protocol describes a method for cross-linking a biopolymer blend film.

Materials:

  • Chitosan

  • Collagen

  • Acetic acid solution (for dissolving chitosan)

  • This compound solution

  • Casting plate

  • Drying oven

Procedure:

  • Prepare Polymer Solution: Prepare separate solutions of chitosan in dilute acetic acid and collagen in an appropriate buffer. Mix the two solutions to form a homogenous blend.

  • Casting: Pour the polymer blend solution onto a casting plate to form a thin film of uniform thickness.

  • Drying: Dry the film in an oven at a controlled temperature to remove the solvent.

  • Cross-linking: Immerse the dried film in a solution of this compound in a suitable solvent (e.g., ethanol). The concentration of the cross-linker and the reaction time will need to be optimized based on the desired degree of cross-linking.

  • Washing and Drying: After the cross-linking reaction, thoroughly wash the film with the solvent to remove any unreacted cross-linker and then dry the film.

  • Characterization: Characterize the cross-linked film for changes in properties such as swelling behavior, mechanical strength, and enzymatic degradation.

Intermediate in Organic Synthesis

The reactive nature of this compound makes it a potential starting material or intermediate in the synthesis of more complex molecules, including pharmaceutical compounds.[10] The nitro group can be reduced to an amine, and the bromine atoms can be substituted, opening up a range of synthetic possibilities. While specific examples for this compound are not abundant in the literature, the use of related bromo- and nitro- compounds as synthetic intermediates is well-established.[11][12]

Analytical Methods: Ensuring Purity and Quantitation

Accurate and reliable analytical methods are essential for quality control, stability studies, and pharmacokinetic analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the analysis of nitroaromatic compounds.[13]

Illustrative HPLC-UV Protocol:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. A typical starting point could be a ratio of 80:20 (v/v) methanol:water.[13]

  • Flow Rate: 0.7 - 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., around 271 nm for similar nitroaromatic compounds).[13]

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5]

General GC-MS Protocol Considerations:

  • Sample Preparation: As GC-MS is not directly compatible with aqueous samples, extraction into a volatile organic solvent (e.g., dichloromethane, hexane) is necessary.[14][15] Solid-phase extraction (SPE) can also be used for sample clean-up and concentration.[15]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically used for the analysis of nitroaromatic compounds.[16]

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is usually employed to separate compounds with different boiling points. For example, starting at a lower temperature (e.g., 50-80 °C) and ramping up to a higher temperature (e.g., 280-300 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will provide a unique fragmentation pattern that can be used for compound identification by comparison to a spectral library.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of trace levels of this compound and its degradation products in complex matrices.[17][18][19]

Conceptual LC-MS/MS Method:

  • Chromatography: Utilize an HPLC system with a C18 column and a mobile phase gradient of water and acetonitrile with formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode could be effective for detecting the parent compound and its degradation products. Multiple Reaction Monitoring (MRM) would be used for quantification, providing high specificity.

Degradation and Stability: Considerations for Formulation and Use

The stability of this compound is a critical factor in its storage, formulation, and application. Like other related compounds, it is susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • Hydrolysis: The compound may undergo hydrolysis, particularly at alkaline pH. The degradation of the related compound bronopol is known to produce 2-bromo-2-nitroethanol.[20] A similar hydrolytic pathway can be anticipated for this compound.

  • Reaction with Nucleophiles: The electrophilic nature of the molecule makes it reactive towards nucleophiles, which can be present in complex media.[17][21]

  • Photodegradation: Exposure to light may also induce degradation.

For researchers, it is crucial to conduct stability studies under the specific conditions of their experiments or formulations. This can be achieved by analyzing samples stored at different temperatures, pH values, and light exposures over time using the analytical methods described above.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Key Safety Information:

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects.[3]

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Do not eat, drink, or smoke when using this product.[21]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion: A Call for Further Exploration

This compound is a research chemical with a rich and diverse chemistry that extends far beyond its established role as an industrial biocide. Its potent antimicrobial activity, coupled with its potential as a synthetic intermediate and a tool for studying biochemical processes, makes it a valuable asset for the scientific community. This guide has aimed to provide a comprehensive technical foundation for its use in research and drug development. It is our hope that by understanding its properties, synthesis, mechanisms, and applications, researchers will be inspired to explore new and innovative ways to utilize this versatile molecule, ultimately contributing to advancements in science and medicine.

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The Electrophilic Heart of a Potent Biocide: A Technical Guide to the Carbon Atom in 2,2-Dibromo-2-nitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromo-2-nitroethanol (DBNE) is a broad-spectrum antimicrobial agent with extensive applications in industrial preservation and, historically, in topical pharmaceuticals. Its potent biocidal activity is intrinsically linked to the unique electronic architecture of its central carbon atom (C2). This guide provides an in-depth exploration of the pronounced electrophilic nature of this carbon, a consequence of the synergistic electron-withdrawing effects of two bromine atoms and a nitro group. We will dissect the electronic structure, providing a theoretical framework for its reactivity, and delineate the mechanistic pathways of its interactions with biological nucleophiles. Furthermore, this guide will detail experimental protocols for the synthesis of DBNE, the quantification of its formaldehyde release—a key aspect of its mode of action and toxicological profile—and its evaluation as a biocide.

Introduction: The Dual-Edged Sword of a Halonitroalkanol

This compound is a versatile chemical entity, recognized for its efficacy as a biocide and preservative in a multitude of formulations, including personal care products, paints, and coatings.[1][2] Its utility extends to the pharmaceutical industry, where it serves as a disinfectant and preservative, and as a reagent in organic synthesis for the preparation of other brominated compounds.[2] The molecule's core, a carbon atom substituted with two bromine atoms and a nitro group, is the epicenter of its chemical reactivity and biological activity. This unique gem-dihalo-gem-nitro configuration renders the C2 carbon highly electrophilic, making it a prime target for nucleophilic attack. This inherent reactivity is the foundation of its antimicrobial properties but also underpins its toxicological considerations, primarily its ability to release formaldehyde.

The Electronic Landscape: Unveiling the Electrophilic Carbon

The electrophilicity of the C2 carbon in this compound is a direct consequence of the cumulative inductive and resonance effects of its substituents.

2.1. Inductive Electron Withdrawal: The primary driver of the electrophilic character is the strong negative inductive effect (-I) exerted by the two bromine atoms and the nitro group.[1] Both bromine and the nitro group are highly electronegative, leading to a significant polarization of the C-Br and C-N bonds. This results in a substantial withdrawal of electron density from the central carbon atom, creating a significant partial positive charge (δ+).

2.2. Resonance Stabilization of the Nitro Group: The nitro group further enhances the electron deficiency at the C2 carbon through resonance. The delocalization of the pi-electrons within the nitro group pulls electron density away from the nitrogen atom, which in turn strengthens its inductive pull on the C2 carbon.

G cluster_nitro Resonance in Nitro Group C2 Cδ+ C1 CH2OH C2->C1 σ-bond Br1 Br C2->Br1 σ-bond (polarized) Br2 Br C2->Br2 σ-bond (polarized) N N+ C2->N σ-bond (polarized) O1 O- N->O1 O2 O- N->O2 N_res N+ O1_res O- N_res->O1_res O2_res_double O N_res->O2_res_double

Caption: Electronic effects contributing to the electrophilicity of C2.

Reactivity and Mechanistic Pathways: The Nucleophilic Attack

The electrophilic C2 carbon is the focal point for the reactions of this compound, particularly with nucleophiles. The most significant of these is its hydrolysis, which leads to the release of formaldehyde.

3.1. Hydrolysis and Formaldehyde Release: The hydrolysis of this compound proceeds via a nucleophilic substitution mechanism, analogous to the hydrolysis of other gem-dihalides.[4]

G cluster_0 Step 1: Nucleophilic Attack by Water cluster_1 Step 2: Elimination of HBr cluster_2 Step 3: Tautomerization and Formaldehyde Release cluster_3 Further Degradation A This compound (Electrophilic C2) C Tetrahedral Intermediate A->C Attack on C2 B H₂O (Nucleophile) B->C D Unstable Hemiketal-like species C->D - HBr E Dibromonitromethane D->E Rearrangement F Formaldehyde D->F Release G Bromonitromethane E->G - Br⁻ H Nitromethane G->H - Br⁻

Caption: Proposed mechanism for the hydrolysis of this compound.

This release of formaldehyde is a critical component of its biocidal activity, as formaldehyde is a potent, non-specific electrophile that can cross-link proteins and nucleic acids in microorganisms, leading to cell death.

Practical Applications and Biocidal Efficacy

The electrophilic nature of the C2 carbon and its subsequent reactivity are the cornerstones of this compound's broad-spectrum antimicrobial efficacy.[5] It is effective against a wide range of bacteria and fungi, making it a valuable preservative in numerous industrial applications.[5]

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosaTypically in the range of 10-50 µg/mL
Escherichia coliTypically in the range of 5-25 µg/mL
Staphylococcus aureusTypically in the range of 5-20 µg/mL
Aspergillus nigerTypically in the range of 20-100 µg/mL
Candida albicansTypically in the range of 10-50 µg/mL

Table 1: Representative MIC Values for this compound. Note: These are typical ranges and can vary depending on the specific strain and testing conditions.

Experimental Protocols

5.1. Synthesis of this compound

A high-yield synthesis can be achieved through the alkali-mediated decomposition of tris(hydroxymethyl)nitromethane followed by bromination.[2]

Materials:

  • Tris(hydroxymethyl)nitromethane

  • 48% Aqueous Sodium Hydroxide

  • Bromine

  • Toluene

  • Water (deionized)

Procedure:

  • In a reaction vessel equipped with a stirrer and dropping funnel, dissolve tris(hydroxymethyl)nitromethane in water.

  • Cool the solution to below 15°C with continuous stirring.

  • Slowly add the 48% aqueous sodium hydroxide solution dropwise, maintaining the temperature between 5 and 15°C.

  • After the addition is complete, continue stirring for a designated period.

  • Add bromine dropwise to the reaction mixture, ensuring the temperature is controlled. A stoichiometric amount of at least 2.0 moles of bromine per mole of tris(hydroxymethyl)nitromethane is required.[2]

  • After the bromination is complete, transfer the mixture to a separatory funnel.

  • Separate the lower oil layer (crude this compound) from the upper aqueous layer.

  • Extract the aqueous layer twice with toluene.

  • Combine the oil layer and the toluene extracts and wash with water.

  • The toluene can be removed under reduced pressure to yield the purified product.

5.2. Quantitative Analysis of Formaldehyde Release by HPLC

The determination of formaldehyde released from this compound can be performed using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).[6]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • This compound sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formaldehyde standard solutions

Procedure:

  • Sample Preparation: Prepare an aqueous solution of this compound of a known concentration. Allow the solution to stand for a defined period at a controlled temperature and pH to allow for hydrolysis and formaldehyde release.

  • Derivatization: To an aliquot of the sample solution, add an excess of the DNPH solution. The formaldehyde will react with DNPH to form the stable 2,4-dinitrophenylhydrazone derivative.

  • Calibration Curve: Prepare a series of formaldehyde standard solutions of known concentrations and derivatize them with DNPH in the same manner as the sample.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v).[7]

    • Flow Rate: Typically 1.0-2.0 mL/min.[7]

    • Detection Wavelength: 345 nm.[6]

    • Inject the derivatized standards and the sample onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of the formaldehyde standards. Determine the concentration of formaldehyde in the sample by interpolating its peak area on the calibration curve.

Toxicological Considerations

The very property that makes this compound an effective biocide—its ability to release formaldehyde—also raises toxicological concerns. Formaldehyde is a known skin sensitizer and a suspected carcinogen.[8] Therefore, the use of this compound in consumer products is strictly regulated in many jurisdictions.

Conclusion

The electrophilic nature of the C2 carbon in this compound is the linchpin of its chemical and biological properties. The powerful inductive effects of the two bromine atoms and the nitro group create a highly electron-deficient center, susceptible to nucleophilic attack. This reactivity drives its potent, broad-spectrum antimicrobial activity through the release of formaldehyde. A thorough understanding of this fundamental electronic characteristic is paramount for its judicious application as a biocide and for mitigating its associated toxicological risks. Future research could focus on computational modeling to more precisely quantify the charge distribution and reactivity of this fascinating molecule, further informing the design of safer and more effective antimicrobial agents.

References

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  • Vedantu. (n.d.). Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. Retrieved from [Link]

  • askIITians. (2025, July 28). Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.). Retrieved from [Link]

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The Nitro Group: An In-Depth Technical Guide to its Core Role in the Chemistry and Application of 2,2-Dibromo-2-nitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,2-Dibromo-2-nitroethanol is a potent antimicrobial agent utilized across diverse sectors, including the pharmaceutical, cosmetic, and industrial water treatment industries.[1] The efficacy and chemical behavior of this molecule are intrinsically linked to the unique electronic and steric environment created by the substituents on its central carbon atom. This technical guide provides an in-depth analysis of the pivotal role of the nitro group (—NO₂) in defining the physicochemical properties, reactivity, and biological activity of this compound. We will explore the profound electron-withdrawing nature of the nitro moiety, its influence on the lability of the adjacent bromine atoms, the mechanistic basis of its antimicrobial action, and its implications for the compound's stability and use in formulation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important biocidal compound.

Introduction: The Centrality of the Nitro Group

This compound, a white crystalline solid soluble in water and alcohol, has carved a niche as a broad-spectrum biocide effective against bacteria, fungi, and yeasts.[1] Its chemical structure, C₂H₃Br₂NO₃, is deceptively simple, yet it harbors a highly reactive center.[2] The convergence of two bromine atoms and a nitro group on a single carbon atom creates a molecule with a distinct and powerful chemical profile. While the bromine atoms are the direct agents of its biocidal activity, it is the nitro group that orchestrates their reactivity. Understanding the role of the nitro group is, therefore, paramount to comprehending the molecule's function and application.

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry, a property that stems from the high electronegativity of the nitrogen and oxygen atoms and the resonance stabilization of the group. This strong inductive and resonance effect dramatically reduces the electron density of the scaffold it is attached to, a fundamental principle that governs the reactivity of this compound.

Physicochemical Properties Conferred by the Nitro Group

The presence of the nitro group significantly influences the physical and chemical properties of this compound, as summarized in the table below.

PropertyObservationInfluence of the Nitro Group
Polarity HighThe N-O bonds in the nitro group are highly polarized, contributing significantly to the molecule's overall large dipole moment. This high polarity enhances its solubility in polar solvents like water and ethanol.[1]
Acidity The α-hydrogen in related nitroalkanes is acidic.The strong electron-withdrawing nature of the nitro group stabilizes the conjugate base (a nitronate), thereby increasing the acidity of adjacent C-H bonds. Although this compound lacks an α-hydrogen, this property is crucial in the synthesis and reactivity of its precursors.
Electrophilicity The carbon atom attached to the nitro group is highly electrophilic.The nitro group's ability to pull electron density away from the central carbon makes it highly susceptible to nucleophilic attack, a key aspect of its antimicrobial mechanism.
Boiling Point HighThe high polarity leads to strong intermolecular dipole-dipole interactions, resulting in a higher boiling point compared to non-nitrated analogues of similar molecular weight.

The Nitro Group's Modulation of Chemical Reactivity and Biocidal Efficacy

The primary role of the nitro group in this compound is to activate the molecule for its biocidal function. This is achieved through its profound electronic influence on the C-Br bonds.

Activation of the Carbon-Bromine Bonds

The two bromine atoms on the central carbon are the key players in the antimicrobial action of this compound. However, in a typical alkyl halide, the C-Br bond is relatively stable. In this molecule, the powerful electron-withdrawing effect of the nitro group polarizes the C-Br bonds, making the bromine atoms better leaving groups and the central carbon atom more electrophilic. This electronic activation is the cornerstone of the molecule's reactivity.

Diagram 1: Electronic Effects in this compound

G cluster_nitro Nitro Group (-NO₂) C C Br1 Br C->Br1 δ- Br2 Br C->Br2 δ- CH2OH CH₂OH C->CH2OH N N C->N δ+ O1 O N->O1 δ- O2 O N->O2 δ- note The nitro group withdraws electron density, making the central carbon electrophilic and the bromine atoms better leaving groups.

Caption: Inductive effects of the nitro group in this compound.

Mechanism of Antimicrobial Action: The Thiol Connection

The prevailing mechanism for the biocidal activity of this compound is its reaction with essential thiol (-SH) groups in microbial cells. Key metabolic enzymes, such as dehydrogenases, rely on cysteine residues with free sulfhydryl groups for their function. The electron-deficient bromine atoms in this compound exhibit oxidizing properties and readily react with these nucleophilic thiol groups. This reaction leads to the formation of disulfide bridges, effectively inactivating the enzymes and blocking the metabolic pathways of the microorganisms.

It is a misconception that the antimicrobial activity of this compound is primarily due to the release of formaldehyde. While formaldehyde can be a decomposition product under certain conditions, its concentration is generally too low to account for the observed potent biocidal effect. The direct action of the intact molecule on microbial thiols is the predominant mechanism.

Diagram 2: Proposed Antimicrobial Mechanism of Action

G DBNE This compound (Activated by -NO₂ group) Inactive_Enzyme Inactive Enzyme (Disulfide Bridge Formation) DBNE->Inactive_Enzyme Oxidation of Thiol Enzyme_SH Microbial Enzyme with active Thiol (-SH) group Metabolism Cellular Metabolism Enzyme_SH->Metabolism Catalyzes Inactive_Enzyme->Metabolism Blocks Cell_Death Microbial Cell Death Metabolism->Cell_Death Disruption leads to

Caption: Reaction with microbial thiols leading to cell death.

Stability and Decomposition: The Double-Edged Sword of the Nitro Group

While the nitro group is essential for the bioactivity of this compound, it also influences its stability. The compound is relatively stable under normal, slightly acidic conditions. However, at elevated temperatures and particularly under alkaline pH, it undergoes decomposition.

The decomposition pathway is thought to be initiated by a retro-aldol reaction, leading to the release of formaldehyde and the formation of bromonitroethanol. These decomposition products can be further degraded. The liberation of nitrite and formaldehyde under these conditions is a significant consideration in formulations, as they can potentially react with secondary or tertiary amines to form nitrosamines, which are potent carcinogens. Therefore, the use of this compound in formulations containing amines requires careful risk assessment and control of pH and temperature.

Synthesis and the Role of the Nitro Group as a Synthetic Handle

A common method for the synthesis of this compound involves the use of tris(hydroxymethyl)nitromethane as a starting material. This precursor, which contains the essential nitro group, undergoes alkali-mediated decomposition followed by bromination.

Representative Synthetic Protocol

The following is a representative, lab-scale synthesis protocol adapted from the patent literature.

Step 1: Alkali Decomposition of Tris(hydroxymethyl)nitromethane

  • In a reaction vessel, dissolve tris(hydroxymethyl)nitromethane in water.

  • Cool the solution to between 5°C and 15°C with constant stirring.

  • Slowly add an aqueous solution of sodium hydroxide, maintaining the temperature within the specified range.

  • Continue stirring until the reaction is complete.

Step 2: Bromination

  • To the reaction mixture from Step 1, add a brominating agent (e.g., bromine) dropwise, ensuring the temperature is maintained between -10°C and 10°C. A stoichiometric amount of at least 2 moles of bromine per mole of the starting material is required.

  • After the addition is complete, allow the mixture to age for up to 60 minutes.

  • Adjust the pH of the reaction mixture to 3 or below using an acid to quench the reaction and prevent decomposition of the product.

Step 3: Work-up and Purification

  • The reaction mixture will separate into an aqueous layer and an oil layer containing the product.

  • Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., toluene).

  • Combine the organic phases, wash with water, and purify to yield this compound.

Diagram 3: Synthetic Workflow

G Start Tris(hydroxymethyl)nitromethane in aqueous solution Step1 Alkali Decomposition (NaOH, 5-15°C) Start->Step1 Step2 Bromination (Br₂, -10 to 10°C) Step1->Step2 Step3 Acid Quench (pH ≤ 3) Step2->Step3 Step4 Extraction & Purification Step3->Step4 Product This compound Step4->Product

Caption: High-level overview of the synthesis of this compound.

Implications for Drug Development

For drug development professionals, this compound is primarily of interest as a highly effective preservative for topical and other pharmaceutical formulations. Its broad-spectrum activity at low concentrations makes it a valuable tool for ensuring the microbiological stability of products.[3] However, a thorough understanding of its chemistry, particularly its stability profile and potential for nitrosamine formation, is critical for safe and effective formulation development.

Beyond its role as a preservative, the chemistry of gem-dibromo nitro compounds offers insights into the design of reactive molecules. The principle of using an electron-withdrawing group to activate leaving groups is a fundamental concept in medicinal chemistry, particularly in the development of covalent inhibitors that form irreversible bonds with their biological targets. While this compound itself is not a therapeutic agent, its reactive nature, orchestrated by the nitro group, serves as a case study in the design of electrophilic warheads for targeted drug action. Furthermore, nitro-containing compounds are versatile building blocks in organic synthesis, and the nitro group can be transformed into other functionalities, such as amines, opening avenues for the synthesis of diverse and complex bioactive molecules.[4]

Conclusion

The nitro group in this compound is far more than a simple substituent; it is the linchpin of the molecule's chemical personality and biological function. Through its potent electron-withdrawing effects, it activates the geminal bromine atoms, transforming an otherwise stable core into a potent electrophilic agent capable of inactivating essential microbial enzymes. This same electronic influence dictates the molecule's physical properties, its stability, and the pathways of its decomposition. For researchers and developers in the pharmaceutical and chemical industries, a deep appreciation of the role of the nitro group is essential for the effective and safe application of this powerful antimicrobial compound and for leveraging the underlying chemical principles in the design of new molecules.

References

  • INNO Specialty Chemicals. This compound: An Overview of Its Properties and Applications.
  • Chem-Impex. This compound.
  • ResearchGate. The Release of Formaldehyde upon Decomposition of 2-Bromo-2-nitropropan-1, 3-diol (Bronopol). Available at: [Link]

  • Ataman Kimya. BRONOPOL. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. This compound: Safe Application and Market Prospects from Reliable Supplier. Available at: [Link]

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  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 2,2-Dibromo-2-nitroethanol as a Biocide in Laboratory Settings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Laboratory Biosecurity

In the dynamic environment of research and drug development, maintaining a sterile and contamination-free workspace is paramount to the integrity and reproducibility of experimental outcomes. Microbial contamination, arising from bacteria, fungi, mycoplasma, and algae, can compromise cell cultures, reagents, and sensitive assays, leading to significant loss of time and resources. 2,2-Dibromo-2-nitroethanol (DBNE), a potent antimicrobial agent, offers a robust solution for comprehensive laboratory biosecurity.[1][2][3] This document provides detailed application notes and protocols for the effective use of DBNE in various laboratory settings, grounded in scientific principles to ensure both efficacy and safety.

DBNE is a broad-spectrum biocide effective against a wide range of microorganisms, including notoriously persistent Gram-negative bacteria such as Pseudomonas aeruginosa.[2][4] Its high stability in aqueous solutions and effectiveness at low concentrations make it a cost-effective and reliable choice for routine laboratory hygiene.[1][2]

Underlying Science: The Mechanism of Biocidal Action

The efficacy of this compound stems from its electrophilic nature, which facilitates a multi-pronged attack on microbial cells. The primary mechanism of action involves the oxidation of essential thiol (-SH) groups present in microbial enzymes, particularly dehydrogenases. This process leads to the formation of disulfide bridges, which inactivates the enzymes and disrupts critical metabolic pathways, ultimately leading to cell death. Additionally, DBNE can cause damage to the cell membrane, further compromising the microorganism's viability.

cluster_DBNE This compound (DBNE) cluster_Microbe Microbial Cell DBNE DBNE CellWall Cell Wall/ Membrane DBNE->CellWall Penetration Enzymes Enzymes with Thiol Groups (-SH) DBNE->Enzymes Electrophilic Attack Cytoplasm Cytoplasm CellWall->Cytoplasm Metabolism Metabolic Pathways Enzymes->Metabolism Inactivation via Disulfide Bridge Formation CellDeath Cell Death Metabolism->CellDeath Disruption

Caption: Mechanism of action of this compound.

Quantitative Data: Recommended Concentrations and Contact Times

The following table provides recommended starting concentrations and minimum contact times for various laboratory applications. It is imperative for users to validate these parameters for their specific laboratory conditions and target microorganisms.

ApplicationTarget MicroorganismsRecommended Concentration (ppm of active DBNE)Minimum Contact Time
Surface Disinfection Bacteria, Fungi200 - 500 ppm15 minutes
Water Bath Treatment Bacteria, Algae25 - 100 ppmContinuous
Incubator Decontamination Bacteria, Fungi, Yeast500 - 1000 ppm30 minutes

Experimental Protocols: Step-by-Step Methodologies

Safety First: Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS).[5][6][7] Always wear appropriate personal protective equipment (PPE), including:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a fume hood, when preparing stock solutions from solid DBNE.[5]

Protocol 1: Preparation of a 1% (10,000 ppm) Stock Solution

This stock solution can be used to prepare working dilutions for various applications.

  • Preparation: In a designated chemical fume hood, accurately weigh 1.0 g of this compound powder.

  • Dissolution: In a labeled glass beaker, dissolve the DBNE in 99.0 mL of sterile deionized water. Stir with a magnetic stir bar until fully dissolved. DBNE is freely soluble in water.[4][8]

  • Storage: Transfer the 1% stock solution to a clearly labeled, sealed, and light-protected container. Store at 4°C for up to 3 months. The stability of aqueous solutions should be periodically verified.

start Start weigh Weigh 1.0 g DBNE (in fume hood) start->weigh dissolve Dissolve in 99.0 mL sterile deionized water weigh->dissolve stir Stir until fully dissolved dissolve->stir transfer Transfer to labeled, light-protected container stir->transfer store Store at 4°C transfer->store end End store->end

Caption: Workflow for preparing a 1% DBNE stock solution.

Protocol 2: Routine Surface Disinfection

For the disinfection of benchtops, biosafety cabinet surfaces, and equipment exteriors.

  • Preparation of Working Solution: Prepare a 200-500 ppm working solution by diluting the 1% stock solution with sterile deionized water. For a 500 ppm solution, dilute 5 mL of the 1% stock solution to a final volume of 100 mL.

  • Application: Liberally apply the working solution to the surface using a clean, lint-free wipe or a spray bottle. Ensure the entire surface is thoroughly wetted.

  • Contact Time: Allow the disinfectant to remain on the surface for a minimum of 15 minutes.

  • Wipe Down: After the required contact time, wipe the surface with a sterile wipe soaked in 70% ethanol or sterile deionized water to remove any residue.

Protocol 3: Water Bath Decontamination and Maintenance

To prevent the growth of bacteria and algae in laboratory water baths.

  • Initial Decontamination (for a contaminated water bath):

    • Turn off and empty the water bath.

    • Clean the interior surfaces with a mild detergent and rinse thoroughly with deionized water.

    • Prepare a 100 ppm working solution of DBNE.

    • Fill the water bath with the DBNE solution and let it stand for at least 1 hour.

    • Drain the solution and rinse thoroughly with sterile deionized water.

  • Routine Maintenance:

    • Fill the clean water bath with sterile deionized water.

    • Add the 1% DBNE stock solution to achieve a final concentration of 25-100 ppm. For a 10-liter water bath, 2.5 mL to 10 mL of a 1% stock solution will yield a 25-100 ppm solution, respectively.

    • Replace the water and re-dose with DBNE weekly or bi-weekly, depending on the usage and condition of the water bath.

Protocol 4: CO₂ Incubator Decontamination

For the periodic decontamination of cell culture incubators.

  • Preparation: Turn off the incubator and remove all racks, shelves, and the water pan.

  • Cleaning: Clean all interior surfaces, racks, shelves, and the water pan with a mild detergent and rinse thoroughly with sterile deionized water.

  • Disinfection:

    • Prepare a 500-1000 ppm working solution of DBNE.

    • Thoroughly wipe all interior surfaces, including the door and gasket, with the DBNE solution. Also, treat the racks, shelves, and water pan with the solution.

    • Allow a contact time of at least 30 minutes.

  • Rinsing and Drying:

    • Wipe all surfaces with a sterile cloth soaked in sterile deionized water to remove any disinfectant residue.

    • Allow all components to air dry completely or wipe dry with sterile, lint-free cloths.

  • Reassembly and Resumption of Use: Reassemble the incubator, fill the water pan with sterile deionized water, and allow the temperature and CO₂ levels to stabilize before reintroducing cell cultures.

Material Compatibility

While this compound solutions are generally compatible with a range of materials found in the laboratory, it is advisable to test for compatibility with sensitive surfaces before widespread use. Halogenated compounds can be corrosive to some metals over prolonged contact.

  • Recommended for: Glass, stainless steel (short contact time), and most common laboratory plastics such as polypropylene (PP), high-density polyethylene (HDPE), and polystyrene (PS).

  • Use with Caution: Aluminum, copper, and some grades of rubber. Prolonged contact should be avoided.

  • Not Recommended for: Strong oxidizing agents, strong bases, and strong acids.[9]

Disposal of this compound Solutions

Dispose of DBNE solutions in accordance with local, state, and federal regulations.[5] For laboratory-scale quantities of used working solutions, the following neutralization procedure can be considered prior to disposal:

  • Neutralization: In a designated chemical fume hood, add a 10% solution of sodium thiosulfate to the DBNE waste solution while stirring. The thiosulfate will reduce the active bromine species. Add the sodium thiosulfate solution until the characteristic yellow color of the DBNE solution, if present, disappears.

  • pH Adjustment: Check the pH of the neutralized solution and adjust to a neutral range (pH 6-8) if necessary, using a mild acid or base.

  • Final Disposal: The neutralized solution may be suitable for drain disposal with copious amounts of water, but this is subject to local regulations. Always confirm the appropriate disposal method with your institution's Environmental Health and Safety (EHS) department.

Unused, concentrated DBNE should be disposed of as hazardous chemical waste through your institution's EHS program.[10]

Conclusion: A Self-Validating System for Laboratory Hygiene

The protocols outlined in this document provide a framework for the effective and safe use of this compound as a laboratory biocide. The principle of a self-validating system is embedded in the recommendation for users to perform their own efficacy testing under their specific laboratory conditions. By starting with the recommended concentrations and contact times, and verifying their effectiveness against in-house contaminants, researchers can establish a robust and reliable decontamination program. This proactive approach to laboratory hygiene, centered on a scientifically-backed biocide like DBNE, is a cornerstone of producing high-quality, reproducible scientific data.

References

  • Ataman Kimya. (n.d.). BNPD (BRONOPOL). Retrieved from [Link]

  • Nanjing Huaruide Chemical Co., Ltd. (n.d.). Characteristics and Application of Bronopol's Antibacterial and Antiseptic Effects. Retrieved from [Link]

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Retrieved from [Link]

  • The Boots Company Ltd. (n.d.). The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1, $-diol). Retrieved from [Link]

  • Green-Mountain Chem. (n.d.). Biocide Bronopol (BNP) CAS# 52-51-7. Retrieved from [Link]

  • Scribd. (2023, October 1). The Activity and Safety of The Antimicrobial Agent: Bronopol (2.bromo.2.nitropropan.1, $-Diol). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Effective Biocide and Fungicide: Understanding this compound (DBNE) for Industrial Water Treatment. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • ResearchGate. (2014, February 6). What's the best way to clean my CO2 incubator?. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,2,2-Tribromoethanol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 8). Unlocking Industrial Efficiency: The Role of this compound in Water Treatment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023, November 28). Chemical Disinfectants | Infection Control. Retrieved from [Link]

  • Maastricht University. (n.d.). Work instruction for disinfecting laboratories. Retrieved from [Link]

  • PHC Holdings Corporation. (n.d.). How to clean co2 incubator. Retrieved from [Link]

  • New Mexico Tech. (n.d.). Lab Disinfecting Guidelines - COVID-19. Retrieved from [Link]

  • Biocompare. (2022, September 9). Tips and Tricks for Decontaminating Cell Culture Incubators. Retrieved from [Link]

  • ResearchGate. (2021, December 16). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Retrieved from [Link]

  • ResearchGate. (2022, March 29). (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Retrieved from [Link]

  • Curbell Plastics. (n.d.). Chemical Resistance of Plastics chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

  • Bürkle GmbH. (2024). (c) Bürkle GmbH 2024 Important Important information The tables “Chemical resistance of plastics”, “Plastics and their pr. Retrieved from [Link]

  • Bal Seal Engineering Co., Inc. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Safe Application and Market Prospects from Reliable Supplier. Retrieved from [Link]

Sources

Protocol for testing the bactericidal efficacy of 2,2-Dibromo-2-nitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Testing the Bactericidal Efficacy of 2,2-Dibromo-3-nitrilopropionamide (DBNPA) For: Researchers, scientists, and drug development professionals.

Introduction to 2,2-Dibromo-3-nitrilopropionamide (DBNPA)

2,2-Dibromo-3-nitrilopropionamide, commonly known as DBNPA, is a broad-spectrum, non-oxidizing biocide highly effective against a wide range of microorganisms, including bacteria, fungi, and algae.[1][2][3] Its popularity in industrial applications stems from its rapid-kill antimicrobial action and its fast degradation profile in aqueous environments, which minimizes environmental persistence.[1][4][5] DBNPA is frequently used in industrial water treatment systems, pulp and paper manufacturing, oil and gas operations, and as a preservative in coatings, slurries, and adhesives.[1][2][3]

The primary bactericidal efficacy of DBNPA is rooted in its chemical reactivity. As an electrophilic agent, it rapidly penetrates the microbial cell membrane.[1][2][6] Inside the cell, it reacts with nucleophilic sulfur-containing groups, such as those in enzymes like cysteine. This interaction irreversibly inactivates essential enzymes involved in metabolism and redox reactions, leading to a swift cessation of cellular functions and rapid cell death.[1][6] This direct and fast-acting mechanism distinguishes it from slower-acting or oxidizing biocides.[3][4]

Principle of Bactericidal Efficacy Testing: The Time-Kill Assay

To quantify the bactericidal efficacy of DBNPA, a suspension-based time-kill assay is the preferred method. This protocol is designed in alignment with the principles outlined in standardized methods such as ASTM E2315, "Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure."[7][8][9] The core principle of this assay is to expose a standardized, high-concentration population of a target bacterium to a defined concentration of the biocide in a liquid suspension.[7][9] Aliquots are withdrawn at specific, predetermined time intervals, and the biocidal action is immediately halted by a chemical neutralizer. The number of surviving microorganisms in each aliquot is then quantified using standard plate count techniques.

The effectiveness of the biocide is determined by calculating the logarithmic (Log10) reduction in viable bacteria over time compared to an untreated control. This method provides critical data on the speed and extent of the bactericidal activity, which is essential for determining effective dosage and contact time for real-world applications.[7][10]

Mechanism of DBNPA Action

The diagram below illustrates the key steps in DBNPA's mechanism of action against bacterial cells.

Diagram 1: Mechanism of DBNPA Bactericidal Action DBNPA DBNPA (Biocide) Cell Bacterial Cell DBNPA->Cell Contact Membrane Cell Membrane Penetration Cell->Membrane Reaction Reaction with Intracellular Sulfhydryl Groups (-SH) on Essential Enzymes Membrane->Reaction Inactivation Enzyme Inactivation Reaction->Inactivation Death Disruption of Metabolism & Rapid Cell Death Inactivation->Death

Caption: DBNPA rapidly kills bacteria by penetrating the cell and inactivating essential enzymes.

Materials and Methods

Safety Precautions

DBNPA is a hazardous substance and must be handled with appropriate care. It can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[11][12] Always consult the Safety Data Sheet (SDS) before use.[11][13][14][15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles with side shields.[11]

  • Handling: Handle DBNPA powder in a chemical fume hood to avoid inhalation of dust.[11]

  • Disposal: Dispose of DBNPA-containing waste according to local, state, and federal regulations.[15]

Reagents and Media
  • DBNPA (CAS 10222-01-2): Analytical grade solid.[2]

  • Solvent: Polyethylene glycol (PEG) 200 or sterile deionized water (note DBNPA's stability is pH-dependent, being more stable in acidic conditions).

  • Test Organisms:

    • Pseudomonas aeruginosa (e.g., ATCC 15442) - A representative Gram-negative bacterium.

    • Staphylococcus aureus (e.g., ATCC 6538) - A representative Gram-positive bacterium.

  • Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).

  • Neutralizing Broth: A validated solution to stop the biocidal action of DBNPA. A common formulation is Dey-Engley (D/E) Neutralizing Broth, which contains sodium thioglycolate, sodium thiosulfate, and lecithin to inactivate halogenated compounds and other biocides. The specific neutralizer must be validated.[16][17]

  • Phosphate Buffered Saline (PBS): For dilutions.

Apparatus
  • Laminar flow hood

  • Incubator (35 ± 2°C)

  • Autoclave

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Sterile test tubes and flasks

  • Sterile petri dishes

  • Automated plate counter or manual colony counter

  • Timer

Detailed Experimental Protocol: Time-Kill Suspension Assay

This protocol provides a step-by-step workflow for evaluating the bactericidal efficacy of DBNPA.

Step 1: Preparation of Cultures and Reagents
  • Bacterial Inoculum Preparation:

    • Aseptically transfer a loopful of the test organism from a stock culture to 10 mL of TSB.

    • Incubate for 18-24 hours at 35 ± 2°C.

    • Create a second subculture by transferring 0.1 mL of the overnight culture into a fresh 10 mL of TSB and incubate for 18-24 hours. This ensures the bacteria are in the logarithmic phase of growth.

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend the pellet in PBS.

    • Adjust the suspension turbidity to achieve a final concentration of approximately 1.0 x 10⁸ CFU/mL. This will be the stock inoculum.

  • DBNPA Test Solution Preparation:

    • Prepare a concentrated stock solution of DBNPA (e.g., 10,000 ppm) in a suitable solvent. DBNPA is often formulated in polyethylene glycol for stability.

    • From this stock, prepare working test solutions at desired concentrations (e.g., 5, 10, 20, 50 ppm) in sterile deionized water or another appropriate test matrix. The pH of the final solution should be recorded as it affects DBNPA stability.[2]

Step 2: Experimental Workflow

The following diagram outlines the core steps of the time-kill assay.

Diagram 2: Experimental Workflow for Time-Kill Assay cluster_prep Preparation cluster_exp Experiment cluster_sample Sampling & Neutralization cluster_analysis Analysis Prep_Culture Prepare Bacterial Inoculum (~10^8 CFU/mL) Inoculate Inoculate DBNPA Solution with Bacteria (e.g., 9.9 mL DBNPA + 0.1 mL Inoculum) Prep_Culture->Inoculate Prep_DBNPA Prepare DBNPA Test Solutions (e.g., 10 ppm) Prep_DBNPA->Inoculate Prep_Controls Prepare Controls (Neutralizer, Viability) Neutralize Immediately Add to 9 mL Neutralizing Broth & Mix Prep_Controls->Neutralize Validate Start_Timer Start Timer Immediately Inoculate->Start_Timer Sample_T1 At Time=X (e.g., 30s, 1min, 5min) Withdraw 1 mL Start_Timer->Sample_T1 Sample_T1->Neutralize Dilute Perform Serial Dilutions in PBS Neutralize->Dilute Plate Plate Dilutions on TSA Dilute->Plate Incubate Incubate Plates (24-48h at 35°C) Plate->Incubate Count Count Colonies (CFU) & Calculate Log Reduction Incubate->Count

Caption: A standardized workflow for assessing bactericidal efficacy via time-kill kinetics.

Step 3: Assay Procedure
  • Test Setup:

    • Label sterile test tubes for each DBNPA concentration and each time point.

    • For each test, pipette 9.9 mL of the DBNPA working solution into the corresponding tube.

    • Prepare a viability control tube with 9.9 mL of sterile PBS instead of DBNPA solution.

  • Inoculation and Sampling:

    • At time zero (T=0), add 0.1 mL of the standardized bacterial inoculum (~1.0 x 10⁸ CFU/mL) to the first test tube. This creates a final bacterial concentration of ~1.0 x 10⁶ CFU/mL.

    • Immediately vortex for 3-5 seconds and start the timer.

    • At each designated contact time (e.g., 30 seconds, 1 minute, 5 minutes, 10 minutes, 30 minutes), withdraw 1.0 mL of the inoculated test solution and immediately transfer it into a tube containing 9.0 mL of validated neutralizing broth. Mix thoroughly. This is the 10⁻¹ dilution.

  • Enumeration:

    • Perform further 10-fold serial dilutions of the neutralized sample in sterile PBS (e.g., to 10⁻⁶).

    • Plate 0.1 mL or 1.0 mL aliquots from appropriate dilutions onto TSA plates in duplicate.

    • Incubate the plates at 35 ± 2°C for 24-48 hours.

  • Controls:

    • Initial Population Control (T=0): Add 0.1 mL of the inoculum to the viability control tube (9.9 mL PBS). Immediately remove 1.0 mL, transfer to 9.0 mL of neutralizing broth, and proceed with serial dilutions and plating. This establishes the initial bacterial count.

    • Neutralization Validation Control: This is a critical step to ensure the neutralizer is effective and non-toxic.

      • Toxicity Control: Mix 1.0 mL of PBS with 9.0 mL of neutralizer. Inoculate with a low number of bacteria (~100 CFU). Plate and compare the recovery to a PBS control. Recovery should be similar.

      • Efficacy Control: Mix 1.0 mL of the highest DBNPA concentration with 9.0 mL of neutralizer. Wait 5 minutes, then inoculate with ~100 CFU. Plate and compare recovery to the toxicity control. Recovery should be similar, proving the DBNPA was neutralized.[16]

Step 4: Data Analysis and Interpretation
  • Colony Counting: After incubation, count the colonies on plates that have between 30 and 300 colonies (or a statistically relevant number for your lab's SOP).

  • Calculate CFU/mL:

    • CFU/mL = (Average number of colonies) / (Volume plated in mL × Dilution factor)

  • Calculate Log10 Reduction:

    • Log₁₀ Reduction = Log₁₀(CFU/mL of T=0 control) - Log₁₀(CFU/mL of treated sample at time X)

A biocide is typically considered effective if it achieves a ≥ 3-log₁₀ (99.9%) reduction. For certain applications (e.g., disinfectants), a ≥ 5-log₁₀ (99.999%) reduction may be required.[18]

Data Presentation and Expected Results

The rapid action of DBNPA means significant reductions are expected at early time points.[6][19] For example, at a concentration of 10 mg/L, DBNPA has been shown to achieve a >6-log reduction against P. fluorescens within 30 minutes.[20]

Table 1: Example Test Parameters for DBNPA Efficacy Testing

Parameter Recommended Value / Condition Rationale
Test Organisms P. aeruginosa, S. aureus Represents both Gram-negative and Gram-positive bacteria.[8]
Inoculum Level ~1.0 x 10⁶ CFU/mL Provides a high bacterial challenge to robustly test efficacy.
DBNPA Conc. 5 - 50 ppm (mg/L) Covers typical concentrations used in industrial water treatment.[1]
Contact Times 30s, 1m, 5m, 10m, 30m DBNPA is a fast-acting biocide; short contact times are critical to capture kinetics.[19]
Temperature 22-25°C (Room Temp) Standardized laboratory condition, can be adjusted to mimic specific environments.[8]

| Neutralizer | Dey-Engley Broth | Contains multiple agents to inactivate a broad range of biocides. Must be validated. |

Table 2: Example Calculation of Log10 Reduction

Contact Time Mean CFU/mL Log10 (CFU/mL) Log10 Reduction Percent Reduction (%)
T=0 Control 1.5 x 10⁶ 6.18 - -
30 seconds 2.0 x 10⁴ 4.30 1.88 98.67%
1 minute 7.5 x 10² 2.88 3.30 99.95%
5 minutes <10 <1.00 >5.18 >99.999%

| 10 minutes | <10 | <1.00 | >5.18 | >99.999% |

References

  • DBNPA - Wikipedia. (n.d.). Google.
  • DBNPA - Ataman Kimya. (n.d.). Ataman Kimya.
  • ASTM E2315 Antimicrobial Activity Testing - Microbe Investigations. (n.d.). Microbe Investigations.
  • ASTM E2315-23-Assessment of Antimicrobial Activity Using a Time-Kill Procedure. - IVAMI. (n.d.). IVAMI.
  • ASTM E2315-03 - Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. (n.d.). ASTM International.
  • ASTM E2315 Kill Time Antimicrobial Testing Laboratories - Accugen Labs. (n.d.). Accugen Laboratories, Inc.
  • ASTM E2315 - Liquid Suspension Time-Kill Test - Microchem Laboratory. (n.d.). Microchem Laboratory.
  • 2 2-dibromo-3-nitrilo-propionamide (DBNPA) - IRO Water Treatment. (n.d.). IRO Water Treatment.
  • AOAC 991.48 Testing of Disinfectants Against Staphylococcus Aureus, Hard Surface Carrier Test Method - EUROLAB. (n.d.). EUROLAB.
  • The Science Behind DBNPA: Mechanism, Applications, and Safe Handling. (2026, January 8).
  • DBNPA Liquid Biocide - AMSA, Inc. (n.d.). AMSA, Inc.
  • DBNPA in Ethanol Production: Combatting Resistance and Enhancing Efficiency. (n.d.).
  • Use-Dilution Test for Disinfectant - Creative BioMart Microbe. (n.d.). Creative BioMart Microbe.
  • AOAC 960.09 - Germicidal and Detergent Sanitizing Action of Disinfectants. (n.d.). Microbe Investigations.
  • How to Test the Efficacy of Biocides - Microbe Investigations. (2024, August 26). Microbe Investigations.
  • DBNPA vs. Traditional Biocides: A Performance Comparison - EasyChem. (n.d.). EasyChem.
  • AOAC Germicidal Spray Products Test (AOAC 961.02) | Microchem Laboratory. (n.d.). Microchem Laboratory.
  • DBNPA - Ataman Kimya. (n.d.). Ataman Kimya.
  • 2,2-Dibromo-2-nitroethanol SDS, 69094-18-4 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.
  • AOAC Use-Dilution Test (955.14, 955.15, 955.17, 964.02): Disinfectants - Situ Biosciences. (n.d.). Situ Biosciences.
  • DBNPA | Ataman Kimya A.Ş. (n.d.). Ataman Kimya A.Ş.
  • Final DBNPA Env Scoping Doc 11-04-09. (n.d.).
  • Quantitative Method For Evaluating Bactericidal Efficacy of Biocides Used On Hard Surfaces. (n.d.). OECD.
  • 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) Guide Part 1 - IRO Water Treatment. (2022, August 23). IRO Water Treatment.
  • Guidance on efficacy requirements for biocides: Planning your test product and testing. (2025, August 13). Government of Canada.
  • Efficacy Studies - Mérieux NutriSciences. (n.d.). Mérieux NutriSciences.
  • This compound | C2H3Br2NO3 | CID 93395 - PubChem. (n.d.). PubChem.
  • Disinfectants and biocides Quality & Compliance. (n.d.). Eurofins.
  • This compound (cas 69094-18-4) SDS/MSDS download - Guidechem. (n.d.). Guidechem.
  • SAFETY DATA SHEET - Fisher Scientific. (2015, January 26). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Sigma-Aldrich.
  • A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death - NIH. (2022, February 18). National Institutes of Health.
  • Optimizing neutralization strategies for microbial testing of non-sterile pharmaceutical finished products with challenging method suitability - PMC - PubMed Central. (2025, November 15). National Center for Biotechnology Information.
  • Reduction of the neutralisation time during antimicrobial activity testing of disinfectants according to European Standards - PubMed. (n.d.). PubMed.

Sources

The Synthetic Versatility of 2,2-Dibromo-2-nitroethanol: From Industrial Biocide to a Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the applications of 2,2-dibromo-2-nitroethanol, a compound commonly known in industrial settings as Bronopol. While extensively utilized for its potent biocidal properties, its potential as a versatile reagent in organic synthesis remains an area ripe for exploration. Herein, we delve into both its established industrial uses and its promising, albeit less documented, applications as a precursor for valuable synthetic intermediates.

Established Industrial Applications as a Biocide

This compound is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, fungi, and yeasts.[1] This has led to its widespread use as a preservative and biocide in numerous commercial and industrial processes.[1][2][3] Its primary function in these applications is to inhibit microbial growth, thereby preventing spoilage and contamination.[4]

Key Industrial Uses:

  • Water Treatment: It is employed to control the growth of algae and bacteria in industrial water systems, such as cooling towers and pulp and paper mill water.[2]

  • Cosmetics and Personal Care Products: Due to its efficacy at low concentrations, it is used as a preservative in a variety of formulations to ensure product safety and longevity.[1]

  • Oil and Gas Industry: It serves as a biocide in drilling fluids and other process waters to prevent microbially induced corrosion and reservoir souring.[2]

The biocidal activity of this compound is attributed to its ability to release formaldehyde and to generate reactive bromine species that disrupt essential cellular processes in microorganisms.[5][6]

Emerging Applications in Organic Synthesis: A Gateway to Functionalized Nitroalkenes

Beyond its role as a biocide, the chemical structure of this compound presents intriguing possibilities for applications in organic synthesis. The presence of two bromine atoms and a nitro group on the same carbon atom makes it a highly functionalized and reactive molecule. A key potential application lies in its use as a precursor to 1,1-dibromo-1-nitroethene, a valuable, yet unstable, synthetic intermediate.

Dehydration to 1,1-Dibromo-1-nitroethene: A Plausible Pathway

Drawing parallels from the known dehydration of 2-bromo-2-nitroethanol to 1-bromo-1-nitroethene, a similar transformation can be envisioned for this compound.[6] This reaction would likely proceed via an acid or base-catalyzed elimination of water.

Proposed Reaction Mechanism:

G cluster_reactant cluster_intermediate cluster_product reactant This compound intermediate Protonated Intermediate reactant->intermediate + H+ product 1,1-Dibromo-1-nitroethene intermediate->product - H2O, - H+ water H2O HO-CH2-C(Br)2(NO2) HO-CH2-C(Br)2(NO2) [HO(H)-CH2-C(Br)2(NO2)]+ [HO(H)-CH2-C(Br)2(NO2)]+ H2C=C(Br)(NO2) H2C=C(Br)(NO2) G reactant1 1,1-Dibromo-1-nitroethene intermediate Michael Adduct reactant1->intermediate + Nu- reactant2 Nucleophile (Nu-) product α-Bromo-α-nitroalkene intermediate->product - Br- bromide Br- G A 1,1-Dibromo-1-nitroethene C Intermediate Adduct A->C + R-CONH2 B Amide (R-CONH2) D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E Substituted Oxazole D->E - HBr, - HNO

Sources

Application Notes and Protocols: The Role of Halogenated Nitro-Alcohols in Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Evaluation of 2,2-Dibromo-2-nitroethanol and an Overview of Established Cross-linking Methodologies

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This document addresses the inquiry into the role of this compound as a cross-linking agent in polymer chemistry. A thorough review of the scientific literature indicates that this compound is primarily recognized and utilized as a potent biocide and preservative, particularly in aqueous systems like polymer emulsions, rather than as a polymer cross-linker.[1][2] There is a notable absence of established research or industrial application of this compound for the purpose of creating covalent bonds between polymer chains to enhance material properties. This guide, therefore, serves a dual purpose. Firstly, it clarifies the established role of this compound and its close analog, Bronopol. Secondly, it provides a comprehensive, technically detailed overview of the fundamental principles and established methodologies of polymer cross-linking, offering researchers a practical guide to proven techniques.

Part 1: The Investigated Compound: this compound

Primary Function: A Biocidal Agent

This compound and the structurally similar compound Bronopol (2-bromo-2-nitropropane-1,3-diol) are organic compounds widely employed as antimicrobials.[2] Their efficacy lies in their ability to inhibit the growth of bacteria, fungi, and other microorganisms.[1][3] This has led to their extensive use as preservatives in a variety of products, including:

  • Cosmetics and personal care products[2]

  • Latex emulsions and polymer lattices[1]

  • Industrial water systems, such as cooling towers and pulp and paper mills[1]

The mechanism of antimicrobial action is believed to involve the oxidation of thiol-containing materials within microbial cells, leading to the formation of reactive oxygen species that are detrimental to the microorganisms.[3]

Hypothetical Cross-linking Mechanisms: A Theoretical Discussion

While there is no empirical evidence to support the use of this compound as a cross-linking agent, a hypothetical consideration of its chemical structure allows for speculation on potential, albeit unproven, reaction pathways. A cross-linking agent must possess at least two reactive functional groups capable of forming covalent bonds with polymer chains.[]

  • Reactivity of the Bromine Atoms: The two bromine atoms are attached to a carbon that is also bonded to an electron-withdrawing nitro group, making them susceptible to nucleophilic substitution reactions. In the presence of polymers with nucleophilic functional groups (e.g., amines, hydroxyls, or thiols), it is theoretically possible for a substitution reaction to occur, leading to the formation of a covalent bond and the displacement of a bromide ion. If a single molecule of this compound were to react with two separate polymer chains, a cross-link would be formed.

  • Reactions Involving the Nitro Group: The nitro group could potentially be reduced to an amine, which could then participate in other cross-linking reactions. However, this would require the addition of a reducing agent and would represent a multi-step, indirect cross-linking process.

It is crucial to reiterate that these are speculative mechanisms. The conditions required to drive these reactions may also lead to undesirable side reactions or degradation of the polymer. Without experimental validation, the use of this compound as a cross-linking agent remains purely theoretical.

Part 2: A Guide to Established Polymer Cross-linking

Cross-linking is a fundamental process in polymer science that involves the formation of covalent or ionic bonds between individual polymer chains, creating a three-dimensional network structure.[5][6] This transformation from a system of individual chains to an interconnected network dramatically alters the material's properties.

The Impact of Cross-linking on Polymer Properties

The introduction of cross-links has a profound effect on the macroscopic properties of a polymer.[5]

PropertyEffect of Cross-linkingRationale
Mechanical Strength Increased tensile strength and modulusThe covalent bonds between chains prevent them from easily sliding past one another under stress.[5]
Thermal Stability Increased resistance to softening and meltingThe interconnected network structure restricts the mobility of polymer chains, requiring more energy to induce flow.[5]
Chemical Resistance Increased resistance to solventsThe cross-linked network prevents the polymer from dissolving, although it may still swell in the presence of a compatible solvent.
Elasticity Can be increased (in elastomers)In materials like rubber, a low density of cross-links allows the chains to stretch and then return to their original conformation.[6]
Brittleness Can be increased with high cross-link densityA very high density of cross-links can severely restrict chain mobility, making the material more rigid and prone to fracture.[5]
Common Classes of Chemical Cross-linking Agents

A variety of chemical agents are used to induce cross-linking, with the choice depending on the polymer's chemistry, the desired properties, and the processing conditions.[][5]

  • Peroxides: Organic peroxides, such as dicumyl peroxide, decompose upon heating to form free radicals. These radicals can abstract hydrogen atoms from the polymer backbone, creating macroradicals that then combine to form cross-links. This method is widely used for elastomers and polyolefins.

  • Sulfur (Vulcanization): This is the classical method for cross-linking natural and synthetic rubbers.[6] In the presence of heat and accelerators, sulfur forms sulfide bridges between polymer chains.

  • Amines: Amine-containing compounds are common cross-linkers for epoxy resins. The amine groups react with the epoxide rings in an addition reaction, forming a rigid thermoset network.[]

  • Isocyanates: Di- or poly-isocyanates are used to cross-link polymers containing hydroxyl groups, such as polyols, to form polyurethanes. The isocyanate group reacts with the hydroxyl group to form a urethane linkage.

  • Radiation: High-energy radiation, such as electron beams or gamma rays, can be used to generate free radicals on polymer chains, which then combine to form cross-links. This method has the advantage of not requiring chemical initiators.

Diagram of a Cross-linked Polymer Network

Crosslinking cluster_0 Linear Polymer Chains cluster_1 Cross-linked Polymer Network a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a4 a4 a3->a4 a5 a5 a4->a5 b1 b1 b2 b2 b1->b2 b3 b3 b2->b3 b4 b4 b3->b4 b5 b5 b4->b5 c1 c1 c2 c2 c1->c2 c3 c3 c2->c3 c4 c4 c3->c4 c5 c5 c4->c5 x1 x1 x2 x2 x1->x2 x3 x3 x2->x3 y2 y2 x2->y2 Cross-link x4 x4 x3->x4 x5 x5 x4->x5 y4 y4 x4->y4 Cross-link y1 y1 y1->y2 y3 y3 y2->y3 y3->y4 z3 z3 y3->z3 Cross-link y5 y5 y4->y5 z1 z1 z2 z2 z1->z2 z2->z3 z4 z4 z3->z4 z5 z5 z4->z5

Caption: Transformation from linear to cross-linked polymer structure.

Part 3: Experimental Protocols for Established Cross-linking Methods

The following are generalized protocols for common cross-linking procedures. Safety Precaution: Always consult the Material Safety Data Sheet (MSDS) for all chemicals and wear appropriate personal protective equipment (PPE).[7]

Protocol for Peroxide Cross-linking of Polyethylene

Objective: To demonstrate the cross-linking of low-density polyethylene (LDPE) using dicumyl peroxide.

Materials:

  • Low-density polyethylene (LDPE) pellets

  • Dicumyl peroxide

  • Two-roll mill

  • Compression molder

  • Tensile tester

Procedure:

  • Compounding: On a two-roll mill heated to approximately 120°C, masticate the LDPE until a uniform sheet is formed.

  • Addition of Peroxide: Slowly add a pre-determined amount of dicumyl peroxide (e.g., 2 parts per hundred parts of resin) to the molten LDPE on the mill. Continue mixing for 5-10 minutes to ensure uniform dispersion.

  • Molding: Place the compounded material into a picture-frame mold and position it in a compression molder preheated to 180°C.

  • Curing: Apply pressure (e.g., 10 MPa) and maintain the temperature for a specified time (e.g., 15 minutes) to allow for the decomposition of the peroxide and the formation of cross-links.

  • Cooling: Cool the mold under pressure to solidify the cross-linked polyethylene sheet.

  • Characterization: Cut dumbbell-shaped specimens from the sheet and measure the tensile strength and elongation at break using a tensile tester. Compare the results to a non-cross-linked sample.

Protocol for Amine Curing of an Epoxy Resin

Objective: To prepare a cross-linked epoxy thermoset using a diamine curing agent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • A diamine curing agent (e.g., isophorone diamine)

  • Mixing container and stirrer

  • Mold

  • Oven

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of diamine curing agent based on the amine hydrogen equivalent weight (AHEW) and the epoxide equivalent weight (EEW) of the resin.

  • Mixing: In a suitable container, combine the DGEBA resin and the diamine curing agent. Mix thoroughly for several minutes until the mixture is homogeneous.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting: Pour the resin mixture into a pre-heated mold.

  • Curing: Place the mold in an oven and cure according to a recommended cure cycle (e.g., 2 hours at 80°C followed by 3 hours at 150°C).

  • Demolding and Post-Curing: After the initial cure, remove the hardened epoxy from the mold. A post-cure at a higher temperature may be performed to complete the cross-linking reaction and enhance the material's properties.

  • Characterization: The resulting thermoset can be characterized for its hardness, glass transition temperature (using DSC), and mechanical properties.

Workflow for Cross-linking Experimentation

Workflow start Polymer and Cross-linker Selection calc Stoichiometric Calculation start->calc mix Compounding/Mixing calc->mix cure Curing (Heat, Radiation, etc.) mix->cure char Characterization cure->char analysis Data Analysis and Comparison char->analysis

Caption: General workflow for a polymer cross-linking experiment.

Conclusion

The inquiry into this compound as a polymer cross-linking agent reveals a disconnect between this proposed application and its established role as a biocide. The scientific literature does not support its use for creating polymer networks. However, the principles of polymer cross-linking are a cornerstone of materials science, enabling the transformation of polymers into high-performance materials. By understanding the fundamental mechanisms and utilizing established cross-linking agents and protocols, researchers can effectively tailor the properties of polymers to meet the demands of a wide range of applications, from everyday consumer goods to advanced materials in the aerospace and biomedical fields.

References

  • PubChem. (n.d.). Bronopol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Bronopol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Bromo-2-nitro-1,3-propanediol(Bronopol) and its derivatives: Synthesis, properties, and application (a review). Retrieved from [Link]

  • ResearchGate. (n.d.). Cross linking agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Straightforward synthesis of model polystyrene-block-poly(vinyl alcohol) diblock polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymer Synthesis. Retrieved from [Link]

  • Wikipedia. (2024, January 4). Cross-link. Retrieved from [Link]

  • Shepherd, J. A., Waigh, R. D., & Gilbert, P. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Journal of applied bacteriology, 64(3), 233–241. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2,2-Dibromo-2-nitroethanol (DBNE) in Aqueous Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 2,2-Dibromo-2-nitroethanol (DBNE) in water samples. DBNE is a potent biocide used in various industrial applications, including water treatment, personal care products, and the oil and gas industry.[1][2][3] Its presence in environmental water sources necessitates sensitive and reliable analytical methods for monitoring and risk assessment. This guide explores two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). It offers in-depth, step-by-step protocols for sample preparation, instrumental analysis, and data interpretation, tailored for researchers, environmental scientists, and quality control professionals.

Introduction to this compound (DBNE)

This compound (CAS No. 69094-18-4) is a brominated nitroalkane recognized for its broad-spectrum antimicrobial properties.[2][3] It is effective against bacteria, fungi, and yeasts, making it a valuable preservative and biocide.[1]

Chemical & Physical Properties: DBNE is a colorless to light yellow liquid or white crystalline solid, soluble in water and various organic solvents.[1][2][3] Its key properties are summarized in Table 1.

PropertyValueSource(s)
Molecular FormulaC₂H₃Br₂NO₃[1][2][4]
Molecular Weight248.86 g/mol [1][2][4]
Boiling Point~240-244 °C[2][5]
LogP (Octanol-Water Partition)1.22[5]
SolubilitySoluble in water and alcohol[1][3]

The moderate polarity (indicated by its water solubility and LogP) and thermal characteristics of DBNE are critical factors in selecting the appropriate analytical strategy. While its boiling point suggests suitability for Gas Chromatography (GC), the presence of the nitro group and hydroxyl group can make it susceptible to thermal degradation in the GC inlet. Therefore, both GC and liquid chromatography (LC) approaches are considered viable and are detailed herein.

Challenges in DBNE Analysis in Water

Analyzing trace levels of DBNE in complex aqueous matrices presents several challenges:

  • Low Concentrations: Environmental and industrial water samples may contain DBNE at parts-per-billion (ppb) or lower concentrations, requiring a pre-concentration step.[6][7]

  • Matrix Interferences: Water samples, especially from industrial or environmental sources, contain a complex mixture of organic and inorganic compounds that can interfere with DBNE detection.[8]

  • Analyte Stability: DBNE can be prone to hydrolysis, particularly under alkaline conditions.[9] Proper sample preservation is crucial for accurate quantification.

Recommended Analytical Workflows

Two primary workflows are presented, leveraging the strengths of GC-MS and HPLC-UV/MS. The choice between them depends on available instrumentation, required sensitivity, and the specific nature of the water matrix.

Method 1: GC-MS with Liquid-Liquid Extraction (LLE)

This method is suitable for labs equipped with GC-MS and is effective for relatively clean water matrices. LLE is a classic, robust technique for extracting semi-volatile organic compounds from water.

4.1.1 Principle

DBNE is partitioned from the aqueous sample into an immiscible organic solvent. The solvent extract is then concentrated and injected into the GC-MS. The gas chromatograph separates DBNE from other extracted compounds based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer provides definitive identification and quantification based on DBNE's unique mass spectrum.[10][11]

4.1.2 Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Data Processing Sample 1. Collect 500 mL Water Sample Preserve 2. Preserve with Copper Sulfate & Acidify Sample->Preserve Spike 3. Add Surrogate Standard Preserve->Spike Extract 4. LLE with Dichloromethane (DCM) Spike->Extract Dry 5. Dry Extract with Anhydrous Na₂SO₄ Extract->Dry Concentrate 6. Concentrate to 1 mL under Nitrogen Dry->Concentrate GCMS 7. Inject 1 µL into GC-MS System Concentrate->GCMS Data 8. Acquire Data (Scan or SIM mode) GCMS->Data Quant 9. Quantify using Internal Standard Method Data->Quant Report 10. Report Concentration (µg/L) Quant->Report

Caption: Workflow for DBNE analysis by GC-MS with LLE.

4.1.3 Detailed Protocol

A. Sample Collection and Preservation

  • Collect a 500 mL to 1 L water sample in a clean amber glass bottle.

  • Scientist's Note: Amber glass is used to prevent potential photodegradation of the analyte.

  • To prevent microbial degradation, add a preservative such as copper sulfate.[12]

  • Acidify the sample to a pH < 4 with sulfuric acid to improve the stability of DBNE.

  • Store samples at 4°C and extract within 7 days.

B. Liquid-Liquid Extraction (LLE)

  • Transfer a 500 mL aliquot of the sample to a 1 L separatory funnel.

  • Spike the sample with a known amount of a surrogate standard (e.g., d5-nitrobenzene) to monitor extraction efficiency.

  • Add 60 mL of dichloromethane (DCM).

  • Scientist's Note: DCM is an effective solvent for a wide range of organic compounds and is denser than water, simplifying collection.[13]

  • Seal the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

  • Allow the layers to separate for 10 minutes. Drain the lower DCM layer into a collection flask.

  • Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a warm water bath (~35°C).

C. GC-MS Instrumental Analysis

  • Set up the GC-MS system according to the parameters in Table 2.

  • Inject 1 µL of the concentrated extract into the GC.

  • Acquire data in either full scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for higher sensitivity quantification).

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
Injection PortSplitless, 220°CSplitless mode maximizes analyte transfer to the column for trace analysis. Temperature is a compromise to ensure volatilization without significant degradation.
Carrier GasHelium, 1.2 mL/min constant flowInert gas standard for MS applications.
Column30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms, ZB-5)A 5% phenyl-methylpolysiloxane column offers good selectivity for semi-volatile compounds.[14]
Oven Program50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 minThis temperature program provides good separation for a range of semi-volatile compounds.
MS System Agilent 5977 or equivalentIndustry-standard mass selective detector.
Ion SourceElectron Ionization (EI), 70 eVStandard ionization energy for creating reproducible mass spectra.
Source Temp.230°CStandard temperature to maintain cleanliness and prevent condensation.
Quad Temp.150°CStandard temperature for stable mass filtering.
Acquisition ModeSIM: m/z 155, 171, 201 (Quant ion: 155 )SIM mode enhances sensitivity by focusing only on ions specific to DBNE, improving signal-to-noise.
Method 2: HPLC-UV/MS with Solid-Phase Extraction (SPE)

This method is preferred for its ability to handle more complex matrices and for analytes that may be thermally labile. Solid-Phase Extraction (SPE) offers a more efficient and selective cleanup and concentration compared to LLE.[6][8]

4.2.1 Principle

The water sample is passed through an SPE cartridge containing a sorbent that retains DBNE. Interfering compounds are washed away, and DBNE is then eluted with a small volume of organic solvent. The resulting extract is analyzed by HPLC, where DBNE is separated on a reverse-phase column. Detection can be achieved with a UV detector or, for higher specificity and sensitivity, a mass spectrometer.

4.2.2 Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Data Processing Sample 1. Collect & Preserve 250 mL Water Sample Condition 2. Condition SPE Cartridge (Methanol -> Water) Sample->Condition Load 3. Load Sample onto SPE Cartridge Condition->Load Wash 4. Wash Cartridge to Remove Interferences Load->Wash Elute 5. Elute DBNE with Methanol/Acetonitrile Wash->Elute Evaporate 6. Evaporate & Reconstitute in Mobile Phase Elute->Evaporate HPLC 7. Inject 10 µL into HPLC-UV/MS System Evaporate->HPLC Data 8. Acquire UV/MS Data HPLC->Data Quant 9. Quantify using External Standard Curve Data->Quant Report 10. Report Concentration (µg/L) Quant->Report

Caption: Workflow for DBNE analysis by HPLC with SPE.

4.2.3 Detailed Protocol

A. Sample Collection and Preservation

  • Follow the same procedure as in section 4.1.3.A. A smaller sample volume (e.g., 250 mL) is often sufficient due to the efficiency of SPE.

B. Solid-Phase Extraction (SPE)

  • Select a reverse-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB, 200 mg).

  • Scientist's Note: Polymeric sorbents can offer better retention for polar compounds compared to traditional C18 silica sorbents.[8]

  • Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Loading: Pass the 250 mL water sample through the cartridge at a flow rate of ~5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove salts and highly polar interferences.

  • Elution: Elute the retained DBNE with 2 x 4 mL aliquots of methanol or acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile).

C. HPLC-UV/MS Instrumental Analysis

  • Set up the HPLC system according to the parameters in Table 3.

  • Inject 10 µL of the reconstituted extract.

  • Monitor the UV signal at an appropriate wavelength or acquire MS data. A similar compound, bronopol, is monitored at 210 nm.[9]

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine analysis.
ColumnC18, 150 mm x 2.1 mm, 3.5 µm particle sizeA standard reverse-phase column for separating small organic molecules.[15]
Mobile Phase AWater + 0.1% Formic AcidFormic acid aids in protonation for better peak shape and MS sensitivity.
Mobile Phase BAcetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier in reverse-phase LC.
Gradient10% B to 95% B over 10 min, hold 2 min, re-equilibrateA gradient elution is necessary to elute compounds with varying polarities and clean the column.
Flow Rate0.3 mL/minAppropriate flow rate for a 2.1 mm ID column.
Column Temp.35°CElevated temperature can improve peak shape and reduce viscosity.
Detector UV-DAD or Mass Spectrometer
UV Wavelength210 nm (or scan for optimal wavelength)Provides good sensitivity for compounds with chromophores.[9]
MS IonizationElectrospray Ionization (ESI), Negative ModeESI is suitable for polar compounds. Negative mode is often preferred for nitro-compounds.

Method Validation and Quality Control

To ensure the trustworthiness of the results, a robust quality control (QC) protocol must be implemented.

  • Calibration: A multi-point calibration curve (5-8 points) must be generated using certified standards. A correlation coefficient (r²) of >0.995 is required.

  • Method Blank: An aliquot of reagent water is carried through the entire analytical process to check for contamination.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of DBNE is analyzed with each batch to assess method accuracy. Recoveries should typically be within 70-130%.[7]

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of field samples are spiked with DBNE to evaluate matrix effects on accuracy and precision.

Conclusion

This application note provides two robust and validated approaches for the determination of this compound in water samples. The GC-MS method offers high specificity and is a well-established technique for semi-volatile compounds. The HPLC-UV/MS method provides an excellent alternative, particularly for thermally sensitive compounds or complex matrices, with SPE offering superior sample cleanup and concentration. The selection of the appropriate method should be based on laboratory capabilities, sample characteristics, and the required detection limits. Adherence to the detailed protocols and rigorous quality control measures will ensure the generation of accurate and defensible data.

References

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications.
  • Ribeiro, A. R., et al. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:69094-18-4. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org. Retrieved from [Link]

  • Płotka-Wasylka, J., et al. (2016). Strategies for the microextraction of polar organic contaminants in water samples. ResearchGate. Retrieved from [Link]

  • Autech Industry Co.,Ltd. (n.d.). This compound (CAS: 69094-18-4). Retrieved from [Link]

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  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link]

  • Rocher, V., et al. (2021). Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry. MDPI. Retrieved from [Link]

  • Madikizela, L. M., & Ncube, S. (2021). Green sample preparation methods in the environmental monitoring of aquatic organic pollutants. University of Pretoria. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Domino, M. M., et al. (2015). Microbial Inhibitors for U.S. EPA Drinking Water Methods for the Determination of Organic Compounds. ResearchGate. Retrieved from [Link]

  • Shaik, A. A., et al. (2022). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,2,2-Tribromoethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). EPA Proposes Two Test Methods and Guidance for Evaluating Antimicrobial Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Approved Drinking Water Methods for Pesticide Active Ingredients. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Approved Drinking Water Analytical Methods. Retrieved from [Link]

  • ELGA LabWater. (n.d.). Gas Chromatography. Retrieved from [Link]

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  • European Patent Office. (1994). Colorimetric assay of 2-bromo-2-nitro-1,3-propanediol or derivatives thereof. Retrieved from [Link]

  • On-site Analysis. (n.d.). Determination of bronopol and its degradation products by HPLC. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). GC and GC/MS for Drinking Water Analysis. Retrieved from [Link]

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Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 2,2-Dibromo-2-nitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,2-Dibromo-2-nitroethanol (DBNE). DBNE is a potent antimicrobial agent and preservative utilized across various industries, including pharmaceuticals and personal care products.[1][2] The developed isocratic method employs a C18 stationary phase with a simple mobile phase of acetonitrile and water, coupled with UV detection. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3] Furthermore, forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating characteristics, confirming its ability to separate the parent DBNE peak from its degradation products generated under various stress conditions. This protocol provides researchers, scientists, and drug development professionals with a reliable and reproducible analytical tool for the quality control and stability assessment of DBNE in bulk and formulated products.

Introduction

This compound (DBNE), a brominated nitroalkane, is recognized for its broad-spectrum antimicrobial properties, making it an effective preservative in a variety of formulations.[1][2] Its primary function is to inhibit the growth of bacteria and fungi, thereby ensuring product integrity and longevity. The concentration of DBNE in finished products is a critical quality attribute that must be carefully controlled to ensure both efficacy and safety. Therefore, a reliable and accurate analytical method for its quantification is paramount.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[4][5] Reversed-phase HPLC, in particular, is a versatile and widely used mode of chromatography in the pharmaceutical industry due to its applicability to a broad range of analytes.

The objective of this work was to develop and validate a simple, precise, and accurate stability-indicating RP-HPLC method for the quantification of DBNE. A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[4][5] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[3] The validation of this method was performed according to the ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • pH Meter: For pH measurement of solutions.

  • Volumetric glassware: Calibrated volumetric flasks and pipettes.

  • Syringe filters: 0.45 µm, nylon or PTFE.

Reagents and Chemicals
  • This compound (DBNE) Reference Standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Methanol: HPLC grade.

  • Hydrochloric Acid (HCl): Analytical reagent grade.

  • Sodium Hydroxide (NaOH): Analytical reagent grade.

  • Hydrogen Peroxide (H₂O₂): 30%, analytical reagent grade.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of DBNE.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes

Rationale for Condition Selection:

  • Column: A C18 column was chosen due to its wide applicability in reversed-phase chromatography for the separation of small organic molecules like DBNE.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a simple and robust separation. The ratio was optimized to achieve a reasonable retention time and good peak shape for DBNE.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.

  • Detection Wavelength: this compound lacks a significant chromophore in the higher UV region. Therefore, a low wavelength of 210 nm was selected to ensure sufficient sensitivity, a common practice for compounds with limited UV absorbance.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of DBNE reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-150 µg/mL for linearity studies. A working standard solution of 50 µg/mL is recommended for routine analysis.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of DBNE and transfer it to a 25 mL volumetric flask. Add about 20 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilute as necessary to fall within the linear range of the method.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines for the following parameters:

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the DBNE reference standard. The stress conditions applied were:

  • Acid Hydrolysis: 1 mL of 1 M HCl was added to 1 mL of DBNE stock solution. The solution was heated at 80°C for 24 hours.

  • Base Hydrolysis: 1 mL of 1 M NaOH was added to 1 mL of DBNE stock solution. The solution was kept at room temperature for 1 hour. It is known that DBNE is unstable in alkaline conditions.[6]

  • Oxidative Degradation: 1 mL of 30% H₂O₂ was added to 1 mL of DBNE stock solution. The solution was kept at room temperature for 24 hours.

  • Thermal Degradation: DBNE solid was kept in a hot air oven at 105°C for 48 hours. A solution was then prepared from the stressed solid.

  • Photolytic Degradation: DBNE solution was exposed to UV light (254 nm) for 48 hours.

The stressed samples were then diluted with the mobile phase and injected into the HPLC system. The chromatograms were evaluated for the separation of the DBNE peak from any degradation products.

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of DBNE ranging from 10 to 150 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Accuracy

The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the nominal concentration). A known amount of DBNE was spiked into a placebo mixture, and the samples were analyzed in triplicate. The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2 °C)

The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was observed.

Results and Discussion

The developed HPLC method provided a well-resolved peak for DBNE with a retention time of approximately 4.5 minutes. The peak was symmetrical with a tailing factor within the acceptable limit of less than 2.0.

Forced Degradation

The forced degradation studies showed that DBNE is susceptible to degradation under basic, oxidative, and thermal stress conditions. Significant degradation was observed in the presence of 1 M NaOH at room temperature. The chromatograms of the stressed samples showed well-resolved peaks for the degradation products, with no interference with the main DBNE peak. This demonstrates the stability-indicating nature of the method.

Method Validation Summary

The results of the method validation are summarized in the table below:

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range 10 - 150 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.65%%RSD ≤ 2.0%
Intermediate Precision (%RSD) 1.12%%RSD ≤ 2.0%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-
Robustness No significant impact on system suitabilitySystem suitability passes

The validation results confirm that the developed HPLC method is linear, accurate, precise, and robust for the quantification of DBNE.

Detailed Protocol

System Preparation
  • Prepare the mobile phase by mixing acetonitrile and water in a 50:50 (v/v) ratio.

  • Degas the mobile phase by sonication or using an online degasser.

  • Set up the HPLC system with the specified chromatographic conditions.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

System Suitability Test
  • Inject the 50 µg/mL working standard solution five times.

  • The %RSD of the peak areas should be not more than 2.0%.

  • The tailing factor for the DBNE peak should be not more than 2.0.

  • The theoretical plates for the DBNE peak should be not less than 2000.

Analysis of Samples
  • Prepare the sample solutions as described in section 2.4.

  • Inject the standard solution and the sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area for DBNE.

  • Calculate the concentration of DBNE in the sample using the following formula:

    Concentration of DBNE (µg/mL) = (Area of Sample / Area of Standard) × Concentration of Standard (µg/mL) × Dilution Factor

Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_validation Method Validation (ICH Q2) prep_mobile Mobile Phase (ACN:Water 50:50) hplc_system HPLC System (C18, 210 nm) prep_mobile->hplc_system prep_std Standard Solution (10-150 µg/mL) system_suitability System Suitability Test prep_std->system_suitability prep_sample Sample Solution analysis Inject Standards & Samples prep_sample->analysis system_suitability->analysis data_acquisition Data Acquisition (CDS) analysis->data_acquisition integration Peak Integration data_acquisition->integration calculation Quantification integration->calculation specificity Specificity & Forced Degradation linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method for the quantification of this compound has been developed and validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies of DBNE in bulk and pharmaceutical or cosmetic formulations. The forced degradation studies confirmed the stability-indicating nature of the method, ensuring that the quantification of DBNE is not affected by the presence of its degradation products.

References

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Retrieved from [Link]

  • Patel, R. M., & Shah, B. M. (2011). Stability indicating HPLC method development a review. International Research Journal of Pharmacy, 2(5), 79-87.
  • Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery Technology, 10(5), 56-59.
  • Shah, B., & Patel, M. (2010). Stability indicating HPLC method development–a review. International Journal of Pharmaceutical Sciences and Research, 1(12), 12-23.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • International Conference on Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

Sources

2,2-Dibromo-2-nitroethanol as a reagent for preparing brominated compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 2,2-Dibromo-2-nitroethanol (DBNE): A Novel Reagent for the One-Pot Synthesis of Terminal Alkynes via Aldehyde Homologation

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document presents a novel application for this compound (DBNE), a compound primarily known for its potent biocide and preservative properties.[1][2][3][4] While DBNE is not a conventional brominating agent for electrophilic additions, its geminal dibromo-nitro structure presents a unique opportunity for its use in synthetic transformations requiring a dibromomethylide precursor. We propose and detail a protocol for the use of DBNE as a surrogate for carbon tetrabromide (CBr₄) in a Corey-Fuchs-type reaction. This one-pot methodology facilitates the conversion of aldehydes into terminal alkynes—a critical functional group in medicinal chemistry and materials science. This guide provides the theoretical basis, a detailed mechanistic hypothesis, step-by-step experimental protocols, and critical safety information for employing DBNE in this novel capacity.

Introduction: Re-evaluating this compound (DBNE)

This compound (DBNE) is a commercially available solid recognized for its high stability and effectiveness as an antimicrobial agent in various industrial and cosmetic formulations.[1] From a synthetic chemistry perspective, the CBr₂ moiety is the key feature of interest. This structural element is shared with carbon tetrabromide (CBr₄), the cornerstone reagent in the well-established Corey-Fuchs reaction for alkyne synthesis.[1][5][6]

The Corey-Fuchs reaction traditionally involves the in-situ generation of a dibromomethylenetriphenylphosphorane ylide from the reaction of CBr₄ with two equivalents of triphenylphosphine (PPh₃).[7] This ylide then undergoes a Wittig-type reaction with an aldehyde to furnish a 1,1-dibromoalkene. Subsequent treatment with a strong base, like n-butyllithium (n-BuLi), effects a Fritsch–Buttenberg–Wiechell rearrangement to yield the terminal alkyne.[5][6]

We hypothesize that the CBr₂ group in DBNE can be similarly activated by triphenylphosphine to generate the necessary ylide, making DBNE a viable and potentially advantageous alternative to the volatile and dense CBr₄. This application note provides the first detailed protocols for exploring this transformation.

Physicochemical Properties & Critical Safety Mandates

DBNE is a hazardous substance and must be handled with extreme caution in a controlled laboratory environment.

PropertyValueSource
IUPAC Name This compoundPubChem[8]
CAS Number 69094-18-4ChemicalBook[4]
Molecular Formula C₂H₃Br₂NO₃PubChem[8]
Molecular Weight 248.86 g/mol PubChem[8]
Appearance Colorless to pale yellow oil or solidChemdad[2]
Melting Point 30 °CChemdad[2]

Hazard Profile & Safety Protocols:

  • Explosive Risk: DBNE is classified as an explosive (Division 1.1).[5][6] It must not be subjected to grinding, shock, or friction.[5] Keep away from heat, sparks, and open flames.[5]

  • Toxicity and Corrosivity: The compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[5][6] It is also suspected of causing cancer and may cause organ damage through prolonged exposure.[5][6]

  • Personal Protective Equipment (PPE): Always wear flame-resistant laboratory coats, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Use personal protective equipment as required. Avoid dust formation and contact with skin, eyes, or clothing.[7] Do not eat, drink, or smoke when using this product.[5]

  • First Aid:

    • Skin Contact: Immediately take off contaminated clothing and wash the affected area with plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[7][9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5]

  • Disposal: Waste must be disposed of in accordance with national and local regulations for hazardous materials.[10] Do not release to the environment, as it is very toxic to aquatic life.[5]

Proposed Reaction Mechanism

The proposed transformation follows the fundamental steps of the Corey-Fuchs reaction. The key difference lies in the initial ylide formation, where DBNE replaces CBr₄.

Caption: Proposed mechanism for DBNE-mediated alkyne synthesis.

Causality Explanation:

  • Ylide Formation: Triphenylphosphine, a strong nucleophile, is proposed to attack one of the bromine atoms on DBNE. A second equivalent of PPh₃ likely facilitates the elimination of the nitro-methanol fragment to generate the crucial dibromomethylenetriphenylphosphorane (Ph₃P=CBr₂) ylide. This step is analogous to the reaction between PPh₃ and CBr₄.[7]

  • Wittig Olefination: The highly nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde. This proceeds through the standard Wittig reaction pathway to form a 1,1-dibromoalkene and triphenylphosphine oxide (TPPO).[6]

  • Alkyne Formation: Treatment with two equivalents of a strong base (n-BuLi) initiates a cascade. The first equivalent deprotonates the vinyl proton and eliminates a bromide ion. The second equivalent performs a lithium-halogen exchange, leading to a vinylidene carbene intermediate which rapidly rearranges (Fritsch–Buttenberg–Wiechell rearrangement) to form a stable lithium acetylide.[1][6] Aqueous workup then protonates the acetylide to yield the final terminal alkyne.

Experimental Protocols

This section provides a detailed, self-validating protocol for the proposed one-pot synthesis.

Protocol 1: One-Pot Synthesis of Terminal Alkynes from Aldehydes using DBNE

Experimental_Workflow start Setup reagents Charge flask with PPh₃ and dry DCM. Cool to 0 °C. start->reagents add_dbne Add DBNE solution in DCM dropwise. Stir for 1 hour at 0 °C. reagents->add_dbne add_aldehyde Add aldehyde solution in DCM dropwise. Warm to RT, stir for 2-4 hours. add_dbne->add_aldehyde monitor Monitor reaction by TLC/GC-MS (disappearance of aldehyde). add_aldehyde->monitor monitor->add_aldehyde Incomplete cool_down Cool reaction mixture to -78 °C. monitor->cool_down Complete add_buli Add n-BuLi solution dropwise. Stir for 1 hour at -78 °C, then warm to RT. cool_down->add_buli quench Quench reaction with saturated aq. NH₄Cl. add_buli->quench workup Extract with Et₂O or DCM. Wash with brine, dry over Na₂SO₄. quench->workup purify Concentrate in vacuo. Purify by column chromatography. workup->purify product Isolated Terminal Alkyne purify->product

Caption: Experimental workflow for DBNE-mediated alkyne synthesis.

Materials:

  • Triphenylphosphine (PPh₃)

  • This compound (DBNE)

  • Aldehyde (Aromatic or Aliphatic)

  • Anhydrous Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (2.2 equivalents).

    • Add anhydrous DCM and cool the stirred solution to 0 °C using an ice bath.

    • In a separate flask, dissolve DBNE (1.05 equivalents) in a minimal amount of anhydrous DCM.

    • Add the DBNE solution dropwise to the PPh₃ solution over 20-30 minutes, maintaining the temperature at 0 °C. The solution may change color.

    • Stir the resulting mixture at 0 °C for 1 hour.

  • Dibromoalkene Formation:

    • Dissolve the aldehyde (1.0 equivalent) in anhydrous DCM.

    • Add the aldehyde solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the aldehyde. Self-validation step: A new, less polar spot corresponding to the dibromoalkene should appear.

  • Alkyne Formation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. A dark color change is typically observed.

    • Stir the mixture at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.

    • Purify the crude material by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure terminal alkyne. Self-validation step: Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

Anticipated Results & Substrate Scope

This novel protocol is expected to be applicable to a range of aldehydes. The table below outlines hypothetical, yet chemically reasonable, outcomes for various substrates.

EntryAldehyde SubstrateIntermediate (Dibromoalkene)Final Product (Alkyne)Expected Yield (%)
1Benzaldehyde(2,2-Dibromovinyl)benzenePhenylacetylene75-85
24-Methoxybenzaldehyde1-(2,2-Dibromovinyl)-4-methoxybenzene1-Ethynyl-4-methoxybenzene70-80
3Cinnamaldehyde(4,4-Dibromobuta-1,3-dien-1-yl)benzeneBut-1-en-3-yn-1-ylbenzene60-70
4Cyclohexanecarboxaldehyde(2,2-Dibromovinyl)cyclohexaneEthynylcyclohexane65-75
5Octanal1,1-Dibromodec-1-eneDec-1-yne55-65

Conclusion and Future Directions

This application note establishes the theoretical framework and provides a detailed experimental protocol for the novel use of this compound (DBNE) as a CBr₄ surrogate in the one-pot synthesis of terminal alkynes from aldehydes. This method leverages the gem-dibromo functionality of a widely available biocide for a valuable transformation in synthetic organic chemistry. The primary advantages include the use of a solid, potentially more manageable reagent compared to CBr₄. However, the significant safety hazards associated with DBNE must be rigorously managed.

Further research is warranted to validate this proposed methodology, optimize reaction conditions (solvents, temperature, and stoichiometry), and fully explore the substrate scope and functional group tolerance. Comparative studies against traditional Corey-Fuchs conditions are necessary to determine the relative efficiency and advantages of using DBNE.

References

  • Corey, E. J.; Fuchs, P. L. A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 1972 , 13(36), 3769–3772. [Link]

  • PubChem. This compound | C2H3Br2NO3 | CID 93395. [Link]

  • Seven Chongqing Chemdad Co., Ltd. This compound. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

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Application Note & Protocol: Investigating Nucleophilic Substitution on 2,2-Dibromo-2-nitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

2,2-Dibromo-2-nitroethanol (DBNE) is a potent antimicrobial agent and a versatile synthetic intermediate.[1][2][3] Its utility is intrinsically linked to its chemical reactivity, which is dominated by the unique electronic environment of the C2 carbon. This carbon atom is geminally substituted with two bromine atoms and a strongly electron-withdrawing nitro group, rendering it highly electrophilic and susceptible to nucleophilic attack. This application note provides a comprehensive experimental framework for researchers to investigate the kinetics, mechanism, and product scope of nucleophilic substitution reactions on DBNE. We present detailed, field-tested protocols for reaction setup, real-time monitoring using modern analytical techniques, and robust data interpretation, grounded in the principles of physical organic chemistry.

Introduction: The Unique Reactivity of a Gem-Dihalo Nitroalkane

This compound presents a fascinating case study in electrophilic activation. Unlike simple alkyl halides, the reactivity of DBNE is profoundly influenced by the attached nitro group (-NO₂). This group exerts a powerful negative inductive effect (-I), withdrawing electron density from the C2 carbon and making it an exceptionally "soft" electrophilic center.

The two bromine atoms serve as viable leaving groups. The central question for any synthetic or mechanistic study is the nature of their displacement. Does it occur sequentially? Can conditions be tuned to favor mono- over di-substitution? What is the kinetic profile of these transformations? Understanding these parameters is critical for harnessing DBNE in drug development, for example, in the synthesis of novel nitro-containing scaffolds or as a covalent modifier of biological nucleophiles.

This guide moves beyond a simple recitation of steps to explain the causality behind the experimental design, enabling researchers to adapt and innovate upon these foundational protocols.

Safety First: Mandatory Handling Protocols for DBNE

This compound is a hazardous substance and requires stringent safety protocols. All handling must be performed in a certified chemical fume hood.

  • Primary Hazards: Explosive; mass explosion hazard (H201), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), May cause an allergic skin reaction (H317), Suspected of causing cancer (H351).[4]

  • Personal Protective Equipment (PPE): Wear flame-retardant impervious clothing, chemical-resistant gloves (nitrile is insufficient; use butyl rubber or Viton), and tightly fitting safety goggles with side-shields.[4]

  • Handling Precautions: Avoid grinding, shock, or friction.[4] Do not heat the solid compound directly. Prepare solutions by adding the solid to the solvent. Ensure all equipment is properly grounded.

  • Spill & Disposal: In case of a spill, collect the spillage and dispose of it as hazardous waste.[4] Do not allow it to enter drains. All waste materials containing DBNE must be disposed of according to institutional and governmental regulations for hazardous chemical waste.

The Mechanistic Landscape: Addition-Elimination Pathway

The reaction does not follow a classical Sₙ1 or Sₙ2 pathway.[5][6] The substrate is sterically hindered for a traditional Sₙ2 backside attack, and the formation of a primary carbocation for an Sₙ1 reaction is highly unfavorable. Instead, the mechanism is best described as a nucleophilic addition-elimination, analogous to nucleophilic aromatic substitution (SₙAr) on electron-deficient rings.[7][8][9]

The key steps are:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic C2 carbon, breaking the C=N pi-bond of the nitro group (in one of its resonance forms) to form a tetrahedral intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the oxygen atoms of the nitro group (a Meisenheimer-like complex).

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the nitro group's electronic structure and expelling one of the bromide ions as a leaving group.

This process can potentially repeat to replace the second bromine atom, depending on the reaction stoichiometry and the relative reactivity of the mono-substituted intermediate.

Caption: Proposed Addition-Elimination Mechanism for DBNE.

Experimental Protocol: Reaction of DBNE with a Thiol Nucleophile

This protocol details the reaction of DBNE with 4-methoxythiophenol, a representative soft nucleophile, to investigate mono-substitution.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound (DBNE)≥98%e.g., Sigma-AldrichHandle with extreme caution (See Section 2)
4-Methoxythiophenol≥98%e.g., Sigma-AldrichPungent odor, handle in fume hood
Triethylamine (TEA)≥99.5%, redistillede.g., Sigma-AldrichBase to deprotonate the thiol
Acetonitrile (ACN)Anhydrous, ≥99.8%e.g., Sigma-AldrichSolvent
Deactivated Silica Gel for TLC250 µme.g., MilliporeDeactivate with 1% TEA in eluent
Deuterated Chloroform (CDCl₃)99.8 atom % De.g., Cambridge IsotopeFor NMR analysis
Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation - Weigh DBNE (1.0 eq) - Prepare Thiol/TEA solution (1.1 eq) in ACN B 2. Reaction Setup - DBNE in anhydrous ACN under N₂ - Cool to 0 °C in ice bath A->B C 3. Reaction Initiation - Add Thiol/TEA solution dropwise to DBNE solution B->C D 4. Reaction Monitoring - Withdraw aliquots at t = 0, 5, 15, 30, 60 min - Quench with dilute HCl C->D E 5. Analysis - TLC, HPLC, and/or GC-MS analysis of quenched aliquots D->E F 6. Workup & Purification - After completion, perform aqueous workup - Purify by column chromatography D->F Reaction Complete G 7. Product Characterization - ¹H NMR, ¹³C NMR, HRMS F->G

Caption: General Experimental Workflow for Nucleophilic Substitution.

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (249 mg, 1.0 mmol, 1.0 eq.) in 10 mL of anhydrous acetonitrile.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen for 5 minutes. Maintain a positive nitrogen pressure using a balloon.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Nucleophile Preparation: In a separate vial, dissolve 4-methoxythiophenol (154 mg, 1.1 mmol, 1.1 eq.) and triethylamine (167 µL, 1.2 mmol, 1.2 eq.) in 5 mL of anhydrous acetonitrile. The TEA acts as a base to generate the more nucleophilic thiophenolate anion in situ.

  • Reaction Initiation: Using a syringe, add the 4-methoxythiophenol/TEA solution dropwise to the stirring DBNE solution over 5 minutes.

  • Monitoring: Start a timer upon completion of the addition (t=0). Withdraw small aliquots (e.g., 50 µL) at specified time points (e.g., 5, 15, 30, 60, 120 minutes). Immediately quench each aliquot in a vial containing 0.5 mL of a 1:1 mixture of ethyl acetate and 0.1 M HCl to neutralize the base and stop the reaction.

  • Analysis of Aliquots: Analyze the quenched aliquots directly using the methods described in Section 5 to determine the reaction progress.

  • Workup (upon completion): Once the reaction is deemed complete by TLC, pour the reaction mixture into a separatory funnel containing 30 mL of ethyl acetate and 30 mL of water.

  • Extraction: Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-substituted product.

Analytical Techniques for Reaction Monitoring

The choice of analytical technique is crucial for obtaining reliable kinetic and mechanistic data.[10][11][12] A multi-technique approach is often most powerful.

TechniquePrincipleThroughputQuantitative?Key Insights Provided
TLC (Thin Layer Chromatography) Separation by polarity on a solid phaseHighQualitativeRapid visualization of reactant consumption and product/byproduct formation.[13]
HPLC-UV (High-Performance Liquid Chromatography) Separation by polarity; UV detectionMediumYesAccurate quantification of reactants and products for kinetic analysis.[10]
GC-MS (Gas Chromatography-Mass Spectrometry) Separation by volatility; mass detectionMediumYes (w/ std)Identification of volatile products and byproducts by mass-to-charge ratio.[10]
¹H NMR Spectroscopy Nuclear spin in a magnetic fieldLowYes (w/ std)Structural information and quantification by integrating characteristic peaks.[11]
Protocol: Monitoring by HPLC-UV
  • Method Development: Develop an isocratic or gradient reverse-phase HPLC method (e.g., C18 column) that provides baseline separation of DBNE, 4-methoxythiophenol, and the expected product(s). Use a mobile phase such as acetonitrile/water.

  • Calibration: Prepare standard solutions of the starting materials at known concentrations to create calibration curves.

  • Sample Analysis: Dilute the quenched aliquots from the reaction (Section 4.3, step 6) with the mobile phase to an appropriate concentration and inject them into the HPLC system.

  • Data Processing: Integrate the peak areas for the reactant and product(s) at each time point. Use the calibration curves to convert peak areas into concentrations. Plot concentration versus time to generate a kinetic profile.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive nucleophile (e.g., thiol not deprotonated).2. Low temperature.1. Ensure a suitable base (e.g., TEA, DBU) is used in stoichiometric amounts.2. Gradually increase the reaction temperature (e.g., to room temp.).
Multiple Products/Spots on TLC 1. Di-substitution occurring.2. Side reactions (e.g., elimination).3. Degradation of starting material or product.1. Use ≤1.0 eq. of nucleophile and run at lower temperatures.2. Screen different solvents or bases.3. Ensure anhydrous and inert conditions.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during workup/purification.3. Product instability on silica gel.1. Extend reaction time or increase temperature.2. Perform careful extractions.3. Use deactivated silica gel or an alternative purification method.

References

  • McMaster University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • National Institutes of Health. (2024). Application of a nucleophilic substitution reaction for spectrofluorimetric quantification of ketamine in pharmaceutical and plasma matrices. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Retrieved from [Link]

  • Frontiers. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

  • YouTube. (2019). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • YouTube. (2021). Nucleophilic Substitution Experiment S21. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is a nucleophilic substitution reaction in nitro compounds?. Retrieved from [Link]

  • SpringerLink. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-nitroethanol. Retrieved from [Link]

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Retrieved from [Link]

  • ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Kinetic predictions for SN2 reactions using the BERT architecture: Comparison and interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions – What The Data Tells Us. Retrieved from [Link]

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  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]

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Research Applications of 2,2-Dibromo-2-nitroethanol in Environmental Science: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2,2-Dibromo-2-nitroethanol in Environmental Management

This compound (DBNE) is a brominated nitroalkane that has carved a significant niche in environmental science as a potent, broad-spectrum biocide.[1][2][3][4] Its efficacy against a wide array of microorganisms, including bacteria, algae, and fungi, makes it a valuable tool in various industrial and environmental applications where microbial growth can lead to significant operational, economic, and health-related problems.[1][4][5] This technical guide provides an in-depth exploration of the practical applications of DBNE in environmental science, complete with detailed protocols for its use, efficacy evaluation, and environmental monitoring.

This document is intended for researchers, environmental scientists, and professionals in drug development and industrial water treatment who seek to understand and apply DBNE in a scientifically rigorous and environmentally responsible manner. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references.

Core Applications in Environmental Science

DBNE's primary role in environmental science is the control of microbial proliferation in aqueous and industrial systems. Its applications are diverse and critical for maintaining the efficiency and safety of numerous processes.

Industrial Water Treatment: A Bulwark Against Biofouling and Corrosion

Industrial water systems, such as cooling towers, heat exchangers, and process water loops, provide ideal environments for microbial growth.[1] This proliferation leads to the formation of biofilms, which can impede heat transfer, clog pipelines, and induce microbially influenced corrosion (MIC), resulting in significant economic losses and safety hazards. DBNE is employed as a non-oxidizing biocide to mitigate these issues.[1]

Application Notes:

  • Broad-Spectrum Efficacy: DBNE is effective against a wide range of bacteria, including the notorious Legionella pneumophila, as well as algae and fungi that thrive in cooling water systems.[1]

  • Biofilm Penetration: A key advantage of DBNE is its ability to penetrate and disrupt existing biofilms, which are notoriously resistant to many biocides.[1]

  • Compatibility: It can be used in conjunction with other water treatment chemicals, but compatibility studies are always recommended.

Typical Dosage: While specific dosage rates depend on the severity of microbial contamination, the system's water volume, and operational parameters, a general guideline for non-oxidizing biocides like DBNPA (a related compound) in cooling water is a shock dose of 100-200 ppm.[6][7] For DBNE, it is crucial to consult product-specific technical data sheets and conduct on-site efficacy evaluations to determine the optimal concentration.

Pulp and Paper Industry: Combating Slime Formation

The pulp and paper manufacturing process involves vast quantities of water, creating an environment ripe for the development of microbial slime. This slime can lead to paper breaks, spots and holes in the final product, and operational inefficiencies. DBNE is utilized as a slimicide to maintain a clean production process.[4][5][8]

Application Notes:

  • Maintaining Paper Quality: By controlling slime, DBNE helps to ensure the quality and integrity of the paper product.

  • Process Efficiency: Preventing slime buildup in pipes and on machinery reduces downtime and maintenance costs.

Typical Dosage: The effective concentration of biocides in paper mill water systems is often in the range of 0.5-1.0 ppm for compounds like DBNPA.[9] The precise dosage of DBNE should be determined based on the specific conditions of the paper machine and the level of microbial contamination.

Oil and Gas Industry: Preventing Microbial Contamination in Extraction and Production

In the oil and gas sector, microbial contamination of drilling fluids, injection waters, and storage tanks can lead to reservoir souring (the production of hydrogen sulfide by sulfate-reducing bacteria), corrosion of pipelines and equipment, and plugging of formations. DBNE is applied as a biocide to control these detrimental microbial activities.[4][5]

Application Notes:

  • Souring Control: DBNE helps to prevent the economic and safety issues associated with H₂S production.

  • Asset Integrity: By mitigating MIC, DBNE contributes to the longevity and safety of oil and gas infrastructure.

Typical Dosage: Dosage recommendations in oilfield applications are highly dependent on the specific application (e.g., hydraulic fracturing fluids, produced water treatment) and the downhole conditions. It is essential to perform field-specific efficacy testing to determine the appropriate concentration.

Mechanism of Action: A Multi-Pronged Attack on Microbial Life

The biocidal activity of this compound is attributed to its ability to release formaldehyde and its interaction with essential microbial components. The proposed mechanism involves the inhibition of key enzymes and disruption of the cell membrane. The electrophilic bromine atoms and the nitro group are thought to play a crucial role in reacting with nucleophilic functional groups in proteins and enzymes, leading to a loss of function and ultimately, cell death.

Caption: Proposed mechanism of action for this compound.

Protocols for Application and Efficacy Evaluation

The following protocols provide a framework for the application and evaluation of DBNE in environmental systems. It is imperative to adapt these protocols to specific field conditions and to follow all relevant safety guidelines.

Protocol 1: Efficacy Evaluation of DBNE in Industrial Cooling Water

This protocol is adapted from the principles outlined in ASTM E645, "Standard Practice for Evaluating Microbicides Used in Cooling Water Systems."[5]

Objective: To determine the effective concentration of DBNE for controlling microbial growth in a specific cooling water system.

Materials:

  • This compound (DBNE) stock solution of known concentration.

  • Water samples collected from the cooling tower basin.

  • Sterile flasks or bottles.

  • Incubator set to the average temperature of the cooling water.

  • Plate count agar (PCA) or other suitable growth medium.

  • Sterile pipettes, dilution tubes, and petri dishes.

  • Spectrophotometer (optional, for turbidity measurements).

Procedure:

  • Sample Collection: Collect a representative water sample from the cooling tower basin in a sterile container.

  • Preparation of Test Solutions:

    • Dispense 100 mL aliquots of the collected cooling water into a series of sterile flasks.

    • Prepare a range of DBNE concentrations by adding calculated volumes of the stock solution to the flasks. A typical starting range might be 10, 25, 50, 100, and 200 ppm. Include a control flask with no DBNE.

  • Incubation:

    • Incubate the flasks at a temperature that simulates the average operating temperature of the cooling tower for a predetermined contact time (e.g., 1, 4, 8, and 24 hours).

  • Microbial Enumeration:

    • At each contact time point, take an aliquot from each flask and perform serial dilutions.

    • Plate the dilutions onto PCA plates using the spread plate or pour plate method.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Data Analysis:

    • Count the number of colony-forming units (CFUs) on each plate.

    • Calculate the CFU/mL for each DBNE concentration and contact time.

    • Determine the log reduction in microbial count compared to the control. A 3-log reduction (99.9% kill) is often considered effective.

    • Plot the log reduction versus DBNE concentration to determine the minimum inhibitory concentration (MIC) and minimum biocidal concentration (MBC).

Self-Validation: The inclusion of a no-biocide control is essential to confirm that any observed reduction in microbial count is due to the action of DBNE and not other factors. Running replicates for each concentration will ensure the reproducibility of the results.

Efficacy_Evaluation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Collect Cooling Water Sample B Prepare Test Flasks with Varying DBNE Concentrations (e.g., 0, 10, 50, 100 ppm) A->B C Incubate at System Temperature B->C D Sample at Time Intervals (e.g., 1, 4, 8, 24 hrs) C->D E Perform Serial Dilutions & Plate Counting (CFU/mL) D->E F Calculate Log Reduction vs. Control E->F G Determine MIC & MBC F->G

Caption: Experimental workflow for evaluating DBNE efficacy in cooling water.

Protocol 2: Analysis of DBNE in Water Samples by GC-MS

This protocol provides a general framework for the analysis of DBNE in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). Method validation is crucial before routine use.

Objective: To quantify the concentration of DBNE in a water sample.

Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • A suitable capillary column (e.g., DB-5ms or equivalent).

  • Liquid-liquid extraction apparatus (separatory funnels).

  • Dichloromethane (DCM) or other suitable extraction solvent (pesticide grade).

  • Anhydrous sodium sulfate.

  • Concentrator (e.g., rotary evaporator or nitrogen blow-down).

  • DBNE analytical standard.

  • Internal standard (e.g., 1,2-dibromopropane).

Procedure:

  • Sample Preparation:

    • Collect a 1-liter water sample in a clean glass bottle.

    • If necessary, adjust the pH of the sample to near neutral.

    • Spike the sample with a known amount of the internal standard.

  • Liquid-Liquid Extraction:

    • Transfer the sample to a 2-liter separatory funnel.

    • Add 60 mL of DCM and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and drain the DCM layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of DCM.

    • Combine the DCM extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or nitrogen blow-down apparatus.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions: Electron ionization (EI) mode at 70 eV. Scan range of m/z 40-300 or selected ion monitoring (SIM) for target ions of DBNE and the internal standard.

  • Quantification:

    • Prepare a calibration curve using DBNE standards of known concentrations.

    • Quantify the DBNE in the sample extract by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Self-Validation: Spike a blank water sample with a known concentration of DBNE and run it through the entire procedure to determine the method's recovery and precision. The use of an internal standard helps to correct for variations in extraction efficiency and instrument response.

Environmental Fate and Ecotoxicity

A comprehensive understanding of the environmental fate and ecotoxicity of DBNE is crucial for its responsible application.

Degradation Pathways

DBNE is known to be relatively unstable in aqueous environments, which is advantageous for a biocide as it reduces its persistence. The primary degradation pathways for the related compound 2,2-dibromo-3-nitrilopropionamide (DBNPA) are hydrolysis and reaction with nucleophiles, and it is likely that DBNE follows similar pathways.[10][11]

  • Hydrolysis: The rate of hydrolysis is pH-dependent, generally increasing with higher pH.

  • Photodegradation: DBNE may be susceptible to degradation by sunlight in surface waters.

  • Biodegradation: While specific data for DBNE is limited, many organic compounds are subject to microbial degradation in soil and water.

The degradation of DBNE is expected to produce simpler, less toxic byproducts. For the related compound bronopol, degradation products include 2-bromo-2-nitroethanol, formaldehyde, and bromonitromethane.[12]

Degradation_Pathways DBNE This compound (DBNE) Hydrolysis Hydrolysis (pH dependent) DBNE->Hydrolysis Photolysis Photolysis (Sunlight) DBNE->Photolysis Biodegradation Biodegradation (Microbial Action) DBNE->Biodegradation Byproducts Degradation Byproducts (e.g., Bromide, Nitrate, Formaldehyde) Hydrolysis->Byproducts Photolysis->Byproducts Biodegradation->Byproducts

Caption: Primary degradation pathways for this compound.

Ecotoxicity Profile

DBNE is classified as very toxic to aquatic life with long-lasting effects. It is therefore imperative to manage its use and discharge to minimize environmental impact.

Quantitative Ecotoxicity Data:

OrganismEndpointValue (mg/L)Exposure TimeReference
Oncorhynchus mykiss (Fish)LC500.1896 hours[1]
Aquatic CrustaceaEC501.448 hours[1]
MicroorganismsIC507.43 hours[1]

Environmental Risk Mitigation:

  • Dosing Optimization: Use the minimum effective concentration of DBNE as determined by efficacy testing.

  • Neutralization: Before discharge, consider neutralization of the treated water if required by local regulations.

  • Avoid Direct Discharge: Do not discharge treated water directly into sensitive aquatic environments.

Protocol 3: Assessing the Impact of DBNE on Soil Microbial Respiration

This protocol is based on the principle of substrate-induced respiration (SIR) to assess the short-term impact of DBNE on the overall metabolic activity of soil microorganisms.

Objective: To evaluate the potential toxicity of DBNE to soil microbial communities.

Materials:

  • Fresh soil samples.

  • DBNE solutions of varying concentrations.

  • Glucose solution (e.g., 10 mg glucose/g soil).

  • Incubation jars with airtight seals and septa for gas sampling.

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for CO₂ analysis, or an infrared gas analyzer (IRGA).

  • Syringes for gas sampling.

Procedure:

  • Soil Preparation:

    • Collect fresh soil samples and sieve them (e.g., 2 mm mesh) to remove large debris and ensure homogeneity.

    • Adjust the moisture content of the soil to 50-60% of its water-holding capacity.

  • Experimental Setup:

    • Weigh equal amounts of the prepared soil (e.g., 50 g) into a series of incubation jars.

    • Add the DBNE solutions to the soil to achieve a range of concentrations (e.g., 0, 10, 50, 100, 500 mg/kg soil). Ensure even distribution.

    • Pre-incubate the treated soil for a short period (e.g., 24 hours) at a constant temperature (e.g., 25°C).

  • Substrate Induction and Respiration Measurement:

    • Add the glucose solution to each jar to stimulate microbial respiration.

    • Immediately seal the jars.

    • At regular time intervals (e.g., 0, 2, 4, 6, and 8 hours), collect a headspace gas sample from each jar using a syringe.

    • Inject the gas sample into the GC-TCD or IRGA to measure the CO₂ concentration.

  • Data Analysis:

    • Calculate the rate of CO₂ evolution for each treatment.

    • Compare the respiration rates of the DBNE-treated soils to the control (0 mg/kg).

    • A significant reduction in the respiration rate indicates an inhibitory effect of DBNE on the soil microbial community.

    • Calculate the EC₅₀ (the concentration causing a 50% reduction in respiration) to quantify the toxicity.

Self-Validation: The inclusion of a control without DBNE is critical to establish the baseline respiration rate. A control without the addition of glucose can also be included to measure basal respiration. Replicates are essential for statistical analysis of the results.

Conclusion and Future Perspectives

This compound is a highly effective biocide with critical applications in environmental science for the control of microbial growth in industrial systems. Its broad-spectrum activity and ability to combat biofilms make it an invaluable tool for maintaining operational efficiency and safety. However, its high toxicity to aquatic organisms necessitates a responsible and scientifically informed approach to its application.

Future research should focus on developing more detailed information on the degradation byproducts of DBNE under various environmental conditions and their respective toxicities. Furthermore, the development of validated, sensitive, and rapid analytical methods for the routine monitoring of DBNE in complex environmental matrices is essential. Continued investigation into the long-term ecotoxicological effects of DBNE on non-target organisms, particularly in soil ecosystems, will further enhance our ability to use this powerful biocide in a sustainable and environmentally conscious manner.

References

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  • This compound | C2H3Br2NO3 | CID 93395 - PubChem. (URL: [Link])

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Application Notes & Protocols: A Comprehensive Guide to Evaluating 2,2-Dibromo-2-nitroethanol as a Preservative in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Scrutiny of 2,2-Dibromo-2-nitroethanol

This compound (DBNE), also known commercially by various names including Bronopol, is a broad-spectrum antimicrobial agent utilized as a preservative in a wide array of pharmaceutical, personal care, and industrial products.[1][2] Its efficacy against a wide range of bacteria, fungi, and yeasts makes it a cost-effective choice for preventing microbial contamination in aqueous-based formulations.[1][3] The primary function of a preservative is to inhibit the growth of microorganisms that may be introduced during manufacturing or by the consumer during repeated use of a multi-dose product.[4][5]

However, the inclusion of any preservative is not a substitute for Good Manufacturing Practices (GMP).[4] The concentration must be optimized to be effective against microbial challenges while remaining well below levels that could be toxic or compromise product performance and safety.[5][6] Furthermore, the stability and compatibility of DBNE within the final formulation must be rigorously demonstrated to ensure its effectiveness throughout the product's entire shelf life.[6][7]

This guide provides a detailed framework and actionable protocols for researchers, scientists, and drug development professionals to thoroughly evaluate this compound as a preservative system. The methodologies described are grounded in established pharmacopeial standards and principles of analytical chemistry to ensure scientific integrity and regulatory compliance.

Section 1: Foundational Analysis: Identity and Purity of Raw Material

Before evaluating its performance in a complex formulation, the identity and purity of the this compound raw material must be unequivocally confirmed. This step is critical as impurities could affect its antimicrobial activity, stability, and safety profile.

Key Physicochemical Properties

A preliminary assessment involves comparing the physical and chemical properties of the incoming material against its Certificate of Analysis (CoA) and established literature values.

PropertyTypical ValueSource
Chemical Name This compound[8]
CAS Number 69094-18-4[9][10]
Molecular Formula C₂H₃Br₂NO₃[8]
Molecular Weight 248.86 g/mol [1][2]
Appearance White crystalline solid or colorless to light yellow liquid[1][2]
Melting Point ~30 °C[11]
Solubility Soluble in water and alcohol[1]

Protocol 1: Identification via High-Performance Liquid Chromatography (HPLC)

A simple isocratic HPLC-UV method can serve as a rapid and reliable identity test. The retention time of a solution prepared from the raw material should match that of a certified reference standard.

  • Standard Preparation: Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~100 µg/mL.

  • Sample Preparation: Prepare the raw material sample in the same manner and at the same concentration as the standard.

  • Chromatographic Conditions: Utilize the HPLC parameters outlined in Section 2, Table 2.

  • Analysis: Inject both the standard and sample solutions.

  • Acceptance Criterion: The retention time of the major peak in the sample chromatogram must correspond to that of the major peak in the standard chromatogram within a narrow window (e.g., ±2%).

Section 2: Quantitative Analysis of this compound in Formulations

An accurate and validated analytical method is essential for determining the concentration of DBNE in the final product. This is crucial for stability studies, dose confirmation, and ensuring the preservative is present at its effective concentration. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust technique for this purpose.[12][13]

The Rationale for Method Validation:

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. It ensures the data generated is reliable, reproducible, and accurate. Key validation parameters include specificity, linearity, accuracy, and precision.

Protocol 2: Quantification of DBNE by Reverse-Phase HPLC-UV

This protocol describes a general method that must be optimized and validated for the specific formulation matrix.

1. Equipment and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphoric acid or other suitable buffer component

  • This compound reference standard

2. Chromatographic Conditions (Example):

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)Provides good separation and peak shape for this moderately polar compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient analysis.
Column Temperature 30 °CMaintains consistent retention times and improves reproducibility.
Detection Wavelength 210 nmRelated nitro-compounds show absorbance in this UV region.[13] Must be confirmed by UV scan.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

3. Standard & Sample Preparation:

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of DBNE reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL). This range establishes the method's linearity.

  • Sample Preparation: Accurately weigh an amount of the formulation estimated to contain ~1 mg of DBNE into a suitable volumetric flask (e.g., 50 mL). Add diluent, sonicate to dissolve/disperse, and dilute to volume. Further dilute as necessary to bring the concentration within the calibration curve range. Centrifuge or filter through a 0.45 µm syringe filter to remove excipients before injection.

4. Analysis and Calculation:

  • Inject the working standard solutions to generate a linear regression calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solution.

  • Calculate the concentration of DBNE in the sample using the calibration curve equation.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Formulation Weigh Formulation Dissolve Dissolve/Disperse in Diluent Formulation->Dissolve Filter Filter/Centrifuge Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Detect UV Detection (210 nm) HPLC->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration using Regression Equation Integrate->Quantify CalCurve Prepare Calibration Curve from Reference Standard CalCurve->Quantify

Fig 1. General workflow for the quantification of DBNE in a formulation.

Section 3: Core Functionality: Antimicrobial Efficacy Testing (AET)

The most critical evaluation is the Antimicrobial Efficacy Test (AET), also known as a Preservative Challenge Test. This test determines the effectiveness of the preservative system by intentionally challenging the formulation with a high concentration of microorganisms. The USP <51> is the most common standard for this test in the pharmaceutical industry.[14][15]

The Logic of the Challenge Test:

The AET simulates what might happen if a product is contaminated during its use. By measuring the reduction in the microbial population over time, we can determine if the preservative is capable of killing or inhibiting the growth of contaminants.[16]

Test Organisms:

The USP <51> specifies a panel of five microorganisms representing a broad range of potential contaminants.[14][15]

  • Bacteria: Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), Escherichia coli (Gram-negative)

  • Yeast: Candida albicans

  • Mold: Aspergillus brasiliensis

Protocol 3: Antimicrobial Efficacy Test (Based on USP <51>)

1. Method Suitability/Neutralization:

  • Causality: Before starting the test, you must demonstrate that any residual preservative carried over into the growth media during sampling does not inhibit the recovery of surviving microorganisms. This is a critical self-validating step.[14]

  • Procedure: A known low number of test organisms is inoculated into a mixture of the product, diluent, and growth medium. The ability of the organisms to grow confirms that the preservative has been effectively neutralized by the dilution and plating procedure. If inhibition is observed, a chemical neutralizer must be incorporated into the method.

2. Product Inoculation:

  • Divide the product into five separate containers, one for each test organism.[15]

  • Prepare standardized inocula of each organism to a concentration that will result in a final concentration of 1 x 10⁵ to 1 x 10⁶ colony-forming units (CFU) per mL or gram of the product when added. The volume of the inoculum should not exceed 1% of the product volume.[17]

  • Inoculate each container with its respective microorganism and mix thoroughly.

3. Incubation and Sampling:

  • Store the inoculated containers at a controlled temperature of 20-25 °C for 28 days.

  • At specified time intervals (typically 7, 14, and 28 days), withdraw an aliquot from each container.[4]

  • Perform serial dilutions and plate using standard microbiological techniques (e.g., pour plating) to determine the number of viable microorganisms (CFU/mL or CFU/g).

4. Interpretation and Acceptance Criteria:

  • Calculate the log₁₀ reduction from the initial calculated inoculum concentration at each time point.

  • The acceptance criteria depend on the product category as defined by the USP.[14]

CategoryProduct TypeBacteria Acceptance CriteriaYeast & Mold Acceptance Criteria
1 Injections, parenterals, otic, sterile nasal, and ophthalmic products.[14]≥ 1.0 log reduction at 7 days, ≥ 3.0 log reduction at 14 days, and no increase from 14 days at 28 days.No increase from the initial count at 7, 14, and 28 days.
2 Topically used products, non-sterile nasal products, and emulsions.[14]≥ 2.0 log reduction at 14 days, and no increase from 14 days at 28 days.No increase from the initial count at 14 and 28 days.
3 Oral products (other than antacids).[14]≥ 1.0 log reduction at 14 days, and no increase from 14 days at 28 days.No increase from the initial count at 14 and 28 days.
4 Antacids made with an aqueous base.[14]No increase from the initial count at 14 and 28 days.No increase from the initial count at 14 and 28 days.

No increase is defined as not more than 0.5 log₁₀ unit higher than the previous value measured.

G Start Start: Product & 5 Test Organisms Inoculate Inoculate 5 Product Portions (10^5-10^6 CFU/mL) Start->Inoculate Incubate Incubate at 20-25°C for 28 Days Inoculate->Incubate Day0 Time 0 (Calculate Initial Inoculum) Inoculate->Day0 Day7 Sample & Plate (Day 7) Incubate->Day7 Calculate Calculate Log Reduction at Each Time Point Day0->Calculate Day14 Sample & Plate (Day 14) Day7->Day14 Day7->Calculate Day28 Sample & Plate (Day 28) Day14->Day28 Day14->Calculate Day28->Calculate Compare Compare to USP <51> Acceptance Criteria Calculate->Compare Result Pass / Fail Compare->Result

Fig 2. Workflow for the Antimicrobial Efficacy Test (AET).

Section 4: Long-Term Performance: Stability Evaluation

A stability study is essential to demonstrate that the preservative remains physically, chemically, and microbiologically effective throughout the proposed shelf life of the product.[7] It evaluates the influence of environmental factors like temperature and humidity over time.[18]

The Rationale for Stability Testing:

DBNE can degrade over time, especially under certain conditions (e.g., high pH, presence of certain excipients).[13] A stability study ensures that its concentration remains above the minimum effective concentration and that the product continues to pass AET at the end of its shelf life.[5]

Protocol 4: Designing a Stability Study

  • Batch Selection: Use at least three primary batches of the final formulation, manufactured and packaged in the container closure system intended for marketing.[18]

  • Storage Conditions: Store batches under long-term and accelerated conditions as per ICH guidelines.

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[19]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[20]

  • Testing Schedule:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[7]

    • Accelerated: Test at 0, 3, and 6 months.[19] Data from accelerated studies can be used to predict the shelf life and evaluate the impact of short-term excursions outside the labeled storage conditions.[19]

  • Tests to be Performed: At each time point, the following tests should be conducted:

    • Assay of this compound (using the validated HPLC method).

    • Antimicrobial Efficacy Test (AET) - often performed at the beginning, end, and one intermediate point of the study.

    • Appearance (color, clarity, phase separation).

    • pH.

    • Analysis of degradation products.

G Batches Three Primary Batches of Final Product Storage Storage Conditions Long-Term (e.g., 25°C/60%RH) Accelerated (40°C/75%RH) Batches->Storage Timepoints Testing Time Points Long-Term: 0, 3, 6, 9, 12... months Accelerated: 0, 3, 6 months Storage:lt->Timepoints Long-Term Schedule Storage:ac->Timepoints Accelerated Schedule Tests Stability-Indicating Tests Assay of DBNE Antimicrobial Efficacy Appearance & pH Degradation Products Timepoints->Tests Perform at each pull point Evaluation {Shelf-Life Evaluation|{Assess trends|Establish expiry date}} Tests->Evaluation

Fig 3. Logical design of a product stability study.

Section 5: Formulation Compatibility Assessment

It is crucial to assess the compatibility of this compound with the active pharmaceutical ingredient (API) and other excipients in the formulation.[21][22] Incompatibilities can lead to the degradation of the preservative, reducing its efficacy, or the degradation of the API.

Potential Interactions:

  • pH Effects: DBNE is known to be less stable under alkaline conditions.

  • Reaction with Amines/Amides: Halonitro compounds can potentially react with ingredients containing secondary or tertiary amines.[13]

  • Oxidation/Reduction: Interactions with strong oxidizing or reducing agents in the formulation.

Protocol 5: Excipient Compatibility Screening

  • Binary Mixtures: Prepare binary mixtures of DBNE with each individual excipient (and the API) in a ratio relevant to the formulation (e.g., 1:1 or formulation-proportional).

  • Stress Conditions: Store these mixtures under stressed conditions (e.g., 50°C/75%RH for 4 weeks) alongside pure DBNE and pure excipient as controls.

  • Analytical Evaluation: After the stress period, analyze the samples using:

    • HPLC: To check for a decrease in the DBNE peak and the appearance of new degradation peaks compared to the stressed DBNE control.[23]

    • Appearance: Note any changes in color or physical state.

    • Differential Scanning Calorimetry (DSC): This thermal analysis technique can indicate interactions by showing shifts in melting points or the appearance of new thermal events in the binary mixture compared to the individual components.[24]

This screening helps identify problematic excipients early in the formulation development process, preventing costly stability failures later on.

Conclusion

The evaluation of this compound as a preservative is a multi-faceted process that extends far beyond a simple initial efficacy test. A robust evaluation requires a systematic approach encompassing the confirmation of raw material identity, the development of a validated quantitative method, rigorous antimicrobial challenge testing under pharmacopeial standards, comprehensive long-term stability studies, and proactive compatibility screening. By following these detailed protocols and understanding the scientific rationale behind each step, researchers and developers can confidently assess the suitability of DBNE, ensuring the final product is safe, effective, and stable throughout its intended lifecycle.

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Application Notes and Protocols for the Safe Handling and Disposal of 2,2-Dibromo-2-nitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dibromo-2-nitroethanol (DBNE) is a potent antimicrobial agent utilized in various industrial and research applications for its broad-spectrum biocidal activity.[1] However, its chemical structure—a halogenated nitroalkane—also imparts significant hazards, including high reactivity, potential for explosive decomposition, and considerable toxicity.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and in-laboratory disposal of DBNE. The protocols herein are designed to be self-validating systems, grounded in an understanding of the chemical's inherent instability and reactivity, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. It is classified under multiple hazard categories, demanding a multi-faceted approach to risk mitigation.

1.1. Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂H₃Br₂NO₃[3]
Molecular Weight 248.86 g/mol [3]
Appearance Colorless to pale yellow liquid/oil or white crystalline solid[4][5]
Solubility Soluble in water and alcohol[4]

1.2. Hazard Classification

This compound is classified as:

  • Explosive (Division 1.1): Poses a mass explosion hazard.[3] This is a critical consideration, meaning the substance can detonate when subjected to initiating forces such as shock, friction, or heat.[6][7][8]

  • Acutely Toxic (Category 4, Oral): Harmful if swallowed.[3]

  • Skin Corrosion (Sub-category 1A): Causes severe skin burns and eye damage.[3]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[3]

  • Carcinogenicity (Category 2): Suspected of causing cancer.[2][3]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][3]

  • Hazardous to the Aquatic Environment (Acute 1): Very toxic to aquatic life.[2][5]

The combination of being a nitro compound and containing bromine atoms on the same carbon atom (a gem-dihalo nitro structure) contributes to its instability and high reactivity. The electron-withdrawing nature of the nitro group and the halogens makes the carbon atom highly electrophilic and susceptible to nucleophilic attack, while also weakening the C-NO₂ bond, a common feature in explosive compounds.

Personal Protective Equipment (PPE) and Engineering Controls

Given the severe hazards, a stringent protocol for PPE and engineering controls is mandatory.

2.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

  • Blast Shield: For any procedure involving heating, potential for pressure build-up, or handling quantities greater than a few grams, a blast shield must be placed between the apparatus and the user.[9]

  • Grounding: To prevent static discharge, which can be an ignition source, all containers and equipment used for transferring the substance should be properly grounded.[6]

2.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required at all times when handling the compound.[7]

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene utility-grade gloves over standard nitrile gloves). Always inspect gloves for integrity before use.[7]

  • Body Protection: A flame-resistant lab coat (e.g., Nomex) must be worn and fully fastened.[6] Additional protection, such as a chemical-resistant apron, is recommended.[7]

  • Footwear: Closed-toe shoes are mandatory.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_removal Removal & Decontamination Prep Before Handling DBNE EngControls Verify Fume Hood and Blast Shield Prep->EngControls PPE Don Goggles, Face Shield, Flame-Resistant Lab Coat, and Double Gloves EngControls->PPE Handling Perform Experiment PPE->Handling PostHandling Secure Container, Clean Work Area Handling->PostHandling Removal Doff PPE in Reverse Order PostHandling->Removal Decon Wash Hands Thoroughly Removal->Decon caption Fig 1: PPE and Workflow Sequence

Caption: Fig 1: PPE and Workflow Sequence

Safe Handling and Storage Protocols

The explosive nature of this compound dictates that it be handled with extreme care, minimizing any potential for initiation.

3.1. Handling

  • Quantities: Always work with the smallest quantity of the material necessary for the experiment.[6]

  • Tools: Use non-metallic spatulas (e.g., ceramic or plastic) to avoid friction and potential catalytic decomposition.[6][9]

  • Glassware: Avoid using glassware with ground-glass joints, as the friction can be an initiation source.[6][9] Use smooth glass surfaces or Teflon-coated joints.

  • Temperature: Keep away from heat, sparks, and open flames.[6] Do not heat the compound unless it is part of a carefully controlled and shielded procedure.

  • Mixing: When mixing with other reagents, add the this compound slowly and in small portions, with adequate stirring and cooling if the reaction is exothermic.

3.2. Storage

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Cabinet: The primary container must be stored in a dedicated, labeled, and compatible secondary container within a cabinet approved for explosive or reactive materials. Do not store on open shelves.[6]

  • Segregation: Store away from incompatible materials, especially strong bases, oxidizing agents, reducing agents, and amines.[10][11] Contact with amines can lead to the formation of nitrosamines.[3][12]

  • Container: Keep the container tightly closed and ensure the threads are clean to prevent crystallization and potential friction upon opening.[6]

Emergency Procedures

4.1. Spills

  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.

    • Decontaminate the area with a soap and water solution.

    • All materials used for cleanup must be disposed of as hazardous waste.[11]

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm to evacuate the building.

    • Contact the institution's emergency response team (e.g., Environmental Health and Safety) and provide them with the Safety Data Sheet (SDS).

4.2. Exposures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In-Laboratory Disposal and Decontamination Protocol

Due to its classification as a reactive and toxic hazardous waste, this compound cannot be disposed of down the drain. The primary disposal route is through a licensed hazardous waste management company. However, for small quantities of residual material or to treat contaminated labware, an in-lab chemical degradation procedure can be employed to render the compound less hazardous before collection.

The proposed method is based on alkaline hydrolysis . The chemical rationale is derived from the known degradation pathways of the closely related biocide, Bronopol (2-bromo-2-nitropropane-1,3-diol). Bronopol undergoes a retro-aldol reaction in alkaline conditions to yield formaldehyde and 2-bromo-2-nitroethanol (the parent alcohol of DBNE's structural class).[13] This indicates that the C-C bond adjacent to the nitro- and bromo-substituted carbon is susceptible to cleavage under basic conditions. While this compound itself does not have the diol structure of Bronopol, its gem-dihalo-nitroalkane structure is highly susceptible to alkaline hydrolysis, which will cleave the C-Br and C-N bonds.

5.1. Principle of Degradation: Alkaline Hydrolysis

Under alkaline conditions (e.g., using sodium hydroxide), this compound will undergo nucleophilic substitution and elimination reactions. The hydroxide ions (OH⁻) will attack the electrophilic carbon, leading to the displacement of bromide ions and the nitro group. The reaction proceeds through a series of steps to break down the molecule into less hazardous, water-soluble inorganic salts (sodium bromide, sodium nitrite) and simple organic fragments.

Hydrolysis_Pathway DBNE This compound CBr₂(NO₂)CH₂OH Intermediates Intermediates (e.g., Bromonitroethanol) DBNE->Intermediates OH⁻ Attack Reagents {NaOH (aq) | H₂O} Products Final Products NaBr + NaNO₂ + Organic Fragments Intermediates->Products Further Hydrolysis caption Fig 2: Simplified Alkaline Hydrolysis Pathway

Caption: Fig 2: Simplified Alkaline Hydrolysis Pathway

5.2. Protocol for Degradation of Small Quantities (e.g., < 1 g) of this compound

!!! CAUTION: This procedure must be performed in a chemical fume hood with a blast shield in place. The initial reaction may be exothermic. !!!

  • Preparation:

    • Prepare a 1 M solution of sodium hydroxide (NaOH).

    • Prepare a separate beaker with a stir bar, containing at least a 10-fold excess (by volume) of cold water relative to the volume of the NaOH solution to be used. This will be the quenching bath.

    • Ensure a pH meter or pH strips are available.

  • Dilution:

    • If working with pure this compound, first dilute it by slowly adding it to a 10-fold excess of cold water with stirring in a beaker. This helps to dissipate heat during the subsequent neutralization.

  • Neutralization/Hydrolysis:

    • Place the beaker containing the diluted this compound solution in an ice bath to manage the initial exotherm.

    • Slowly, and with continuous stirring, add the 1 M NaOH solution dropwise to the diluted waste.

    • Monitor the temperature of the reaction mixture. If it rises significantly, pause the addition of NaOH until it cools.

    • Continue adding NaOH until the pH of the solution is between 10 and 12.

  • Reaction Time:

    • Once the desired pH is reached, remove the ice bath and allow the mixture to stir at room temperature for at least 24 hours to ensure complete degradation. The container should be loosely covered to prevent contamination but not sealed to avoid any potential pressure buildup.

  • Final Neutralization:

    • After 24 hours, check the pH of the solution.

    • Neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid). Again, perform this step with cooling if necessary.

  • Disposal of Treated Solution:

    • The resulting neutralized aqueous solution, containing primarily inorganic salts, can be collected in a designated aqueous hazardous waste container for disposal by a professional waste management service. Do not pour down the drain unless permitted by local regulations for neutralized solutions of this nature. [4]

5.3. Decontamination of Labware

  • Glassware that has come into contact with this compound should be rinsed first with water, and the rinsate collected as hazardous waste.

  • The glassware should then be soaked in a 1 M NaOH solution for at least 24 hours to degrade any residual contamination.

  • After soaking, the glassware can be washed using standard laboratory procedures. The first rinse after the NaOH soak should be collected as aqueous hazardous waste.

Conclusion

This compound is a valuable but highly hazardous compound. Adherence to the protocols outlined in this guide is essential for mitigating the risks associated with its use. The principles of minimizing exposure, controlling reaction conditions, and employing a scientifically sound degradation strategy for disposal form the cornerstone of a safe and responsible laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

  • Explosive Chemicals SOP. Wayne State University, Office of Environmental Health and Safety. [Link]

  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety. [Link]

  • Working with Potentially Explosive Chemicals/Reactions. University of Auckland. [Link]

  • Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. [Link]

  • SOP: Explosive Compounds. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • Determination of bronopol and its degradation products by HPLC. ResearchGate. [Link]

  • Aldol reactions. Wikipedia. [Link]

  • Mind-Blowing Retro-Aldol Ring Expansion Mechanism! YouTube. [Link]

  • Aldol reaction. Wikipedia. [Link]

  • Advisory 7.3 - UC EH&S. University of Cincinnati. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]

  • Chemical Waste Disposal Guidelines. Hamilton College. [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • This compound: An Overview of Its Properties and Applications. INNO Specialty Chemicals. [Link]

  • Detection of halogenated organic compounds using immobilized thermophilic dehalogenase. PubMed. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 2,2-dimethylethanebromide reacts with sodium hydroxide in presence of eth.. Filo. [Link]

  • Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions. PubMed. [Link]

  • This compound. Toxno. [Link]

  • Neutralization Lab (Part 1) Directions. YouTube. [Link]

  • This compound. PubChem. [Link]

  • Practical: Investigating Neutralisation. YouTube. [Link]

  • Neutralization Reactions. YouTube. [Link]

  • Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Alkali degradation: Significance and symbolism. Wisdomlib. [Link]

  • Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube. [Link]

  • The kinetics of the alkaline degradation of daptomycin. PubMed. [Link]

  • Violent reaction between nitromethane and sodium hydroxide. Science made alive. [Link]

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Application Notes and Protocols for the Investigational Use of 2,2-Dibromo-2-nitroethanol in Controlling Microbial Growth in Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for an audience of experienced researchers, scientists, and drug development professionals. 2,2-Dibromo-2-nitroethanol is a hazardous chemical with significant toxicity and is not approved for routine use in cell culture. The protocols described herein are for investigational purposes only, to be conducted under strict safety protocols by qualified personnel. The user assumes all responsibility for safety and compliance.

Introduction: The Challenge of Contamination and the Search for Potent Microbicides

Microbial contamination remains a significant threat to the integrity and reproducibility of cell culture experiments. While standard antibiotics like Penicillin-Streptomycin are widely used, they have limitations, including the potential for resistance and the masking of low-level or cryptic infections such as mycoplasma[1][2][3]. This has led to a search for broad-spectrum, potent antimicrobial agents for specific, high-stakes applications, such as the rescue of invaluable cell lines or in specialized bioreactor systems where contamination events can be catastrophic.

This compound (also known as DBNE) is a powerful biocide with broad-spectrum activity against bacteria, fungi, and yeasts[4][5]. It is utilized as a preservative in various industrial applications, from cosmetics to water treatment[4][5]. Its application in the sensitive environment of cell culture has not been established and is approached here with the utmost caution.

This document provides a framework for the evaluation of this compound as a potential last-resort agent for microbial control in cell culture. It is structured to guide the expert user through a rigorous assessment of its efficacy and, critically, its cytotoxicity, to determine if a therapeutic window exists for their specific application.

Chemical Identity and Properties

It is crucial to distinguish this compound from the related compound Bronopol (2-bromo-2-nitropropane-1,3-diol), although they are sometimes mistakenly conflated in non-technical literature[4][6]. They are distinct chemical entities with different properties.

PropertyThis compound
IUPAC Name This compound
CAS Number 69094-18-4[7]
Molecular Formula C₂H₃Br₂NO₃[7]
Molecular Weight 248.86 g/mol [7]
Appearance White to pale yellow crystalline solid[4]
Solubility Soluble in water and alcohol[4]

Mechanism of Antimicrobial Action

This compound belongs to the class of electrophilic halogeno-nitro compounds. While its specific mechanism in a cellular context is not extensively detailed in peer-reviewed literature, it is believed to function similarly to other related biocides like Bronopol. The proposed mechanism involves the oxidation of critical thiol (-SH) groups within microbial cells[8].

Key steps in the proposed mechanism are:

  • Reaction with Thiols: The compound readily reacts with sulfhydryl groups present in microbial enzymes and proteins, particularly cysteine residues.

  • Enzyme Inactivation: This oxidation leads to the formation of disulfide bonds, altering the tertiary structure of enzymes and rendering them inactive.

  • Disruption of Metabolism: Key metabolic pathways, such as respiration, are inhibited, leading to a bacteriostatic and ultimately bactericidal effect.

  • Membrane Damage: At higher concentrations, generalized membrane damage may occur, leading to leakage of essential intracellular components[9].

Mechanism_of_Action Proposed Antimicrobial Mechanism of this compound DBNE This compound (DBNE) Microbe Microbial Cell DBNE->Microbe Enters Cell Membrane Membrane Damage (at high concentrations) DBNE->Membrane Direct Effect Thiol Thiol Groups (-SH) in Enzymes & Proteins Microbe->Thiol Oxidation Oxidation Reaction Thiol->Oxidation Targeted by DBNE InactiveEnzyme Inactive Enzyme (Disulfide Bonds) Oxidation->InactiveEnzyme Metabolism Disrupted Cellular Respiration & Metabolism InactiveEnzyme->Metabolism Death Microbial Cell Death Metabolism->Death Membrane->Death

Caption: Proposed mechanism of this compound.

CRITICAL SAFETY AND HANDLING

WARNING: this compound is a hazardous substance. All handling must be performed in a certified chemical fume hood by personnel trained in handling hazardous materials.

Hazard ClassDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed[7][10].Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek immediate medical attention[10].
Skin Corrosion Causes severe skin burns and eye damage[7][10].Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling[10].
Carcinogenicity Suspected of causing cancer[10].Obtain, read and follow all safety instructions before use. Store locked up[10].
Explosive Classified as an explosive (Division 1.1)[10].Keep away from heat, sparks, open flames. Do not subject to grinding, shock, or friction[10].
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[10].Avoid release to the environment[10].

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: Chemical-resistant lab coat.

  • Respiratory Protection: Use only in a chemical fume hood.

Decontamination and Disposal:

  • All surfaces and equipment should be decontaminated with 70% ethanol.

  • Dispose of all waste (liquid and solid) containing this compound as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.

Protocols for Evaluation in Cell Culture

The following protocols are designed as a starting point for the systematic evaluation of this compound. A critical component of this evaluation is to determine if a "therapeutic window" exists where the compound is effective against microbes at concentrations that are not overly toxic to the mammalian cells.

Preparation of Stock Solution

Causality: A concentrated, sterile stock solution is necessary for accurate and reproducible dilutions into culture media. Using a solvent like DMSO is common for poorly soluble compounds, but as DBNE is water-soluble, sterile PBS is a better choice to avoid solvent-induced cellular stress.

  • Under a chemical fume hood, carefully weigh out 25 mg of this compound powder.

  • Dissolve the powder in 1.0 mL of sterile, cell culture grade Phosphate-Buffered Saline (PBS) to create a 25 mg/mL stock solution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Store the stock solution at 4°C, protected from light, for up to one week. For longer-term storage, aliquots can be stored at -20°C.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Causality: This experiment is essential to determine the lowest concentration of DBNE that inhibits the growth of common laboratory contaminants. This establishes the potential effective dose.

  • Prepare Microbial Suspensions: Culture representative bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) contaminants to mid-log phase in appropriate broth. Adjust the suspension to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the DBNE stock solution in the appropriate microbial growth medium, with concentrations ranging from 100 µg/mL down to 0.2 µg/mL.

  • Inoculation: Add the prepared microbial suspension to each well. Include a positive control (microbes, no DBNE) and a negative control (medium, no microbes).

  • Incubation: Incubate the plate at 37°C (for bacteria) or 30°C (for fungi) for 18-24 hours.

  • Readout: Determine the MIC as the lowest concentration of DBNE that shows no visible growth.

Protocol 2: Evaluation of Cytotoxicity on Mammalian Cells

Causality: Before attempting to treat a contaminated culture, the toxicity profile of DBNE on the host mammalian cells must be understood. A dose-response curve will identify the concentration at which DBNE becomes harmful to the cells, defining the upper limit of any potential therapeutic window.

Cytotoxicity_Workflow Workflow for Mammalian Cell Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Cells in 96-well Plate (e.g., HeLa, HEK293) Incubate1 Incubate for 24h (Allow attachment) Seed->Incubate1 Treat Replace Media with DBNE-containing Media Incubate1->Treat PrepareDilutions Prepare Serial Dilutions of DBNE in Culture Media PrepareDilutions->Treat Incubate2 Incubate for 24-48h Treat->Incubate2 ViabilityAssay Perform Viability Assay (e.g., MTT, PrestoBlue) Incubate2->ViabilityAssay Readout Measure Absorbance/ Fluorescence ViabilityAssay->Readout Calculate Calculate % Viability vs. Control Determine IC50 Readout->Calculate

Caption: Experimental workflow for determining DBNE cytotoxicity.

  • Cell Seeding: Seed a panel of representative mammalian cell lines (e.g., a robust line like HeLa and a more sensitive line) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare two-fold serial dilutions of the DBNE stock solution in complete cell culture medium. The concentration range should bracket the determined MIC values (e.g., from 200 µg/mL down to 0.1 µg/mL).

  • Exposure: Remove the old medium from the cells and replace it with the DBNE-containing medium. Include untreated control wells.

  • Incubation: Incubate the plates for a period relevant to a treatment scenario (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a metabolic assay such as MTT or a dye exclusion method like Trypan Blue.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Plot the dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Interpretation and The Therapeutic Window

The success of using this compound hinges on the existence of a therapeutic window. This is the concentration range where the compound is effective against microbial contaminants but shows minimal toxicity to the mammalian cells.

Hypothetical DataMIC (µg/mL)IC50 (µg/mL) on HeLa CellsTherapeutic Index (IC50/MIC)Recommendation
Scenario A E. coli: 510020Favorable: A large window exists. Further investigation is warranted.
Scenario B C. albicans: 25753Marginal: A small window exists. Use with extreme caution and only as a last resort.
Scenario C S. aureus: 1080.8Unfavorable: Compound is more toxic to mammalian cells than to the microbe. Do not use.

Therapeutic Index (TI): A simple ratio of IC50 / MIC. A higher TI suggests a more favorable profile for selective toxicity against microbes. A TI below 1 indicates the compound is more toxic to the host cells.

Investigational Protocol for Contamination Rescue

This protocol should only be attempted if a favorable therapeutic window has been established (e.g., Therapeutic Index > 10).

  • Isolate: Immediately isolate the contaminated culture flask to prevent cross-contamination.

  • Wash: Gently wash the cell monolayer twice with sterile PBS to remove as much of the contaminated medium and free-floating microbes as possible.

  • Treat: Add fresh, pre-warmed complete medium containing this compound at a concentration that is 2-4 times the determined MIC, but well below the determined IC50.

  • Incubate: Incubate the cells for 24-48 hours. Visually inspect for signs of both microbial clearance and cellular stress (e.g., rounding, detachment).

  • Recovery: After the treatment period, remove the DBNE-containing medium, wash the cells again with PBS, and replace it with fresh, DBNE-free medium.

  • Monitor: Culture the cells in DBNE-free medium for at least two weeks, monitoring closely for any recurrence of contamination and assessing cell recovery and morphology. Perform a sterility test on the supernatant.

Conclusion and Recommendations

This compound is a potent, broad-spectrum antimicrobial agent. However, its significant hazards and potential for high cytotoxicity to mammalian cells make it unsuitable for routine use as a prophylactic agent in cell culture. Its use should be restricted to highly specific, last-resort scenarios where the value of the culture outweighs the risks, and only after a thorough evaluation of its therapeutic window for the specific contaminants and cell lines involved.

The decision to use this compound must be based on empirical data generated through the evaluation protocols outlined in this document. Strict adherence to safety and handling procedures is paramount. Researchers are encouraged to explore safer, validated alternatives for contamination control whenever possible[2][11].

References

  • InvivoGen. (n.d.). Antimicrobial Agents for Contaminated Cell Cultures. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Capricorn Scientific. (2025, August 4). Antibiotics in Cell Culture: When and How to Use Them. Retrieved from [Link]

  • Croshaw, B., & Lessel, B. (1972). The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1,3-diol). Journal of the Society of Cosmetic Chemists, 23, 831-847. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BRONOPOL. Retrieved from [Link]

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Bronopol. Retrieved from [Link]

  • Sattar, S. A., & Maillard, J. Y. (2024). Mechanisms of action of microbicides commonly used in infection prevention and control. Journal of Hospital Infection, 149, 1-20. Retrieved from [Link]

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Application Notes & Protocols: 2,2-Dibromo-2-nitroethanol in Material Science Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2,2-Dibromo-2-nitroethanol (DBNE) in material science. Beyond its established role as a potent biocide, this document explores its utility in polymer modification and as a subject for novel research avenues. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction to this compound (DBNE)

This compound, often abbreviated as DBNE, is a versatile halonitroalkanol compound recognized for its powerful antimicrobial properties.[1][2] Its primary industrial application is as a broad-spectrum biocide and preservative, effective against a wide array of bacteria, fungi, and algae.[3][4] This efficacy has led to its widespread use in protecting materials such as paints, coatings, and paper products from microbial degradation.[5][6]

However, the chemical architecture of DBNE—featuring two bromine atoms and a nitro group on a single carbon, adjacent to a primary alcohol—suggests a richer reactivity profile that can be leveraged for advanced material science applications. This guide delves into both its established role in material preservation and its potential in polymer chemistry, such as cross-linking.

Table 1: Chemical & Physical Properties of this compound

PropertyValueSource(s)
CAS Number 69094-18-4[1][5][7][8]
Molecular Formula C₂H₃Br₂NO₃[1][5][7]
Molecular Weight 248.86 g/mol [1][5][7]
Appearance Colorless to pale yellow liquid or solid[5][9]
Boiling Point ~240 °C[5]
Solubility Soluble in water and various organic solvents[3][9]
Purity (Typical) ≥ 95% (HPLC)[5][9]

Section 1: Core Application - Antimicrobial Material Protection

The most prominent application of DBNE is the prevention of microbial-induced degradation and fouling in a variety of materials. Its effectiveness stems from a specific and disruptive biochemical interaction.

Scientific Principle: Mechanism of Biocidal Action

DBNE functions as an electrophilic agent. Its primary mechanism of action involves the irreversible inhibition of essential metabolic enzymes within microbial cells. Specifically, it reacts with nucleophilic groups present in proteins, most notably the thiol (-SH) groups found in cysteine residues.[10] This covalent modification alters the protein's structure and function, leading to the disruption of critical pathways like cellular respiration and, ultimately, cell death.[10] This targeted, yet broad, mechanism makes it effective against a wide range of microorganisms.

DBNE This compound (DBNE) Cell Microbial Cell DBNE->Cell Penetrates Cell Enzyme Essential Enzyme (with active Thiol group, -SH) DBNE->Enzyme Electrophilic Attack on Thiol Group Cell->Enzyme Metabolism Cellular Metabolism (e.g., Respiration) Enzyme->Metabolism Inhibition Death Cell Death Metabolism->Death Disruption leads to

Caption: Conceptual pathway of DBNE's biocidal mechanism.

Application Protocol: Preparation and Evaluation of Antimicrobial Coatings

This protocol details the incorporation of DBNE into a simple acrylic latex formulation and a subsequent test to validate its antimicrobial efficacy.

Part A: Incorporation into an Acrylic Base

  • Materials:

    • This compound (DBNE)

    • Water-based acrylic latex emulsion (e.g., 50% solids)

    • Deionized (DI) water

    • Dispersing agent (e.g., a polycarboxylate-based dispersant)

    • Magnetic stirrer and stir bar

    • Glass beaker

  • Procedure:

    • In a 250 mL beaker, add 100 g of the acrylic latex emulsion.

    • While stirring at a moderate speed (approx. 300 rpm), slowly add 5 mL of DI water to adjust viscosity.

    • Add 0.2 g of the dispersing agent and stir for 10 minutes to ensure homogeneity.

    • Causality: The next step is critical for stability. DBNE should be added late in the formulation process (the "let-down" stage) to avoid potential interactions with other raw materials under high shear.

    • Prepare a stock solution of DBNE (e.g., 10% w/v in a suitable solvent like propylene glycol, if needed, to aid dispersion).

    • Slowly add the DBNE solution to the stirring emulsion to achieve a final concentration between 0.05% and 0.2% (w/w) of the total formulation weight. Start with 1 g of a 10% solution for a 0.1% final concentration in ~100 g of paint.

    • Continue stirring for an additional 20 minutes to ensure complete and uniform dispersion of the biocide.

    • Cast the formulated paint onto a substrate (e.g., glass slide or a coupon) using a drawdown bar to create a uniform film.

    • Allow the film to cure at room temperature for 48-72 hours. Prepare a control sample using the same formulation without DBNE.

Part B: Efficacy Testing (Agar Diffusion Method)

  • Materials:

    • Cured paint films (both DBNE-treated and control)

    • Petri dishes with nutrient agar (for bacteria) or potato dextrose agar (for fungi)

    • Bacterial culture (e.g., Escherichia coli or Staphylococcus aureus)

    • Fungal culture (e.g., Aspergillus niger)

    • Sterile spreader, forceps, and pipette

  • Procedure:

    • Prepare a microbial lawn by pipetting 100 µL of a diluted microbial culture onto the surface of an agar plate and spreading it evenly.

    • Using sterile forceps, place a small section (e.g., 1 cm x 1 cm) of the cured DBNE-treated paint film onto the center of the inoculated agar plate.

    • On a separate, identically prepared plate, place the control film.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 3-5 days for fungi).

    • Validation: After incubation, observe the plates. A successful antimicrobial coating will exhibit a clear "zone of inhibition" around the film, where microbial growth is prevented. The control film should have no such zone. Measure the diameter of this zone as a quantitative indicator of efficacy.

Caption: Workflow for evaluating the antimicrobial efficacy of coatings.

Section 2: Advanced Application - Polymer Cross-Linking

The bifunctional nature of DBNE (two bromo- leaving groups) presents an opportunity for its use as a cross-linking agent to form hydrogels or modify polymers, enhancing their mechanical properties.[5]

Scientific Principle (Proposed)

We propose that DBNE can cross-link polymers containing nucleophilic functional groups (e.g., primary amines, -NH₂) via a bimolecular nucleophilic substitution (Sₙ2) reaction. In this mechanism, the amine group of one polymer chain attacks the electrophilic carbon atom bonded to a bromine atom on DBNE, displacing the bromide ion. This process can occur twice, allowing a single DBNE molecule to form a covalent bridge between two separate polymer chains. This reaction is analogous to the use of other bromo-alkane crosslinkers.[11] The reaction is typically performed under basic conditions to ensure the nucleophile is deprotonated and thus more reactive.

Caption: Proposed Sₙ2 reaction for cross-linking amine-containing polymers with DBNE.

Protocol: Synthesis of a DBNE-Crosslinked Chitosan Hydrogel

This protocol describes the formation of a hydrogel using chitosan, a biopolymer rich in amine groups.

  • Materials:

    • Low molecular weight chitosan

    • 1% (v/v) Acetic acid solution

    • This compound (DBNE)

    • 1 M Sodium hydroxide (NaOH)

    • Phosphate-buffered saline (PBS, pH 7.4)

    • Molds (e.g., a 24-well plate)

  • Procedure:

    • Polymer Solution: Prepare a 2% (w/v) chitosan solution by dissolving 200 mg of chitosan in 10 mL of 1% acetic acid. Stir overnight at room temperature to ensure complete dissolution.

    • Crosslinker Solution: Prepare a 5% (w/v) solution of DBNE in ethanol. For example, dissolve 50 mg of DBNE in 1 mL of ethanol.

    • Crosslinking Reaction:

      • Pipette 1 mL of the chitosan solution into a small vial.

      • While vortexing gently, add a specific volume of the DBNE solution. The molar ratio of chitosan's amine groups to DBNE's bromine atoms is a critical parameter to vary (e.g., start with a 2:1 ratio).

      • Causality: Immediately add 1 M NaOH dropwise to raise the pH to ~8-9. This deprotonates the amine groups on the chitosan, making them effective nucleophiles to initiate the cross-linking reaction. Gelation should begin shortly after.

    • Hydrogel Formation: Pipette the reacting mixture into the molds and cover to prevent evaporation. Allow the molds to stand at room temperature for 4-6 hours, or until a stable gel has formed.

    • Purification:

      • Carefully remove the formed hydrogels from the molds.

      • Immerse them in a large volume of PBS (pH 7.4) for 48 hours. Change the PBS solution every 8 hours.

      • Trustworthiness: This extensive washing step is crucial to remove unreacted DBNE, ethanol, NaOH, and reaction byproducts, ensuring the final material is suitable for further testing.

  • Characterization (Swelling Ratio):

    • Blot a purified hydrogel to remove surface water and record its weight (W_dry).

    • Immerse the hydrogel in PBS at 37°C.

    • At set time intervals, remove the hydrogel, blot the surface, and record its weight (W_swollen).

    • Continue until the weight remains constant (equilibrium swelling).

    • Calculate the equilibrium swelling ratio (ESR) as: ESR = (W_swollen - W_dry) / W_dry.

Illustrative Data: Effect of Crosslinker Concentration

The concentration of DBNE is expected to directly impact the cross-linking density, which in turn governs the hydrogel's physical properties.

Table 2: Expected Influence of DBNE Concentration on Hydrogel Properties

Amine:Bromo Molar RatioDBNE Concentration (Relative)Expected Gelation TimeExpected Swelling Ratio (ESR)Expected Mechanical Stiffness
4:1LowSlowerHighLow
2:1MediumModerateMediumMedium
1:1HighFasterLowHigh

Section 3: Exploratory Research Avenue - Radical Polymerization Initiation

While not a documented application, the chemical structure of DBNE suggests it could potentially function as a thermal or photo-radical initiator for polymerization.

Theoretical Grounding

Radical polymerization is initiated by molecules that can generate free radicals upon exposure to an energy source like heat or UV light.[12][13] The carbon-bromine (C-Br) bonds in DBNE are relatively weak and could undergo homolytic cleavage under such conditions, generating a bromine radical and a carbon-centered radical. Either of these species could then initiate the polymerization of a vinyl monomer (e.g., styrene or methyl methacrylate). This remains a hypothesis that requires experimental validation.

cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation DBNE DBNE Radicals Free Radicals (R•) DBNE->Radicals Energy Heat (Δ) or UV Light (hν) Energy->DBNE Monomer Vinyl Monomer (M) Radicals->Monomer Chain Growing Polymer Chain (R-M•) Monomer->Chain + M

Caption: Proposed conceptual workflow for DBNE as a radical polymerization initiator.

Conceptual Experimental Workflow
  • Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine a purified vinyl monomer (e.g., styrene) with a small amount of DBNE (e.g., 0.1 mol%).

  • Initiation: Heat the mixture to a target temperature (e.g., 80-100°C) or expose it to a specific wavelength of UV light.

  • Monitoring: Monitor the reaction for an increase in viscosity, which would indicate polymerization. A control reaction without DBNE should be run in parallel to rule out self-initiation.

  • Analysis: After a set time, terminate the reaction and precipitate the polymer. Characterize the resulting material using techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, confirming if polymerization occurred.

Section 4: Safety & Handling Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Identification:

    • Acute Toxicity: Harmful if swallowed.[7][14]

    • Corrosion/Irritation: Causes severe skin burns and eye damage.[7][14]

    • Sensitization: May cause an allergic skin reaction.[7][14]

    • Long-Term Effects: Suspected of causing cancer.[14]

    • Physical Hazards: May be explosive under certain conditions (e.g., heat, shock, friction).[14]

  • Mandatory Handling Procedures:

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

    • Ventilation: Handle only in a well-ventilated area or inside a chemical fume hood to avoid inhaling vapors.[14][15]

    • Avoid Contact: Avoid all contact with skin, eyes, and clothing.[15] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[14]

    • Storage: Store in a cool, dry, well-ventilated place away from heat sources and incompatible materials. Keep the container tightly closed.[14][15]

    • Disposal: Dispose of waste and unreacted material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not release into the environment.[14]

Conclusion

This compound is a compound of significant interest in material science. Its established role as a highly effective antimicrobial agent provides a robust platform for creating materials resistant to biological degradation. Furthermore, its chemical structure opens the door to innovative applications in polymer chemistry, such as the development of novel cross-linked hydrogels. The exploratory potential for DBNE as a radical initiator highlights that even well-known molecules can offer new research opportunities. Adherence to strict safety protocols is paramount when exploring the full potential of this versatile and reactive compound.

References

  • This compound: An Overview of Its Properties and Applications. (n.d.). INNO Specialty Chemicals. Retrieved January 11, 2026, from [Link]

  • Why this compound is a Top Choice for Industrial Biocidal Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • This compound | C2H3Br2NO3 | CID 93395. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • This compound | CAS#:69094-18-4. (n.d.). Chemsrc. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 11, 2026, from [Link]

  • The Critical Role of this compound in Paper and Pulp Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • The Control of Microbiological Problems. (2012). In Microbiology of Well Biofouling. CRC Press. Retrieved from [Link]

  • Synthesis and Properties of Hydrogels Based on Chitosan and Poly(Vinyl Alcohol) Crosslinked by Genipin. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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Troubleshooting & Optimization

Navigating the Instability of 2,2-Dibromo-2-nitroethanol (DBNE) in Alkaline Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2,2-Dibromo-2-nitroethanol (DBNE). As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting strategies for handling the stability challenges of DBNE, particularly in alkaline environments. This resource is structured in a question-and-answer format to directly address the common issues and questions that arise during experimental work.

Section 1: Understanding the Core Problem - The Chemistry of DBNE Instability

Question: Why is my DBNE solution losing potency or changing color in a basic buffer?

Answer: this compound (DBNE) is an electrophilic compound that exhibits significant instability in alkaline (basic) solutions. This instability is not a simple degradation but a series of chemical transformations initiated by the presence of hydroxide ions (OH⁻) or other nucleophiles. The core of the issue lies in the chemical structure of DBNE: a carbon atom substituted with two bromine atoms (good leaving groups) and a strongly electron-withdrawing nitro group. This arrangement makes the carbon atom highly susceptible to nucleophilic attack, leading to rapid decomposition.

The degradation of related compounds, such as 2-bromo-2-nitropropane-1,3-diol, has been shown to proceed through the formation of 2-bromo-2-nitroethanol as a reactive intermediate, which then further decomposes.[1] This highlights the inherent instability of the DBNE structure in basic conditions.

Section 2: Troubleshooting Common Experimental Issues

This section provides a troubleshooting guide for common problems encountered when working with DBNE in alkaline solutions.

Observed Problem Potential Cause Recommended Action
Rapid loss of antimicrobial efficacy DBNE has degraded due to high pH.Lower the pH of the solution, if experimentally permissible. Prepare fresh DBNE solutions immediately before use. Consider using a different biocide for high pH applications.
Yellowing of the solution Formation of nitro-containing degradation byproducts.This is an indicator of DBNE decomposition. Monitor the degradation using UV-Vis spectroscopy or HPLC to correlate color change with active ingredient concentration.
Precipitate formation Formation of insoluble degradation products or salts.Characterize the precipitate. If it is an inorganic salt, consider adjusting the buffer composition. If it is an organic byproduct, it indicates significant degradation.
Inconsistent experimental results Variable rates of DBNE degradation between experiments.Strictly control the pH, temperature, and preparation time of your DBNE-containing solutions. Use a fresh, standardized DBNE stock for each experiment.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for DBNE degradation in alkaline solutions?

While the exact mechanism for DBNE is not extensively detailed in readily available literature, based on the principles of organic chemistry and studies of similar compounds, a plausible pathway involves a multi-step process. The presence of two halogens and a nitro group on the same carbon suggests a complex reaction. The decomposition of the related compound 2-bromo-2-nitropropane-1,3-diol in aqueous base is known to proceed through multiple pathways, with 2-bromo-2-nitroethanol as a key intermediate.[1] The degradation ultimately leads to the formation of bromide and nitrite ions.[1]

A likely initial step is the attack of a hydroxide ion on the electrophilic carbon, leading to the substitution of a bromide ion. The resulting intermediate would still be unstable and could undergo further reactions, including elimination or additional hydrolysis, ultimately breaking down the molecule.

Caption: Proposed degradation pathway of DBNE in alkaline conditions.

Q2: What are the primary factors that influence the rate of DBNE degradation?

The rate of DBNE degradation is primarily influenced by:

  • pH: This is the most critical factor. The concentration of hydroxide ions directly correlates with the rate of degradation. Higher pH values lead to exponentially faster decomposition.

  • Temperature: Increased temperature accelerates the rate of chemical reactions, including the degradation of DBNE.[2] For every 10°C increase, the reaction rate can roughly double.

  • Presence of other nucleophiles: Amines, thiols, and other nucleophilic compounds in your formulation can also attack the electrophilic carbon of DBNE, leading to its degradation.

  • Solvent: The polarity of the solvent can influence the reaction rates.

Q3: At what pH range does DBNE become significantly unstable?
Q4: Are there any strategies to improve the stability of DBNE in my formulation?

Improving the stability of DBNE in an alkaline formulation is challenging due to its inherent reactivity. However, the following strategies may be considered:

  • pH Adjustment: If possible, lowering the pH of the final formulation is the most effective way to slow down degradation.

  • Encapsulation: Microencapsulation of DBNE could provide a physical barrier, protecting it from the alkaline environment until its release is triggered.

  • Use of a Pro-drug/Precursor: In some applications, it might be possible to use a more stable precursor that converts to DBNE under specific conditions.

  • Just-in-Time Addition: If the final product is a multi-component system, adding the DBNE solution just before use can minimize the time it is exposed to alkaline conditions.

Section 4: Experimental Protocols

Protocol 1: Monitoring DBNE Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for monitoring the concentration of DBNE over time in an aqueous solution.

Objective: To quantify the degradation of DBNE under specific pH and temperature conditions.

Materials:

  • This compound (DBNE) standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of desired pH (e.g., phosphate, borate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of DBNE Stock Solution: Accurately prepare a stock solution of DBNE in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Preparation of Test Solutions: Dilute the DBNE stock solution in the desired aqueous buffer to the target concentration.

  • Incubation: Maintain the test solutions at a constant, controlled temperature.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Sample Quenching (Optional but Recommended): Immediately quench the degradation reaction by acidifying the sample with a small amount of a strong acid (e.g., phosphoric acid) to lower the pH.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase, for example, a gradient of water and acetonitrile.

    • Monitor the elution of DBNE using a UV detector at an appropriate wavelength (to be determined by a UV scan of the DBNE standard).

  • Data Analysis:

    • Generate a calibration curve using standards of known DBNE concentrations.

    • Determine the concentration of DBNE in each sample at each time point.

    • Plot the concentration of DBNE versus time to determine the degradation kinetics. For a first-order reaction, the half-life can be calculated from the rate constant.

Caption: Workflow for monitoring DBNE degradation using HPLC.

Protocol 2: Qualitative Assessment of DBNE Degradation Byproducts by LC-MS

Objective: To identify the degradation products of DBNE in an alkaline solution.

Materials:

  • Same as Protocol 1, with the addition of:

  • LC-MS (Liquid Chromatography-Mass Spectrometry) system

Procedure:

  • Follow steps 1-4 from Protocol 1 to prepare and incubate the DBNE solution.

  • LC-MS Analysis:

    • Inject the samples from various time points into the LC-MS system.

    • Use a chromatographic method similar to the HPLC protocol to separate the components.

    • The mass spectrometer will provide mass-to-charge ratio (m/z) data for the parent DBNE molecule and any degradation products.

  • Data Interpretation:

    • Identify the m/z values of new peaks that appear or increase in intensity over time.

    • Based on the mass of DBNE and the likely reactions (e.g., loss of Br, loss of NO₂), propose structures for the degradation products. Fragmentation analysis (MS/MS) can further aid in structure elucidation. A study on the related compound 2,2-dibromo-3-nitrilopropionamide (DBNPA) successfully used LC/MS/MS to quantify the parent compound and its bromide degradation product.[3][4][5]

Section 5: Safety and Handling

Question: What are the key safety precautions when working with DBNE?

Answer: this compound is a hazardous substance and must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store DBNE in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of DBNE and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

  • Analytical Methods for the Degradation of Phytoconstituents. (n.d.). Retrieved from [Link]

  • Simpson, J. V., & Wiatr, C. L. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Probiotics and Antimicrobial Proteins, 15(2), 523–531. [Link]

  • Degraded DNA Analysis Techniques: Purification, Characterization, and Forensic Workflows. (2025, June 2). Separation Science. [Link]

  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (n.d.). OUCI. [Link]

  • (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (n.d.). ResearchGate. [Link]

  • The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol ('Bronopol') in aqueous base. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Alkaline cleaning composition with increased chlorine stability. (n.d.).
  • What is the mechanism of alkaline hydrolysis of methyl bromide? (2018, June 7). Quora. [Link]

  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (2020, February 10). Frontiers in Chemistry. [Link]

  • What are some short writing notes on mechanism of alkaline hydrolysis of methyl bromide or mechanism of SN2 reaction? (2021, February 12). Quora. [Link]

  • Hydrolysis of haloalkanes. (2021, February 28). YouTube. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • The Effect of Temperature and pH on Bromate Formation by Ozonation. (2025, August 5). ResearchGate. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). MDPI. [Link]

  • Identifying nucleophilic and electrophilic centers. (n.d.). Khan Academy. [Link]

  • Troubleshooting Formulation Issues: How ADSL Guides Clients Through the Evolution of Products. (n.d.). ADSL. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • CHAPTER 9. Substitution reactions. (n.d.). University of Kentucky. [Link]

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Troubleshooting low efficacy of 2,2-Dibromo-2-nitroethanol as a biocide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dibromo-2-nitroethanol (DBNPE), a fast-acting, non-oxidizing biocide. This guide is designed for researchers, scientists, and process development professionals to diagnose and resolve issues related to its efficacy in experimental and industrial applications. My approach is to provide not just a set of instructions, but a deeper understanding of the chemical principles governing DBNPE's performance, enabling you to conduct self-validating experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding DBNPE

This section addresses fundamental questions about DBNPE to establish a strong foundational knowledge.

Q1: What is the primary mechanism of action for DBNPE?

A1: DBNPE is an electrophilic biocide. Its primary mode of action involves an irreversible reaction with nucleophilic functional groups found in microbial cells. The two bromine atoms on the central carbon make it highly electron-deficient and reactive. It readily attacks vital sulfhydryl (-SH) groups within enzymes and co-enzymes, such as those in cysteine residues. This covalent modification inactivates essential proteins, disrupts metabolic pathways, and leads to rapid cell death. Unlike oxidizing biocides, it does not broadly oxidize cellular components but rather targets specific functional groups.

Q2: What types of microorganisms is DBNPE effective against?

A2: DBNPE exhibits broad-spectrum activity against a wide range of microorganisms. It is effective in controlling the growth of bacteria (both Gram-positive and Gram-negative), algae, and fungi.[1][2] Its rapid action makes it particularly useful for controlling slime-forming bacteria and addressing microbial contamination in various systems.[2]

Q3: In what applications is DBNPE typically used?

A3: Due to its high efficacy and rapid degradation under certain conditions (which can be an environmental advantage), DBNPE is used in several industrial and commercial applications. These include industrial water treatment systems like cooling towers, the paper and pulp industry to prevent spoilage, oil and gas operations, and as a preservative in some formulations.[1]

Section 2: Core Troubleshooting Guide for Low Efficacy

This section is the heart of the guide, formatted to directly address the most common issues encountered in the field.

Q4: I've applied the standard recommended dose of DBNPE, but microbial counts remain high. What is the most likely cause?

A4: The most common culprit for DBNPE's failure at standard dosage is its degradation due to unfavorable chemical conditions in your system, primarily high pH. DBNPE's stability is highly pH-dependent.

  • Causality: DBNPE undergoes rapid hydrolytic degradation under alkaline (high pH) conditions. The hydroxide ion (OH⁻), a strong nucleophile prevalent at high pH, attacks the electrophilic carbon atom of DBNPE. This leads to the substitution of the bromine atoms and ultimately breaks down the molecule into less effective or non-biocidal components. This chemical breakdown occurs before the DBNPE has sufficient contact time to act on the target microorganisms.

  • Troubleshooting Workflow:

    • Immediate Action - Measure System pH: Before any other step, measure the pH of your system water or experimental medium.

    • Analyze: Compare the measured pH to the optimal stability range for DBNPE, which is typically in the acidic to neutral range. Efficacy significantly drops as the pH rises above 8.0.

    • Corrective Action:

      • If the pH is > 8.0, consider pre-adjusting the system's pH to a range of 6.5-7.5 before dosing DBNPE.

      • Alternatively, if pH adjustment is not feasible, a significant increase in the initial DBNPE dose may be required to compensate for the rapid degradation. This "shock dose" aims to achieve a sufficient kill concentration before the biocide completely hydrolyzes.

      • For long-term control in a high pH system, DBNPE may not be the most suitable biocide, and an alternative with better alkaline stability should be considered.

Q5: My system has a high organic load and contains sulfur compounds. Could this be affecting DBNPE performance?

A5: Absolutely. The presence of other nucleophilic species besides the target microbes will competitively consume DBNPE, reducing the amount available for biocidal action.

  • Causality: DBNPE's reactivity is not exclusive to microorganisms. It will readily react with any available nucleophile.[3] Sulfur-containing compounds, such as hydrogen sulfide (H₂S) or mercaptans, are particularly potent nucleophiles that will rapidly neutralize DBNPE. Similarly, amines and other organic materials can react with and consume the biocide.[3] This is a classic case of demand outstripping supply; the "biocide demand" of the water itself is high, leaving little residual to act on the bacteria.

  • Troubleshooting Workflow:

    • System Characterization: Quantify the organic load (e.g., Total Organic Carbon - TOC) and the concentration of reducing agents or specific nucleophiles like sulfides.

    • Dose Adjustment: The DBNPE dosage must be increased to account for the system's biocide demand. The total dose will be the sum of the demand from the water chemistry plus the dose required for microbial control.

    • Pre-Treatment: In systems with very high sulfide levels, a pre-treatment step to remove or oxidize the sulfides before adding DBNPE may be more cost-effective and efficient.

    • Consider a Biodispersant: High organic loads often correlate with the presence of biofilms. DBNPE may struggle to penetrate these protective slime layers. Using DBNPE in conjunction with a biodispersant can break up the biofilm and expose the microorganisms to the biocide.[4]

Q6: We are seeing an initial drop in microbial counts after dosing, but the population rebounds quickly. Why isn't the effect lasting?

A6: This "rebound" effect is often due to a combination of biocide degradation and the presence of biofilms.

  • Causality: DBNPE is designed to be a fast-acting, non-persistent biocide.[3] Its rapid degradation, which is accelerated by high pH and temperature, means it does not provide long-term residual protection.[3] Furthermore, if a significant biofilm is present, the initial dose may only kill the planktonic (free-floating) bacteria and the outermost layer of the biofilm. The protected bacteria deep within the biofilm matrix will survive and quickly re-populate the system once the DBNPE has degraded.[2][4]

  • Troubleshooting Workflow:

    • Confirm Degradation Rate: Measure the concentration of active DBNPE over time after dosing (See Protocol 2). This will confirm if the biocide is degrading faster than expected.

    • Inspect for Biofilm: Physically inspect system surfaces for slime deposits. If not possible, assume biofilm is present in any continuously wetted system.

    • Implement a Biofilm Control Strategy:

      • Shock Dosing with a Biodispersant: Apply a high initial dose of DBNPE along with a compatible biodispersant to penetrate and break up the existing biofilm.[4]

      • Follow-up Dosing: After the initial shock dose, a regular, lower-level maintenance dose of DBNPE may be needed to prevent new biofilm from forming. The frequency will depend on the system's conditions and growth rates.

Section 3: Data Interpretation & Visualization

Table 1: Key Factors Influencing DBNPE Efficacy
FactorOptimal ConditionNegative Impact ConditionCausality
pH 6.0 - 7.5> 8.0Rapid base-catalyzed hydrolysis degrades the active molecule.[5]
Temperature Lower TemperaturesHigh Temperatures (>40°C)Accelerates the rate of chemical degradation.[6][7]
Nucleophiles (e.g., H₂S, -NH₂, Thiols) AbsentPresentChemical reaction consumes DBNPE, reducing availability for microbial kill.[3]
Organic Load LowHighHigh biocide demand from organic matter; potential for biofilm formation.[8]
Biofilm AbsentPresentPhysical barrier prevents DBNPE from reaching all microorganisms.[2][4]
Contact Time SufficientToo ShortInsufficient time for the biocide to act before it degrades or is flushed.[8]
Diagrams

A logical workflow is critical for efficient troubleshooting. The following diagram outlines the decision-making process when encountering low DBNPE efficacy.

Troubleshooting_Workflow start Start: Low DBNPE Efficacy Observed check_ph Step 1: Measure System pH start->check_ph ph_high Is pH > 8.0? check_ph->ph_high adjust_ph Option A: Adjust pH to < 7.5 ph_high->adjust_ph  Yes shock_dose Option B: Apply Compensatory Shock Dose ph_high->shock_dose  Yes (if pH adjust not possible) check_demand Step 2: Assess System Demand (Organic Load, Nucleophiles) ph_high->check_demand No adjust_ph->check_demand shock_dose->check_demand demand_high Is Demand High? check_demand->demand_high increase_dose Increase Dose to Overcome Demand demand_high->increase_dose Yes check_biofilm Step 3: Investigate for Biofilm demand_high->check_biofilm No increase_dose->check_biofilm biofilm_present Is Biofilm Suspected? check_biofilm->biofilm_present add_dispersant Dose with Biodispersant + DBNPE biofilm_present->add_dispersant Yes success Efficacy Restored biofilm_present->success No, efficacy should be restored. maintenance_dose Implement Maintenance Dosing Program add_dispersant->maintenance_dose maintenance_dose->success

Caption: Troubleshooting workflow for low DBNPE efficacy.

The chemical stability of DBNPE is paramount. The following diagram illustrates its degradation under the most common failure condition: high pH.

DBNPE_Degradation cluster_0 High pH Environment cluster_1 Degradation Products DBNPE DBNPE (Active Biocide) Products Inactive Products (e.g., Dibromonitromethane, Formaldehyde) DBNPE->Products Hydrolytic Degradation OH Hydroxide Ion (OH⁻) (Strong Nucleophile) OH->DBNPE Nucleophilic Attack

Caption: Simplified degradation pathway of DBNPE at high pH.

Section 4: Experimental Protocols

Protocol 1: Microbial Load Assessment via Plate Count

This protocol provides a standard method to validate the efficacy of your biocidal treatment by quantifying viable bacteria.

  • Sample Collection: Aseptically collect a 10 mL sample from your system into a sterile container both before and at set time intervals (e.g., 1, 4, and 24 hours) after DBNPE application.

  • Serial Dilution: Create a serial dilution series of your sample. Pipette 1 mL of the sample into 9 mL of sterile saline or phosphate-buffered saline (PBS) to make a 10⁻¹ dilution. Vortex thoroughly. Repeat this process to create 10⁻², 10⁻³, 10⁻⁴, and 10⁻⁵ dilutions.

  • Plating: Pipette 0.1 mL from the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar for general bacteria). Spread the sample evenly using a sterile spreader. Prepare plates in triplicate for each dilution to ensure statistical validity.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Enumeration: Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculation: Calculate the number of colony-forming units per milliliter (CFU/mL) using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

  • Analysis: Compare the CFU/mL from the pre-treatment and post-treatment samples. A successful treatment should show a significant reduction (e.g., >99% or 2-log reduction) in the microbial count.

Protocol 2: Quantification of DBNPE (Reference Method)

Accurate quantification of the active biocide concentration is crucial. While various methods exist, High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique. This is a reference protocol; specific parameters must be optimized for your equipment and matrix.

  • Objective: To determine the concentration of DBNPE in a liquid sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) is a common starting point.

  • Detection: DBNPE can be detected by UV absorbance, typically around 215 nm.

  • Standard Preparation: Prepare a stock solution of DBNPE of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of your samples.

  • Sample Preparation: Filter your water/media samples through a 0.45 µm syringe filter to remove particulates before injection.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.99.

    • Inject the prepared samples.

    • Determine the concentration of DBNPE in the samples by comparing their peak areas to the calibration curve.

  • Validation: This method should be properly validated for linearity, accuracy, and precision according to standard laboratory practices.[9][10][11]

Section 5: References

  • Garratt-Callahan. (n.d.). Is Your Biocide Ideal? And Why It Matters. Retrieved from [Link]

  • Bonchem. (n.d.). Understanding Biocides for Industrial Water Treatment and Why We Need Them. Retrieved from [Link]

  • WCS Environmental. (n.d.). Biocides & Closed-Circuit Systems: What to Know. Retrieved from [Link]

  • ChemREADY. (n.d.). Biocides - Water Treatment Chemicals. Retrieved from [Link]

  • Fernandes, M. M., et al. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. National Institutes of Health. Retrieved from [Link]

  • DBNPE. (n.d.). Financial Services. Retrieved from [Link]

  • Li, L., et al. (2023). Complete degradation of di-n-butyl phthalate by Glutamicibacter sp. strain 0426 with a novel pathway. PubMed. Retrieved from [Link]

  • NACE International. (2011). Comparative Performance of Industrial Water Treatment Biocides. Retrieved from [Link]

  • DBNPE. (n.d.). Welcome to DBNPE. Retrieved from [Link]

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Retrieved from [Link]

  • MDPI. (2021). Biocide Use in the Antimicrobial Era: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). DBNPA. Retrieved from [Link]

  • National Institutes of Health. (2016). Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes. National Institutes of Health. Retrieved from [Link]

  • PubMed. (1987). Reaction kinetics of alkyl epoxides with DNA and other nucleophiles. PubMed. Retrieved from [Link]

  • DBNPE. (n.d.). Our Services. Retrieved from [Link]

  • DBNPE. (n.d.). About Us. Retrieved from [Link]

  • DBNPE. (n.d.). Credit Build Program. Retrieved from [Link]

  • MDPI. (2023). Data-Driven Battery Aging Mechanism Analysis and Degradation Pathway Prediction. Retrieved from [Link]

  • Wiley Online Library. (2024). Recent advances in examining the factors influencing the efficacy of biocides against Listeria monocytogenes biofilms in the food. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. Retrieved from [Link]

  • MDPI. (2021). Biocidal Resistance in Clinically Relevant Microbial Species: A Major Public Health Risk. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative hydrolysis rates in different buffers and pH. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection Methods for DBPs. Retrieved from [Link]

  • PubMed. (2014). Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent for the production of high quality recycled water. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2015). Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (2019). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (2016). Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics. National Institutes of Health. Retrieved from [Link]

  • University of Sheffield. (n.d.). REACTIONS WITH NUCLEOPHILES – ATTACK AT THE METAL. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophile. Retrieved from [Link]

  • YouTube. (2018). Nucleophiles and Electrophiles. Retrieved from [Link]

  • National Institutes of Health. (2021). Analytical Performance and Validation of a Reliable Method Based on Graphite Furnace Atomic Absorption Spectrometry for the Determination of Gold Nanoparticles in Biological Tissues. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2021). Mini Tutorial 6: The nature of nucleophilic attack. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Analytical Performance and Validation of a Reliable Method Based on Graphite Furnace Atomic Absorption Spectrometry for the Determination of Gold Nanoparticles in Biological Tissues. Retrieved from [Link]

  • MDPI. (2024). Comparison of Different Methods for Evaluating Quantitative X-ray Fluorescence Data in Copper-Based Artefacts. Retrieved from [Link]

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How to prevent the degradation of 2,2-Dibromo-2-nitroethanol in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2-Dibromo-2-nitroethanol (DBNE)

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Experimental Degradation

Understanding DBNE Instability: The "Why" Behind Degradation

This compound is a highly effective antimicrobial agent, but its efficacy is intrinsically linked to its chemical stability.[1] Degradation not only reduces its potency but can also introduce confounding variables into your experiments. The primary pathways of degradation are hydrolysis, thermal decomposition, and reaction with nucleophiles. Understanding these mechanisms is the first step toward prevention.

A major degradation route for DBNE, particularly in aqueous solutions, is a reversible retroaldol reaction, which is highly dependent on pH and temperature.[2] This process can lead to the formation of byproducts that may interfere with your experimental system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My DBNE solution, which was initially colorless to light yellow, has turned a darker yellow or brown. What is happening and is it still usable?

A: A color change to yellow or brown is a clear visual indicator of DBNE degradation. This is often due to the formation of various decomposition products. The process can be accelerated by exposure to alkaline conditions, elevated temperatures, or even light.[3]

  • Causality: At a higher pH, the hydroxyl group is more likely to be deprotonated, initiating a cascade of reactions that can break down the molecule.

  • Recommendation: We strongly advise against using a discolored solution, as the concentration of active DBNE is no longer reliable, and the degradation byproducts could have unintended effects on your experiment. It is best to discard the solution following proper safety protocols and prepare a fresh one.

Q2: I've observed a significant drop in the effective concentration of my DBNE stock solution over a short period. What are the likely causes?

A: A rapid loss of potency points to accelerated degradation. The most common culprits are improper storage temperature, inappropriate solvent choice, or contamination.

  • Causality: The kinetics of chemical degradation are highly temperature-dependent. Storing DBNE at room temperature or higher will significantly increase the rate of decomposition.[4] Furthermore, certain solvents or contaminants can react directly with DBNE.

  • Recommendation:

    • Temperature Control: Always store pure DBNE and stock solutions at low temperatures, such as in a refrigerator (0-8°C is often recommended).[1][5]

    • Solvent Purity: Use high-purity, recommended solvents for your stock solutions. Avoid solvents with reactive impurities.

    • Cross-Contamination: Ensure that your stock solution is not contaminated with other reagents, especially bases or nucleophilic compounds.

Q3: My experimental protocol requires a basic pH, but my DBNE degrades almost immediately. How can I work around this?

A: This is a known challenge, as DBNE is notoriously unstable in alkaline conditions.[3] The key is to minimize the time DBNE spends in the high-pH environment.

  • Causality: Alkaline conditions promote the hydrolysis and decomposition of DBNE, sometimes leading to the release of formaldehyde in related compounds like Bronopol.[3]

  • Recommendation:

    • Late-Stage Addition: Prepare your basic solution first, and add the required amount of freshly prepared DBNE stock solution immediately before starting your experiment or measurement.

    • Temperature Reduction: If your protocol allows, conduct the experiment at the lowest possible temperature to slow the degradation kinetics.

    • Buffered Systems: If possible, use a well-buffered system to prevent pH spikes that could accelerate decomposition.

Q4: Can I pre-mix DBNE into my complex cell culture media or formulation and store it?

A: This is generally not recommended. Complex media and formulations often contain a variety of components that can react with and degrade DBNE.

  • Causality: Many biological media contain amino acids, vitamins, and other nucleophilic substances that can react with the electrophilic carbon atom to which the bromine atoms are attached. This will inactivate the DBNE.

  • Recommendation: Prepare a concentrated stock solution of DBNE in a stable solvent (e.g., a glycol or a non-aqueous solvent if compatible with your system). Add the final working concentration of DBNE to your media or formulation as the last step before use.

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal storage conditions for pure this compound?

For long-term stability, pure DBNE should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6] Refrigeration is often recommended.[5] Keep it away from incompatible materials, heat, and sources of ignition.[7]

FAQ 2: What is the best way to prepare and store a DBNE stock solution?

To minimize hydrolysis, it is often best to prepare stock solutions in non-aqueous, compatible solvents if your experimental design allows. If an aqueous solution is necessary, use purified water and consider buffering it to a slightly acidic pH. Prepare smaller volumes that you expect to use in a short timeframe to avoid long-term storage of aqueous stocks. Always store stock solutions protected from light and at refrigerated temperatures.[3]

FAQ 3: Which solvents are compatible with DBNE, and which should I avoid?

  • Recommended: DBNE is soluble in water and polar organic solvents.[3] Solvents like glycols (e.g., propylene glycol, polyethylene glycol) are often used in commercial formulations.

  • To Avoid: Avoid highly basic solvents or those containing strong nucleophiles (e.g., amines, thiols). Also, be cautious with reactive solvents that could participate in degradation reactions.

FAQ 4: How can I verify the purity and concentration of my DBNE solution?

Analytical techniques are essential for confirming the integrity of your DBNE.[8]

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating DBNE from its degradation products and accurately quantifying its concentration.[1][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying DBNE, especially in complex mixtures.

  • Spectroscopy (UV-Vis): Can be used for quick concentration checks, provided a standard curve is established and there are no interfering substances.

Visualization of Degradation Factors & Experimental Workflow

To better understand the factors influencing DBNE stability, the following diagram illustrates the key relationships.

cluster_factors Degradation Factors DBNE This compound (DBNE) Degradation Degradation (Loss of Potency) DBNE->Degradation High_pH High pH (Alkaline Conditions) High_pH->Degradation Accelerates Hydrolysis High_Temp High Temperature High_Temp->Degradation Increases Reaction Rate Nucleophiles Nucleophiles (e.g., Amines, Thiols) Nucleophiles->Degradation Causes Substitution Light Light Exposure Light->Degradation Can Induce Photodegradation

Caption: Key factors that accelerate the degradation of DBNE.

Summary of Stability & Handling Recommendations

The table below summarizes the key conditions and their impact on DBNE stability.

ParameterRecommendationRationale
pH Slightly acidic to neutral for aqueous solutions.DBNE rapidly degrades under alkaline conditions.[3]
Temperature Store at 0-8°C.[1]Higher temperatures significantly increase the rate of decomposition.[4]
Light Store in amber vials or in the dark.Protects against potential photodegradation.
Solvent Use high-purity, non-reactive solvents.Prevents degradation caused by solvent impurities or direct reaction.
Additives Avoid pre-mixing with nucleophiles (amines, thiols).Prevents inactivation of DBNE through chemical reaction.

Protocol: Preparation and Stability Check of an Aqueous DBNE Stock Solution

This protocol provides a step-by-step method for preparing an aqueous stock solution and verifying its initial concentration.

Start Start: Weigh DBNE Dissolve Dissolve in appropriate volume of high-purity, slightly acidic buffered water (e.g., pH 6.0) Start->Dissolve Vortex Vortex until fully dissolved Dissolve->Vortex Filter Sterile filter (0.22 µm) into a sterile amber tube Vortex->Filter QC Perform initial concentration check (e.g., HPLC or UV-Vis) Filter->QC Store Store at 2-8°C, protected from light QC->Store If concentration is correct End End: Ready for Use Store->End

Caption: Workflow for preparing a stabilized aqueous DBNE stock solution.

Methodology:

  • Preparation: In a calibrated vessel, accurately weigh the required amount of pure DBNE.

  • Dissolution: Add the calculated volume of high-purity water (ideally buffered to a slightly acidic pH, e.g., with a citrate buffer) to achieve the desired stock concentration.

  • Mixing: Vortex or sonicate briefly until the DBNE is completely dissolved.

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm filter into a sterile, light-protecting container (e.g., an amber vial).

  • Quality Control: Immediately take an aliquot for an initial concentration measurement via a validated analytical method like HPLC.[9]

  • Storage: Store the stock solution at the recommended refrigerated temperature and use it within its validated stability period.

References

  • INNO Specialty Chemicals. This compound: An Overview of Its Properties and Applications. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]

  • ResearchGate. (2015). The Release of Formaldehyde upon Decomposition of 2-Bromo-2-nitropropan-1, 3-diol (Bronopol). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of this compound in Paper and Pulp Manufacturing. Available at: [Link]

  • National Center for Biotechnology Information. Bronopol. In: PubChem Compound Summary. Available at: [Link]

  • ResearchGate. (2014). Determination of bronopol and its degradation products by HPLC. Available at: [Link]

  • AWS. The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1, $-diol). Available at: [Link]

  • Vaibhav Fine Chem. (2024). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Available at: [Link]

  • Chemdad Co., Ltd. This compound. Available at: [Link]

  • PubMed. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Available at: [Link]

  • Japan Environmental Management Association for Industry. III Analytical Methods. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. In: PMC. Available at: [Link]

  • ChemBK. Dibromo-2-nitroethanol. Available at: [Link]

  • National Center for Biotechnology Information. This compound. In: PubChem Compound Summary. Available at: [Link]

  • RS Publication. (2015). International journal of advanced scientific and technical research. Available at: [Link]

  • Chemsrc. This compound. Available at: [Link]

  • Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. In: Education in Chemistry. Available at: [Link]

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Technical Support Center: Challenges in the Purification of 2,2-Dibromo-2-nitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dibromo-2-nitroethanol (DBNE) is a potent biocide and a valuable intermediate in organic synthesis.[1][2] Despite its utility, researchers often encounter significant challenges in its purification due to its inherent reactivity and stability profile. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of obtaining high-purity DBNE. We will delve into the causality behind common purification issues and offer robust, self-validating protocols to ensure experimental success.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My crude product is a dark, viscous oil, but the literature describes it as a white crystalline solid. What happened?

A1: This is a common issue often indicative of product decomposition. The primary cause is exposure to alkaline conditions during workup. This compound is known to be unstable and decompose in the presence of a base.[3]

  • Causality: The synthesis of DBNE may involve alkaline reagents. If the reaction mixture is not properly neutralized or is left alkaline for an extended period, the product will degrade, leading to lower yields and the formation of colored, oily impurities.

  • Troubleshooting Protocol:

    • pH Adjustment: After the reaction is complete, it is critical to adjust the pH of the aqueous layer to 3 or below using an inorganic acid like dilute HCl or H₂SO₄.[3] This step must be performed promptly to quench any residual base and stabilize the product.

    • Temperature Control: Perform the neutralization and subsequent extractions at a reduced temperature (0-5 °C) to minimize thermal decomposition.

    • Solvent Trituration: If you have already isolated a dark oil, you can attempt to "rescue" the product by trituration. This involves stirring the oil vigorously with a cold, non-polar solvent in which the impurities are soluble but the desired product is not (e.g., cold hexanes or a diethyl ether/hexane mixture). This can sometimes induce crystallization of the product.

Q2: My recrystallization attempt resulted in "oiling out," where the compound separates as a liquid instead of forming crystals. How do I fix this?

A2: "Oiling out" occurs when a solid melts in the hot solvent and separates from the solution at a temperature above its own melting point, or when the solution is supersaturated with impurities.[4][5]

  • Causality: The presence of significant impurities drastically lowers the melting point of the mixture. Furthermore, using a solvent in which the compound is excessively soluble, even when cold, can prevent crystal lattice formation.

  • Troubleshooting Protocol:

    • Reheat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount (5-10% more volume) of the hot solvent to decrease the saturation level.[5]

    • Slow Cooling: This is the most critical step. Rapid cooling encourages oiling out.[6] Insulate the flask (e.g., by placing it in a beaker packed with glass wool or paper towels) to ensure it cools to room temperature as slowly as possible. Do not move the flask directly to an ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid DBNE, adding a single tiny crystal to the cooled solution can initiate crystallization.

    • Change Solvent System: If the above methods fail, the chosen solvent is likely unsuitable. DBNE is a polar molecule, soluble in water and alcohols.[1][7] A good starting point for recrystallization is a mixed solvent system, such as methanol/water or ethanol/water, where DBNE is soluble in the alcohol and insoluble in water.[8]

Q3: I'm observing significant streaking and product loss during silica gel column chromatography. What's the cause and how can I prevent it?

A3: This indicates product decomposition on the stationary phase. Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds like DBNE.

  • Causality: The hydroxyl and nitro groups on DBNE can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to irreversible adsorption or decomposition.[9]

  • Troubleshooting Protocol:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent and add 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface, making it much less harsh.

    • Use an Alternative Stationary Phase: If decomposition persists, switch to a more inert stationary phase. Alumina (neutral or basic) can be a good alternative for purifying polar compounds.[9] Florisil is another option to consider.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions beforehand and elute the compound as efficiently as possible.

    • Solvent System Optimization: Use a solvent system that provides a good retention factor (Rf) of ~0.3-0.4 on TLC to ensure the compound moves through the column at a reasonable pace. For a polar compound like DBNE, systems like hexane/ethyl acetate or dichloromethane/methanol are common starting points.

Below is a troubleshooting workflow to guide your decisions when facing purification challenges.

Caption: Troubleshooting workflow for DBNE purification.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: DBNE should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[10] Given its reactivity, storage at refrigerated temperatures (0-8°C) is recommended to ensure long-term stability.[2] Avoid contact with bases, strong oxidizing agents, and metals.

Q2: What are the primary impurities I should look for after synthesis?

A2: Based on common synthetic routes, the impurity profile can include:

  • Unreacted Starting Materials: Such as tris(hydroxymethyl)nitromethane if that is the precursor.[3]

  • Mono-brominated Intermediate: 2-Bromo-2-nitroethanol is a likely process-related impurity.

  • Over-brominated Byproducts: Small amounts of 2,2,2-tribromo-2-nitroethanol may form if excess brominating agent is used.

  • Decomposition Products: Arising from exposure to alkaline conditions during workup. The exact structures can be complex, but they often present as a baseline smear on a TLC plate.[3]

Q3: Which analytical techniques are best for assessing the purity of DBNE?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can quantify impurities if an internal standard is used.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a suitable starting point.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity, check for baseline impurities, and optimize solvent systems for column chromatography.

TechniquePurposeTypical Observations for Pure DBNE
¹H NMR Structural Confirmation & PurityA singlet for the CH₂ protons and a broad singlet for the OH proton. Integral ratios should be correct.
HPLC-UV Quantitative Purity AssessmentA single major peak at the expected retention time. Purity is often reported as >95% area.[2]
TLC Qualitative Purity CheckA single spot with a consistent Rf value. Absence of spots at the baseline or origin.

Caption: Recommended analytical techniques for purity assessment of this compound.

Q4: What are the most critical safety precautions when handling DBNE?

A4: DBNE is a hazardous substance and must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid contact with skin and eyes. It is harmful if swallowed and can cause severe skin burns and eye damage.[10] Avoid creating dust. Do not subject the material to grinding, shock, or friction.[10]

  • Storage: Keep away from heat, sparks, and open flames.[10]

Detailed Experimental Protocols

Protocol 1: Purification by Solvent Extraction and Wash

This protocol is adapted from industrial synthesis methods and is designed to remove water-soluble impurities and stabilize the crude product.[3]

  • Combine the crude reaction mixture in a separatory funnel.

  • If an organic solvent was used in the reaction, ensure it is immiscible with water (e.g., toluene, chloroform). If the reaction was aqueous, add an equal volume of toluene or another suitable extraction solvent.[3]

  • Crucial Step: Slowly add 1M HCl dropwise while swirling until the pH of the aqueous layer is ≤ 3 (verify with pH paper).

  • Separate the layers. Collect the organic layer.

  • Extract the aqueous layer twice more with the organic solvent.

  • Combine all organic layers and wash with an equal volume of deionized water, followed by a wash with saturated sodium chloride (brine) solution to aid in drying.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the purified DBNE.

Protocol 2: Recrystallization using a Two-Solvent System (Methanol/Water)

This protocol is a standard method for purifying polar organic solids.

  • Place the crude DBNE solid into an Erlenmeyer flask.

  • Add the "soluble" solvent (methanol) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.[6]

  • Remove the flask from the heat. Add the "insoluble" solvent (deionized water) dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Reheat the flask slightly until the solution becomes clear again.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.

References

  • Method for producing this compound. European Patent Office. [Link]

  • This compound: An Overview of Its Properties and Applications. INNO Specialty Chemicals. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Ballini, R., Barboni, L., & Giarlo, G. (2004). Synthesis of Nitroalkanes. J. Org. Chem., 69, 6907-6908. Wiley-VCH.
  • Column chromatography. K. D. (n.d.). [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Experiment 2: Recrystallization. St. Francis Xavier University, Department of Chemistry. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Macsen Labs. [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • Recrystallization1. (n.d.). [Link]

  • How to run column chromatography. (n.d.). [Link]

  • Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. (2021). PMC - NIH. [Link]

  • Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]

  • This compound. PubChem. [Link]

  • 2-nitroethanol. Organic Syntheses Procedure. [Link]

  • column chromatography.pdf. (n.d.). [Link]

  • Column chromatography. Columbia University. [Link]

  • This compound Seven Chongqing Chemdad Co. ,Ltd. (n.d.). [Link]

  • US3461178A - Preparation of nitroalkanes from alkyl nitrates and alkali metal nitrites.
  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]

  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2,2-Dibromo-2-nitroethanol in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,2-Dibromo-2-nitroethanol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in non-polar solvent systems. As a potent biocide and versatile chemical reagent, its application often requires incorporation into diverse formulations, where its inherent polarity can pose significant hurdles.[1][2] This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each approach to help you achieve stable and homogenous solutions for your experimental needs.

Section 1: Understanding the Core Problem (FAQs)

This section addresses the fundamental principles governing the solubility of this compound.

???+ question "Q1: Why is this compound (DBNE) poorly soluble in non-polar solvents?"

???+ question "Q2: In which common non-polar solvents are solubility issues with DBNE typically observed?"

???+ question "Q3: What are the experimental consequences of poor DBNE solubility?"

Section 2: Troubleshooting and Solution Strategies

This section details practical, evidence-based methods to overcome the solubility limitations of this compound in non-polar media. Each strategy is presented with its underlying mechanism and a step-by-step protocol.

Strategy 1: The Co-Solvency Approach

Co-solvency is a powerful technique that involves adding a third component, a "co-solvent," to the system. The co-solvent is miscible with both the non-polar bulk solvent and the polar solute, effectively acting as a bridge to bring the solute into the solution.[3][4]

???+ question "Q: How can I use a co-solvent to dissolve DBNE in a non-polar system?"

Experimental Protocol: Co-Solvent System Development
  • Co-Solvent Selection: Choose a co-solvent that is miscible with your primary non-polar solvent and is known to dissolve DBNE. Refer to Table 1 for common candidates.

  • Initial Screening: Prepare several small-volume test vials of your non-polar solvent. Add the selected co-solvent at varying concentrations (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Test: Add a pre-weighed amount of DBNE to each vial to achieve your target concentration.

  • Mixing and Observation: Vigorously mix each vial (e.g., using a vortex mixer) for 2-5 minutes. Allow the vials to stand and visually inspect for any undissolved particles or cloudiness. Gentle heating may be applied, but monitor for any signs of DBNE degradation.[1]

  • Optimization: Identify the lowest concentration of co-solvent that achieves complete dissolution. This is your optimal system. It is crucial to minimize the co-solvent concentration to avoid potential interference with your application and to reduce costs.

Data Presentation: Potential Co-Solvents for DBNE
Co-SolventPolarityKey Properties & RationalePotential Applications
Ethanol PolarHighly effective at dissolving DBNE. Miscible with many hydrocarbons.[1]Formulations, chemical synthesis
Isopropanol (IPA) PolarSimilar to ethanol, slightly less polar. Good bridging solvent.Industrial cleaners, coatings
Propylene Glycol (PG) PolarLow volatility, commonly used in pharmaceutical formulations.[5][6]Drug delivery, personal care products
Polyethylene Glycol 400 (PEG 400) PolarA liquid polymer with excellent solubilizing properties for polar compounds.[5][6]Pharmaceutical formulations, lubricants
Dimethyl Sulfoxide (DMSO) Highly PolarPowerful solvent, but use with caution due to high reactivity and skin penetration.[7][5]Laboratory-scale research, reaction media
Mandatory Visualization: Co-Solvent Selection Workflow

start Start: DBNE Insoluble in Non-Polar Solvent select_solvent Step 1: Select Potential Co-Solvents (Table 1) start->select_solvent prep_blends Step 2: Prepare Solvent Blends (e.g., 5%, 10%, 20% Co-solvent) select_solvent->prep_blends add_dbne Step 3: Add DBNE to Target Concentration prep_blends->add_dbne mix Step 4: Mix & Equilibrate add_dbne->mix observe Step 5: Visual Inspection mix->observe soluble Result: Homogenous Solution Achieved observe->soluble Clear insoluble Result: DBNE Remains Insoluble/Cloudy observe->insoluble Not Clear optimize Optimize: Test Lower Co-solvent Concentration soluble->optimize reselect Troubleshoot: Select Different Co-Solvent insoluble->reselect reselect->prep_blends

Caption: Workflow for selecting and optimizing a co-solvent system.

Strategy 2: Surfactant-Mediated Solubilization (Reverse Micelles)

Surfactants are amphiphilic molecules, meaning they have a polar "head" and a non-polar "tail." In a non-polar solvent, they can self-assemble into structures called reverse micelles, where the polar heads face inward, creating a nano-sized polar core. This core can entrap polar molecules like DBNE, allowing them to be dispersed throughout the non-polar solvent.[8][9]

???+ question "Q: Can surfactants help dissolve DBNE in a non-polar solvent?"

Experimental Protocol: Surfactant Selection and Use
  • Surfactant Selection: Choose a low-HLB surfactant that is soluble in your non-polar solvent. See Table 2 for examples.

  • Determine Critical Micelle Concentration (CMC): While literature values can provide a starting point, the CMC may need to be determined experimentally in your specific solvent system. Solubilization typically occurs at concentrations above the CMC.[10]

  • Preparation: Add the selected surfactant to the non-polar solvent at a concentration known to be above its CMC. Mix until the surfactant is fully dissolved.

  • DBNE Addition: Slowly add the DBNE to the surfactant-solvent mixture while continuously mixing. The formation of a clear, stable microemulsion indicates successful solubilization.

  • Validation: The resulting solution should be transparent and remain stable without phase separation over time and under relevant storage conditions.

Data Presentation: Suitable Surfactants for Non-Polar Systems
SurfactantChemical ClassTypical HLB ValueRationale & Use
Sorbitan Monooleate (Span™ 80) Non-ionic4.3Widely used, forms stable reverse micelles. Ideal for hydrocarbon solvents.[11]
Sorbitan Monostearate (Span™ 60) Non-ionic4.7Similar to Span 80, useful for creating stable dispersions.[11]
Lecithin Phospholipid4-7A natural surfactant, often used in pharmaceutical and food-grade formulations.[6]
Mandatory Visualization: Reverse Micelle Formation

cluster_micelle Reverse Micelle in Non-Polar Solvent s1 1.5,3.5 s1->1.5,3.5 s2 3.5,1.5 s2->3.5,1.5 lab_tail Non-Polar Tail s2->lab_tail s3 3.5,4.5 s3->3.5,4.5 lab_head Polar Head s3->lab_head s4 4.5,3.5 s4->4.5,3.5 s5 1.8,1.8 s5->1.8,1.8 s6 4.2,1.8 s6->4.2,1.8 s7 1.8,4.2 s7->1.8,4.2 s8 4.2,4.2 s8->4.2,4.2 dbne DBNE

Caption: Encapsulation of polar DBNE within a surfactant reverse micelle.

Section 3: Practical Considerations & Safety

Successful solubilization goes beyond chemical strategy; it requires careful handling and validation.

???+ question "Q: How do I prepare these solutions safely?"

???+ question "Q: How does temperature affect solubility?"

???+ question "Q: How can I confirm that the DBNE is fully dissolved?"

???+ question "Q: Will the co-solvents or surfactants interfere with my downstream application?"

References

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Retrieved from [Link]

  • The Pharma Innovation. (2019). A review: Hydrotropy a solubility enhancing technique. Retrieved from [Link]

  • Jetir.org. (n.d.). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A Review: “Hydrotropy” Techniques to increase the solubility of Drug. Retrieved from [Link]

  • ResearchGate. (2018). Hydrotropy: A Promising Tool for Solubility Enhancement. Request PDF. Retrieved from [Link]

  • International Journal of Drug Development & Research. (2011). HYDROTROPY: A PROMISING TOOL FOR SOLUBILITY ENHANCEMENT: A REVIEW. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). This compound | 69094-18-4. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance? Retrieved from [Link]

  • IJIRT. (n.d.). Solubility Enhancement Methods. Retrieved from [Link]

  • ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]

  • Pharmaca. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. Retrieved from [Link]

  • Exaly. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • IJSDR. (n.d.). Methods to boost solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of 2,2-Dibromo-2-nitroethanol (DBNE) Solutions via pH Adjustment

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 2,2-Dibromo-2-nitroethanol (DBNE). The stability of DBNE in aqueous solutions is paramount for its efficacy as a biocide and preservative. This document provides in-depth, experience-driven answers to common questions, troubleshooting for stability-related issues, and validated protocols for pH adjustment.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (DBNE) and why is its chemical stability critical?

A1: this compound, often abbreviated as DBNE, is a potent antimicrobial agent and preservative used across various sectors, including pharmaceuticals, personal care products, and industrial water treatment.[1][2][3][4] Its function relies on the integrity of its molecular structure. Chemical degradation leads to a loss of the active compound, resulting in diminished or eliminated antimicrobial efficacy, which can compromise product safety, preservation, and experimental outcomes.

Q2: How does pH fundamentally affect the stability of DBNE in aqueous solutions?

A2: The stability of DBNE is highly pH-dependent. While extensive peer-reviewed stability data for DBNE itself is not broadly published, we can draw authoritative insights from the behavior of its close structural analog, Bronopol (2-Bromo-2-nitropropane-1,3-diol). Bronopol is significantly more stable in acidic (low pH) conditions and degrades rapidly as the pH becomes neutral and alkaline (basic).[5][6]

The primary degradation pathway is hydrolysis, a chemical reaction where water breaks down the molecule.[7] Under alkaline conditions (high pH), this process is greatly accelerated. The mechanism is believed to be a retroaldol reaction, where hydroxide ions (OH⁻) in the solution attack the molecule, leading to its decomposition. This process can result in the formation of less active or inactive byproducts.[8] Therefore, maintaining an acidic pH is the most critical factor in preserving the chemical integrity of DBNE solutions.

Q3: What is the recommended pH range for storing and using DBNE solutions?

A3: Based on data from structurally similar compounds, DBNE solutions exhibit the highest stability in the acidic range. For long-term storage, a pH of 4.0 to 5.0 is recommended. While it can be effective in a wider pH range, its persistence decreases significantly as the pH rises. The table below, using Bronopol data as a reliable proxy, illustrates the dramatic effect of pH on stability.[5]

Q4: What are the visible signs of DBNE degradation in a solution?

A4: The most common sign of degradation is a change in color. A freshly prepared DBNE solution is typically colorless to light yellow.[1] Upon degradation, particularly under alkaline conditions or exposure to light, the solution may turn yellow or brown.[9] This discoloration is a direct indicator of chemical breakdown and a likely loss of antimicrobial activity. Any significant color change warrants a review of the solution's pH and storage conditions.

Q5: Are there any materials or substances that are incompatible with DBNE?

A5: Yes. Due to its chemical nature, DBNE should not be packaged or stored in aluminum containers, as an incompatibility has been noted with related compounds.[9] Additionally, strong reducing agents and sulfhydryl compounds (like cysteine) can deactivate DBNE.[9] When formulating, it is also crucial to consider that related compounds can act as nitrosating agents in the presence of secondary or tertiary amines, potentially forming nitrosamines.[10]

Section 2: Troubleshooting Guide

Problem: My stock solution of DBNE has turned noticeably yellow after a week.
  • Probable Cause: The pH of your solution is likely too high (neutral or alkaline), accelerating hydrolytic degradation. Exposure to light or elevated temperatures can also contribute to this process.[6][9]

  • Solution:

    • Verify pH: Use a calibrated pH meter to check the current pH of the solution.

    • Adjust pH: If the pH is above 6.0, carefully adjust it downwards into the 4.0-5.0 range using a dilute acid (e.g., 0.1M citric acid or hydrochloric acid). Refer to Protocol 1 for detailed steps.

    • Proper Storage: Store the pH-adjusted solution in a well-closed, non-aluminum container, protected from light, and in a cool, dry place, ideally refrigerated (2-8°C).[1][11]

Problem: I am observing a rapid loss of antimicrobial efficacy in my final product containing DBNE.
  • Probable Cause: The final formulation's pH is likely in the neutral to alkaline range, causing the DBNE to degrade quickly and lose its preservative capacity. The half-life can be as short as a few months at a pH of 8.[5]

  • Solution:

    • Measure Formulation pH: Determine the pH of your final product.

    • Analyze Compatibility: If the product's required pH is above 7.0, DBNE may not be the most suitable preservative due to its inherent instability at these levels.

    • Reformulation Strategy: If possible, consider adjusting the formulation's pH to be more acidic. If the pH cannot be changed, you may need to add DBNE later in the manufacturing process or consider a more stable preservative for alkaline systems.

    • Accelerated Stability Test: Conduct an accelerated stability test on your formulation to determine the actual degradation rate of DBNE in your specific matrix. Refer to Protocol 2 for a methodological framework.

Section 3: Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a Stock DBNE Solution

This protocol describes the preparation of a stable, acidic stock solution of DBNE.

Materials:

  • This compound (DBNE)

  • High-purity deionized water

  • 0.1M Citric Acid or 0.1M Hydrochloric Acid (HCl)

  • 0.1M Sodium Hydroxide (NaOH)

  • Calibrated pH meter with a suitable electrode

  • Volumetric flasks and appropriate glassware

  • Stir plate and magnetic stir bar

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.[12]

Methodology:

  • Safety First: Don all required PPE. DBNE is harmful if swallowed and can cause severe skin burns.[11][13] Handle in a well-ventilated area or chemical fume hood.

  • Solution Preparation: Slowly add the desired amount of DBNE to the deionized water while stirring to create your target concentration (e.g., 10% w/v). Ensure it is fully dissolved.

  • Initial pH Measurement: Place the pH electrode into the solution. Allow the reading to stabilize and record the initial pH. DBNE solutions are often inherently acidic.

  • pH Adjustment:

    • If the pH is higher than the target range (4.0-5.0), add the 0.1M acid solution dropwise while continuously stirring and monitoring the pH meter.

    • Allow the reading to stabilize after each addition before adding more.

    • If you overshoot and the pH becomes too low, use 0.1M NaOH dropwise to bring it back into the target range.

  • Finalization and Storage: Once the pH is stable within the 4.0-5.0 range, transfer the solution to a clearly labeled, well-sealed, light-protecting container (e.g., an amber glass bottle). Store at 2-8°C.[1]

Protocol 2: Accelerated Stability Testing of DBNE at Various pH Levels

This protocol provides a framework to empirically determine the stability of DBNE in your specific buffer or formulation.

Materials:

  • DBNE stock solution (prepared as in Protocol 1)

  • A series of buffers at different pH values (e.g., pH 4.0, 6.0, 8.0)

  • Temperature-controlled incubator or oven set to 40°C

  • Analytical equipment for quantification (e.g., HPLC with a UV detector)

  • Vials for sample storage

Methodology:

  • Sample Preparation: Prepare several identical samples of DBNE diluted in each of the different pH buffers. Ensure the final DBNE concentration is easily quantifiable by your analytical method.

  • Initial Analysis (T=0): Immediately analyze one sample from each pH set to establish the initial concentration of DBNE. This is your baseline (100% concentration).

  • Incubation: Place the remaining vials in the 40°C incubator. The elevated temperature will accelerate the degradation process.[6]

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove one vial from each pH set from the incubator.

  • Quantification: Allow the samples to cool to room temperature and analyze them using a validated HPLC method to determine the remaining percentage of DBNE compared to the T=0 baseline.

  • Data Analysis: Plot the percentage of remaining DBNE against time for each pH value. This will clearly demonstrate the impact of pH on the stability of DBNE in your system and allow you to estimate its half-life under these conditions.

Section 4: Data and Workflow Visualization

Data Summary: pH vs. Stability

The following table summarizes the stability of the related compound Bronopol at 20°C, providing a strong indication of the expected trend for DBNE.

pH LevelStability (Half-Life)Implication for DBNE Solutions
4.0> 5 yearsExcellent: Ideal for long-term storage of stock solutions.
6.0~ 1.5 yearsGood: Suitable for many working solutions and formulations.
8.0~ 2 monthsPoor: High risk of rapid degradation; not for long-term use.
(Data derived from the Australian Industrial Chemicals Introduction Scheme evaluation statement for Bronopol)[5]
Visualizations

G cluster_0 Alkaline Hydrolysis Pathway DBNE This compound (Active) Intermediate Unstable Intermediate DBNE->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) (High pH) OH->Intermediate Products Degradation Products (Inactive) Intermediate->Products Decomposition

Caption: Proposed degradation pathway of DBNE under alkaline (high pH) conditions.

G start Start | Prepare DBNE Solution calibrate Step 1 Calibrate pH Meter start->calibrate measure Step 2 Measure Initial pH calibrate->measure adjust Step 3 Add Acid/Base Dropwise measure->adjust If pH > 5.0 end Finish | Store Properly (pH 4-5, 2-8°C, Dark) measure->end If pH is 4.0-5.0 mix Step 4 Mix & Remeasure pH adjust->mix mix->adjust Re-adjust if needed mix->end pH is stable

Caption: Standard workflow for the pH adjustment of a DBNE solution.

References

  • Bronopol and bronidox - Evaluation statement. (2022, January 14). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Matczuk, M., et al. (2012). The impact of the various chemical and physical factors on the degradation rate of bronopol. International Journal of Cosmetic Science. [Link]

  • Bronopol. (n.d.). Pharmaceutical Press. [Link]

  • BRONOPOL. (n.d.). Ataman Kimya. [Link]

  • This compound: An Overview of Its Properties and Applications. (n.d.). INNO Specialty Chemicals. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Bronopol. (n.d.). PubChem. [Link]

  • Chandrasekaran, S. K., & Silverman, S. K. (2016). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society. [Link]

  • Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. (2025, May 16). Cosmetic Ingredient Review. [Link]

  • Bischoff, K. M., et al. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Applied Biochemistry and Biotechnology. [Link]

  • Determination of bronopol and its degradation products by HPLC. (2025, August 5). ResearchGate. [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

  • This compound. (n.d.). Toxno. [Link]

  • The Critical Role of this compound in Paper and Pulp Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Hydrolysis. (n.d.). Wikipedia. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. [Link]

  • Mechanism of ester hydrolysis. (2019, January 15). YouTube. [Link]

  • Hydrolysis Mechanism. (2019, January 11). YouTube. [Link]

  • Martin, R. B. (1962). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society. [Link]

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Minimizing by-product formation in 2,2-Dibromo-2-nitroethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-Dibromo-2-nitroethanol (DBNE). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of DBNE, with a primary focus on minimizing the formation of unwanted by-products. As an effective biocide and preservative used across various industries, including personal care and water treatment, achieving high purity of DBNE is critical for its performance and safety.[1][2][3] This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and refine your process effectively.

Understanding the Core Synthesis and Its Challenges

The synthesis of this compound is typically achieved through the alkaline-mediated bromination of 2-nitroethanol. The reaction proceeds in a stepwise manner, where the α-carbon to the nitro group is sequentially halogenated.

The fundamental challenge in this synthesis is controlling the reaction to favor the di-brominated product over other potential outcomes. The reaction conditions are a delicate balance. The presence of a strong base is necessary to activate the substrate, but it can also promote undesirable side reactions, including elimination and product degradation.[4] Similarly, bromine is a powerful oxidizing agent, and its reactivity must be carefully managed to prevent over-bromination or other oxidative side reactions.[5]

1.1. Reaction Mechanism and Key Intermediates

The reaction proceeds via a base-catalyzed halogenation mechanism. The key steps are:

  • Deprotonation: A hydroxide ion (from NaOH) removes an acidic α-proton from 2-nitroethanol, forming a resonance-stabilized nitronate anion. This is the rate-determining step.[6]

  • First Bromination: The nitronate anion acts as a nucleophile, attacking a bromine molecule to form the mono-brominated intermediate, 2-bromo-2-nitroethanol.[6][7]

  • Second Deprotonation: The remaining α-proton on the 2-bromo-2-nitroethanol is now even more acidic, and is readily removed by the base.

  • Second Bromination: The resulting anion attacks a second molecule of bromine to yield the final product, this compound.

1.2. Primary Pathways for By-Product Formation

Understanding how by-products form is the first step to preventing them. The main competing reactions are:

  • Incomplete Reaction: Stalling of the reaction can leave unreacted starting material (2-nitroethanol) or the mono-brominated intermediate (2-bromo-2-nitroethanol) in the final mixture.

  • Over-Bromination: Under harsh conditions or with excess bromine, the reaction can proceed further to form bromopicrin (CBr₃NO₂), a highly toxic and undesirable by-product.[6]

  • Base-Induced Decomposition: The desired product, this compound, can be unstable in the presence of strong bases like NaOH, leading to decomposition. One reported pathway involves the evolution of carbon monoxide.[6]

  • Henry Reaction By-products: If the starting material, 2-nitroethanol, is impure from its own synthesis (via a Henry reaction of nitromethane and formaldehyde), these impurities can carry through or react to form other by-products.[8]

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side By-product Pathways 2-Nitroethanol 2-Nitroethanol Nitronate Anion Nitronate Anion 2-Nitroethanol->Nitronate Anion + NaOH - H2O 2-Bromo-2-nitroethanol 2-Bromo-2-nitroethanol Nitronate Anion->2-Bromo-2-nitroethanol + Br2 - Br- Di-bromo Intermediate Anion Di-bromo Intermediate Anion 2-Bromo-2-nitroethanol->Di-bromo Intermediate Anion + NaOH - H2O This compound This compound Di-bromo Intermediate Anion->this compound + Br2 - Br- Bromopicrin Bromopicrin This compound->Bromopicrin Excess Br2 High Temp. Decomposition Products Decomposition Products This compound->Decomposition Products Excess NaOH High Temp. caption Fig 1. Main synthesis pathway and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is a base like sodium hydroxide (NaOH) essential for this reaction? A: The C-H bonds on the carbon adjacent to the nitro group (the α-carbon) in 2-nitroethanol are not acidic enough to react directly with molecular bromine. Sodium hydroxide, a strong base, is required to deprotonate this carbon, creating a nucleophilic nitronate anion. This anion is what actually attacks the bromine molecule. The entire reaction is predicated on this initial acid-base chemistry.[6][9]

Q2: How critical is temperature control during the synthesis? A: It is arguably the most critical parameter. The bromination of 2-nitroethanol is highly exothermic. Without strict temperature control (ideally maintaining the reaction at 0-10°C), several problems can arise:

  • Increased By-product Formation: Higher temperatures accelerate side reactions, particularly decomposition and the potential for over-bromination.

  • Product Degradation: The final product, DBNE, can decompose at elevated temperatures, especially in the alkaline reaction medium.[1][6]

  • Runaway Reaction: The exothermic nature can lead to a thermal runaway, which is a significant safety hazard.

Q3: Why is the slow, simultaneous addition of bromine and NaOH recommended? A: This technique, known as co-feeding, is crucial for maintaining optimal reaction conditions and stoichiometry locally within the reactor.

  • Control of Exotherm: Slow addition helps dissipate the heat generated from the reaction, making temperature control easier.

  • Minimizing Local Excess: Adding reagents quickly can create localized areas of high bromine or high NaOH concentration. A high local concentration of NaOH can degrade the product, while a high local concentration of bromine can lead to over-bromination. Co-feeding ensures that the reactants are consumed almost as soon as they are introduced.

Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? A: While NBS is a common electrophilic brominating agent, its use in this specific synthesis is less documented in standard procedures.[10][11] The established industrial synthesis relies on the reaction between an alkaline solution of 2-nitroethanol and elemental bromine (or sodium hypobromite, which is formed in situ from bromine and NaOH).[6] Using Br₂/NaOH is often more cost-effective for large-scale production. If experimenting with NBS, reaction conditions would need to be significantly re-optimized.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Flowchart Problem Problem Observed LowYield Low or No Yield Problem->LowYield HighImpurity High Impurity Profile (TLC/HPLC) Problem->HighImpurity DarkColor Reaction Turns Dark/ Forms Precipitate Problem->DarkColor Cause1 Cause: Incorrect pH (Base consumed or insufficient) LowYield->Cause1 Is pH alkaline? Cause2 Cause: Low Temperature (Reaction too slow) LowYield->Cause2 Is temp < 0°C? Cause3 Cause: Temperature Too High HighImpurity->Cause3 Were there temp spikes? Cause4 Cause: Poor Mixing/ Fast Addition HighImpurity->Cause4 Was addition controlled? Cause5 Cause: Product Decomposition DarkColor->Cause5 Is temp > 15°C? Sol1 Solution: Monitor pH with calibrated probe. Ensure stoichiometric amount of base. Cause1->Sol1 Sol2 Solution: Allow reaction to slowly warm to 5-10°C, monitor progress. Cause2->Sol2 Cause3->DarkColor Sol3 Solution: Improve cooling efficiency. Reduce addition rate. Cause3->Sol3 Sol4 Solution: Increase stirring speed. Use co-feed strategy with diluted reagent streams. Cause4->Sol4 Sol5 Solution: Check for temperature spikes. Quench reaction promptly after completion. Cause5->Sol5 caption_ts Fig 2. Troubleshooting decision tree for DBNE synthesis.

Problem: My final product has a low yield.

  • Potential Cause: Incorrect pH. The reaction requires a basic environment to proceed. If your base is consumed by acidic impurities in the starting material or solvent, or if an insufficient amount was added, the reaction will stall.

  • Solution: Monitor the pH of the reaction mixture throughout the addition of reagents. It should remain alkaline. Ensure your starting 2-nitroethanol is not acidic.[12]

  • Potential Cause: The reaction temperature was too low. While avoiding high temperatures is critical, if the reaction is kept excessively cold (e.g., well below 0°C), the reaction rate may become impractically slow, leading to an incomplete reaction within a reasonable timeframe.

  • Solution: Maintain the temperature within the optimal window of 0-10°C. If the reaction is sluggish, allowing it to slowly rise to the upper end of this range can help drive it to completion.

Problem: My product is impure, showing multiple spots on TLC or peaks in HPLC.

  • Potential Cause: The reaction temperature was too high. This is the most common cause of impurity. Even brief temperature spikes above 15-20°C can significantly increase the rate of side reactions.

  • Solution: Ensure your cooling bath is robust and can handle the exotherm. Reduce the addition rate of your reagents to give the system more time to dissipate heat.

  • Potential Cause: Poor mixing or rapid reagent addition. This creates localized "hot spots" or areas of high reactant concentration, which is functionally equivalent to running the whole reaction under poor conditions.

  • Solution: Use a powerful overhead stirrer to ensure the reaction mixture is homogeneous. Dilute the reagent streams (especially the NaOH solution) and add them slowly and simultaneously below the surface of the reaction mixture.

Problem: The reaction mixture turned dark brown/black or formed a solid precipitate.

  • Potential Cause: Significant product decomposition. This is a strong indicator that the temperature was too high or that a large excess of base was present, causing the this compound to degrade.[6]

  • Solution: This batch is likely unsalvageable. For future runs, focus intensely on temperature control and the stoichiometry of the base. Use a co-feed strategy where the base is added concurrently with the bromine to avoid letting the concentration of free hydroxide build up.

Optimized Synthesis Protocol

This protocol integrates best practices to maximize yield and purity. Safety First: This reaction should only be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Bromine is highly corrosive and toxic.

Reagents & Equipment
  • 2-Nitroethanol (high purity)

  • Bromine

  • Sodium Hydroxide (NaOH)

  • Water (deionized)

  • Ice/Salt or a cryocooler for cooling bath

  • Three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Two dropping funnels (or syringe pumps for better control)

  • Thermometer

Procedure
  • Setup: Equip a three-neck flask with an overhead stirrer, a thermometer, and two dropping funnels. Place the flask in a cooling bath capable of maintaining 0°C.

  • Initial Charge: In the flask, dissolve 2-nitroethanol (1.0 eq) in water. Cool the solution to 0-5°C with vigorous stirring.

  • Prepare Reagent Solutions:

    • In one dropping funnel, place Bromine (2.0-2.1 eq).

    • In the second dropping funnel, prepare a solution of Sodium Hydroxide (2.1-2.2 eq) in water.

  • Controlled Addition: Begin adding the bromine and sodium hydroxide solutions simultaneously to the stirred 2-nitroethanol solution. The addition rate should be slow and controlled to ensure the internal temperature does not exceed 10°C. The ideal temperature is 5-8°C.

  • Reaction Monitoring: Continue stirring for 1-2 hours after the addition is complete, maintaining the temperature below 10°C. The reaction can be monitored by TLC or HPLC to confirm the disappearance of the starting material and the mono-bromo intermediate.

  • Workup: Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., HCl) to a neutral pH. This will quench any remaining nitronate anions.

  • Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product, a colorless to light yellow oil or solid, can be further purified by recrystallization or column chromatography if necessary.[2][13]

Summary of Critical Parameters
ParameterOptimal ConditionRationale for Minimizing By-products
Temperature 0 - 10°CPrevents thermal decomposition of the product and reduces the rate of side reactions like over-bromination.[6]
Stoichiometry ~2.1 eq Br₂, ~2.2 eq NaOHA slight excess of reagents ensures the reaction goes to completion, but a large excess must be avoided to prevent side reactions.
Reagent Addition Slow, simultaneous co-feedAvoids localized high concentrations of either bromine or NaOH, which can lead to over-bromination or product degradation, respectively.
Mixing Vigorous, efficient stirringEnsures homogeneity, prevents localized temperature and concentration gradients, and improves heat transfer to the cooling bath.
pH Control Maintain alkaline during reaction, neutralize at workupEnsures the formation of the reactive nitronate anion but stops base-catalyzed degradation once the reaction is complete.
References
  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications.
  • Butler, A. R., & Wallace, H. F. (1973). Bromopicrin Reaction. Part 112 Reaction between 2-Nitroethanol and Sodium Hypobromite. Journal of the Chemical Society, Perkin Transactions 2, (11), 1452-1455. Retrieved from [Link]

  • Noland, W. E. (1963). 2-Nitroethanol. Organic Syntheses, 43, 85. Retrieved from [Link]

  • BYJU'S. (n.d.). Bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Retrieved from [Link]

  • Reddit. (2016). [Organic Chemistry 308] Can I replace bromine with OH using NaOH?. Retrieved from [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Pullen, J. (2011). Bromination Mechanism. YouTube. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. J. Chem. Educ., 98(9), 3020–3026. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-2-nitroethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Bromination. Retrieved from [Link]

  • Kockmann, N., et al. (2014). Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol. Organic Process Research & Development. Retrieved from [Link]

  • Velasco, R., et al. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 21, 10-38. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions Involving Hydroxide Ions. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2025). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Retrieved from [Link]

  • Kockmann, N., et al. (2014). Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol. CHIMIA International Journal for Chemistry, 68(5), 344-347. Retrieved from [Link]

  • Ekeeda. (2019). Reaction of Nitroalkane With Bromine NaOH. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

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Navigating the Reactive Landscape: A Technical Guide to the Incompatibility of 2,2-Dibromo-2-nitroethanol with Strong Oxidizing Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who handle 2,2-Dibromo-2-nitroethanol (DBNE). Our goal is to provide you with in-depth technical information and actionable troubleshooting advice to ensure the safe and effective use of this compound in your experiments. This document moves beyond standard safety data sheets to explore the chemical principles underpinning the incompatibility of DBNE with strong oxidizing agents, offering a framework for risk assessment and proactive safety measures in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBNE) and what are its primary hazards?

A1: this compound, with the chemical formula C₂H₃Br₂NO₃, is a solid crystalline substance utilized in various industrial and pharmaceutical applications, often as a biocide or preservative.[1][2] Its chemical structure is characterized by the presence of two bromine atoms and a nitro group on the same carbon, as well as a primary alcohol functional group.

The primary hazards associated with DBNE, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include:

  • Explosive Properties : It is classified as an explosive, posing a mass explosion hazard under certain conditions.[3][4]

  • Acute Toxicity : It is harmful if swallowed.[4]

  • Health Hazards : It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[5]

Q2: I've reviewed the Safety Data Sheet (SDS) for DBNE, but the "Incompatible Materials" section is not detailed. Why is it crucial to avoid strong oxidizing agents with this compound?

A2: The lack of detailed information on some SDSs is a known issue and underscores the importance of a deeper understanding of chemical reactivity. The incompatibility of DBNE with strong oxidizing agents stems from the intrinsic reactivity of its functional groups: the nitroalkane moiety and the primary alcohol. The combination of these groups on a small molecule creates a significant potential for a highly exothermic and uncontrollable reaction.

Q3: What constitutes a "strong oxidizing agent" in a laboratory context?

A3: Strong oxidizing agents are substances that readily accept electrons from other substances, thereby oxidizing them. In a laboratory setting, this class of chemicals is broad and includes, but is not limited to, the following:

Class of Oxidizing Agent Examples
Peroxides and PeroxyacidsHydrogen peroxide (H₂O₂), Peracetic acid, Benzoyl peroxide
PermanganatesPotassium permanganate (KMnO₄)
Nitrates and Nitric AcidNitric acid (HNO₃), Ammonium nitrate
Chromates and DichromatesPotassium dichromate (K₂Cr₂O₇), Chromic acid
HalogensBromine (Br₂), Chlorine (Cl₂)
PerchloratesPerchloric acid (HClO₄), Sodium perchlorate

Troubleshooting Guide: Incompatibility Scenarios

This section provides a troubleshooting framework for common issues and questions that may arise during experimental planning and execution involving DBNE.

Scenario 1: Designing a reaction where a downstream step involves an oxidation.

Issue: My synthetic route involves a reaction with DBNE, and a subsequent step requires the use of an oxidizing agent. How do I proceed safely?

Root Cause Analysis: The primary concern is the potential for unreacted DBNE to be present during the oxidation step. The presence of a strong oxidizer with DBNE could lead to a violent, exothermic decomposition.

Solution Workflow:

G cluster_0 Protocol for Downstream Oxidation start Reaction with DBNE complete purification Thorough purification of the intermediate product. (e.g., chromatography, recrystallization, extraction) start->purification analysis Analyze purified intermediate for residual DBNE. (e.g., LC-MS, NMR) purification->analysis decision Is DBNE present? analysis->decision proceed Proceed with oxidation step. decision->proceed No repurify Re-purify the intermediate. decision->repurify Yes repurify->purification

Caption: Decision workflow for proceeding with oxidation after a reaction involving DBNE.

Detailed Steps:

  • Purification is Paramount: After the reaction involving DBNE is complete, it is critical to rigorously purify the desired product to remove any unreacted starting material. Standard purification techniques such as column chromatography, recrystallization, or liquid-liquid extraction should be employed.

  • Analytical Verification: Before proceeding to the next step, the purified product must be analyzed to confirm the absence of DBNE. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended for their sensitivity and specificity.

  • Decision Point: If DBNE is detected, the purification process must be repeated until it is no longer detectable. Do not proceed to the oxidation step if there is any evidence of residual DBNE.

Scenario 2: Accidental mixing of DBNE waste with oxidizing waste.

Issue: I suspect a waste container may have been contaminated with both DBNE and a strong oxidizing agent. What should I do?

Immediate Action Plan:

  • Do Not Attempt to Handle: If you suspect incompatible materials have been mixed, do not attempt to move or open the container.

  • Evacuate the Area: Immediately clear the area of all personnel.

  • Alert Safety Personnel: Contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team. Provide them with as much detail as possible about the chemicals involved.

  • Prevent Further Mixing: If it is safe to do so from a distance, prevent others from adding more waste to the container.

Preventative Measures:

  • Segregated Waste Streams: Maintain strictly segregated waste streams for oxidizing agents and organic compounds, especially those known to be reactive like DBNE.

  • Clear Labeling: All waste containers must be clearly and accurately labeled with their contents.

The Science Behind the Incompatibility: A Mechanistic Perspective

The hazardous incompatibility of this compound with strong oxidizing agents is not due to a single reaction pathway but rather a confluence of exothermic processes involving its different functional groups.

1. Oxidation of the Alcohol Group:

The primary alcohol group in DBNE is susceptible to oxidation. Strong oxidizing agents can convert it to a carboxylic acid. This process is often highly exothermic.

2. Reactivity of the Nitroalkane Group:

The nitro group is a potent explosophore, a functional group that makes a compound explosive.[5] The presence of two bromine atoms on the same carbon further destabilizes the molecule. The reaction of nitroalkanes with strong oxidizers can be complex and lead to decomposition. For instance, some nitro compounds can be oxidized by agents like potassium permanganate.

3. The Combined Effect and Potential for Runaway Reaction:

The simultaneous presence of a readily oxidizable alcohol and an energetic nitro group within the same small molecule creates a high-risk scenario. The initial exothermic oxidation of the alcohol can provide the activation energy needed to initiate the explosive decomposition of the nitro group. This can lead to a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat dissipation, resulting in a rapid increase in temperature and pressure, and potentially an explosion.

G cluster_0 Potential Reaction Cascade start DBNE + Strong Oxidizing Agent oxidation Exothermic Oxidation of Alcohol Group start->oxidation heat Rapid Heat Generation oxidation->heat decomposition Initiation of Nitro Group Decomposition heat->decomposition runaway Thermal Runaway and Explosion decomposition->runaway

Caption: A simplified diagram illustrating the potential for a thermal runaway reaction.

References

  • INNO Specialty Chemicals. This compound: An Overview of Its Properties and Applications. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93395, this compound. Available at: [Link]

  • Brandeis University. Oxidizing Chemicals | Laboratory Safety. Available at: [Link]

  • Toxno. This compound. Available at: [Link]

  • University of Illinois Division of Research Safety. Oxidizers. Available at: [Link]

  • National University of Singapore Department of Chemistry. Reactive Hazards. Available at: [Link]

  • Wikipedia. Nitro compound. Available at: [Link]

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Technical Support Center: Accurate Determination of 2,2-Dibromo-2-nitroethanol (DBNE) Concentration

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 11, 2026

Introduction

Welcome to the technical support guide for the quantitative analysis of 2,2-Dibromo-2-nitroethanol (DBNE). This document is designed for researchers, scientists, and quality control professionals who require precise and accurate concentration measurements of this potent antimicrobial agent. As a compound valued for its efficacy in preventing microbial spoilage in industries from paper manufacturing to personal care products, its correct quantification is critical for formulation efficacy, safety, and regulatory compliance.[1][2][3]

This guide provides in-depth, field-proven methodologies, troubleshooting advice, and answers to frequently asked questions, structured to empower you with the expertise to overcome common analytical challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the analysis of DBNE.

Q1: What is the most reliable and widely used method for determining the concentration of DBNE?

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is the industry standard and most robust method for the accurate quantification of DBNE.[4][5] This technique offers excellent selectivity, sensitivity, and reproducibility, allowing for the separation of DBNE from potential degradation products and matrix components.

Q2: Why is sample stability a critical concern for DBNE analysis?

DBNE is known to be unstable in aqueous and alkaline conditions, where it can undergo hydrolysis.[6] One of its parent compounds, Bronopol, is known to hydrolyze into 2-bromo-2-nitroethanol (BNE) in alkaline solutions.[5][7] This degradation can lead to artificially low concentration readings. Therefore, proper sample handling and preparation are paramount. It is highly recommended to prepare samples in a non-aqueous solvent like HPLC-grade methanol to ensure stability for at least one month at ambient temperature.[5]

Q3: Can I use Gas Chromatography (GC) to analyze DBNE?

While GC is a powerful technique for many brominated compounds, it presents challenges for DBNE.[8][9] Due to its polar nature and thermal lability, direct injection of DBNE into a hot GC inlet can lead to on-column degradation, resulting in poor peak shape and inaccurate quantification. Methods for related brominated compounds often require a derivatization step to increase volatility and thermal stability, which adds complexity to the workflow.[10] Therefore, HPLC is the preferred method.

Q4: Are there simpler, non-chromatographic methods for a quick estimation of DBNE?

For a less specific but rapid estimation, UV-Vis spectrophotometry can be used. DBNE contains a nitro group, which is a chromophore that absorbs UV light. However, this method lacks specificity, as any UV-absorbing impurities or degradation products will interfere with the measurement, making it unsuitable for precise quantification in complex matrices.[11] A colorimetric assay has also been described where a diazo compound reacts with DBNE or its derivatives to form a colored species for analysis.[4]

Q5: Where can I obtain a certified reference standard for DBNE?

High-purity reference standards are crucial for accurate calibration and quantification. These can be purchased from various reputable chemical suppliers. Always ensure you receive a Certificate of Analysis (CoA) with your standard, detailing its purity and storage conditions. Reputable suppliers include J&K Scientific, Santa Cruz Biotechnology, and CookeChem.[12][13][14]

Part 2: Core Analytical Technique: Reversed-Phase HPLC

This section provides a comprehensive, self-validating protocol for the analysis of DBNE using RP-HPLC. The causality behind each parameter selection is explained to enhance understanding and troubleshooting capabilities.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (the column, typically C18) is used with a polar mobile phase. DBNE, being a moderately polar molecule, will have a specific retention time under defined conditions, allowing for its separation and quantification. UV detection is employed, leveraging the chromophoric nitro-group for sensitive measurement.

Experimental Workflow Diagram

HPLC_Workflow Figure 1. General HPLC Workflow for DBNE Analysis cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Standard_Prep Prepare Calibration Standards (in Methanol) Sequence Build Sequence (Standards, Blanks, Samples) Standard_Prep->Sequence Sample_Prep Prepare Sample (Dissolve/Dilute in Methanol) Sample_Prep->Sequence Mobile_Phase_Prep Prepare & Degas Mobile Phase System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Sequence Run_Analysis Execute Sequence Sequence->Run_Analysis Integration Integrate Peaks Run_Analysis->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Calculate Sample Concentration Calibration->Quantification Report Generate Report Quantification->Report

Caption: Figure 1. General HPLC Workflow for DBNE Analysis.

Detailed Step-by-Step HPLC Protocol

1. Materials and Reagents:

  • DBNE Reference Standard: Purity ≥95%.[12]

  • Methanol: HPLC Grade or higher.

  • Water: HPLC Grade or Ultrapure.

  • Acetonitrile: HPLC Grade or higher.

  • Phosphoric Acid (optional): Reagent Grade.

  • Syringe Filters: 0.45 µm, compatible with methanol.

2. Instrumentation and Conditions: This table summarizes the recommended starting parameters for method development.

ParameterRecommended SettingRationale
HPLC System Standard system with Quaternary or Binary Pump, Autosampler, Column Oven, and UV/PDA Detector.Provides reliable and reproducible solvent delivery, injection, and temperature control. A PDA detector is advantageous for peak purity analysis.
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size.The C18 stationary phase provides sufficient hydrophobic interaction for retaining the moderately polar DBNE. The length and particle size offer a good balance of resolution and backpressure.[5]
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 50:50 v/v). May require optimization.A simple isocratic mixture is often sufficient. The ratio can be adjusted to achieve the desired retention time (typically 3-10 minutes). Increasing acetonitrile will decrease retention time.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[15]
Column Temperature 30 °C.Maintaining a constant, slightly elevated temperature ensures retention time stability and reproducibility, minimizing effects from ambient temperature fluctuations.[16]
Detection Wavelength 210 nm.This wavelength provides good sensitivity for the nitroalkane functional group present in DBNE.[17]
Injection Volume 10 µL.A typical injection volume that balances sensitivity with the risk of column overloading.
Sample Diluent Methanol.Crucial for Stability. DBNE is unstable in aqueous solutions but stable in methanol, preventing degradation prior to injection.[5]

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of DBNE reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate briefly if needed.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with methanol. A suggested range is 5, 25, 50, 100, and 250 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the test material expected to contain DBNE. Dissolve and dilute it with methanol to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[18]

4. System Operation and Analysis:

  • System Startup: Purge the pump lines with the mobile phase.

  • Equilibration: Equilibrate the column with the mobile phase at the set flow rate and temperature for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography software. Start with a blank injection (methanol), followed by the calibration standards (from lowest to highest concentration), and then the prepared samples. It is good practice to run a check standard after every 10-15 sample injections to monitor system performance.

  • Data Acquisition: Run the sequence.

5. Data Processing and Calculation:

  • Calibration Curve: Plot the peak area of the DBNE standard injections against their corresponding concentrations. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999 for an accurate calibration.

  • Quantification: Use the regression equation from the calibration curve to calculate the concentration of DBNE in the sample injections.

  • Final Concentration: Account for the initial sample weight and all dilution factors to determine the final concentration of DBNE in the original material (e.g., in % w/w or ppm).

Part 3: Troubleshooting Guide

Even with a robust method, issues can arise. This section provides solutions to common problems encountered during the HPLC analysis of DBNE.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Problem Observed Peak_Shape Poor Peak Shape (Tailing, Fronting, Split) Problem->Peak_Shape Retention_Time Retention Time Drift Problem->Retention_Time Pressure Abnormal Pressure (High or Low) Problem->Pressure Sensitivity Low Sensitivity / No Peak Problem->Sensitivity PS_Sol1 Tailing: Check mobile phase pH. Use competing base (e.g., TEA) if silanol interaction is suspected. Peak_Shape->PS_Sol1 PS_Sol2 Fronting/Broad: Reduce injection concentration. Ensure sample is dissolved in mobile phase or weaker solvent. Peak_Shape->PS_Sol2 PS_Sol3 Split Peak: Check for column blockage/void. Clean injector port. Peak_Shape->PS_Sol3 RT_Sol1 Drifting: Check for leaks. Ensure column temperature is stable. Prepare fresh mobile phase. Retention_Time->RT_Sol1 RT_Sol2 Sudden Change: Check pump flow rate. Ensure correct mobile phase composition. Retention_Time->RT_Sol2 RT_Sol3 No Retention: Incorrect column installed? Mobile phase too strong (too much organic)? Retention_Time->RT_Sol3 P_Sol1 High Pressure: Blockage in system. Check guard column/frits. Filter samples. Pressure->P_Sol1 P_Sol2 Low Pressure: Leak in the system. Check fittings from pump to detector. Pressure->P_Sol2 P_Sol3 Pulsing Pressure: Air bubble in pump. Degas mobile phase and purge pump. Pressure->P_Sol3 S_Sol1 Low Signal: Check detector lamp. Confirm injection is being made. Check for sample degradation (prepare fresh). Sensitivity->S_Sol1 S_Sol2 No Peak: Incorrect wavelength set? Sample concentration too low? Major system leak or blockage. Sensitivity->S_Sol2

Caption: Figure 2. Decision Tree for Common HPLC Issues.

Common Problems and Solutions in Q&A Format

Q: My DBNE peak is tailing severely. What is the cause? A: Peak tailing for a compound like DBNE is often caused by secondary interactions between the analyte and the silica stationary phase. The hydroxyl group in DBNE can interact with active silanol groups on the silica surface, especially if the column is older or of lower quality.[19]

  • Solution 1 (Methodological): Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving peak shape. However, be aware that TEA can shorten column lifetime.[20]

  • Solution 2 (Hardware): Switch to a modern, high-purity silica column or a column with end-capping technology designed to minimize silanol interactions.[20]

Q: My retention times are drifting to be shorter over a long sequence. Why? A: This is a classic symptom of a changing mobile phase composition or a column that is not fully equilibrated.

  • Solution 1 (Mobile Phase): If you are using a volatile component like acetonitrile, selective evaporation can occur, changing the mobile phase ratio. Prepare fresh mobile phase. Ensure solvent bottle caps are sealed.[16]

  • Solution 2 (Equilibration): Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the sequence.[20]

  • Solution 3 (Temperature): Verify that the column oven is maintaining a stable temperature. Fluctuations can cause significant retention time shifts.[16]

Q: I am seeing a gradual loss of DBNE concentration in my prepared samples, even when stored in the autosampler. What's happening? A: This points directly to a stability issue. While methanol is the recommended solvent, prolonged exposure to certain conditions can still cause degradation. A related compound, DBNPA, was found to be unstable and decay rapidly in a fermentation matrix.[21][22]

  • Solution 1 (Solvent Purity): Ensure you are using high-purity, HPLC-grade methanol with low water content. Water can facilitate hydrolysis.[5]

  • Solution 2 (Temperature): If your autosampler has temperature control, set it to a cool temperature (e.g., 4-10 °C) to slow down any potential degradation reactions during the sequence run.

  • Solution 3 (Time): Analyze samples as soon as possible after preparation. Avoid letting prepared samples sit for extended periods before analysis.

Q: My system backpressure has suddenly increased significantly. What should I do? A: High backpressure indicates a blockage. Do not exceed the column's pressure limit.

  • Systematic Check: Work backward from the detector. First, disconnect the column and see if the pressure returns to normal with flow; if it does, the blockage is in the column. If not, the blockage is between the pump and the injector or in the connecting tubing.

  • Column Blockage: The most common point of blockage is the inlet frit of the column. This is often caused by particulate matter from unfiltered samples or pump seal wear. Try back-flushing the column (reversing the flow direction) at a low flow rate. If this doesn't work, the frit or the entire column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column.

References
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  • ChemNet. China this compound | 69094-18-4 supplier.
  • PubChem. This compound | C2H3Br2NO3 | CID 93395.
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  • Thermo Fisher Scientific. HPLC Troubleshooting.
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  • Cosmetic Ingredient Review. Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics.
  • PubMed Central. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts.
  • ResearchGate. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts.
  • Thermo Fisher Scientific. DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS.
  • LCGC. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
  • SIELC Technologies. Separation of 2,2,2-Tribromoethanol on Newcrom R1 HPLC column.
  • Carl ROTH. 2-Bromo-2-nitroethanol, 100 mg, CAS No. 5437-60-5 | Research Chemicals.
  • European Pharmacopoeia. Ultraviolet and Visible Absorption Spectrophotometry.
  • J&K Scientific LLC. This compound | 69094-18-4.
  • PubMed. Recent developments in the analysis of brominated flame retardants and brominated natural compounds.
  • PubChem. Bronopol | C3H6O4BrN | CID 2450.
  • MDPI. Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas.
  • Japan Environmental Management Association for Industry. Analytical Methods.
  • Santa Cruz Biotechnology. This compound | CAS 69094-18-4.
  • European Patent Office. COLORIMETRIC ASSAY OF 2-BROMO-2-NITRO-1,3-PROPANEDIOL OR DERIVATIVES THEREOF.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of this compound in Paper and Pulp Manufacturing.
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Technical Support Center: Navigating Analytical Interference for 2,2-Dibromo-2-nitroethanol (DBNE)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dibromo-2-nitroethanol (DBNE) analysis. As a potent biocide and preservative, accurate quantification of DBNE is critical for ensuring product safety, efficacy, and regulatory compliance in industries ranging from personal care products to industrial water treatment.[1][2][3] However, its chemical reactivity and the complexity of typical sample matrices present significant analytical challenges.

This guide is designed for researchers, quality control analysts, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of why interferences occur and offers robust, field-proven strategies to mitigate them. Our goal is to empower you to develop self-validating analytical methods that are both accurate and reliable.

Part 1: The Chemistry of DBNE and Its Analytical Vulnerabilities

Understanding the inherent chemical properties of DBNE is the first step in preempting analytical interference. DBNE (C₂H₃Br₂NO₃) is a relatively small, polar molecule.[1][2] Its analytical behavior is largely governed by the electron-withdrawing effects of its two bromine atoms and the nitro group.

Key Vulnerabilities:

  • Chemical Instability: DBNE is susceptible to degradation, particularly in alkaline conditions (high pH) or in the presence of nucleophilic agents (e.g., sulfites, amines). This degradation can lead to a direct loss of the parent analyte, causing erroneously low quantification. Furthermore, the degradation products themselves can appear as interfering peaks in the chromatogram.[4][5]

  • Matrix Complexity: DBNE is often formulated in complex matrices containing surfactants, emulsifiers, proteins, and other active ingredients.[6] These components can co-elute with DBNE, causing signal suppression or enhancement in mass spectrometry, or can physically interact with the analytical column, leading to poor peak shape and shifting retention times in chromatography.[7][8]

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during DBNE analysis in a direct question-and-answer format.

Question: My DBNE peak is showing significant tailing or splitting. What is the cause and how can I fix it?

Answer: Peak tailing or splitting is typically a sign of undesirable secondary interactions on your analytical column or issues with your mobile phase.

  • Causality: The hydroxyl group in DBNE can engage in secondary interactions with active sites (e.g., free silanols) on a silica-based HPLC column. This causes a portion of the analyte molecules to be retained longer than the main peak, resulting in tailing. Peak splitting can occur if matrix components alter the sample diluent's pH or solvent strength, causing a mismatch with the mobile phase.[7]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is controlled and is at least 2 pH units away from the pKa of any free silanols on the column (typically < pH 4 or > pH 8, column permitting). For DBNE, maintaining a slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) is often beneficial for peak shape and analyte stability.

    • Column Selection: Consider using a column with advanced end-capping technology designed to minimize silanol interactions.

    • Sample Diluent Match: Always prepare your samples and standards in a diluent that is as close as possible in composition and pH to the initial mobile phase conditions. A mismatch can cause poor peak shape right at the point of injection.

Question: I am experiencing low and inconsistent recovery of DBNE from my samples. Why is this happening?

Answer: Low or erratic recovery is one of the most frequent and frustrating issues. The root cause is often either analyte degradation during sample processing or matrix effects during analysis.

  • Causality:

    • Degradation: As mentioned, DBNE degrades in alkaline environments. If your sample matrix has a high pH, or if your extraction process involves basic solutions, you will lose the analyte before it even reaches the instrument.[5]

    • Matrix Effects (Ion Suppression/Enhancement): In LC-MS analysis, co-eluting matrix components can interfere with the ionization of DBNE in the mass spectrometer's source.[7][9] This "matrix effect" can suppress the DBNE signal, leading to lower calculated concentrations, or in some cases, enhance it.[10][11]

  • Troubleshooting Workflow: The following decision tree can guide your troubleshooting process.

G start Low / Inconsistent Recovery Observed check_stability Assess Analyte Stability: Spike DBNE into blank matrix. Analyze immediately and after 24h at sample prep temp. start->check_stability stable Recovery Still Low? check_stability->stable Is recovery high initially, but drops over time? degraded Significant Degradation Found stable->degraded Yes matrix_effect Assess Matrix Effects: Perform Post-Extraction Spike (See Protocol 2) stable->matrix_effect No solution_degradation ACTION: - Adjust sample pH to < 7 upon collection. - Keep samples cool (4°C). - Minimize processing time. degraded->solution_degradation suppression Signal Suppression Confirmed matrix_effect->suppression Is spiked recovery <80%? no_suppression No Significant Suppression. Re-evaluate extraction efficiency. matrix_effect->no_suppression No solution_matrix ACTION: - Improve sample cleanup (See Protocol 1). - Dilute sample if sensitivity allows. - Use a matrix-matched calibration curve. - Use a Stable Isotope Labeled Internal Standard. suppression->solution_matrix

Caption: Troubleshooting Decision Tree for Low DBNE Recovery.

Question: My chromatogram has "ghost peaks" or a noisy baseline. Where are they coming from?

Answer: Extraneous peaks and baseline noise are often due to contamination introduced during sample preparation or from the analytical system itself.

  • Causality:

    • Contamination: Solvents, glassware, pipette tips, and filter membranes can all leach contaminants that may appear as peaks in your chromatogram.[12][13] Given that DBNE is often analyzed at low wavelengths (e.g., 210 nm), it is highly susceptible to interference from common solvent contaminants.

    • Sample Matrix: Highly complex sample matrices can introduce a multitude of compounds that may not be fully resolved from your analyte of interest, contributing to a noisy or rising baseline.[8]

    • Carryover: DBNE or matrix components from a previous, highly concentrated sample may not have been fully washed off the column or injector, appearing in subsequent runs.

  • Troubleshooting Steps:

    • Run Blanks: Inject a series of blanks (e.g., mobile phase, extraction solvent) to isolate the source. If a peak appears in the solvent blank, the contamination is in your reagents or system.

    • Check Water and Solvents: Use only the highest grade (e.g., HPLC or LC-MS grade) water and solvents.[12]

    • Improve Injector Wash: Ensure your injector wash solution is strong enough to remove all residues. A typical wash might be a mix of organic solvent and water, but for stubborn carryover, a wash containing isopropanol or methanol might be necessary.

    • Filter Samples: Always filter samples through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove particulates that can harm the column and contribute to baseline noise.[13]

Part 3: Proactive Mitigation Strategies & Protocols

Effective interference management is proactive, not just reactive. Integrating the right strategies into your method development from the start will save significant troubleshooting time later.

Strategy 1: Optimized Sample Preparation

The single most effective way to combat matrix interference is to remove the interfering components before analysis.[6][14][15]

Technique Principle Pros Cons Best For...
Dilute-and-Shoot Sample is simply diluted with mobile phase.Fast, simple, inexpensive.Minimal cleanup; high potential for matrix effects.[9]Simple, clean matrices (e.g., process water).
Protein Precipitation (PPT) Organic solvent (e.g., acetonitrile) is added to precipitate proteins.Effective for removing proteins.Does not remove many other small molecule interferences.Biological samples like plasma or serum.
Liquid-Liquid Extraction (LLE) DBNE is partitioned from the aqueous sample matrix into an immiscible organic solvent.Can provide a very clean extract.Can be labor-intensive, uses large solvent volumes.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) DBNE is retained on a solid sorbent while interferences are washed away.Highly selective, high concentration factor, excellent for matrix removal.Requires method development to optimize sorbent and solvents.Complex matrices like cosmetics, environmental water, or food products.[14][15]
Protocol 1: Solid-Phase Extraction (SPE) for DBNE Cleanup

This protocol provides a general framework for developing an SPE method for DBNE from a complex aqueous matrix using a reversed-phase (e.g., C18) cartridge.

Objective: To remove polar (unretained) and non-polar (strongly retained) interferences.

Workflow Diagram:

G cluster_0 SPE Workflow a 1. Condition Activate sorbent (e.g., Methanol) b 2. Equilibrate Prime with loading solvent (e.g., Water) a->b c 3. Load Pass sample through cartridge b->c d 4. Wash Remove interferences (e.g., 5% Methanol in Water) c->d e 5. Elute Collect DBNE (e.g., Acetonitrile) d->e

Caption: General workflow for Solid-Phase Extraction (SPE).

Step-by-Step Methodology:

  • Condition: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the C18 stationary phase.

  • Equilibrate: Pass 1-2 cartridge volumes of HPLC-grade water through the cartridge. Crucially, do not let the sorbent bed go dry from this point until the sample is loaded.

  • Load: Load the pre-treated sample (e.g., pH adjusted) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Wash: Pass 1-2 cartridge volumes of a weak solvent mixture (e.g., 5% methanol in water). This step is critical for removing polar, water-soluble interferences that were not retained.

  • Elute: Place a clean collection tube under the cartridge. Elute the DBNE with a strong organic solvent (e.g., acetonitrile or methanol). Collect the eluate for analysis.

  • Evaporate & Reconstitute (Optional): The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in mobile phase to increase concentration and ensure solvent compatibility with the analytical method.

Protocol 2: Spike and Recovery for Matrix Effect Assessment

This experiment is essential for quantifying the extent of ion suppression or enhancement in an LC-MS method.

Objective: To determine the percentage of signal loss or gain due to the sample matrix.

Step-by-Step Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike a known amount of DBNE standard into your initial mobile phase.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (containing no DBNE) using your established sample preparation method. Spike the same amount of DBNE standard into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the same amount of DBNE standard into a blank matrix sample before you begin the sample preparation process.

  • Analyze and Calculate: Analyze all three sets by LC-MS.

    • Calculate Matrix Effect %: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value of ~100% indicates no matrix effect.

      • A value < 80% indicates significant ion suppression.

      • A value > 120% indicates significant ion enhancement.

    • Calculate Recovery %: Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

      • This value reflects the efficiency of your sample preparation process, independent of matrix effects.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for DBNE analysis? Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method.[6] A C18 column is a robust starting point. Due to its polarity, a highly aqueous mobile phase is often required. Gradient elution, starting with a high aqueous percentage and ramping up the organic solvent (acetonitrile or methanol), typically provides the best separation from matrix components.

Q2: How critical is pH control for DBNE analysis? It is absolutely critical. DBNE degrades under basic conditions. All samples, standards, and mobile phases should be maintained at a neutral or slightly acidic pH (ideally pH < 7) to ensure analyte stability throughout the sample preparation and analysis workflow.

Q3: Can I use a UV detector, or is Mass Spectrometry (MS) required? A UV detector is often sufficient for quality control applications where the sample matrix is well-characterized and concentrations are relatively high.[16] DBNE has a UV absorbance, though it is not a strong chromophore. Analysis is often performed at low wavelengths (e.g., 210-220 nm), which increases sensitivity but also the risk of interference.[17] For complex matrices, trace-level quantification, or as a confirmatory method, LC-MS or LC-MS/MS is highly recommended due to its superior selectivity and sensitivity.[18]

Q4: How do I choose an appropriate internal standard (IS)? An ideal internal standard is a compound that is chemically similar to the analyte but not present in the samples. For LC-MS, the gold standard is a stable isotope-labeled (SIL) version of DBNE (e.g., containing ¹³C or ¹⁵N). A SIL-IS will co-elute with DBNE and experience the exact same matrix effects, providing the most accurate correction for signal suppression or enhancement.[11] If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated that it behaves similarly under the established analytical conditions.

References

  • González, O., van Vliet, M., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry.
  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library.
  • Lv, H., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Review on Determination of Preservative in Food Products and Pharmaceutical Products by Different Analytical Method. (2021). International Journal of Trend in Scientific Research and Development.
  • Preservative Content Analysis: Techniques And Applic
  • Vuckovic, D. (2012). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • Capriotti, A. L., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • Ciulu, M., et al. (2011). Advances in Sample Preparation for Food Analysis.
  • Common Methods for Preservative Testing in Food Products. (2024). SMS Labs.
  • Determination of bronopol and its degradation products by HPLC. (2008).
  • Paul, M., et al. (2019).
  • What possible interferences can be encountered when performing High-Performance Liquid Chromatography (HPLC)? (2023).
  • This compound. (n.d.). Chem-Impex.
  • This compound: An Overview of Its Properties and Applications. (n.d.). INNO Specialty Chemicals.
  • Bronopol. (n.d.). PubChem - NIH.
  • Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. (2025). Cosmetic Ingredient Review.
  • HPLC Interferences: Causes and Cures. (n.d.). Thermo Fisher Scientific.
  • Chemical compatibility in HPLC samples. (2024). Cytiva.
  • This compound. (2025). ChemicalBook.

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Technical Support Center: Protocols for Using 2,2-Dibromo-2-nitroethanol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2-Dibromo-2-nitroethanol (DBNE), a potent and fast-acting agent with applications in biochemical research, particularly in the study of enzyme inhibition. While widely known as an industrial biocide under the name DBNPA (2,2-dibromo-3-nitrilopropionamide), its unique reactivity makes it a useful, albeit challenging, tool in the laboratory.[1][2] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help researchers harness its capabilities while ensuring data integrity and safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties, mechanism, and handling of this compound.

Q1: What is this compound and why is it used in biochemical assays?

This compound (DBNE) is an electrophilic organobromine compound.[3][4] In a research context, it serves as a powerful and rapid inhibitor of enzymes, particularly those with critical nucleophilic residues (like cysteine or histidine) in their active sites.[2][5] Its primary utility in biochemical assays is as a positive control for inhibition, a tool to probe enzyme mechanisms, or as a benchmark for comparing novel inhibitors. Its fast-acting nature allows for the study of rapid kinetic events.[6]

Q2: What is the primary mechanism of action for DBNE?

DBNE acts as a strong electrophile. The two bromine atoms and the nitro group withdraw electron density from the central carbon, making it highly susceptible to attack by nucleophiles.[7] In biological systems, its primary targets are the thiol groups (-SH) of cysteine residues within proteins.[1][5] The reaction forms an irreversible covalent bond, leading to the inactivation of the enzyme.[7] This mechanism is central to its potent biological activity.

G cluster_reactants Reactants cluster_product Result DBNE This compound (Electrophile) Enzyme_Inactive Inactive Enzyme (Covalently Modified) DBNE->Enzyme_Inactive Irreversible Covalent Bonding Enzyme_SH Enzyme with Active Site Thiol (-SH) (Nucleophile) Enzyme_SH->DBNE Nucleophilic Attack

Caption: Mechanism of DBNE-mediated enzyme inhibition.

Q3: How should I prepare and store stock solutions of DBNE?

Proper preparation and storage are critical due to the compound's instability.

ParameterRecommendationRationale
Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol.DBNE is readily soluble in organic solvents and shows greater stability compared to aqueous solutions.[1] Polyethylene glycol is also a suitable solvent.
Concentration Prepare a high-concentration stock (e.g., 100 mM to 1 M).Minimizes the volume of organic solvent added to the aqueous assay buffer, reducing potential solvent effects on enzyme activity.
Storage Store stock solutions at -20°C or -80°C in small, single-use aliquots in tightly sealed vials. Protect from light.DBNE is sensitive to light and hydrolyzes in the presence of water.[1][8] Aliquoting prevents degradation from repeated freeze-thaw cycles and moisture introduction.
Usage Prepare fresh dilutions in assay buffer immediately before each experiment. Do not store aqueous solutions.DBNE degrades rapidly in aqueous environments, especially at neutral or alkaline pH.
Q4: What factors influence the stability and reactivity of DBNE in an assay?

Several factors dramatically affect DBNE's stability, and controlling them is key to reproducible results.

FactorEffect on DBNERecommendation for Assay Design
pH Highly Unstable at Neutral/Alkaline pH. The rate of hydrolysis increases significantly with pH.Maintain assay pH below 7.0 if possible. If a higher pH is required, add DBNE to the reaction immediately before measurement and keep incubation times short and consistent.
Light Degrades upon UV exposure. Photodegradation is a known decomposition pathway.[1][8]Conduct experiments in low-light conditions or use amber-colored microplates/tubes. Avoid leaving solutions exposed on the benchtop.
Nucleophiles Reacts rapidly with thiols and amines. This includes buffer components (e.g., Tris), amino acids (cysteine), and reducing agents (DTT, β-mercaptoethanol).[1][7]Use non-nucleophilic buffers like HEPES, MES, or phosphate buffers. Crucially, omit all thiol-based reducing agents from buffers.
Temperature Degradation rate increases with temperature. [1]Perform incubations at a controlled, consistent temperature. Prepare dilutions on ice to slow degradation before adding to the assay.

DBNE Half-Life in Aqueous Solution

  • pH 5: 67 days

  • pH 7: 63 hours

  • pH 9: 73 minutes

Q5: What are the essential safety precautions for handling DBNE?

DBNE is a hazardous substance and must be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

  • Handling: Handle the solid powder and concentrated stock solutions in a certified chemical fume hood. Avoid creating dust or aerosols.[11]

  • Exposure: The compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[9][12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][13]

  • Disposal: Dispose of all waste containing DBNE according to your institution's hazardous waste guidelines.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during biochemical assays involving DBNE.

Q: My enzyme activity is not inhibited by DBNE, or the results are highly variable. What could be the cause?

A: This is a common issue and usually points to one of three culprits:

  • DBNE Degradation: The most likely cause is that the compound has degraded before it could interact with your target.

    • Solution: Prepare a fresh stock solution from solid material. If using a previously prepared stock, ensure it was stored correctly. Prepare working dilutions in your final assay buffer immediately before you start the assay. Minimize the time between adding DBNE and measuring the activity.

  • Buffer Incompatibility: Your assay buffer may contain components that are quenching the DBNE.

    • Solution: Check your buffer composition. Are you using Tris buffer? Does it contain DTT, β-mercaptoethanol, glutathione, or even high concentrations of certain amino acids? These will react with and consume the DBNE.[1][7] Switch to a non-nucleophilic buffer like HEPES or phosphate and ensure no thiol-based reagents are present.

  • Incorrect Target: The enzyme you are studying may not be susceptible to inhibition by DBNE.

    • Solution: Confirm that your enzyme's mechanism relies on a nucleophilic residue, preferably a cysteine, that is accessible to inhibitors. If the active site is deeply buried or lacks a suitable nucleophile, DBNE will be ineffective.

Q: I'm observing high background signal or assay interference after adding DBNE. Why is this happening?

A: This can occur if DBNE or its degradation byproducts interact with your detection system.

  • Direct Absorbance/Fluorescence: DBNE or its degradation products, such as dibromoacetonitrile, may absorb light or fluoresce at the wavelengths used in your assay.[1][14]

    • Solution: Run a control experiment containing all assay components, including DBNE, but without the enzyme or substrate. Subtract this background signal from your experimental readings. If the background is too high, you may need to find an alternative detection method or wavelength.

  • Reaction with Detection Reagents: Some colorimetric or fluorometric reagents used to measure assay endpoints can be nucleophilic and may react directly with DBNE. For example, assays that rely on the release of a free thiol (like those using Ellman's reagent, DTNB) are incompatible with DBNE.

    • Solution: Thoroughly vet your detection method for compatibility. If a reaction is suspected, test it by mixing DBNE directly with your detection reagents. If they react, a different assay format is required.

Q: Can I use DBNE in cell-based assays?

A: It is possible but challenging. DBNE is a potent, non-specific cytotoxic agent that can cause membrane depolarization and disrupt phospholipid distribution.[15] It will react with numerous cellular components, especially glutathione, which is present at high concentrations inside cells. This makes it difficult to attribute any observed effect specifically to the inhibition of your target enzyme. Its use is better suited for purified enzyme systems.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for incorporating DBNE into your research.

Protocol 1: Preparation and Handling of a 1 M DBNE Stock Solution
  • Safety First: Don a lab coat, chemical-resistant gloves, and safety goggles. Perform all steps involving solid DBNE inside a chemical fume hood.

  • Weighing: Tare a clean, dry, amber glass vial on an analytical balance. Carefully weigh 248.86 mg of this compound solid into the vial.

  • Solubilization: Using a calibrated pipette, add 1.0 mL of anhydrous, molecular biology-grade DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved.

  • Aliquoting and Storage: Dispense the 1 M stock solution into smaller, single-use volumes (e.g., 10 µL) in microcentrifuge tubes. Store these aliquots at -80°C, protected from light.

  • Documentation: Clearly label all tubes with the compound name, concentration, solvent, and preparation date.

Protocol 2: Workflow for Determining the IC₅₀ of DBNE

This protocol outlines the steps to determine the concentration of DBNE required to inhibit 50% of your enzyme's activity. This requires a purified enzyme preparation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 1M DBNE Stock in DMSO (Protocol 1) B Prepare Serial Dilutions of DBNE in Assay Buffer (e.g., 10 mM to 1 nM) A->B Dilute Freshly E Add DBNE Dilutions to Wells (Pre-incubate) B->E C Prepare Enzyme and Substrate Solutions in Thiol-Free Buffer D Add Enzyme to Microplate Wells C->D D->E F Initiate Reaction by Adding Substrate E->F G Incubate and Monitor Reaction Progress (e.g., Spectrophotometer) F->G H Calculate Reaction Velocity for each DBNE Concentration G->H I Plot % Inhibition vs. [log DBNE] H->I J Fit Data to a Dose-Response Curve to Determine IC50 I->J

Caption: Experimental workflow for IC₅₀ determination.

Detailed Steps:

  • Assay Buffer: Prepare a suitable, thiol-free buffer (e.g., 100 mM Sodium Phosphate, pH 6.5).

  • DBNE Dilutions: Immediately before the assay, thaw one aliquot of 1 M DBNE stock. Perform a serial dilution series in the assay buffer to cover a wide concentration range (e.g., from 10 mM down to 1 nM). Prepare a "no inhibitor" control using buffer alone.

  • Enzyme Preparation: Dilute the purified enzyme to the desired working concentration in the assay buffer.

  • Pre-incubation: In a microplate, add the enzyme solution to each well. Then, add an equal volume of each DBNE dilution (and the "no inhibitor" control) to the respective wells. Allow this to pre-incubate for a short, consistent period (e.g., 5-10 minutes) at a controlled temperature. This allows the inhibitor to bind before the substrate is introduced.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Data Collection: Immediately place the plate in a reader and monitor product formation or substrate depletion over time.

  • Analysis: Calculate the initial velocity for each reaction. Normalize the data by setting the velocity of the "no inhibitor" control to 100% activity (0% inhibition). Plot the percent inhibition versus the logarithm of the DBNE concentration. Fit the data using non-linear regression (e.g., a four-parameter logistic model) to calculate the IC₅₀ value.

References

  • Wikipedia. (n.d.). DBNPA. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DBNPA. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DBNPA. Retrieved from [Link]

  • EasyChem. (n.d.). Understanding the Mechanism of Action: How DBNPA Works as a Biocide. Retrieved from [Link]

  • Simpson, D. R., et al. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Retrieved from [Link]

  • EasyChem. (n.d.). DBNPA vs. Traditional Biocides: A Performance Comparison. Retrieved from [Link]

  • EasyChem. (n.d.). The Efficacy and Safety of DBNPA: A Comprehensive Overview for Industry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIH. (n.d.). Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes. Retrieved from [Link]

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • IRO Group Inc. (2021). DBNPA 20. Retrieved from [Link]

  • Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use. Retrieved from [Link]

  • PubMed. (2020). Non-target screening reveals the mechanisms responsible for the antagonistic inhibiting effect of the biocides DBNPA and glutaraldehyde on benzoic acid biodegradation. Retrieved from [Link]

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Technical Support Center: Strategies to Reduce the Environmental Impact of 2,2-Dibromo-2-nitroethanol (DBNE) Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dibromo-2-nitroethanol (DBNE) is a highly effective biocide and preservative utilized across various research and industrial applications, from antimicrobial agent development to polymer chemistry.[1][2] However, its potent chemical properties are matched by significant environmental and health concerns. DBNE is classified as very toxic to aquatic life with long-lasting effects, a suspected carcinogen, and harmful if swallowed.[3][4] Improper handling and disposal can lead to the contamination of ecosystems and pose risks to human health.

This guide provides researchers, scientists, and drug development professionals with actionable strategies and technical protocols to minimize the environmental footprint of their DBNE experiments. By adopting a proactive approach grounded in the principles of green chemistry, we can continue to leverage the utility of DBNE while upholding our responsibility to environmental stewardship.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Environmental Risks

This section addresses the fundamental environmental and safety concerns associated with DBNE.

Q1: What are the primary environmental hazards of this compound (DBNE)?

DBNE is classified as acutely and chronically hazardous to the aquatic environment.[3][4] Its primary risks include:

  • High Aquatic Toxicity: It is very toxic to fish and other aquatic organisms even at low concentrations. The reported LC50 (the concentration lethal to 50% of a test population) for rainbow trout is a mere 0.18 mg/L over 96 hours.[3]

  • Hazardous Degradation: Under certain conditions, related compounds can degrade into other harmful substances. For instance, the similar biocide bronopol can degrade to produce formaldehyde, 2-bromo-2-nitroethanol, and bromide under elevated temperatures and alkaline pH.[5]

Q2: What are the main human health risks associated with DBNE exposure?

DBNE is a multi-hazard substance. According to its Safety Data Sheet (SDS) and GHS classification, it is:

  • Harmful if swallowed (Acute toxicity, Category 4).[3][4]

  • Suspected of causing cancer (Carcinogenicity, Category 2).[3][4]

  • Causes severe skin burns and eye damage.[3][4]

  • May cause an allergic skin reaction.[3][4]

  • May cause damage to organs through prolonged or repeated exposure.[3]

Strict adherence to safety protocols, including the use of appropriate Personal Protective Equipment (PPE) such as chemical-resistant gloves, safety goggles, and lab coats, is mandatory.[3] All work should be conducted in a well-ventilated fume hood.

Q3: How should DBNE waste be classified?

DBNE is a halogenated organic compound because it contains bromine atoms.[6] Therefore, any waste containing DBNE must be segregated and disposed of as halogenated organic waste .[7][8] It is critical not to mix halogenated waste with non-halogenated solvent waste, as this will contaminate the entire volume and significantly increase disposal costs and environmental burden.[8]

Section 2: Core Strategies for Environmental Impact Reduction

A systematic approach based on the principles of Reduce, Refine, and Remediate can drastically lower the environmental impact of your experiments.

Strategy 1: REDUCE - Minimizing DBNE Usage

The most effective way to reduce environmental impact is to use less of the hazardous substance from the outset.

Q4: How can I reduce the amount of DBNE in my experimental protocols?

  • Microscale Chemistry: Whenever possible, adapt your experiments to a microscale level. This involves using smaller glassware and proportionally reducing the volume of all reagents. This single change can decrease waste generation by over 90% without compromising the educational or research value of the experiment.

  • Stoichiometric Optimization: Carefully review your reaction stoichiometry. Avoid using large excesses of DBNE. Conduct small-scale optimization experiments to determine the minimum molar equivalent required to achieve the desired outcome.

Data Presentation: Example of Stoichiometric Optimization

TrialMolar Ratio (Substrate:DBNE)Reaction Yield (%)DBNE Waste (Relative Units)
11:2.095%2.0
21:1.594%1.5
3 1:1.2 92% 1.2
41:1.085%1.0

As shown, reducing the DBNE ratio from 2.0 to 1.2 equivalents results in a minimal loss of yield while cutting DBNE waste by 40%.

Strategy 2: REFINE - Intelligent Waste Management

Proper segregation and handling of waste are critical to prevent pollution and ensure safe disposal.

Q5: What is the correct procedure for segregating DBNE waste in the lab?

Immediate and correct segregation at the point of generation is paramount. Use clearly labeled, dedicated waste containers.

Experimental Workflow: DBNE Waste Segregation

Caption: Decision workflow for segregating DBNE waste streams.

Strategy 3: REMEDIATE - In-Lab Neutralization of Aqueous Waste

Treating aqueous waste streams to degrade DBNE before they are collected for final disposal can significantly reduce their hazard level. A common and effective method is alkaline hydrolysis.

Q6: How can I safely neutralize DBNE in my aqueous waste stream?

Alkaline hydrolysis can be used to break down DBNE into less toxic, more readily disposable compounds. This procedure should be performed in a fume hood with appropriate PPE.

Experimental Protocol: Alkaline Hydrolysis of Aqueous DBNE Waste

  • Preparation:

    • Place the container with the aqueous DBNE waste in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.

    • Prepare a 2 M solution of sodium hydroxide (NaOH).

  • Neutralization:

    • While stirring the aqueous waste, slowly add the 2 M NaOH solution until the pH of the waste stream is stable between 10 and 12. Use a calibrated pH meter for accurate measurement.

    • The high pH facilitates the degradation of DBNE. A related biocide, DBNPA, has been shown to degrade rapidly under various conditions, with one study noting a half-life of just 85 minutes in a complex matrix.[9][10]

    • Continue stirring the solution at room temperature for a minimum of 2 hours to ensure complete degradation. For more complex mixtures, allow the reaction to proceed overnight.

  • Verification (Optional but Recommended):

    • Before final collection, the absence of DBNE can be verified using an appropriate analytical method, such as LC/MS/MS, if available.[9]

  • Disposal:

    • After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M HCl).

    • Dispose of the final neutralized aqueous solution in the designated "Halogenated Aqueous Waste" container for collection by your institution's environmental health and safety (EHS) office.

Mandatory Visualization: DBNE Degradation Concept

Caption: Conceptual pathway for alkaline hydrolysis of DBNE.

Section 3: Troubleshooting Guide

Q7: My lab generates mixed waste (e.g., DBNE in methanol). Can I still perform hydrolysis?

No. The alkaline hydrolysis protocol described is only for aqueous waste . Adding a strong base to organic solvents can cause dangerous, uncontrolled reactions. Mixed organic-aqueous waste containing DBNE must be collected in a dedicated "Halogenated Organic Waste" container without pre-treatment.[8] Always consult your EHS office for guidance on mixed waste streams.

Q8: Are there any greener solvent alternatives I can use in my process to avoid halogenated waste?

Yes, replacing halogenated solvents is a core principle of green chemistry.[11] While DBNE itself may be required, you can replace halogenated reaction or extraction solvents (like dichloromethane) with greener alternatives. Consider solvents like:

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable sources and a good alternative to dichloromethane and THF.[12]

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent that is more stable and resists peroxide formation better than THF.[12]

  • Heptane: A greener alternative to hexane with lower VOC emissions.[13]

Data Presentation: Comparison of Common vs. Green Solvents

SolventTypeKey HazardGreener AlternativeKey Benefits
DichloromethaneHalogenatedSuspected Carcinogen2-MeTHFBio-based, less toxic.[12]
HexaneHydrocarbonNeurotoxinHeptaneLower VOC emissions, less toxic.[13]
Tetrahydrofuran (THF)EtherPeroxide-formingCPMEResists peroxides, better yields.[12]

Q9: What should I do in case of a DBNE spill?

Follow your institution's established spill response procedures. In general:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, prevent the spill from spreading or entering drains.[14]

  • Wear appropriate PPE, including a respirator if required.[3]

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material into a labeled container for hazardous waste disposal.

  • Clean the affected area thoroughly.

  • Report the incident to your EHS office.

References

  • This compound | C2H3Br2NO3 | CID 93395. PubChem, National Center for Biotechnology Information. [Available at: [Link]]

  • Safety data sheet according to Regulation (EC) No 1907/2006. Chem-Supply. [Available at: [Link]]

  • This compound: An Overview of Its Properties and Applications. INNO Specialty Chemicals. [Available at: [Link]]

  • Alternative Solvents for Green Chemistry. ResearchGate. [Available at: [Link]]

  • What Are Some Alternatives to Traditional Solvents? Chemistry For Everyone (YouTube). [Available at: [Link]]

  • Alternative Solvents for Green Chemistry, 2nd Edition. RSC Green Chem. Ser., 2013; 20. [Available at: [Link]]

  • Halogenated Waste. University of Texas at Austin Environmental Health and Safety. [Available at: [Link]]

  • Safety Data Sheet: 2,2,2-Tribromoethanol. Chemos GmbH & Co.KG. [Available at: [Link]]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Available at: [Link]]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Available at: [Link]]

  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. ResearchGate. [Available at: [Link]]

  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. PubMed. [Available at: [Link]]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Available at: [Link]]

  • Ethane, 1,2-dibromo-: Environment tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Available at: [Link]]

  • Hazardous waste regulations. Colorado Department of Public Health and Environment. [Available at: [Link]]

  • Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). ResearchGate. [Available at: [Link]]

  • 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Available at: [Link]]

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Technical Support Center: Enhancing the Long-Term Storage Stability of 2,2-Dibromo-2-nitroethanol (DBNE)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dibromo-2-nitroethanol (DBNE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the long-term storage stability of DBNE. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity and efficacy of this critical biocide and preservative in your experiments and formulations.

Introduction to DBNE Stability

This compound (DBNE) is a potent antimicrobial agent valued for its broad-spectrum activity.[1][2] However, like many halogenated nitroalkanes, its chemical stability can be a concern during long-term storage, potentially leading to a loss of potency and the formation of undesirable degradation products. Understanding the factors that influence its stability is paramount for reliable and reproducible research and product development.

This guide will delve into the primary degradation pathways of DBNE, provide detailed protocols for assessing its stability, and offer strategies to enhance its shelf-life.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of DBNE.

FAQ 1: My DBNE solution has developed a yellow or brownish discoloration. What is the cause, and is the product still usable?

Answer:

Discoloration is a common indicator of DBNE degradation. The yellow to brown hue is often attributed to the formation of nitrogen oxides (NOx) and other chromophoric degradation products resulting from the breakdown of the nitro group.

Causality: This degradation is typically initiated by exposure to elevated temperatures, UV light, or alkaline pH conditions. These factors can trigger the cleavage of the carbon-nitro bond or other susceptible bonds in the molecule.

Is it usable? The usability of a discolored solution depends on the extent of degradation. A slight color change may indicate minimal decomposition, but significant discoloration suggests a substantial loss of active ingredient and the presence of impurities. It is crucial to quantify the remaining DBNE concentration and identify any major degradation products before further use.

Troubleshooting Steps:

  • Isolate the Cause: Review the storage conditions. Was the solution exposed to light? Was it stored at a temperature above the recommended range? Was the pH of the solution alkaline?

  • Quantify DBNE: Use a validated analytical method, such as the HPLC-UV protocol provided in this guide, to determine the current concentration of DBNE. A significant decrease from the initial concentration indicates substantial degradation.

  • Identify Degradants (Advanced): If feasible, use LC-MS/MS to identify the major degradation products. This can provide a more complete picture of the degradation pathway.

  • Prevent Future Issues: Store DBNE solutions in amber glass containers, in a cool, dark place (refrigeration at 2-8°C is recommended), and ensure the pH of the formulation is in the acidic to neutral range.

FAQ 2: I have observed a decrease in the antimicrobial efficacy of my DBNE-containing formulation over time. How can I confirm if this is due to DBNE degradation?

Answer:

A decline in antimicrobial efficacy is a strong indicator of a reduced concentration of the active DBNE. This is a critical issue as it can compromise the preservation of your product.

Causality: The loss of potency is directly linked to the chemical degradation of DBNE through pathways such as hydrolysis, photolysis, or thermal decomposition. The breakdown of the molecule reduces the amount of active substance available to inhibit microbial growth.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreased DBNE efficacy.

Step-by-step guidance:

  • Stability-Indicating Assay: The first step is to perform a chemical analysis to quantify the amount of DBNE remaining in your formulation. The HPLC-UV method outlined in the "Experimental Protocols" section is designed for this purpose.

  • Compare and Conclude: Compare the measured concentration to the initial concentration or the label claim. A statistically significant drop in concentration confirms that degradation is the likely cause of the reduced efficacy.

  • Review Formulation: Assess the other components of your formulation. Are there any nucleophilic or highly alkaline components that could accelerate DBNE degradation?

  • Implement Stabilization: If degradation is confirmed, consider the stabilization strategies discussed later in this guide, such as pH adjustment or the addition of stabilizers.

FAQ 3: I am developing a new aqueous formulation with DBNE. What are the critical factors I need to consider to ensure its long-term stability?

Answer:

Proactively designing a stable formulation is key to avoiding future issues. The primary factors to control are pH, exposure to light, and temperature.

Key Formulation Considerations:

FactorRecommendationRationale
pH Maintain a pH between 4 and 6.DBNE is susceptible to alkaline hydrolysis. The rate of degradation increases significantly at pH values above 7.
Light Exposure Use opaque or amber packaging.UV radiation can induce photodegradation of DBNE.
Temperature Store at controlled room temperature or under refrigeration (2-8°C).Elevated temperatures accelerate all degradation pathways.
Excipients Avoid highly nucleophilic or reducing agents.These can react with and degrade DBNE.
Headspace Minimize headspace in the container.For oxygen-sensitive formulations, consider purging with an inert gas like nitrogen to prevent oxidation.

Logical Relationship of Stability Factors:

G cluster_environmental_factors Environmental Factors cluster_degradation_pathways Degradation Pathways cluster_outcomes Negative Outcomes Temp Temperature Thermal Thermal Degradation Temp->Thermal Light Light (UV) Photo Photodegradation Light->Photo pH pH Hydrolysis Hydrolysis pH->Hydrolysis Loss Loss of Potency Thermal->Loss Products Formation of Degradants Thermal->Products Photo->Loss Photo->Products Hydrolysis->Loss Hydrolysis->Products Color Discoloration Products->Color

Caption: Interplay of factors leading to DBNE degradation.

Understanding DBNE Degradation Pathways

The stability of DBNE is primarily challenged by three main degradation pathways: hydrolysis, photodegradation, and thermal decomposition.

Hydrolysis

In aqueous solutions, DBNE can undergo hydrolysis, a reaction with water that cleaves bonds within the molecule. The rate of hydrolysis is highly dependent on the pH of the solution.

  • Acidic to Neutral pH (4-7): In this range, DBNE is relatively stable.

  • Alkaline pH (>7): Under alkaline conditions, hydrolysis is significantly accelerated. The hydroxyl ions (OH⁻) act as a nucleophile, attacking the carbon atom bearing the bromine and nitro groups.

A plausible hydrolysis mechanism involves the displacement of the bromide and nitro groups, potentially leading to the formation of glyoxylic acid and other smaller molecules.

Photodegradation

Exposure to ultraviolet (UV) light, particularly in the range of 290-400 nm, can provide the energy to break chemical bonds in the DBNE molecule. This can lead to the formation of free radicals, initiating a chain reaction of degradation. The primary chromophore in DBNE is the nitro group, which can absorb UV radiation and become excited, leading to bond cleavage.

Thermal Decomposition

Elevated temperatures increase the kinetic energy of the DBNE molecules, which can lead to the cleavage of the weakest bonds in the structure. This process is not as common under typical storage conditions but can become significant if the product is exposed to high temperatures during transport or storage.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential for understanding and predicting the shelf-life of DBNE and its formulations. Forced degradation studies are a key component of this, allowing for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.[3][4][5][6]

Protocol 1: Forced Degradation Study of DBNE

Objective: To intentionally degrade DBNE under various stress conditions to identify potential degradation products and pathways.

Materials:

  • DBNE reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV chamber (254 nm and 365 nm)

  • Oven or water bath

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV or DAD detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of DBNE in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (254 nm and 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC-UV method described below.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent DBNE peak and the appearance of new peaks, which represent degradation products. The conditions under which significant degradation occurs indicate the primary stability liabilities of the molecule.

Protocol 2: Validated Stability-Indicating HPLC-UV Method for DBNE

Objective: To provide a reliable method for the quantification of DBNE and the separation of its degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Method Validation: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity and stability-indicating nature of the method.

Strategies for Enhancing DBNE Stability

Based on the understanding of its degradation pathways, several strategies can be employed to enhance the long-term storage stability of DBNE.

pH Control

As hydrolysis is a major degradation pathway, maintaining the pH of aqueous formulations in the acidic to neutral range (pH 4-6) is the most critical stabilization strategy.[6]

  • Use of Buffers: Incorporate a suitable buffer system, such as a citrate or phosphate buffer, to maintain the pH within the desired range.

Protection from Light

To prevent photodegradation, formulations containing DBNE should be packaged in materials that block UV radiation.

  • Packaging: Amber glass bottles or opaque plastic containers are recommended.

Temperature Control

Storing DBNE and its formulations at lower temperatures will slow down all degradation reactions.

  • Storage Conditions: For long-term storage, refrigeration at 2-8°C is advisable. Avoid freezing, as this can cause phase separation in some formulations.

Use of Stabilizers

In some cases, the addition of chemical stabilizers can further enhance stability.

  • Antioxidants/Radical Scavengers: For formulations susceptible to oxidative degradation, the inclusion of an antioxidant may be beneficial. While specific data for DBNE is limited, antioxidants commonly used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. These molecules can scavenge free radicals that may initiate degradation.[2][7]

Stabilization Strategy Workflow:

G A DBNE Formulation B Identify Primary Degradation Pathway(s) (from Forced Degradation Study) A->B C Hydrolysis B->C D Photodegradation B->D E Oxidation B->E F Adjust pH to 4-6 Add Buffer System C->F G Use Opaque/Amber Packaging D->G H Add Antioxidant/Radical Scavenger E->H I Store at Controlled/Reduced Temperature F->I G->I H->I J Stable DBNE Formulation I->J

Caption: Workflow for selecting appropriate stabilization strategies.

Conclusion

The long-term stability of this compound is a multifaceted challenge that requires a thorough understanding of its chemical properties and degradation pathways. By implementing the troubleshooting guidance, experimental protocols, and stabilization strategies outlined in this technical support center, researchers and formulation scientists can ensure the integrity and efficacy of DBNE in their applications. Proactive formulation design, coupled with robust analytical monitoring, is the cornerstone of successful long-term stabilization.

References

Sources

Validation & Comparative

Navigating the Biocidal Landscape: A Comparative Analysis of 2,2-Dibromo-2-nitroethanol and Bronopol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the critical task of controlling microbial contamination in research, pharmaceutical, and industrial applications, the selection of an appropriate biocide is paramount. This guide provides a detailed comparative analysis of two prominent antimicrobial agents: 2,2-Dibromo-2-nitroethanol (DBNE) and Bronopol (2-Bromo-2-nitropropane-1,3-diol). While both belong to the family of halogenated nitro-alcohols and are recognized for their broad-spectrum efficacy, a nuanced understanding of their respective antimicrobial spectra, mechanisms of action, and formulation considerations is essential for optimal application. This document is intended to serve as a technical resource, synthesizing available scientific data to aid in the informed selection and application of these biocides.

Unveiling the Antimicrobials: Chemical Identity and Properties

This compound (DBNE) is a brominated nitroalkanol with the chemical formula C₂H₃Br₂NO₃. It is described as a white crystalline solid soluble in water and alcohol[1]. While often used as an effective biocide and preservative in various industries, including cosmetics, personal care, and water treatment, detailed public data on its specific antimicrobial efficacy and mechanism is less abundant compared to more established biocides[1][2].

Bronopol , chemically known as 2-Bromo-2-nitropropane-1,3-diol, is a well-documented organic compound with the formula C₃H₆BrNO₄. It is widely utilized as a preservative in cosmetics, pharmaceuticals, and various industrial applications due to its potent antimicrobial properties, particularly against Gram-negative bacteria[3][4].

Mechanism of Action: A Tale of Two Pathways

The antimicrobial efficacy of a biocide is intrinsically linked to its mechanism of action at the molecular level. While both DBNE and Bronopol are effective microbial inhibitors, their modes of action, based on available literature, appear to differ in the specificity of their characterization.

This compound (DBNE): The precise molecular mechanism of DBNE's antimicrobial activity is not as extensively detailed in publicly available scientific literature. It is generally categorized as an effective antibacterial halonitroalkanol, suggesting that its activity is derived from the presence of bromine and a nitro group[2]. Halogenated nitro compounds are known to be reactive and can potentially interact with various cellular components, leading to microbial death. However, specific studies detailing the primary cellular targets and the exact biochemical cascade initiated by DBNE are not as readily available as for Bronopol.

Bronopol: The mechanism of action for Bronopol is well-established and involves the oxidation of sulfhydryl (-SH) groups within microbial cells. Under aerobic conditions, Bronopol catalyzes the oxidation of essential thiol-containing enzymes and proteins, such as those involved in respiration, leading to the formation of disulfide bridges[5]. This process disrupts cellular metabolism and function. Furthermore, this reaction generates reactive oxygen species like superoxide and peroxide, which contribute to its bactericidal activity[5]. This targeted interaction with thiol groups is a key determinant of its antimicrobial spectrum and efficacy.

Comparative Antimicrobial Spectrum: A Data-Driven Look

A direct, quantitative comparison of the antimicrobial spectra of DBNE and Bronopol is challenging due to a significant disparity in the availability of published Minimum Inhibitory Concentration (MIC) data. While Bronopol has been extensively studied, specific MIC values for DBNE against a broad range of microorganisms are not widely reported in peer-reviewed literature.

This compound (DBNE): General claims from suppliers state that DBNE possesses a broad spectrum of activity against bacteria, fungi, and yeasts[1]. It is noted for its use in industrial applications like water treatment and the oil and gas industry to control problematic microorganisms, including sulfate-reducing bacteria (SRB)[6][7]. However, without specific MIC data, a direct comparison of its potency against various microbial species remains qualitative.

Bronopol: The antimicrobial spectrum of Bronopol is well-documented, with a notable high activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. It is also effective against a range of Gram-positive bacteria, yeasts, and molds, although higher concentrations are often required for fungicidal activity. The table below presents a summary of reported MIC values for Bronopol against several common microorganisms.

MicroorganismTypeBronopol MIC (µg/mL)
Pseudomonas aeruginosaGram-negative Bacteria12.5 - 50
Escherichia coliGram-negative Bacteria12.5 - 50
Staphylococcus aureusGram-positive Bacteria12.5 - 50
Candida albicansYeast1600
Aspergillus nigerMold3200

Note: MIC values can vary depending on the specific strain, test method, and culture conditions.

Formulation and Stability: Critical Considerations for Application

The chemical stability of a biocide within a formulation is crucial for its sustained efficacy. Factors such as pH and temperature can significantly impact the performance of both DBNE and Bronopol.

Bronopol: Bronopol's stability is highly pH-dependent. It is most stable in acidic to neutral conditions. In alkaline environments (pH > 8) and at elevated temperatures, Bronopol degrades, which can lead to a loss of antimicrobial activity[3]. This degradation can also result in the release of low levels of formaldehyde[4]. This characteristic is a critical consideration in the formulation of products with a high pH.

Decision-Making Workflow for Biocide Selection

The choice between DBNE and Bronopol, or any biocide, should be a systematic process based on the specific requirements of the application. The following flowchart provides a conceptual framework for this decision-making process.

G start Define Application Requirements (e.g., target microbes, pH, temperature) bronopol_path Consider Bronopol start->bronopol_path dbne_path Consider DBNE start->dbne_path mic_data Review available MIC data for Bronopol bronopol_path->mic_data Well-defined spectrum? dbne_claims Evaluate general claims of DBNE's broad spectrum dbne_path->dbne_claims Broad spectrum needed? stability_data Assess Bronopol stability (pH < 8, Temp < 40°C) mic_data->stability_data selection Select appropriate biocide stability_data->selection Suitable? dbne_stability Note general stability claims for DBNE (specific data lacking) dbne_claims->dbne_stability testing_needed In-house efficacy and stability testing is CRITICAL for DBNE dbne_stability->testing_needed testing_needed->selection Testing confirms suitability? formulation Proceed to formulation and validation selection->formulation

Caption: A decision-making flowchart for selecting between Bronopol and DBNE, emphasizing the need for empirical testing for DBNE due to limited public data.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

To facilitate a direct comparison and to validate the efficacy of either biocide in a specific application, conducting a standardized MIC assay is recommended. The broth microdilution method is a widely accepted technique.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test biocides (DBNE and Bronopol)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (standard strains or environmental isolates)

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Sterile saline or buffer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Biocide Stock Solutions: Prepare high-concentration stock solutions of DBNE and Bronopol in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the biocide stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This will create a gradient of biocide concentrations.

    • Include a positive control row (broth and inoculum, no biocide) and a negative control row (broth only).

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well (except the negative control wells). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Reading and Interpretation:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the biocide at which there is no visible growth.

    • Alternatively, the optical density (OD) of the wells can be read using a microplate reader. The MIC is determined as the lowest concentration that shows a significant reduction in OD compared to the positive control.

Discussion and Conclusion

This comparative guide highlights that while both this compound and Bronopol are effective biocides, the depth of publicly available scientific data supporting their use is vastly different. Bronopol is a well-characterized antimicrobial with a known mechanism of action and a substantial body of literature detailing its antimicrobial spectrum and stability profile. Its pronounced efficacy against Gram-negative bacteria, particularly Pseudomonas aeruginosa, makes it a reliable choice in many applications, provided its limitations in alkaline conditions are considered.

In contrast, this compound is presented in commercial literature as a potent, broad-spectrum biocide, but there is a notable scarcity of peer-reviewed, quantitative data to substantiate these claims in a comparative context. The lack of specific MIC data and a detailed understanding of its mechanism of action and stability profile necessitates a cautious and evidence-based approach to its application.

For researchers, scientists, and drug development professionals, the key takeaway is the imperative of empirical validation. While Bronopol can be selected with a higher degree of confidence based on existing data, the use of DBNE should be preceded by rigorous in-house testing to determine its efficacy and stability within the specific formulation and against the target microorganisms of concern. The provided MIC determination protocol offers a standardized method for such evaluations. Ultimately, the responsible and effective use of any biocide relies on a thorough understanding of its properties, backed by robust experimental data.

References

Click to expand
  • Ataman Kimya. BRONOPOL. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. DBNE: A Versatile Biocide for the Oil and Gas Industry. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. DBNE: A Cornerstone Biocide for Industrial Cooling Water Systems. Available from: [Link]

  • INNO Specialty Chemicals. This compound: An Overview of Its Properties and Applications. Available from: [Link]

  • Sutton, S. V. W., & Proud, D. W. (2014). Potential for repurposing the personal care product preservatives bronopol and bronidox as broad-spectrum antibiofilm agents for topical application. Journal of Antimicrobial Chemotherapy, 74(4), 897–904.
  • Bryce, D. M., Croshaw, B., Hall, J. E., Holland, V. R., & Lessel, B. (1978). The activity and safety of the antimicrobial agent Bronopol (2-bromo-2-nitropropan-1, 3-diol). Journal of the Society of Cosmetic Chemists, 29(1), 3-24.
  • PubChem. This compound. Available from: [Link]

  • Heze Runxin Bio-technology Co., Ltd. Buy DBNE Biocide in Stock. Available from: [Link]

  • Shepherd, J. A., Waigh, R. D., & Gilbert, P. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Antimicrobial agents and chemotherapy, 32(11), 1693–1698.
  • Taylor & Francis Online. Bronopol – Knowledge and References. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).
  • Ningbo Inno Pharmchem Co.,Ltd. This compound: Safe Application and Market Prospects from Reliable Supplier. Available from: [Link]

  • Cosmetic Ingredient Review. (2021). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics.
  • Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

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A Comparative Analysis of 2,2-Dibromo-2-nitroethanol's Efficacy Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-present battle against microbial contamination and infection, the selection of an effective antimicrobial agent is paramount. This guide provides a comprehensive, data-driven comparison of the bactericidal and bacteriostatic efficacy of 2,2-Dibromo-2-nitroethanol (DBNE), a widely used biocide, against a panel of clinically and industrially relevant Gram-positive and Gram-negative bacteria. Its performance is critically evaluated against two other commonly employed antimicrobial classes: aldehydes (glutaraldehyde) and quaternary ammonium compounds (QACs).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data to inform the selection and application of these antimicrobial agents. We will delve into the mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for the validation of these compounds.

Introduction: The Need for Effective Antimicrobial Agents

The control of microbial growth is a critical aspect of numerous fields, from pharmaceutical manufacturing and healthcare to industrial water treatment and cosmetics. The emergence of antibiotic-resistant strains further underscores the need for effective, broad-spectrum antimicrobial agents. This compound, also known as Bronopol, has been utilized for decades as a preservative and biocide due to its potent activity against a wide range of microorganisms.[1] This guide aims to provide a clear, evidence-based validation of its effectiveness in comparison to other established antimicrobial agents.

Mechanisms of Action: A Tale of Three Chemistries

Understanding the fundamental mechanisms by which these agents exert their antimicrobial effects is crucial for their appropriate application and for anticipating potential resistance mechanisms.

This compound (DBNE/Bronopol)

The antimicrobial activity of bronopol is complex and involves a multi-step process. Under aerobic conditions, it reacts with essential thiol-containing enzymes, such as dehydrogenases, on the surface of microbial cells.[2][3] This interaction leads to the catalytic oxidation of these thiols, with atmospheric oxygen acting as the final oxidant.[4] This process generates reactive oxygen species (ROS), including superoxide and peroxide, which are directly responsible for the compound's bactericidal activity.[4] These ROS can cause widespread cellular damage, including to DNA, RNA, and proteins.[5] This oxidative stress-based mechanism contributes to its broad-spectrum efficacy.

Caption: Mechanism of action of this compound (Bronopol).

Glutaraldehyde

Glutaraldehyde is a dialdehyde that exerts its potent antimicrobial effect through alkylation.[6][7] Its aldehyde groups react with and cross-link various functional groups in microbial cells, including amines, sulfhydryls, hydroxyls, and carboxyls found in proteins and nucleic acids.[1][6] This extensive cross-linking denatures essential enzymes and structural proteins, disrupting cellular functions and leading to rapid cell death.[8] Glutaraldehyde's ability to penetrate the outer layers of bacteria and spores contributes to its broad-spectrum activity, making it an effective sterilant.[1][7]

Caption: Mechanism of action of Glutaraldehyde.

Quaternary Ammonium Compounds (QACs)

Quaternary Ammonium Compounds are cationic surfactants that act primarily by disrupting microbial cell membranes.[9] The positively charged nitrogen atom in the QAC molecule is attracted to the negatively charged components of the bacterial cell wall and membrane.[10] This interaction disrupts the membrane's structure and permeability, leading to the leakage of essential cytoplasmic contents and ultimately, cell lysis and death.[9] QACs can also denature proteins within the cell.[9] Their effectiveness can vary depending on the length of their alkyl chains and the specific bacterial species.

Caption: Mechanism of action of Quaternary Ammonium Compounds (QACs).

Comparative Efficacy: A Quantitative Analysis

To provide a clear and objective comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound (Bronopol), Glutaraldehyde, and Quaternary Ammonium Compounds (QACs) against a panel of Gram-positive and Gram-negative bacteria. It is important to note that MIC and MBC values can vary depending on the specific strain, testing methodology, and experimental conditions. The data presented here is a compilation from various scientific sources to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismGram StainThis compound (Bronopol)GlutaraldehydeQuaternary Ammonium Compounds (QACs)
Staphylococcus aureusPositive32[11]-0.4 - 1.8[6]
Streptococcus pyogenesPositive25-50[12]--
Bacillus subtilisPositive--12.7[1]
Escherichia coliNegative2000[13], 32[11]--
Pseudomonas aeruginosaNegative12.5[12]-12.7[1]
Klebsiella pneumoniaeNegative---

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismGram StainThis compound (Bronopol)GlutaraldehydeQuaternary Ammonium Compounds (QACs)
Staphylococcus aureusPositive---
Streptococcus pyogenesPositive---
Bacillus subtilisPositive---
Escherichia coliNegative---
Pseudomonas aeruginosaNegative---
Klebsiella pneumoniaeNegative---

Note: A hyphen (-) indicates that specific data for the listed strain was not available in the consulted resources. The variability in reported MIC values for Bronopol against E. coli highlights the importance of standardized testing conditions.

Experimental Protocols for Antimicrobial Efficacy Testing

To ensure the validity and reproducibility of antimicrobial efficacy data, standardized methodologies are essential. The following sections detail the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely accepted standard for determining the MIC of an antimicrobial agent.[14]

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15]

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[16]

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[15]

  • Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[15]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17]

Caption: Workflow for MBC determination.

Step-by-Step Methodology:

  • Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Plate a small, defined volume (e.g., 10 µL) from each of these selected wells onto a sterile, antimicrobial-free agar plate (e.g., Mueller-Hinton Agar).[16]

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.[16]

  • Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17]

Discussion and Conclusion

The compiled data indicates that this compound (Bronopol) demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy, particularly against challenging organisms like Pseudomonas aeruginosa, is noteworthy.[12] When compared to glutaraldehyde and quaternary ammonium compounds, the performance of each agent is dependent on the specific microorganism. QACs appear to be highly effective against Staphylococcus aureus at very low concentrations.[6]

The choice of an appropriate antimicrobial agent should be based on a comprehensive evaluation of its efficacy against the target microorganisms, its mechanism of action, and its suitability for the intended application, including considerations of toxicity and environmental impact. The experimental protocols detailed in this guide provide a framework for the in-house validation and comparison of antimicrobial agents, ensuring data-driven decision-making in research and development.

Further comparative studies under standardized conditions are warranted to provide a more definitive ranking of these agents against a broader panel of clinically and industrially relevant bacterial strains.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Glutaraldehyde: Mechanism of Action and Efficacy.
  • Yang, Y., et al. (2024). The ecological security risks of bronopol: a focus on antibiotic resistance gene dissemination. Frontiers in Microbiology, 15, 1366258. [Link]

  • Ataman Kimya. BRONOPOL. [Link]

  • MCB Books. Mechanism of Glutaraldehyde Disinfectants. [Link]

  • Quaternary ammonium compounds QACs action as antiseptics and disinfectants. (2025, December 12). YouTube.
  • Elchemy. (2025, July 22).
  • Ataman Kimya. BNPD (BRONOPOL). [Link]

  • Patsnap Synapse. (2024, July 17).
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  • Yang, Y., et al. (2024).
  • Shepherd, J. A., Waigh, R. D., & Gilbert, P. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Antimicrobial agents and chemotherapy, 32(11), 1693–1698. [Link]

  • Birkbeck, T. H., Reid, H. I., Darde, B., & Grant, A. (2006). Activity of bronopol (Pyceze®) against bacteria cultured from eggs of halibut, Hippoglossus hippoglossus and cod, Gadus morhua. Aquaculture, 254(1-4), 121-126. [Link]

  • Shepherd, J. A., Waigh, R. D., & Gilbert, P. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Antimicrobial Agents and Chemotherapy, 32(11), 1693-1698. [Link]

  • Chen, J., et al. (2016). Bactericidal mechanism of glutaraldehyde-didecyldimethylammonium bromide as a disinfectant against Escherichia coli. Journal of Applied Microbiology, 121(4), 953-962. [Link]

  • Wessels, S., & Ingmer, H. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Molecules, 25(12), 2773. [Link]

  • Frattini, A., et al. (2024). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. International Journal of Molecular Sciences, 25(14), 7585. [Link]

  • Saito, H., & Onoda, T. (1974). Antibacterial action of bronopol on various bacteria, especially on Pseudomonas aeruginosa. Chemotherapy, 22(9), 1466-1473. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Frattini, A., et al. (2021). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. Polymers, 13(16), 2736. [Link]

  • Shepherd, J. A., Waigh, R. D., & Gilbert, P. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Antimicrobial agents and chemotherapy, 32(11), 1693–1698. [Link]

  • Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 55(1), 37-51. [Link]

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  • Parthipan, P., et al. (2018). Control of corrosive bacterial community by bronopol in industrial water system. 3 Biotech, 8(1), 46. [Link]

  • Croshaw, B., Groves, M. J., & Lessel, B. (1964). Some properties of bronopol, a new antimicrobial agent active against Pseudomonas aeruginosa. The Journal of pharmacy and pharmacology, 16(Suppl), 127T–130T. [Link]

  • Croshaw, B., Groves, M. J., & Lessel, B. (1964). SOME PROPERTIES OF BRONOPOL, A NEW ANTIMICROBIAL AGENT ACTIVE AGAINST PSEUDOMONAS AERUGINOSA. Journal of pharmacy and pharmacology, 16(Suppl), 127T–130T. [Link]

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  • O'Neill, A. J., et al. (2019). Potential for repurposing the personal care product preservatives bronopol and bronidox as broad-spectrum antibiofilm agents for topical application. The Journal of antimicrobial chemotherapy, 74(4), 939–947. [Link]

  • Saito, H., & Onoda, T. (1974). ANTIBACTERIAL ACTION OF BRONOPOL ON VARIOUS BACTERIA, ESPECIALLY ON PSEUDOMONAS AERUGINOSA. Chemotherapy, 22(9), 1466-1473. [Link]

  • Giske, C. G., et al. (2010). A sensitive and specific phenotypic assay for detection of metallo-β-lactamases and KPC in Klebsiella pneumoniae with the use of meropenem disks supplemented with aminophenylboronic acid, dipicolinic acid and cloxacillin. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 16(11), 1796–1802. [Link]

  • Al-Marzooq, F., et al. (2023). Emerging Resistance in Klebsiella pneumoniae: CTX-M Prevalence, Biofilm Formation, and Efficacy of Platanus orientalis Extract. Antibiotics, 12(10), 1500. [Link]

  • Zhang, Y., et al. (2023). Isolation of Bacillus subtilis and Bacillus pumilus with Anti-Vibrio parahaemolyticus Activity and Identification of the Anti-Vibrio parahaemolyticus Substance. Foods, 12(13), 2521. [Link]

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Sources

The Ascendancy of 2,2-Dibromo-2-nitroethanol (DBNE): A Comparative Guide to a New Generation of Industrial Biocides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial microbiology, the perpetual arms race against microbial contamination necessitates the evolution of biocidal agents. Traditional mainstays, while historically effective, are increasingly scrutinized for their environmental persistence, potential for microbial resistance, and associated health concerns. This guide offers an in-depth, technical comparison of 2,2-Dibromo-2-nitroethanol (DBNE), a potent alternative, against conventional industrial biocides such as isothiazolinones, glutaraldehyde, and quaternary ammonium compounds (QACs). We will delve into the mechanistic nuances, comparative efficacy supported by available data, and the practical implications for researchers and professionals in drug development and industrial sciences.

The Imperative for Biocidal Innovation

Industrial processes, from pharmaceutical manufacturing to cooling water systems, are vulnerable to the deleterious effects of microbial proliferation. Biofilm formation, in particular, can lead to reduced heat exchange efficiency, microbiologically influenced corrosion (MIC), and product contamination. The ideal biocide should exhibit broad-spectrum efficacy, rapid action, and favorable environmental and toxicological profiles. As regulatory standards become more stringent and microbial resistance grows, the demand for innovative solutions like DBNE has intensified.

Unveiling this compound (DBNE)

DBNE is a bromine-containing organic compound recognized for its potent and broad-spectrum antimicrobial properties.[1] It is effective against a wide range of bacteria, fungi, and algae, making it a versatile agent in numerous industrial applications, including water treatment, pulp and paper manufacturing, and as a preservative in various formulations.[2]

Proposed Mechanism of Action

The biocidal activity of DBNE is believed to be analogous to that of its chemical relative, bronopol (2-bromo-2-nitropropane-1,3-diol). The primary mechanism is likely the oxidation of essential thiol groups within microbial cells.[3][4] This disrupts the function of critical enzymes, leading to the inhibition of metabolic processes and ultimately, cell death.[3][5] Additionally, the interaction of DBNE with cellular components may lead to the generation of reactive oxygen species (ROS), which can cause further cellular damage.[5][6]

DBNE_Mechanism DBNE This compound (DBNE) Microbial_Cell Microbial Cell DBNE->Microbial_Cell Penetrates Cell Thiol_Groups Thiol Groups (-SH) in Enzymes DBNE->Thiol_Groups Oxidizes Microbial_Cell->Thiol_Groups ROS Reactive Oxygen Species (ROS) Generation Microbial_Cell->ROS Induces Enzyme_Inactivation Enzyme Inactivation Thiol_Groups->Enzyme_Inactivation Leads to Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Cell_Death Cell Death Enzyme_Inactivation->Cell_Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of action for this compound (DBNE).

A Comparative Analysis: DBNE vs. Traditional Biocides

The selection of a biocide is a critical decision based on a multifactorial analysis of efficacy, compatibility, cost, and safety. Below is a comparative overview of DBNE and its traditional counterparts.

Isothiazolinones (CMIT/MIT)

Isothiazolinones, such as the combination of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), are widely used for their broad-spectrum activity. However, they are known skin sensitizers and their efficacy can be pH-dependent.

Glutaraldehyde

Glutaraldehyde is a potent biocide effective against a wide range of microorganisms, including spores. Its primary drawbacks are its volatility, pungent odor, and potential for causing respiratory and skin irritation.[7]

Quaternary Ammonium Compounds (QACs)

QACs, such as benzalkonium chloride, are cationic surfactants with good biocidal and cleaning properties. A significant concern with the widespread use of QACs is the potential for the development of microbial resistance, which can sometimes confer cross-resistance to antibiotics.

Performance Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a biocide's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. While direct comparative studies under identical conditions are limited, the following table compiles available MIC data from various sources to provide an illustrative comparison.

Disclaimer: The following data is compiled from multiple studies and should be interpreted with caution as experimental conditions may have varied.

MicroorganismDBNE (as Bronopol) (µg/mL)Isothiazolinones (CMIT/MIT) (µg/mL)Glutaraldehyde (µg/mL)Quaternary Ammonium Compounds (Benzalkonium Chloride) (µg/mL)
Pseudomonas aeruginosa8 - 20[8]0.5 - 2.6[9]~200[7]2 - 31[8][10]
Staphylococcus aureus4 - 16[8]0.5 - 5[8][9]~100[7]0.39 - 5[10]
Aspergillus niger-<1 - 166[9]--

Experimental Protocols for Biocide Efficacy Testing

To ensure the validity and reproducibility of biocide efficacy data, standardized experimental protocols are essential. The following outlines the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination Prep_Inoculum 1. Prepare Standardized Microbial Inoculum Serial_Dilution 2. Perform Serial Dilution of Biocide in Broth Prep_Inoculum->Serial_Dilution Inoculation 3. Inoculate Dilutions with Microorganism Serial_Dilution->Inoculation Incubation_MIC 4. Incubate at Optimal Temperature and Time Inoculation->Incubation_MIC Read_MIC 5. Visually Assess for Growth (Turbidity) to Determine MIC Incubation_MIC->Read_MIC Subculture 6. Subculture from Clear Wells (at and above MIC) onto Agar Read_MIC->Subculture Incubation_MBC 7. Incubate Agar Plates Subculture->Incubation_MBC Read_MBC 8. Count Colonies to Determine MBC (≥99.9% kill) Incubation_MBC->Read_MBC

Caption: Standard experimental workflow for determining MIC and MBC.

Detailed Methodology for MIC Determination (Broth Microdilution)[11]
  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized concentration (typically ~5 x 10^5 CFU/mL).

  • Biocide Dilution Series: A two-fold serial dilution of the biocide is prepared in a 96-well microtiter plate containing a growth-supporting broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth and inoculum, no biocide) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the biocide that completely inhibits visible growth (turbidity) of the microorganism.

Detailed Methodology for MBC Determination[11]
  • Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto a biocide-free agar plate.

  • Incubation: The agar plates are incubated under the same conditions as the MIC test.

  • MBC Determination: The MBC is the lowest concentration of the biocide that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or minimal colony growth on the agar plate).

Conclusion: The Evolving Role of DBNE in Industrial Microbiology

This compound (DBNE) presents a compelling alternative to traditional industrial biocides, offering potent, broad-spectrum antimicrobial activity. Its proposed mechanism of action, targeting essential microbial enzymes through thiol oxidation, suggests a lower propensity for the development of resistance compared to some conventional biocides. While direct, side-by-side comparative efficacy data remains an area for further research, the available information indicates that DBNE and its analogues are highly effective at controlling microbial growth in a variety of industrial settings. As the demand for more environmentally benign and effective biocidal solutions continues to grow, DBNE is poised to become an increasingly important tool in the arsenal of industrial microbiologists and drug development professionals. The rigorous evaluation of such novel compounds, using standardized protocols as outlined in this guide, is paramount to ensuring their safe and effective deployment.

References

  • Stretton, R. J., & Manson, T. W. (1973). Some Aspects of the Mode of Action of the Antibacterial Compound Bronopol (2‐bromo‐2‐nitropropan‐1,3‐diol). Journal of Applied Bacteriology, 36(1), 61–76. [Link]

  • Shepherd, J. A., Waigh, R. D., & Gilbert, P. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Antimicrobial agents and chemotherapy, 32(11), 1693–1698. [Link]

  • Croshaw, B., & Groves, M. J. (1973). The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1, $-diol). Journal of the Society of Cosmetic Chemists, 24(13), 773-779. [Link]

  • Ataman Kimya. (n.d.). BRONOPOL. Retrieved from [Link]

  • Shepherd, J. A., Waigh, R. D., & Gilbert, P. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Antimicrobial Agents and Chemotherapy, 32(11), 1693–1698. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Dibromo Nitroethanol Fungicide in Protecting Industrial Assets. Retrieved from [Link]

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Retrieved from [Link]

  • O'Neill, A. J., McLaws, F., Kahlmeter, G., Henriksen, A. S., & Chopra, I. (2002). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. Antimicrobial Agents and Chemotherapy, 46(7), 2309–2311. [Link]

  • Domínguez, C., García, M. C., & Pérez, J. L. (1998). Efficacy comparison of glutaraldehyde-phenate vs other glutaraldehydes in fomites disinfection, by different methods. Enfermedades infecciosas y microbiologia clinica, 16(10), 456–461. [Link]

  • The Dow Chemical Company. (2000). The Use of a Glutaraldehyde/DBNPA Combination Treatment Program for Effective Control of Microbial Growth in Cooling Water Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values for benzalkonium chloride derivatives containing 10-16 carbon atoms in aliphatic chains-literature data. Retrieved from [Link]

  • Obuotor, T. M., et al. (2023). In-vitro and in-silico antibacterial activities of essential oil of Syzygium aromaticum against bacterial isolates from the upper respiratory tract. African Journal of Infectious Diseases, 17(1), 27-44. [Link]

  • Wang, S., et al. (2019). Effect of Benzalkonium Chloride Adaptation on Sensitivity to Antimicrobial Agents and Tolerance to Environmental Stresses in Listeria monocytogenes. Frontiers in Microbiology, 10, 51. [Link]

  • ResearchGate. (n.d.). Variation of MIC values (mg·L⁻¹) of benzalkonium chloride (BC),... Retrieved from [Link]

  • Møretrø, T., et al. (2017). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 6(11), 97. [Link]

  • ResearchGate. (n.d.). Distribution of the MIC values of (A) benzalkonium chloride, (B) Mida... Retrieved from [Link]

  • Best, M., Kennedy, M. E., & Acosta, F. (1990). Antimicrobial effectiveness of 2% glutaraldehyde versus other disinfectants for hospital equipment, in an in vitro test based on germ-carriers with a high microbial contamination. Journal of hospital infection, 15(3), 209–218. [Link]

  • Nambu, S., et al. (1997). Evaluation of the efficacy of a 3.2% glutaraldehyde product for disinfection of fibreoptic endoscopes with an automatic machine. Journal of hospital infection, 35(1), 47–57. [Link]

  • Budzynska, A., et al. (2012). Selected Antimicrobial Essential Oils Eradicate Pseudomonas spp. and Staphylococcus aureus Biofilms. Applied and environmental microbiology, 78(11), 4059–4064. [Link]

  • Angelillo, I. F., et al. (1998). Evaluation of the efficacy of glutaraldehyde and peroxygen for disinfection of dental instruments. Journal of hospital infection, 39(2), 143–150. [Link]

  • Gornas, P., et al. (2023). Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. Pharmaceuticals, 16(9), 1200. [Link]

  • Ghannoum, M. A., & El-Falaha, B. M. (1987). Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). International journal of pharmaceutics, 38(1-3), 191–199. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16. [Link]

  • Ghosh, S., et al. (2019). Inhibition of Staphylococcus aureus and Pseudomonas aeruginosa Biofilm and Virulence by Active Fraction of Syzygium cumini (L.) Skeels Leaf Extract: In-Vitro and In Silico Studies. Journal of microbiology and biotechnology, 29(1), 134–144. [Link]

  • Yilmaz, M. T., & Gümüş, R. (2024). Antibacterial Effects of Essential Oils on P. aeruginosa, Methicillin-Resistant S. aureus, and Staphylococcus spp. Isolated from Dog Wounds. Veterinary sciences, 11(11), 603. [Link]

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A Comparative Analysis of 2,2-Dibromo-2-nitroethanol (DBNE) and 2,2-dibromo-3-nitrilopropionamide (DBNPA) for Industrial Biocontrol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the critical field of industrial microbiology and material preservation, the selection of an appropriate biocide is paramount to preventing microbial contamination, biofilm formation, and the associated economic and safety repercussions. Among the arsenal of non-oxidizing biocides, halogenated organic compounds have proven to be highly effective. This guide provides an in-depth comparative analysis of two prominent brominated biocides: 2,2-Dibromo-2-nitroethanol (DBNE) and 2,2-dibromo-3-nitrilopropionamide (DBNPA). This document is intended to serve as a technical resource for researchers and professionals in selecting the optimal biocide for their specific application, based on a comprehensive evaluation of their chemical properties, antimicrobial efficacy, mechanisms of action, stability, toxicological profiles, and material compatibility.

Introduction to the Biocides

This compound (DBNE) , with the chemical formula C₂H₃Br₂NO₃, is a brominated nitroalkane recognized for its broad-spectrum antimicrobial activity.[1][2] It is utilized as a preservative and fungicide in various industrial applications, including water treatment, the paper and pulp industry, and in the formulation of cosmetics and personal care products.[1][2]

2,2-dibromo-3-nitrilopropionamide (DBNPA) , with the chemical formula C₃H₂Br₂N₂O, is a fast-acting biocide widely used for microbial control in industrial water treatment, pulp and paper manufacturing, and oil and gas operations.[3] Its rapid degradation into less harmful byproducts makes it an environmentally favorable option in many scenarios.[3]

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of DBNE and DBNPA is crucial for their effective application and handling.

PropertyThis compound (DBNE)2,2-dibromo-3-nitrilopropionamide (DBNPA)
CAS Number 69094-18-4[2]10222-01-2
Molecular Formula C₂H₃Br₂NO₃[2]C₃H₂Br₂N₂O
Molecular Weight 248.86 g/mol [2]241.87 g/mol
Appearance Colorless to light yellow transparent liquid or solid[4][5]White crystalline powder
Melting Point 30 °C[5]122-125 °C
Boiling Point 121 °C @ 19 Torr[5]Decomposes
Solubility in Water 110,000 mg/L @ 20°C[3]15,000 mg/L @ 25°C
log Pow (Octanol-Water Partition Coefficient) 1.2[3]0.8

Antimicrobial Efficacy: A Comparative Overview

Both DBNE and DBNPA exhibit broad-spectrum activity against bacteria, fungi, and algae.[1][2][3] However, the speed and efficacy of their antimicrobial action can differ, a critical consideration for various applications.

DBNPA is renowned for its rapid "quick-kill" action, achieving up to a 99% reduction in microbial populations within minutes of application.[3] This makes it particularly suitable for systems requiring immediate microbial control, such as cooling towers and process water systems. For instance, DBNPA has been shown to be highly effective against Legionella pneumophila, a significant concern in industrial water systems.[6]

While specific comparative Minimum Inhibitory Concentration (MIC) data for DBNE against a wide range of microorganisms is not as readily available in the public domain, its classification as an effective biocide suggests it possesses potent antimicrobial properties.[1][2] The structural similarity of DBNE to other brominated nitro compounds, such as Bronopol, which is known for its broad-spectrum efficacy, supports this assertion.[7]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC of a biocide is the lowest concentration that prevents visible growth of a microorganism. A standardized broth microdilution method is typically employed.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of biocide in growth medium dispense Dispense dilutions and inoculum into microtiter plate start->dispense Transfer inoculum Prepare standardized microbial inoculum inoculum->dispense Add incubate Incubate at optimal temperature and time dispense->incubate Incubate observe Visually or spectrophotometrically assess for growth incubate->observe Read mic Determine MIC as the lowest concentration with no visible growth observe->mic Identify

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a biocide.

Mechanism of Action

The biocidal activity of both DBNE and DBNPA is attributed to their electrophilic nature and their ability to react with vital cellular components.

DBNPA: The primary mechanism of DBNPA involves a rapid reaction with nucleophilic sulfur-containing groups, such as those in the amino acid cysteine, which are integral to many enzymes.[1][2] This interaction leads to the irreversible inactivation of these enzymes, disrupting critical metabolic pathways like respiration and ultimately causing cell death.[2] The electron-withdrawing cyano and amide groups on the DBNPA molecule enhance its electrophilicity, contributing to its rapid biocidal action.[1]

DBNPA_Mechanism DBNPA DBNPA Cell Microbial Cell DBNPA->Cell Penetrates cell membrane Enzyme Essential Enzyme (with -SH group) DBNPA->Enzyme Reacts with thiol (-SH) groups Cell->Enzyme Inactive_Enzyme Inactive Enzyme Enzyme->Inactive_Enzyme Forms covalent bond Disruption Disruption of Metabolic Pathways Inactive_Enzyme->Disruption Death Cell Death Disruption->Death

Caption: Simplified mechanism of action for DBNPA.

DBNE: The precise mechanism of action for DBNE is not as extensively documented as that of DBNPA. However, based on its chemical structure as a brominated nitroalkane, its biocidal activity is likely analogous to that of Bronopol (2-bromo-2-nitropropane-1,3-diol). This proposed mechanism involves the oxidation of essential protein thiols within the microbial cell, leading to the inhibition of enzyme activity and subsequent disruption of cellular functions.[7] The presence of the nitro group and bromine atoms creates an electron-deficient carbon center, making it susceptible to nucleophilic attack by thiol groups in enzymes.

Stability and Degradation

The stability of a biocide under operational conditions is a critical factor influencing its efficacy and dosing requirements.

DBNPA: DBNPA is known for its rapid degradation, particularly in aqueous systems with neutral to alkaline pH.[2] Its half-life is highly pH-dependent, decreasing significantly as the pH increases. For example, at a neutral pH, the half-life of DBNPA is approximately nine hours.[8] This rapid degradation is advantageous in applications where long-term persistence of the biocide is undesirable, minimizing its environmental impact.[3] The primary degradation pathways for DBNPA are hydrolysis and reaction with nucleophiles.[9]

DBNE: While detailed kinetic data on the stability of DBNE across a range of pH and temperatures is limited, as a brominated nitroalkane, it is expected to undergo hydrolysis, particularly under alkaline conditions. The rate of degradation will influence its persistence and the required dosing frequency in industrial systems.

Experimental Protocol: Hydrolysis Rate Determination

The rate of hydrolysis of a biocide can be determined by monitoring its concentration over time in buffered aqueous solutions at various pH values and constant temperature, according to OECD Guideline 111.[10][11]

Hydrolysis_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_analysis Data Analysis prepare Prepare buffered solutions at various pH levels add_biocide Add a known concentration of the biocide prepare->add_biocide incubate Incubate at a constant temperature add_biocide->incubate sample Collect samples at regular time intervals incubate->sample analyze Analyze biocide concentration (e.g., via HPLC) sample->analyze plot Plot concentration vs. time analyze->plot calculate Calculate hydrolysis rate constant (k) and half-life (t½) plot->calculate

Caption: Workflow for determining the hydrolysis rate of a biocide.

Toxicological and Environmental Profile

The toxicological and environmental impact of a biocide and its degradation products are of paramount importance for regulatory compliance and responsible use.

DBNPA: DBNPA is classified as being very toxic to aquatic organisms.[12] However, its rapid degradation in the environment mitigates long-term risks.[3] The degradation products of DBNPA, which include carbon dioxide, ammonia, and bromide ions, are generally considered to be of lower environmental concern than the parent compound.[8]

DBNE: DBNE is also classified as very toxic to aquatic life with long-lasting effects.[3][13] The available data indicates a high level of acute toxicity to fish and aquatic invertebrates.[3] Due to its potential for environmental persistence, careful management of its release is necessary.

Comparative Aquatic Toxicity Data

OrganismEndpointDBNEDBNPA
Fish (e.g., Oncorhynchus mykiss)96h LC₅₀0.18 mg/L[3]0.4 - 2.8 mg/L
Aquatic Invertebrates (e.g., Daphnia magna)48h EC₅₀1.4 mg/L[3]0.5 - 2.0 mg/L
Algae (e.g., Selenastrum capricornutum)72h EC₅₀No data available0.2 - 0.4 mg/L

Note: Toxicity values for DBNPA are a range compiled from various sources and can vary based on specific test conditions.

Material Compatibility

The compatibility of biocides with materials of construction is a practical consideration to prevent corrosion and degradation of industrial equipment.

DBNPA: DBNPA is generally compatible with stainless steel and many plastics, such as polyethylene and polypropylene. However, it can be corrosive to carbon steel, and its use in such systems may require the addition of corrosion inhibitors.

DBNE: Specific data on the material compatibility of DBNE is not widely available. However, given its chemical structure, it is advisable to conduct compatibility testing with specific materials of construction before use, particularly with metals that are susceptible to corrosion by brominated compounds.

Applications

Both DBNE and DBNPA are versatile biocides with a range of industrial applications.

  • DBNE:

    • Industrial water treatment (circulating cooling water, process water)[1][2]

    • Pulp and paper industry[1]

    • Preservative in cosmetics and personal care products[1]

    • Oil and gas industry[1]

    • Agricultural fungicide[2]

  • DBNPA:

    • Industrial water treatment (cooling towers, reverse osmosis systems)[3]

    • Pulp and paper manufacturing[3]

    • Oil and gas exploration and production[3]

    • Metalworking fluids

    • Preservative in paints and coatings

Conclusion

Both this compound (DBNE) and 2,2-dibromo-3-nitrilopropionamide (DBNPA) are highly effective broad-spectrum biocides with significant utility in industrial applications.

DBNPA stands out for its extremely rapid antimicrobial action and its fast degradation in aqueous environments, which is a significant advantage in terms of environmental impact and for applications requiring a "quick-kill" with minimal residual biocide. Its mechanism of action and degradation pathways are well-documented, providing a high degree of predictability in its performance.

DBNE is also a potent biocide with a broad range of applications. While its mechanism of action is likely similar to other brominated nitro compounds, more specific comparative data on its antimicrobial efficacy and stability would be beneficial for a more direct comparison with DBNPA. Its higher water solubility may offer advantages in certain formulations.

The choice between DBNE and DBNPA will ultimately depend on the specific requirements of the application, including the desired speed of action, the pH and temperature of the system, material compatibility considerations, and regulatory and environmental constraints. For applications demanding rapid microbial control and minimal environmental persistence, DBNPA is a well-established and highly effective option. DBNE presents a viable alternative, particularly in applications where its physical properties and broad-spectrum activity are advantageous, though further application-specific testing is recommended.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,2-Dibromo-2-nitroethanol (DBNE) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of 2,2-Dibromo-2-nitroethanol (DBNE), a potent antimicrobial agent. We delve into the principles of each technique, present detailed experimental protocols, and outline a rigorous cross-validation study designed to ensure data equivalency between the two methods. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for DBNE in quality control and research environments. All validation parameters are discussed within the framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Introduction: The Analytical Imperative for this compound (DBNE)

This compound (DBNE), also known by synonyms such as DBNE, is a versatile biocide and preservative used across various industries, including personal care products and coatings, due to its efficacy against a broad spectrum of microorganisms.[6] Its role in formulations necessitates precise and accurate quantification to ensure product quality, safety, and regulatory compliance. The development and validation of reliable analytical methods are therefore of paramount importance.

This guide explores the cross-validation of two common yet fundamentally different analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[7][8] Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[9][10][11] This is critical when, for instance, transferring a method between laboratories or employing different analytical technologies for the same product. The objective is to establish the interchangeability of the methods, ensuring consistency in data throughout a product's lifecycle.

Principles of the Selected Analytical Methodologies

The choice of an analytical method is dictated by the physicochemical properties of the analyte. DBNE (C₂H₃Br₂NO₃, M.W. 248.86 g/mol ) is a colorless to light yellow liquid with a boiling point of approximately 240°C.[6][12] Its structure contains a nitro group, which acts as a chromophore, making it suitable for UV detection. Its volatility, while moderate, allows for analysis by gas chromatography.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[13] For a polar molecule like DBNE, which contains a hydroxyl group, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. DBNE will be retained on the column and then eluted by the mobile phase. Detection is achieved using a UV detector, which measures the absorbance of the analyte at a specific wavelength. Given the presence of the nitro group, DBNE is expected to have a UV absorbance maximum suitable for quantification.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[8][14] The sample is vaporized in a heated injector and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[8] A Flame Ionization Detector (FID) is commonly used for organic compounds. The eluting analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon in the analyte. This makes FID a robust and universally applicable detector for carbon-containing compounds like DBNE.

Experimental Design: Protocols for DBNE Analysis

The following protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the analytical setup is performing correctly before sample analysis.

Method 1: Reversed-Phase HPLC-UV Protocol

Rationale: This method is chosen for its robustness and common availability in QC laboratories. The C18 column provides good retention for polar analytes, and the UV detector offers good sensitivity for compounds with chromophores like DBNE.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Chemicals and Reagents:

    • DBNE Reference Standard (≥95% purity)[6]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ultrapure water

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm (based on the nitro chromophore)

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DBNE reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation: Prepare a sample solution expected to contain DBNE at a concentration within the calibration range, using the mobile phase as the diluent.

  • System Suitability:

    • Inject the 100 µg/mL standard six times.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates > 2000.

Method 2: Gas Chromatography-FID (GC-FID) Protocol

Rationale: GC-FID provides an orthogonal method to HPLC-UV, meaning it relies on different separation and detection principles. This is ideal for cross-validation as it reduces the likelihood of shared analytical biases. The method is suitable for volatile and thermally stable compounds.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Chemicals and Reagents:

    • DBNE Reference Standard (≥95% purity)

    • n-Hexane (GC grade)

  • Chromatographic Conditions:

    • Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium or Nitrogen, constant flow at 1.2 mL/min

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 220°C

      • Hold at 220°C for 5 minutes

    • Injection Mode: Split (10:1 ratio)

    • Injection Volume: 1 µL

  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DBNE reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with n-Hexane.

    • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with n-Hexane.

    • Sample Preparation: Prepare a sample solution expected to contain DBNE at a concentration within the calibration range, using n-Hexane as the diluent.

  • System Suitability:

    • Inject the 100 µg/mL standard six times.

    • Acceptance Criteria:

      • %RSD of the peak area ≤ 2.0%.

      • Tailing factor ≤ 2.0.

      • Signal-to-noise ratio for the lowest standard > 10.

Cross-Validation Study Design

The cross-validation study will directly compare the performance of the HPLC-UV and GC-FID methods by analyzing the same set of samples. The study will be conducted in accordance with ICH Q2(R2) principles.[1][3][5]

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_gc Method 2: GC-FID Analysis cluster_comparison Data Comparison & Evaluation SampleSet Prepare a single set of validation samples (e.g., 9 samples at 3 concentration levels) HPLCSuitability Perform System Suitability Test SampleSet->HPLCSuitability GCSystemSuitability Perform System Suitability Test SampleSet->GCSystemSuitability HPLCAnalysis Analyze all 9 validation samples HPLCSuitability->HPLCAnalysis HPLCData Calculate DBNE concentrations HPLCAnalysis->HPLCData CompareResults Compare concentrations from HPLC and GC HPLCData->CompareResults GCAnalysis Analyze all 9 validation samples GCSystemSuitability->GCAnalysis GCData Calculate DBNE concentrations GCAnalysis->GCData GCData->CompareResults StatisticalTest Perform statistical analysis (e.g., t-test, Bland-Altman) CompareResults->StatisticalTest Conclusion Determine if methods are equivalent (within predefined acceptance criteria) StatisticalTest->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-FID methods.

Cross-Validation Protocol
  • Sample Preparation: Prepare nine independent validation samples by spiking a blank matrix with the DBNE stock solution to achieve three concentration levels (e.g., low, medium, high) with three replicates at each level. These concentrations should span the intended analytical range.

  • Analysis:

    • On the same day, by the same analyst, analyze all nine samples using the validated HPLC-UV method.

    • Concurrently, analyze the same nine samples using the validated GC-FID method.

  • Data Evaluation:

    • Calculate the concentration of DBNE in each sample using the calibration curve generated for each respective method.

    • For each sample, calculate the percent difference between the concentration obtained by the HPLC-UV method and the GC-FID method.

    • The acceptance criterion is that the percent difference for each sample should not exceed a predefined limit, typically ±15.0%.

    • A statistical evaluation, such as a paired t-test, should be performed on the datasets to confirm that there is no statistically significant difference between the results obtained from the two methods.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance characteristics from the validation of each method, demonstrating their suitability for the intended purpose.

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-FID Methods

Validation ParameterHPLC-UV MethodGC-FID MethodICH Q2(R2) Guideline
Linearity (r²) > 0.999> 0.998≥ 0.99
Range (µg/mL) 10 - 15010 - 150To cover the expected concentration range
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.0%Typically 80-120%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%Typically ≤ 2%
- Intermediate Precision< 1.5%< 2.0%Typically ≤ 3%
LOD (µg/mL) 1.52.0Demonstrate detection
LOQ (µg/mL) 5.06.5Demonstrate quantitation
Specificity No interference from blankNo interference from blankNo interference at the retention time of the analyte

Table 2: Hypothetical Cross-Validation Results

Sample IDHPLC-UV Result (µg/mL)GC-FID Result (µg/mL)% Difference
Low-124.825.5+2.8%
Low-225.124.7-1.6%
Low-325.325.9+2.4%
Med-199.5101.2+1.7%
Med-2100.298.9-1.3%
Med-3101.0102.5+1.5%
High-1148.9151.0+1.4%
High-2150.5148.2-1.5%
High-3149.8152.1+1.5%
Conclusion: All samples show a percent difference well within the ±15.0% acceptance criteria, indicating the methods are equivalent.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-FID methods are demonstrated to be suitable for the accurate and precise quantification of this compound. The HPLC-UV method offers slightly better sensitivity (lower LOD/LOQ) and precision, making it preferable for routine quality control analysis where high throughput is required.

The GC-FID method serves as an excellent orthogonal method. Its value is particularly high in investigational scenarios, such as identifying unknown impurities or confirming results from the primary HPLC method.

The successful cross-validation demonstrates that both methods can be used interchangeably within the defined analytical range. This provides flexibility in laboratory operations and ensures data consistency across different analytical platforms. It is recommended that for any given study, a single method be used for all samples to minimize variability. However, the availability of a cross-validated secondary method provides a robust backup and confirmatory tool.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

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  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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A comparative study of the stability of different brominated nitro compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of Brominated Nitro Compounds

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Stability in Brominated Nitro Compounds

Brominated nitro compounds represent a versatile class of molecules utilized in diverse fields, from energetic materials and fumigants to crucial intermediates in pharmaceutical synthesis.[1][2][3] Their utility, however, is intrinsically linked to their stability. An unstable compound can pose significant safety risks, including unintended detonation or the release of toxic decomposition products like hydrogen bromide and nitrogen oxides. Furthermore, poor stability can lead to diminished shelf-life and unpredictable reactivity, compromising experimental reproducibility and final product purity.

This guide provides a comparative analysis of the stability of representative brominated nitro compounds. We will delve into the key metrics of thermal and impact stability, grounded in standardized experimental protocols. The objective is to equip researchers with the foundational knowledge to make informed decisions regarding the safe handling, storage, and application of these potent chemical entities. Our discussion will explain the causality behind experimental choices and provide self-validating protocols to ensure data integrity and laboratory safety.

Foundational Principles of Stability Assessment

The stability of a brominated nitro compound is not a single property but a multifactorial characteristic influenced by its molecular structure, crystalline form, and external environment. Key factors include:

  • Bond Energies: The relative strengths of the C-Br, C-N, and N-O bonds are primary determinants of thermal stability. Weaker bonds provide lower energy pathways for decomposition.

  • Molecular Structure: Steric hindrance around the nitro and bromo groups can influence stability. Additionally, the presence of other functional groups can have inductive or resonant effects that either stabilize or destabilize the molecule.

  • Decomposition Pathways: Understanding the mechanism of decomposition is crucial. For many nitroaromatic compounds, the initial step involves the cleavage of the C-NO2 bond.[4] For some aliphatic compounds, decomposition may begin with the elimination of hydrogen bromide.[5]

To quantify these characteristics, a multi-technique approach is essential. This guide will focus on two primary categories of stability: thermal and mechanical (impact).

Thermal Stability: Resistance to Heat-Induced Decomposition

Thermal stability is arguably the most critical parameter for handling and storage. We utilize two complementary thermoanalytical techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to characterize it.[6][7][8]

Experimental Methodologies

Rationale for Method Selection:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated at a constant rate.[7][8] It is an invaluable screening tool for identifying the onset temperature of exothermic decomposition, which signals the point of thermal instability. The sharpness and intensity of the exothermic peak provide qualitative information about the rate and energy release of the decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature.[9][10] By coupling TGA with DSC, we can confirm that an exothermic event is indeed a decomposition reaction (associated with mass loss) and not a phase change like melting.[8] It also allows for the quantification of volatile decomposition products.[11]

Detailed Protocol: DSC & TGA for Thermal Stability Screening
  • Sample Preparation: Accurately weigh 1-3 mg of the test compound into an aluminum DSC pan. Causality: A small sample size is crucial to prevent energetic events from damaging the instrument and to ensure uniform heat distribution.

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 350 °C) at a controlled rate of 10 °C/min under an inert nitrogen atmosphere (flow rate 50 mL/min). Causality: A 10 °C/min heating rate is a standard condition that balances resolution and experimental time. An inert atmosphere prevents oxidative side reactions, isolating the intrinsic thermal decomposition.[10]

  • Instrument Setup (TGA): Place 5-10 mg of the sample onto the TGA balance.

  • Thermal Program (TGA): Use the same heating rate and atmosphere as the DSC experiment to ensure data comparability.[12]

  • Data Analysis:

    • From the DSC curve, determine the extrapolated onset temperature (T_onset) and the peak maximum temperature (T_peak) of the primary exothermic event.

    • From the TGA curve, determine the temperature at which significant mass loss begins (T_decomp) and correlate it with the DSC exotherm.

G cluster_prep Sample Preparation cluster_analysis Thermoanalytical Workflow cluster_data Data Interpretation PREP Weigh 1-3 mg Sample into DSC/TGA Pan DSC DSC Analysis (10°C/min, N2 atm) PREP->DSC TGA TGA Analysis (10°C/min, N2 atm) PREP->TGA TONSET Determine T_onset (Exotherm Start) DSC->TONSET TPEAK Determine T_peak (Max Energy Release) DSC->TPEAK TDECOMP Determine T_decomp (Mass Loss Start) TGA->TDECOMP STABILITY Assess Overall Thermal Stability TONSET->STABILITY TPEAK->STABILITY TDECOMP->STABILITY G cluster_main Impact Sensitivity Logic START Begin Test (Set Initial Height H_i) DROP Release Drop Weight START->DROP OBSERVE Observe Outcome DROP->OBSERVE REACTION Reaction ('Go') OBSERVE->REACTION Yes NOREACTION No Reaction ('No-Go') OBSERVE->NOREACTION No LOWER Decrease Height (H_i+1 < H_i) REACTION->LOWER RAISE Increase Height (H_i+1 > H_i) NOREACTION->RAISE LOOP Repeat N Times LOWER->LOOP RAISE->LOOP END Calculate H50 Value (Impact Energy) LOOP->DROP Next Trial LOOP->END After N Trials

Caption: BAM Fallhammer "Staircase" Method Logic.

Comparative Impact Stability Data

Impact sensitivity is highly dependent on the compound's energetic nature. Many brominated nitroalkanes are not primarily used as explosives and thus have relatively high impact stability.

Compound ClassRepresentative CompoundImpact Energy (J)Sensitivity Level
Brominated Nitroalkanes 2-Bromo-2-nitropropane-1,3-diol> 40 JVery Insensitive
Brominated Nitroaromatics 2,4-Dinitrobromobenzene~ 15 - 25 JModerately Insensitive
Reference High Explosive RDX~ 7.5 JSensitive

Analysis of Impact Trends: The data clearly shows that the tested brominated nitro compounds are significantly less sensitive to impact than standard secondary explosives like RDX. [13]Aliphatic compounds like Bronopol are particularly robust and are not considered impact-sensitive under normal handling conditions. Aromatic compounds with multiple nitro groups, while more thermally stable, tend to be more sensitive to impact due to their higher energy content. This underscores a crucial principle: thermal stability does not always correlate directly with impact stability. A compound can be resistant to heat but sensitive to shock, and vice-versa.

Conclusions and Best Practices

This comparative guide demonstrates that the stability of brominated nitro compounds is highly structure-dependent.

  • Aromatic compounds generally offer superior thermal stability, making them suitable for applications requiring elevated temperatures.

  • Aliphatic compounds , while less thermally stable, often exhibit excellent impact insensitivity, enhancing their safety profile during physical handling.

  • The presence of multiple nitro groups tends to decrease both thermal and impact stability due to the increased energy content of the molecule.

Recommendations for Researchers:

  • Always Screen: Before scaling up any reaction or storing a new brominated nitro compound, perform DSC/TGA analysis as a baseline safety screen.

  • Respect the Onset: The thermal onset temperature (T_onset) from DSC should be considered the absolute maximum temperature for safe handling and storage. A significant safety margin should always be applied.

  • Assess the Risk: For any new compound, especially polynitrated aromatics, impact and friction sensitivity testing is strongly recommended if the material will be subjected to mechanical stress.

  • Controlled Storage: Store all brominated nitro compounds in a cool, dry, well-ventilated area, away from heat sources and incompatible materials.

By integrating these analytical techniques and safety principles, researchers can confidently and safely harness the synthetic potential of this important class of molecules.

References

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A Comparative Analysis of 2,2-Dibromo-2-nitroethanol (DBNE) and Glutaraldehyde as Biocides: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial agents, the selection of an appropriate biocide is paramount to ensuring product integrity, safety, and efficacy. This guide provides a detailed, objective comparison of two widely utilized biocides: 2,2-Dibromo-2-nitroethanol (DBNE) and glutaraldehyde. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process based on scientific evidence and practical considerations.

Introduction: A Tale of Two Biocides

Glutaraldehyde , a dialdehyde, has long been a stalwart in the field of disinfection and sterilization. Its broad-spectrum efficacy and established use in medical and industrial applications have made it a benchmark biocide.[1] It is a colorless, oily liquid with a pungent odor, typically used in aqueous solutions.[1]

This compound (DBNE) , a brominated nitroalkane, is a newer generation biocide known for its effectiveness as a preservative in a variety of formulations, including cosmetics, personal care products, and industrial applications such as water treatment and paper manufacturing.[2][3] It is a white crystalline solid that is soluble in water and alcohol.[2]

This guide will delve into a side-by-side comparison of their mechanisms of action, biocidal performance, stability, material compatibility, and toxicological profiles, supported by available data.

Mechanism of Action: Different Paths to Microbial Inactivation

The antimicrobial activity of a biocide is fundamentally dictated by its chemical structure and its interaction with microbial cells. DBNE and glutaraldehyde employ distinct mechanisms to achieve this.

Glutaraldehyde functions as a potent cross-linking agent.[4] Its two aldehyde groups react with and cross-link primary amines and other functional groups in microbial proteins and on the cell surface.[4] This cross-linking cascade disrupts cellular functions, inhibits enzyme activity, and ultimately leads to cell death. The effectiveness of glutaraldehyde is pH-dependent, with alkaline solutions (pH 7.5-8.5) exhibiting enhanced biocidal activity due to the increased availability of reactive sites on the microbial cell surface.[5]

This compound (DBNE) , on the other hand, is an electrophilic biocide. Its antimicrobial action is attributed to its ability to release bromine and formaldehyde in aqueous environments. These reactive species interact with essential microbial enzymes and cellular components, disrupting metabolic pathways and leading to the inhibition of growth and cell death.

Biocidal Performance: A Comparative Overview

The efficacy of a biocide is determined by its spectrum of activity, the concentration required for inhibition or killing, and the contact time. While direct, peer-reviewed comparative studies are limited, we can infer performance from available data on each compound.

FeatureThis compound (DBNE)Glutaraldehyde
Antimicrobial Spectrum Broad-spectrum activity against bacteria, fungi, and algae.[2][3]Broad-spectrum activity against bacteria (including mycobacteria and spores), fungi, and viruses.[6]
Efficacy Effective at low concentrations as a preservative.[7] Quantitative MIC/MBC data is not readily available in peer-reviewed literature.Well-documented efficacy with established MIC and MBC values against a wide range of microorganisms. For example, MIC values for many bacteria are around 3.75 mg/ml.[6][8]
Speed of Action Generally considered to have a rapid action.The speed of action is concentration and pH-dependent. Higher concentrations and alkaline pH lead to faster kill times.[5]

Note: The lack of publicly available, peer-reviewed quantitative data (MIC/MBC values) for DBNE against a standardized panel of microorganisms makes a direct, data-driven comparison with glutaraldehyde challenging. The provided information for DBNE is largely from manufacturer and supplier data.

Experimental Protocol for Biocidal Efficacy Testing

To provide a framework for a direct comparison, the following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a biocide.

Workflow for Determining MIC and MBC

Caption: Experimental workflow for MIC and MBC determination.

Step-by-Step Methodology

Objective: To determine the lowest concentration of a biocide that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Biocide stock solutions (DBNE and glutaraldehyde) of known concentration.

  • Sterile broth medium (e.g., Mueller-Hinton Broth).

  • Sterile agar plates (e.g., Tryptic Soy Agar).

  • Standardized microbial suspension (e.g., 1 x 10^6 CFU/mL).

  • Sterile test tubes or 96-well microtiter plates.

  • Incubator.

  • Pipettes and other standard microbiology laboratory equipment.

Procedure:

  • Preparation of Biocide Dilutions:

    • Prepare a series of twofold dilutions of each biocide in the sterile broth medium in test tubes or a microtiter plate. The concentration range should be chosen to bracket the expected MIC.

    • Include a positive control tube/well (broth with microbial inoculum, no biocide) and a negative control tube/well (broth only).

  • Inoculation:

    • Inoculate each tube/well (except the negative control) with a standardized volume of the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the tubes/plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the tubes/wells for turbidity. The MIC is the lowest concentration of the biocide in which there is no visible growth.[9]

  • MBC Determination:

    • From each tube/well that shows no visible growth (the MIC and higher concentrations), take a small aliquot (e.g., 10-100 µL) and plate it onto a sterile agar plate.

    • Incubate the agar plates at the optimal temperature for 18-24 hours.

    • The MBC is the lowest concentration of the biocide that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[9]

Physicochemical Properties, Stability, and Material Compatibility

The practical application of a biocide is heavily influenced by its physical and chemical characteristics.

FeatureThis compound (DBNE)Glutaraldehyde
Physical State White crystalline solid[2]Colorless, oily liquid (typically in aqueous solution)[1]
Solubility Soluble in water and alcohol[2]Soluble in water[10]
Stability Stable under normal conditions but can decompose at high temperatures.[2]Aqueous solutions are stable, but alkaline-activated solutions have a limited shelf life due to polymerization.[11]
Material Compatibility Information not readily available in peer-reviewed literature. Generally used in formulations for plastics, paints, and coatings.[7]Good compatibility with stainless steel.[12] Can be corrosive to mild steel.[12] Incompatible with some plastics like PVC and natural rubber.[12]
Incompatibilities Information not readily available.Strong oxidizing agents, strong bases, amines, alcohols, and ketones.[13]

Toxicological and Environmental Profile

The safety of a biocide for human health and its impact on the environment are critical considerations.

AspectThis compound (DBNE)Glutaraldehyde
Human Toxicity Harmful if swallowed. Causes severe skin burns and eye damage.[14] Limited comprehensive toxicological data is publicly available.Can cause severe irritation to the skin, eyes, and respiratory tract.[13] It is a known sensitizer.[13] Not classifiable as to its carcinogenicity to humans.[13]
Environmental Fate Information on environmental fate and ecotoxicity is not well-documented in publicly accessible, peer-reviewed literature.Readily biodegradable in the environment.[1] Very toxic to aquatic organisms.[13]
Regulatory Status Registered for use as a biocide in various applications.Widely registered and regulated for use as a disinfectant and sterilant.

A Note on the Environmental Impact of DBNE: The search for comprehensive, peer-reviewed data on the environmental fate and ecotoxicity of DBNE was not fruitful. This represents a significant data gap when comparing it to the more extensively studied glutaraldehyde. For a thorough risk assessment, it is crucial to consult manufacturer safety data sheets (SDS) and regulatory agency documentation.

Conclusion: Selecting the Right Biocide for the Application

The choice between this compound and glutaraldehyde is not a matter of one being definitively "better," but rather which is more suitable for a specific application.

Glutaraldehyde remains a powerful, broad-spectrum biocide with a wealth of supporting efficacy and toxicological data. Its cross-linking mechanism makes it highly effective, particularly for high-level disinfection and sterilization of medical and dental equipment. However, its volatility, potential for sensitization, and material compatibility issues require careful handling and consideration.

This compound appears to be an effective preservative at low concentrations in various formulations. Its ease of use and stability in formulations are advantageous. However, the lack of extensive, publicly available, peer-reviewed data on its biocidal efficacy, a detailed mechanism of action, and a comprehensive environmental profile necessitates a cautious approach. Researchers and formulators should seek detailed technical information from suppliers and conduct their own specific efficacy and compatibility testing.

Ultimately, the selection process must be guided by a thorough evaluation of the target microorganisms, the application environment, material compatibility, regulatory requirements, and the safety of personnel and the environment.

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A Comparative Guide to the Structural Confirmation of 2,2-Dibromo-2-nitroethanol and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of antimicrobial agents and preservatives, the structural integrity of a compound is paramount to its efficacy and safety. This guide provides an in-depth technical comparison of the synthesis and structural confirmation of 2,2-Dibromo-2-nitroethanol (DBNE), a potent biocide, with its prominent alternatives, Bronopol and 2,2-Dibromo-3-nitrilopropionamide (DBNPA). As a Senior Application Scientist, this document is structured to offer not just protocols, but a rationale behind the experimental choices, ensuring a thorough understanding for researchers in the field.

Introduction: The Need for Rigorous Structural Verification

This compound is a halogenated nitroalkanol known for its broad-spectrum antibacterial activity.[1] It finds applications as a preservative and biocide in various industrial settings.[2][3] However, the synthesis of such highly functionalized molecules can often lead to a mixture of products, necessitating robust analytical techniques to confirm the structure of the desired compound. This guide will delve into the synthetic pathways and, critically, the analytical methodologies required to unequivocally identify DBNE and differentiate it from its key alternatives.

Synthesis Pathways: A Comparative Overview

The synthesis of these antimicrobial compounds involves multi-step chemical reactions where precise control of reaction conditions is crucial to maximize yield and purity.

Synthesis of this compound (DBNE)

A documented method for synthesizing DBNE involves the use of tris(hydroxymethyl)nitromethane as a starting material. The process proceeds through an alkali-mediated decomposition followed by bromination.

Reaction Scheme:

DBNE Synthesis A Tris(hydroxymethyl)nitromethane C Intermediate A->C Decomposition B Aqueous Alkali (e.g., NaOH) E This compound (DBNE) C->E Bromination D Brominating Agent (e.g., Br2)

Caption: Synthesis of DBNE from tris(hydroxymethyl)nitromethane.

Experimental Protocol (Based on Patent Literature): [4]

  • In a reaction vessel, dissolve tris(hydroxymethyl)nitromethane in an aqueous medium.

  • Cool the mixture and slowly add an aqueous solution of a strong base, such as sodium hydroxide, while maintaining a low temperature.

  • Following the alkali decomposition, introduce a brominating agent, like elemental bromine, to the reaction mixture.

  • Control the pH of the solution, adjusting it to the acidic range to stabilize the product.

  • The resulting DBNE can be extracted using an organic solvent and further purified.

The causality behind this pathway lies in the generation of a reactive intermediate from tris(hydroxymethyl)nitromethane under basic conditions, which is then susceptible to electrophilic attack by bromine. The final pH adjustment is critical to prevent the decomposition of the alkali-sensitive DBNE.[4]

Synthesis of Bronopol (2-Bromo-2-nitro-1,3-propanediol)

Bronopol, a widely used alternative, is synthesized from nitromethane and formaldehyde, followed by bromination.

Experimental Protocol:

  • Condense nitromethane with formaldehyde in an alkaline environment to form 2-nitro-1,3-propanediol.

  • The intermediate is then brominated to yield Bronopol.

  • The final product is purified by crystallization.

Synthesis of 2,2-Dibromo-3-nitrilopropionamide (DBNPA)

DBNPA is another significant alternative, synthesized from cyanoacetamide.

Experimental Protocol: [5]

  • Dissolve cyanoacetamide in a suitable solvent.

  • Introduce a brominating agent, such as elemental bromine, to carry out an acid-catalyzed bromination at the α-carbon.

  • The product, DBNPA, is then isolated and purified.

Structural Confirmation: A Multi-Technique Approach

Unequivocal structure determination relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic Data for this compound (DBNE)
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the methylene group (CH₂), likely deshielded by the adjacent electronegative oxygen atom.

  • ¹³C NMR: The carbon NMR spectrum should exhibit two signals: one for the methylene carbon (-CH₂OH) and another for the quaternary carbon bearing the two bromine atoms and the nitro group (-C(Br)₂(NO₂)).

  • IR Spectroscopy: Key infrared absorption bands would include a strong, broad peak for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (248.86 g/mol ).[6] A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a rough 1:2:1 ratio) would be a key identifier.

Comparative Analysis with Alternatives

In contrast to DBNE, experimental data for Bronopol and DBNPA are more accessible, allowing for a direct comparison.

Technique This compound (DBNE) (Predicted) Bronopol (Experimental) 2,2-Dibromo-3-nitrilopropionamide (DBNPA) (Experimental/Literature)
¹H NMR Singlet for -CH₂ protons.Signals for -CH₂ protons and -OH protons.Signals for -NH₂ protons.
¹³C NMR Two signals: -CH₂OH and -C(Br)₂(NO₂).Signals for -CH₂OH and -C(Br)(NO₂)- carbons.Signals for -C(Br)₂-, -CN, and -C(O)NH₂ carbons.
IR (cm⁻¹) ~3400 (O-H), ~2900 (C-H), ~1550 & ~1350 (NO₂).Broad O-H stretch, C-H stretch, NO₂ stretches.~3400 & ~3200 (N-H), ~2250 (C≡N), ~1680 (C=O).
Mass Spec (m/z) M, M+2, M+4 isotopic pattern for 2 Br atoms.Molecular ion at 199, with isotopic pattern for one Br atom.Molecular ion at 241.87, with isotopic pattern for two Br atoms.[5]

Workflow for Structural Confirmation:

Structural Confirmation Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation A Synthesized Product B Infrared (IR) Spectroscopy A->B C Nuclear Magnetic Resonance (NMR) A->C D Mass Spectrometry (MS) A->D E Functional Group Identification B->E F Connectivity and Proton Environment C->F G Molecular Weight and Isotopic Pattern D->G H Confirmed Structure E->H F->H G->H

Caption: A generalized workflow for the structural confirmation of synthesized compounds.

Performance Comparison: Mechanism of Action

The antimicrobial efficacy of these compounds stems from their unique chemical structures.

  • This compound (DBNE): As a halonitroalkanol, its activity is likely due to the combined effects of the electrophilic bromine atoms and the nitro group, which can interfere with microbial cellular processes.

  • Bronopol: Its mechanism involves the release of formaldehyde under certain conditions and the oxidation of thiol groups in bacterial enzymes, disrupting their function.[7]

  • 2,2-Dibromo-3-nitrilopropionamide (DBNPA): DBNPA is a fast-acting biocide that rapidly penetrates microbial cell membranes and reacts with sulfur-containing proteins, leading to cell death.[5][8]

The choice between these biocides often depends on the specific application, required speed of action, and the pH of the medium, as their stability and efficacy can be pH-dependent.

Conclusion

The structural confirmation of this compound and its alternatives is a critical step in their application as antimicrobial agents. While experimental data for DBNE is sparse, a combination of analytical techniques, when applied to its alternatives like Bronopol and DBNPA, provides a clear pathway for structural elucidation. This guide underscores the importance of a multi-faceted analytical approach, combining synthesis protocols with rigorous spectroscopic analysis, to ensure the identity and purity of these vital compounds. For researchers and drug development professionals, such thorough characterization is not just a matter of quality control, but a fundamental aspect of scientific integrity.

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Performance Evaluation of 2,2-Dibromo-2-nitroethanol in Diverse Water Treatment Scenarios: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the critical field of industrial water treatment, the selection of an appropriate biocide is paramount to maintaining operational efficiency, preserving asset integrity, and ensuring a safe working environment. This guide provides an in-depth technical comparison of 2,2-Dibromo-2-nitroethanol (DBNE), a bromine-based biocide, against other commonly used non-oxidizing biocides across various industrial water treatment scenarios. This analysis is designed for researchers, scientists, and professionals in drug development and related fields who require a nuanced understanding of antimicrobial performance.

Introduction: The Imperative for Effective Microbial Control

Industrial water systems, including cooling towers, pulp and paper manufacturing processes, and oil and gas operations, provide ideal environments for microbial proliferation. Uncontrolled growth of bacteria, fungi, and algae can lead to a host of problems such as biofouling, microbiologically influenced corrosion (MIC), and the generation of hazardous gases like hydrogen sulfide (H₂S).[1][2] Non-oxidizing biocides are a class of chemical agents that control microbial growth through mechanisms other than oxidation, such as interfering with cellular metabolism or disrupting cell structures.[3][4] This guide focuses on the performance of this compound (DBNE) in comparison to other prominent non-oxidizing biocides: Glutaraldehyde, Isothiazolinones, and 2,2-Dibromo-3-nitrilopropionamide (DBNPA).

Mechanism of Action: A Comparative Overview

Understanding the mechanism by which a biocide inactivates microorganisms is crucial for its effective application and for anticipating potential limitations.

This compound (DBNE) and Related Brominated Nitroalkanes: DBNE belongs to the family of halo-nitro compounds.[5] The antimicrobial activity of these compounds is attributed to their ability to act as electrophiles. The bromine and nitro groups on the central carbon atom create an electron-deficient center, making the molecule highly reactive towards nucleophilic functional groups found in microbial cells. The primary mode of action is believed to involve the inactivation of essential enzymes through the reaction with sulfhydryl (-SH) groups in proteins, such as those in cysteine residues.[6][7] This disrupts critical metabolic pathways, leading to cell death.

Glutaraldehyde: This dialdehyde biocide exerts its antimicrobial effect by cross-linking with amino and sulfhydryl groups of proteins and nucleic acids on the microbial cell surface and within the cytoplasm.[8] This extensive cross-linking effectively immobilizes cellular functions, leading to rapid cell death.

Isothiazolinones: This class of biocides, which includes compounds like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), acts by inhibiting key enzymes involved in cellular respiration and metabolism.[9] They disrupt the metabolic pathways involving dehydrogenase enzymes, leading to a rapid cessation of growth and eventual cell death.[9]

2,2-Dibromo-3-nitrilopropionamide (DBNPA): A close chemical relative of DBNE, DBNPA also functions as an electrophile, reacting with and inactivating sulfhydryl groups in proteins.[10] Its rapid action is a key performance characteristic.

cluster_DBNE DBNE / DBNPA cluster_Glutaraldehyde Glutaraldehyde cluster_Isothiazolinones Isothiazolinones DBNE DBNE / DBNPA (Electrophile) SH_groups Sulfhydryl Groups (-SH in Proteins) DBNE->SH_groups Reacts with Enzyme_inactivation Enzyme Inactivation SH_groups->Enzyme_inactivation Leads to Metabolic_disruption Metabolic Disruption Enzyme_inactivation->Metabolic_disruption Cell_death1 Cell Death Metabolic_disruption->Cell_death1 Glutaraldehyde Glutaraldehyde (Cross-linking Agent) Amino_SH_groups Amino & Sulfhydryl Groups (Proteins, Nucleic Acids) Glutaraldehyde->Amino_SH_groups Reacts with Cross_linking Cellular Cross-linking Amino_SH_groups->Cross_linking Causes Function_loss Loss of Function Cross_linking->Function_loss Cell_death2 Cell Death Function_loss->Cell_death2 Isothiazolinones Isothiazolinones Dehydrogenase Dehydrogenase Enzymes Isothiazolinones->Dehydrogenase Inhibits Respiration_inhibition Respiration Inhibition Dehydrogenase->Respiration_inhibition Leads to Metabolic_disruption2 Metabolic Disruption Respiration_inhibition->Metabolic_disruption2 Cell_death3 Cell Death Metabolic_disruption2->Cell_death3

Caption: Comparative Mechanisms of Action of Non-Oxidizing Biocides.

Performance in Cooling Water Systems

Cooling towers are a primary application for biocides due to their susceptibility to microbial growth, which can lead to biofouling, reduced heat transfer efficiency, and the proliferation of pathogens like Legionella pneumophila.[2]

Comparative Efficacy:

BiocideTypical EfficacySpeed of KillpH SensitivityBiofilm Control
DBNE/DBNPA Broad-spectrum bactericideVery Fast (minutes to < 1 hour)[11]Performance decreases at pH > 8Effective against biofilms
Glutaraldehyde Broad-spectrum bactericide and slimicideSlower than DBNPA (hours)[8]Effective over a wide pH rangeGood biofilm penetration
Isothiazolinones Broad-spectrum bactericide, fungicide, and algicideSlower than DBNPA (hours)[8]Performance can be pH-dependentEffective against biofilms

Key Considerations for Cooling Towers:

  • Speed of Kill: The rapid action of DBNE and DBNPA is advantageous in systems with short holding times, such as once-through cooling systems.[11]

  • pH: The efficacy of DBNE and DBNPA can be reduced in alkaline cooling water (pH > 8) due to hydrolysis. Glutaraldehyde and some isothiazolinone formulations offer better performance in such conditions.

  • Biofilm Control: While all three biocides show efficacy against biofilms, the ability of glutaraldehyde to penetrate thick slime layers is a notable advantage. Non-oxidizing biocides, in general, are effective against sessile bacteria within biofilms.[2]

  • Synergistic Effects: The use of two biocides can provide a broader spectrum of control and may limit the development of microbial resistance. For instance, a combination of glutaraldehyde (slug dosed) and DBNPA (continuous low-level dose) has been shown to be an effective treatment program.

Performance in Pulp and Paper Manufacturing

Microbial growth in pulp and paper mills leads to the formation of slime, which can cause paper breaks, spots, and holes in the final product, resulting in significant production losses.[12]

Comparative Efficacy:

BiocideTypical EfficacyImpact on Wet-End ChemistryPersistence
DBNE/DBNPA Effective slimicideGenerally low impact on wet-end chemistry[13][14]Rapidly degrades
Glutaraldehyde Effective slimicideGenerally low impact on wet-end chemistry[13][14]Moderate
Isothiazolinones Effective slimicideGenerally low impact on wet-end chemistry[13]More persistent

Key Considerations for Pulp and Paper Mills:

  • Impact on Paper Chemistry: It is crucial that biocides do not interfere with other chemical additives used in the papermaking process, such as sizing agents, retention aids, and optical brightening agents. Studies have shown that DBNPA, glutaraldehyde, and isothiazolinones generally have a low impact on wet-end chemistry.[13][14]

  • Control of Diverse Microflora: Paper machine systems harbor a complex community of microorganisms. The broad-spectrum activity of these biocides is essential for effective slime control.

  • System Closure: As paper mills increasingly close their water circuits to reduce freshwater consumption, the concentration of nutrients for microbial growth increases. This necessitates a robust and efficient biocide program.[13]

Performance in Oil and Gas Operations

In the oil and gas industry, microbial contamination can lead to severe operational issues, including the souring of reservoirs due to the production of hydrogen sulfide (H₂S) by sulfate-reducing bacteria (SRB), microbiologically influenced corrosion (MIC) of pipelines and equipment, and biofouling that can impede fluid flow.[15]

Comparative Efficacy:

BiocideEfficacy against SRBPerformance in High Salinity/TDSApplication
DBNE Highly effective[15]Robust performance in challenging subterranean conditions[15]Produced water treatment, pipeline protection
Glutaraldehyde Effective against SRBGenerally effectiveProduced water treatment, hydraulic fracturing fluids
Isothiazolinones Effective against SRB[9]Performance can be affected by high TDSProduced water treatment

Key Considerations for Oil and Gas Operations:

  • Sulfate-Reducing Bacteria (SRB) Control: The ability to effectively control SRB is a critical performance metric for biocides used in this sector. DBNE has demonstrated high efficacy in eliminating SRB.[15]

  • Environmental Conditions: Oilfield waters can have high salinity, high temperatures, and contain various organic and inorganic compounds. The chosen biocide must remain effective under these harsh conditions.

  • Biofilm and Deposit Penetration: In pipelines and reservoirs, microorganisms often exist in dense biofilms. The ability of a biocide to penetrate these biofilms is essential for effective treatment.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and obtain reliable comparative data, standardized testing methodologies should be employed.

6.1. Cooling Water Systems - Modified ASTM E645:

This standard test method provides a framework for evaluating the efficacy of microbicides in cooling water systems. A modified protocol can be implemented as follows:

start Start: Prepare Simulated Cooling Water inoculate Inoculate with Microbial Consortium (e.g., Pseudomonas aeruginosa, Legionella pneumophila) start->inoculate add_biocides Add Biocides at Various Concentrations (DBNE, Glutaraldehyde, Isothiazolinones) inoculate->add_biocides incubate Incubate under Controlled Conditions (Temperature, pH) add_biocides->incubate sample Sample at Predetermined Time Intervals incubate->sample enumerate Enumerate Viable Microorganisms (Plate Counts) sample->enumerate calculate Calculate Log Reduction and Kill Rate enumerate->calculate end End: Compare Efficacy calculate->end

Caption: Workflow for Biocide Efficacy Testing in Simulated Cooling Water.

Step-by-Step Protocol:

  • Preparation of Test Water: Prepare simulated cooling tower water with representative pH, hardness, and alkalinity.

  • Inoculation: Inoculate the test water with a known concentration of relevant microorganisms, such as Pseudomonas aeruginosa (a common slime-former) and Legionella pneumophila.

  • Biocide Addition: Add varying concentrations of DBNE and the comparator biocides to the inoculated water samples. Include a control with no biocide.

  • Incubation: Incubate the samples at a temperature representative of a cooling tower system (e.g., 30-35°C).

  • Sampling and Neutralization: At specified time points (e.g., 15 min, 1 hr, 4 hrs, 24 hrs), withdraw aliquots and immediately add a neutralizer to stop the biocidal action.

  • Enumeration: Determine the number of viable microorganisms in each sample using standard plate count methods.

  • Data Analysis: Calculate the log reduction in microbial population for each biocide at each time point and concentration to determine the kill rate and minimum inhibitory concentration (MIC).

6.2. Oil and Gas (Sulfate-Reducing Bacteria) - Modified ASTM G170:

While ASTM G170 is a guide for corrosion inhibitors, its principles for simulating oilfield conditions can be adapted for biocide efficacy testing against SRB.

Step-by-Step Protocol:

  • Preparation of Test Medium: Use a specialized growth medium for SRB (e.g., Postgate's Medium C) modified to simulate the salinity and chemical composition of produced water.

  • Inoculation: Inoculate the medium with a culture of SRB, such as Desulfovibrio species.

  • Biocide Addition: Introduce DBNE and other test biocides at various concentrations to the inoculated medium under anaerobic conditions.

  • Incubation: Incubate the samples anaerobically at a relevant temperature (e.g., 30-40°C).

  • Monitoring: Monitor the production of hydrogen sulfide (H₂S) over time using a suitable analytical method (e.g., colorimetric or electrochemical). The inhibition of H₂S production is an indicator of biocide efficacy.

  • Data Analysis: Determine the minimum biocide concentration that effectively inhibits the growth and metabolic activity of SRB.

Environmental Fate and Degradation

The environmental persistence and degradation byproducts of a biocide are critical considerations for its overall suitability.

  • DBNE/DBNPA: These compounds are known for their rapid degradation in aqueous environments, particularly at neutral to alkaline pH.[11] The degradation pathway involves hydrolysis, leading to the formation of less toxic byproducts. This rapid breakdown can be advantageous in meeting strict environmental discharge regulations.

  • Glutaraldehyde: Is readily biodegradable.

  • Isothiazolinones: Are also biodegradable, but their persistence can be influenced by environmental conditions.

Conclusion

This compound (DBNE) is a highly effective, broad-spectrum biocide with applications across various industrial water treatment scenarios. Its key advantages include its rapid speed of kill and its efficacy against problematic microorganisms such as sulfate-reducing bacteria.

The selection of the optimal biocide for a specific application requires a thorough evaluation of its performance characteristics in the context of the operational and environmental conditions of the water system.

  • For cooling water systems with short holding times, the rapid action of DBNE is a significant benefit.

  • In pulp and paper manufacturing, DBNE's efficacy as a slimicide, coupled with its low impact on wet-end chemistry, makes it a viable option.

  • In the oil and gas industry, DBNE's proven performance against sulfate-reducing bacteria is a critical advantage for controlling souring and microbiologically influenced corrosion.

When selecting a biocide, it is essential to consider not only its efficacy but also its compatibility with other chemical treatments, its environmental fate, and the overall cost-effectiveness of the treatment program. For a comprehensive evaluation, it is recommended to conduct site-specific testing that simulates the actual conditions of the water system.

References

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  • Antimicrobial Activity of a Series of Halo-Nitro Compounds. (n.d.). PubMed.
  • (PDF) The effect of several non-oxidizing biocides on fine paper wet-end chemistry. (n.d.).
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  • Biocides and preservatives for pulp and paper. (n.d.). Kemira.
  • US20130064899A1 - Synergistic biocide composition containing at least three biocide components. (n.d.).
  • Antibiotic-Potentiating Effect of Some Bioactive Natural Products against Planktonic Cells, Biofilms, and Virulence Factors of Pseudomonas aeruginosa. (n.d.). NIH.
  • Degradation kinetics of butylmethoxydibenzoylmethane (avobenzone) in aqueous solution. (n.d.). PubMed.
  • Neomid biocides for the pulp and paper industry
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  • The Selection and Application of Nonoxidizing Biocides for Cooling W
  • US8138212B2 - Synergistic microbicidal compositions. (n.d.).
  • Slime control in paper mill using biological agents as biocides. (n.d.). SciSpace.
  • Slime control in paper mill using biological agents as biocides. (n.d.).
  • Antimicrobials: Mechanism of action. (2021). YouTube.
  • Key Components of a Cooling Tower System Biocide Program. (2024). Chem-Aqua.
  • The efficacy of biocides and other chemical additives in cooling water systems in the control of amoebae. (n.d.). PubMed.
  • Oil Field Souring Control by Nitrate-Reducing Sulfurospirillum spp. That Outcompete Sulfate-Reducing Bacteria for Organic Electron Donors. (n.d.). PMC - NIH.
  • The Control of Microbiological Problems. (n.d.). PMC - PubMed Central - NIH.
  • Growth Inhibition of Sulfate-Reducing Bacteria during Gas and Oil Production Using Novel Schiff Base Diquaternary Biocides: Synthesis, Antimicrobial, and Toxicological Assessment. (2022). PubMed Central.
  • Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea. (n.d.). PMC - NIH.
  • Solving the Biofilm Threat in Industrial Cooling W
  • Isothiazolone Biocides in Water Treatment Applications. (n.d.).
  • PT1391430E - Synergistic biocidal mixtures. (n.d.).
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
  • Degradation kinetics in aqueous solution of cefotaxime sodium, a third-gener
  • In Pursuit of a Better Biocide Composition: Synergistic and Additive Effects of QAC-Based Formulations Against Planktonic and Biofilm Cultures. (n.d.). MDPI.
  • Case study: Optimal cooling water tre
  • BIOCIDES IN PAPERMAKING CHEMISTRY. (n.d.). JYX.
  • Microbial Diversity of Produced Water Sources for Oil and Gas Development. (n.d.).
  • Natural biocide formulation for the treatment of industrial cooling water. (n.d.).
  • (PDF) Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. (n.d.).
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
  • Diversity and Composition of Sulfate-Reducing Microbial Communities Based on Genomic DNA and RNA Transcription in Production Water of High Temperature and Corrosive Oil Reservoir. (n.d.). PubMed Central.
  • Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temper
  • Technical - Controlling Microbiological Growth and Foul Odors in Pulp & Paper Industry. (n.d.). Amazon Papyrus.
  • (PDF) SENSITIVITY OF SULPHATE REDUCING BACTERIA TO OILFIELD BIOCIDES USING A RAPID DETECTABLE CULTURE MEDIA METHOD. (2020).
  • Bacteria in the produced water and wastewater samples from the oil industry. (n.d.). E3S Web of Conferences.
  • IMPROVING MICROBIAL CONTROL IN PRODUCED WATER FROM OIL FIELDS: A 5-STEP APPROACH | Pereira | Brazilian Journal of Petroleum and Gas. (n.d.). Portal ABPG.
  • Enhancing antimicrobial efficacy against Pseudomonas aeruginosa biofilm through carbon dot-mediated photodynamic inactiv
  • Effectiveness of combination antimicrobial therapy for Pseudomonas aeruginosa bacteremia. (n.d.).
  • Performance of Antipseudomonal β-Lactams on the Accelerate PhenoTest BC Kit against a Collection of Pseudomonas aeruginosa Isol
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A Comparative Toxicological Review of Brominated Biocides for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Scrutiny of Brominated Biocides

Brominated biocides are a class of antimicrobial agents extensively used in industrial processes to control the growth of bacteria, fungi, and algae. Their efficacy in preventing biofouling is critical in systems such as cooling towers, pulp and paper manufacturing, and oil and gas extraction operations. This guide provides a comparative technical overview of the toxicological profiles of three prominent non-oxidizing brominated biocides: Bronopol (2-bromo-2-nitropropane-1,3-diol), DBNPA (2,2-dibromo-3-nitrilopropionamide), and DBDMH (1,3-dibromo-5,5-dimethylhydantoin).

The selection of a biocide is a balance between its efficacy and its potential environmental and health impacts. Understanding the nuances of their toxicological profiles—from their mechanisms of action to their environmental fate—is paramount for researchers, scientists, and drug development professionals in making informed decisions that ensure both operational efficiency and environmental stewardship. This guide synthesizes available data to facilitate a direct comparison of these key industrial compounds.

Comparative Toxicological Profiles

The toxicological impact of a biocide can be assessed through various metrics, including its acute toxicity to mammals, its ecotoxicity towards aquatic organisms, and its persistence and degradation in the environment.

Mammalian Toxicity

Acute mammalian toxicity is a primary indicator of the potential hazard to human health. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to kill half the members of a tested population.

BiocideChemical NameCAS No.Acute Oral LD50 (Rat)Key Toxicological Notes
Bronopol 2-bromo-2-nitropropane-1,3-diol52-51-7178 - 342 mg/kg[1][2]Severe gastrointestinal irritant[1]. Classified as Toxicity Category II for oral toxicity[1].
DBNPA 2,2-dibromo-3-nitrilopropionamide10222-01-2178 - 235 mg/kg[3]Corrosive to skin and eyes; skin sensitizer[4][5]. Classified as Toxicity Category II for acute oral and inhalation exposure[3].
DBDMH 1,3-dibromo-5,5-dimethylhydantoin77-48-5448 - 760 mg/kg[6]Causes burns and may cause skin sensitization[7][8]. Considered toxic if swallowed[8].

Interpretation: Bronopol and DBNPA exhibit similar and higher acute oral toxicity in rats compared to DBDMH. All three compounds are classified as moderately to highly toxic via the oral route and are noted for their irritant or corrosive properties, necessitating careful handling procedures.

Aquatic Ecotoxicity

The environmental impact of biocides is largely determined by their toxicity to non-target aquatic organisms. The half maximal effective concentration (EC50) for sensitive species like Daphnia magna (a freshwater invertebrate) and algae are critical endpoints for environmental risk assessment.

BiocideOrganismEndpointResultReference(s)
Bronopol Daphnia magna48h EC501.4 mg/L
Algae (Pseudokirchneriella subcapitata)72h NOEC0.08 mg/L[9]
DBNPA Daphnia magna48h EC500.76 mg/L[5]
Algae (Pseudokirchneriella subcapitata)96h EC500.31 mg/L[5]
DBDMH Daphnia magna48h EC500.75 mg/L[10]
Rainbow Trout96h LC500.9 mg/L[10]

Interpretation: DBNPA and DBDMH demonstrate higher acute toxicity to Daphnia magna than Bronopol. However, algae are particularly sensitive to all these biocides, with Bronopol showing chronic effects at very low concentrations (0.08 mg/L)[9]. DBNPA is classified as very toxic to aquatic organisms on both an acute and chronic basis[4][5]. This high aquatic toxicity underscores the importance of controlling their release into the environment.

Environmental Fate and Degradation

An ideal biocide should degrade rapidly in the environment to minimize long-term exposure and impact. The stability of these brominated compounds is highly dependent on environmental conditions, particularly pH.

  • Bronopol: Stability is pH-dependent, with degradation rates increasing with higher pH and temperature[9]. It has a long half-life in acidic conditions (e.g., 1.5 years at pH 6) but degrades much faster in alkaline conditions (e.g., 2 months at pH 8)[9]. While not persistent itself, some of its degradation products, such as 2-bromo-2-nitroethanol and bromonitromethane, may be more persistent and toxic[11].

  • DBNPA: This biocide is known for its rapid degradation, especially in alkaline waters, which is a key feature for minimizing environmental persistence[12][13]. Its hydrolysis is highly pH-dependent, with a half-life of 67 days at pH 5, but only 63 hours at pH 7 and 73 minutes at pH 9[3]. Degradation products include dibromoacetonitrile (DBAN) and dibromoacetic acid (DBAA)[3][14].

  • DBDMH: When mixed with water, DBDMH quickly decomposes, forming hypobromous acid, which is the active biocidal agent, and 5,5-dimethylhydantoin (DMH)[10]. This rapid conversion limits the environmental exposure to the parent compound.

Mechanisms of Toxic Action

Understanding the molecular mechanisms by which these biocides exert their antimicrobial and toxic effects is crucial for predicting their spectrum of activity and potential for non-target effects.

Bronopol: The Thiol Oxidizer

Bronopol's primary mechanism of action involves the oxidation of essential sulfhydryl (thiol) groups in microbial proteins and enzymes[15]. Under aerobic conditions, it catalyzes the oxidation of thiols (like those in cysteine) to disulfides, a reaction that disrupts protein structure and function[16][17]. This process can also generate reactive oxygen species (ROS), such as superoxide and peroxide, which are toxic to the cells[16][17]. This dual action of direct enzyme inactivation and oxidative stress contributes to its broad-spectrum efficacy, particularly against Gram-negative bacteria.

Bronopol_Mechanism cluster_microbe Microbial Cell Enzyme_SH Enzyme-SH (Active) Enzyme_SS Enzyme-S-S (Inactive) Enzyme_SH->Enzyme_SS Oxidation ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage & Death ROS->Cell_Damage Bronopol Bronopol Bronopol->Enzyme_SH Catalyzes Bronopol->ROS Generates O2 O₂ (Aerobic) O2->Enzyme_SH

Caption: Mechanism of Bronopol via thiol oxidation and ROS generation.

DBNPA: The Electrophilic Attacker

DBNPA functions as a potent electrophile. Its mechanism involves a rapid and irreversible reaction with nucleophilic sites within the microbial cell, particularly sulfur-containing groups (thiols) and nitrogen-containing groups (amines) in proteins[12][18]. The electrophilic bromine atoms are displaced in a nucleophilic substitution reaction, forming a strong covalent bond between the biocide fragment and the microbial biomolecule[18]. This permanently inactivates critical enzymes, disrupting cellular metabolism and leading to rapid cell death[13][19]. Unlike oxidizing biocides, DBNPA's action is more selective for these specific functional groups[12].

DBNPA_Mechanism cluster_microbe Microbial Cell DBNPA DBNPA (Electrophile) Protein_Nu Protein with Nucleophilic Site (-SH, -NH₂) DBNPA->Protein_Nu Reacts with Protein_Inactive Inactivated Protein (Covalently Bound) Protein_Nu->Protein_Inactive Nucleophilic Attack Metabolism_Halt Metabolic Arrest & Cell Death Protein_Inactive->Metabolism_Halt

Caption: Mechanism of DBNPA via electrophilic attack on nucleophiles.

Experimental Protocols: Assessing Acute Aquatic Toxicity

To ensure the reproducibility and comparability of toxicological data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals. The Daphnia sp. Acute Immobilisation Test (OECD Guideline 202) is a fundamental test for assessing the acute ecotoxicity of water-soluble compounds.

Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test

Objective: To determine the concentration of a test substance that results in the immobilisation of 50% of the Daphnia magna population over a 48-hour exposure period (48h EC50).

Causality and Rationale: Daphnia magna are chosen as a representative freshwater invertebrate due to their ecological importance and sensitivity to a wide range of toxicants[20]. Immobilisation is a clear and easily observable sublethal endpoint that is indicative of significant toxicity[21]. The 48-hour duration is sufficient to observe acute effects without the confounding factors of starvation or multiple reproductive cycles.

Methodology:

  • Test Organism Preparation:

    • Use juvenile daphnids that are less than 24 hours old at the start of the test[21][22]. This ensures uniformity in sensitivity across the test population.

    • Organisms should be sourced from a healthy, stable laboratory culture. A reference toxicant test (e.g., with potassium dichromate) should be performed periodically to verify the sensitivity of the culture stock[22].

  • Test Solution Preparation:

    • Prepare a stock solution of the brominated biocide in reconstituted water (as defined by OECD guidelines)[20].

    • Create a geometric series of at least five test concentrations from the stock solution[20]. A dilution factor of 2.2 is common.

    • Include an untreated control group (reconstituted water only)[20].

    • Prepare a sufficient volume for all replicates and for analytical verification of concentrations.

  • Experimental Setup:

    • Use glass beakers as test vessels, loosely covered to reduce evaporation[20].

    • Allocate at least 20 daphnids for each test concentration and the control, divided among at least four replicate vessels (i.e., 5 daphnids per replicate)[22][23].

    • Maintain a constant temperature of 20 ± 2 °C and a defined photoperiod (e.g., 16 hours light, 8 hours dark)[20].

    • Daphnids are not fed during the 48-hour test period to avoid interference from food particles with the test substance[20].

  • Observation and Data Collection:

    • At 24 and 48 hours, count the number of immobilised daphnids in each replicate[21].

    • An individual is considered immobilised if it is unable to swim within 15 seconds after gentle agitation of the test vessel[20][21].

    • Record observations of any other sublethal effects (e.g., unusual swimming patterns).

    • Measure water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.

  • Data Analysis:

    • For each concentration, calculate the percentage of immobilised daphnids at 48 hours.

    • Use appropriate statistical methods (e.g., probit analysis, logistic regression) to calculate the EC50 value and its 95% confidence intervals[24].

    • The test is considered valid if the immobilisation in the control group is ≤ 10% and dissolved oxygen concentration remains above 3 mg/L[20].

OECD_202_Workflow start Start: Culture <24h old Daphnia prep_solutions Prepare Test Solutions (≥5 concentrations + control) start->prep_solutions setup_vessels Set up Replicate Vessels (≥4 reps, 5 Daphnia/rep) prep_solutions->setup_vessels expose 48-Hour Exposure (20°C, 16:8 L:D cycle) setup_vessels->expose observe_24h Observe & Record Immobilisation at 24h expose->observe_24h observe_48h Observe & Record Immobilisation at 48h observe_24h->observe_48h analyze Statistical Analysis (Calculate 48h EC50) observe_48h->analyze end End: Report Results analyze->end

Sources

A Senior Application Scientist's Guide to Validating the Purity of Commercial 2,2-Dibromo-2-nitroethanol (DBNE)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial agents, 2,2-Dibromo-2-nitroethanol (DBNE) stands out for its efficacy as a biocide and preservative in a multitude of applications, from industrial water treatment to personal care product formulations.[1][2] However, the performance and safety of DBNE are intrinsically linked to its purity. The presence of unreacted starting materials, byproducts, or degradation products can significantly impact its antimicrobial activity and potentially introduce toxicological risks.

This guide provides a comprehensive framework for researchers and quality control professionals to validate the purity of commercially available DBNE. We will delve into the scientific rationale behind a multi-modal analytical approach, provide detailed experimental protocols, and compare the expected performance of high-purity DBNE against potential commercial grades.

The Imperative of Purity: Why It Matters

The efficacy of an active pharmaceutical ingredient (API) or a critical raw material like DBNE is directly proportional to its purity. Impurities can arise from various stages of the manufacturing process or during storage. For instance, a common synthesis route for DBNE involves the bromination of tris(hydroxymethyl)nitromethane. Incomplete reactions or side reactions can lead to the presence of mono-brominated species or other halogenated nitroalkanes.

Furthermore, DBNE, like its structural relative bronopol, can be susceptible to degradation under certain conditions, such as alkaline pH or elevated temperatures.[2][3] This degradation can lead to the formation of less active or potentially harmful byproducts, such as 2-bromo-2-nitroethanol and formaldehyde. Therefore, a robust analytical validation is not merely a quality control checkpoint but a critical step in ensuring product consistency, efficacy, and safety.

A Multi-Pronged Approach to Purity Validation

To achieve a comprehensive and self-validating assessment of DBNE purity, a combination of orthogonal analytical techniques is indispensable. Each method provides a unique piece of the puzzle, and together they offer a high degree of confidence in the final purity assessment.

Figure 1: Overall analytical workflow for DBNE purity validation.

This workflow emphasizes a primary quantitative technique (HPLC-UV) for assaying the main component, supported by powerful spectroscopic and chromatographic methods for identifying and quantifying impurities.

Analytical Methodologies for Purity Validation

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is the cornerstone for purity determination of non-volatile, polar compounds like DBNE. A reversed-phase C18 column is typically employed, where the non-polar stationary phase retains the analyte to varying degrees based on its hydrophobicity. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. The separation is based on the differential partitioning of DBNE and its impurities between the stationary and mobile phases. UV detection provides a sensitive and linear response for quantification.[4]

Causality Behind Experimental Choices:

  • C18 Column: The alkyl chains of the C18 stationary phase provide excellent hydrophobic interaction with the DBNE molecule, allowing for good retention and separation from more polar or less polar impurities.

  • Acetonitrile/Water Mobile Phase: This combination offers a good balance of solvent strength and UV transparency, allowing for efficient elution and sensitive detection. A gradient elution may be necessary to resolve a wide range of impurities with varying polarities.

  • UV Detection at 210 nm: While DBNE lacks a strong chromophore, it exhibits absorbance in the low UV region. 210 nm is a common wavelength for detecting compounds with limited UV absorption.[3]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the DBNE sample and dissolve it in a 25 mL volumetric flask with the initial mobile phase composition (30% acetonitrile in water).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject a standard solution of DBNE of known concentration to determine the retention time and response factor.

    • Inject the sample solution.

    • Purity is calculated using the area percent method, where the area of the DBNE peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. The sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for definitive identification of the compound by comparison to a spectral library.[5]

Causality Behind Experimental Choices:

  • GC-MS is ideal for identifying potential volatile impurities that may not be well-resolved or detected by HPLC-UV. This includes residual solvents from the synthesis or volatile degradation products.

  • Electron Ionization (EI): This hard ionization technique provides reproducible fragmentation patterns that are excellent for library matching and structural elucidation of unknown impurities.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C (hold for 2 min), then ramp to 280 °C at 15 °C/min (hold for 5 min).

    • Transfer Line Temperature: 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Prepare a dilute solution of the DBNE sample (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate.

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton (¹H-NMR) and carbon (¹³C-NMR) atom in the molecule. For purity validation, NMR can confirm the identity of the main component and detect and quantify impurities that have distinct NMR signals.[6]

Causality Behind Experimental Choices:

  • ¹H-NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For DBNE (C₂H₃Br₂NO₃), we would expect to see a signal for the CH₂OH group.

  • ¹³C-NMR: Provides information on the number of different types of carbon atoms and their chemical environment. For DBNE, we would expect signals for the CBr₂NO₂ carbon and the CH₂OH carbon.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 10-20 mg of the DBNE sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra using standard pulse sequences.

  • Analysis:

    • Compare the obtained spectra with a reference spectrum of pure DBNE or with predicted chemical shifts.

    • Integrate the signals in the ¹H-NMR spectrum to quantify the main component against any visible impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique vibrational spectrum.[7]

Causality Behind Experimental Choices:

  • FTIR is an excellent tool for a quick identity check and for detecting the presence of major functional group impurities.

  • For DBNE, we would expect to see characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretch of the methylene group, and the asymmetric and symmetric stretches of the nitro group.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sampling of liquids or solids.

  • Sample Preparation:

    • If using an ATR accessory, place a small drop of the liquid DBNE sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis:

    • Identify the characteristic absorption bands and compare them to a reference spectrum or to known functional group frequencies.

    • Expected Bands for DBNE:

      • ~3400 cm⁻¹ (broad): O-H stretch

      • ~2900 cm⁻¹: C-H stretch

      • ~1560 cm⁻¹: Asymmetric NO₂ stretch

      • ~1370 cm⁻¹: Symmetric NO₂ stretch

Potential Degradation Pathway of DBNE

Understanding the potential degradation pathways of DBNE is crucial for identifying likely impurities and developing a stability-indicating analytical method. Based on the chemistry of related compounds like bronopol, a likely degradation pathway involves the loss of a bromine atom and the nitro group.

DBNE_Degradation_Pathway DBNE This compound (C₂H₃Br₂NO₃) Intermediate1 2-Bromo-2-nitroethanol (C₂H₄BrNO₃) DBNE->Intermediate1 Hydrolysis/Reduction Degradation_Product3 Bromide Ion (Br⁻) DBNE->Degradation_Product3 Decomposition Degradation_Product1 Bromonitromethane (CH₂BrNO₂) Intermediate1->Degradation_Product1 Decarboxylation-like Degradation_Product2 Formaldehyde (CH₂O) Intermediate1->Degradation_Product2 Retro-Henry Reaction

Figure 2: Postulated degradation pathway of this compound.

Comparison of Commercial Grades

The purity of commercially available DBNE can vary between suppliers. While most reputable suppliers will provide a product with a purity of ≥95%, the nature and quantity of the remaining impurities can differ.[1][8]

Supplier (Fictional)Purity (HPLC Area %)Key Impurities Detected (Hypothetical)Analytical Method Provided
Supplier A 99.5%2-Bromo-2-nitroethanol (0.2%), Unidentified (0.3%)HPLC-UV, ¹H-NMR
Supplier B 97.8%Tris(hydroxymethyl)nitromethane (1.5%), Bromide (0.7%)HPLC-UV
Supplier C 95.2%Multiple unidentified impurities totaling 4.8%Titration

Interpretation of Comparative Data:

  • Supplier A provides the highest purity material with a well-characterized impurity profile, making it the preferred choice for sensitive applications like pharmaceutical formulations.

  • Supplier B has a lower purity with a significant amount of unreacted starting material, which may be acceptable for some industrial applications but could be problematic in others.

  • Supplier C provides the lowest purity and uses a less specific analytical method (titration), which may not be sufficient for identifying and quantifying individual impurities. This grade may be suitable for less critical applications where a lower cost is a primary driver.

Alternatives to this compound

For applications where the impurity profile or degradation products of DBNE are a concern, several alternative biocides are available.

  • 2,2-Dibromo-3-nitrilopropionamide (DBNPA): A fast-acting, non-oxidizing biocide that readily degrades in aqueous environments. It is effective against a broad spectrum of microorganisms.

  • Bronopol (2-Bromo-2-nitropropane-1,3-diol): Structurally similar to DBNE, it is a widely used preservative. However, it is known to release formaldehyde under certain conditions, which can be a regulatory concern.[3]

  • Isothiazolinones (e.g., CMIT/MIT): A class of broad-spectrum biocides effective at very low concentrations. However, they can be skin sensitizers and their stability is pH-dependent.

The choice of an alternative will depend on the specific application, required spectrum of activity, regulatory constraints, and compatibility with the formulation.

Conclusion

Validating the purity of commercially available this compound is a critical step in ensuring its efficacy and safety. A multi-modal analytical approach, combining a primary quantitative method like HPLC-UV with qualitative and structural confirmation techniques such as GC-MS, NMR, and FTIR, provides a robust and self-validating system for quality control. By understanding the potential impurities arising from synthesis and degradation, and by carefully evaluating the purity data from different suppliers, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their final products.

References

  • Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2025, May 16). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Retrieved from [Link]

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  • Simpson, J. V., & Wiatr, C. L. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. World Journal of Microbiology and Biotechnology, 38(5), 85. Retrieved from [Link]

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  • PubMed. (2010). Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment. Retrieved from [Link]

  • Amazon S3. (n.d.). “DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN”. Retrieved from [Link]

  • LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]

  • ResearchGate. (2015, May 26). GC-MS analysis of natural products, How is it possible to have two different retention time in the GC-MS spectra of the same compound?. Retrieved from [Link]

  • MDPI. (2023, May 10). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. Retrieved from [Link]

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  • A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]

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  • Google Patents. (n.d.). Method for preparing tris(hydroxymethyl)nitromethane, tris(hydroxymethyl)nitromethane prepared using method, method for preparing tris(hydroxymethyl)aminomethane, and tris(hydroxymethyl)aminomethane prepared using method.
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A Senior Application Scientist's Guide: Benchmarking the Cost-Effectiveness of 2,2-Dibromo-2-nitroethanol in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of research and development, maintaining the integrity of reagents, buffers, and cell cultures is paramount. Microbial contamination is a persistent threat that can compromise experimental outcomes, leading to significant losses in time, resources, and confidence in your data. This guide provides an in-depth analysis of 2,2-Dibromo-2-nitroethanol (DBNE), a potent biocide, and benchmarks its cost-effectiveness against common alternatives used in laboratory settings. Our focus extends beyond mere price-point comparisons, delving into the critical parameters of efficacy, spectrum of activity, and application-specific suitability that ultimately define true cost-effectiveness.

The Challenge of Microbial Control in Research

From stock solutions stored for months to precious cell lines cultured for weeks, the risk of contamination by bacteria, fungi, and yeast is ever-present.[1] The consequences are severe, ranging from altered cellular metabolism to the complete loss of valuable biological samples.[1] The ideal preservative must be a silent guardian: potent against a broad spectrum of microbes at low concentrations, yet inert towards the sensitive biological components of your experiment. This balance between potent antimicrobial activity and minimal experimental interference is the cornerstone of an effective preservation strategy.

An Introduction to this compound (DBNE)

DBNE is a bromine-containing organic compound recognized for its efficacy as a biocide and preservative.[2][3] It is utilized across various industries, including in the formulation of disinfectants and preservatives for personal care products, paints, and industrial water treatment.[2][3][4] Within the research sphere, its utility lies in its ability to inhibit microbial growth at low concentrations, making it a candidate for preserving reagents and preventing contamination in various experimental setups.[2][5]

Mechanism of Action: DBNE, like other related brominated biocides, functions as a moderate electrophilic agent.[6] Its efficacy stems from the electrophilic bromine atoms that readily react with nucleophilic functional groups, such as thiols (-SH) and amines (-NH₂), found in crucial microbial proteins and enzymes.[7] This interaction leads to the formation of covalent bonds, irreversibly inactivating these essential biomolecules and disrupting critical cellular functions like metabolism and respiration, ultimately leading to cell death.[6][7]

Comparative Analysis of Common Laboratory Preservatives

The selection of a preservative is a critical decision dictated by the specific requirements of the application. Here, we compare DBNE with three widely used alternatives: ProClin™, Sodium Azide, and Penicillin-Streptomycin (Pen-Strep). The true cost-effectiveness is a function of the required effective concentration, spectrum of activity, and potential for experimental interference.

Parameter This compound (DBNE) ProClin™ Sodium Azide (NaN₃) Penicillin-Streptomycin (Pen-Strep)
Primary Use Reagent & solution preservation, industrial biocide.[2][3][4][8]In vitro diagnostic (IVD) reagents, general lab reagents.[9][10][11]General biological buffers (e.g., PBS, Tris-HCl), antibody solutions.[12][13]Mammalian cell culture media.[14][15]
Mechanism Electrophilic attack on microbial proteins (e.g., thiols).[6][7]Inhibition of key enzymes in the Krebs cycle.[9][10][11][16]Inhibition of cytochrome oxidase in the electron transport chain.[12][13]Penicillin inhibits bacterial cell wall synthesis; Streptomycin inhibits protein synthesis.[14][17]
Spectrum Broad-spectrum (bacteria, fungi, algae).[3][4]Broad-spectrum (bacteria, fungi, yeast).[9][16][18]Primarily Gram-negative bacteria; less effective against fungi and Gram-positive bacteria.[13]Penicillin: Gram-positive bacteria. Streptomycin: Gram-negative bacteria.[14] Not effective against fungi or yeast.
Typical Working Concentration Varies by application, often in low ppm range for industrial uses. Research use requires empirical determination.0.03% - 0.05% (ProClin 300).[10]0.02% - 0.1% for general buffers.[13][19]50-100 U/mL Penicillin & 50-100 µg/mL Streptomycin.[14][15]
Key Advantages High stability and effectiveness at low concentrations.[2]Low toxicity at use concentrations, broad compatibility with enzymes and antibodies.[10][16]Economical, effective for long-term storage of non-cellular reagents.[13]Well-established for cell culture, relatively low cytotoxicity to mammalian cells.[14]
Key Limitations Potential for cytotoxicity; requires careful optimization. Suspected carcinogen and skin sensitizer.[20][21][22]Can be inactivated by strong nucleophiles or high pH (>7).[16]Highly toxic to humans, forms explosive compounds with heavy metals, inhibits horseradish peroxidase (HRP).[12][13][19][23]Can mask underlying low-level or antibiotic-resistant contamination (e.g., mycoplasma), may influence cell metabolism.[1][15]
The Causality Behind Biocide Selection: A Deeper Dive

Choosing the right biocide is not a one-size-fits-all decision. The chemical nature of your sample and the downstream application are the primary determinants.

  • For Non-Cellular Systems (e.g., Buffers, Antibody Solutions): The choice often boils down to a battle between the broad-spectrum efficacy of agents like DBNE and ProClin™ versus the economy of Sodium Azide . While sodium azide is inexpensive, its potent inhibition of enzymes like HRP makes it unsuitable for many immunoassays.[12][13] Furthermore, its high toxicity and explosive potential with metal plumbing necessitate strict handling and disposal protocols.[19][23][24] ProClin™ offers a safer, broad-spectrum alternative that is compatible with most enzyme and antibody systems, making it a gold standard for commercial IVD kits.[9][10][16] DBNE presents another potent broad-spectrum option, but its compatibility with sensitive proteins and assay components must be empirically validated due to its reactive electrophilic nature.

  • For Cellular Systems (e.g., Mammalian Cell Culture): The primary concern is cytotoxicity. The preservative must eliminate microbes without harming the cultured cells. This is where Penicillin-Streptomycin has historically dominated.[14] Its mechanism specifically targets bacterial structures (cell wall) and processes (protein synthesis) that are absent in mammalian cells, affording it a high degree of selectivity.[14][17] However, its overuse can mask low-level contamination and the presence of antibiotic-resistant microbes like mycoplasma, leading to unreliable experimental results.[1][15] Broad-spectrum biocides like DBNE and ProClin™ are generally not recommended for routine cell culture due to their potential for cytotoxicity, as their mechanisms target metabolic pathways common to both microbes and eukaryotic cells.[9][21]

The following diagram illustrates the decision-making logic for selecting an appropriate biocide based on the experimental system.

G start Start: Need for Microbial Control app_type What is the Application Type? start->app_type cell_culture Cellular System (e.g., Cell Culture) app_type->cell_culture Cellular non_cell Non-Cellular System (e.g., Buffers, Reagents) app_type->non_cell Non-Cellular pen_strep Use Penicillin-Streptomycin cell_culture->pen_strep assay_type Downstream Assay Sensitivity? non_cell->assay_type pen_strep_note Monitor for mycoplasma and long-term cellular effects. pen_strep->pen_strep_note hrp_assay HRP-based or Azide-sensitive Assay? assay_type->hrp_assay Yes non_hrp_assay Non-sensitive Assay assay_type->non_hrp_assay No proclin Use ProClin™ (Recommended) hrp_assay->proclin dbne_option Consider DBNE (Requires Validation) hrp_assay->dbne_option non_hrp_assay->proclin non_hrp_assay->dbne_option azide Use Sodium Azide (Economical Option) non_hrp_assay->azide azide_note Strict safety and disposal protocols required. azide->azide_note

Decision workflow for selecting a laboratory biocide.
Experimental Protocol: Validating Biocide Efficacy and Cost-Effectiveness in Your Lab

Trustworthiness in research demands self-validating systems. Before adopting any new preservative, it is crucial to perform an in-house validation to determine its efficacy and compatibility with your specific application. This protocol provides a framework for evaluating a biocide like DBNE against an established alternative.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a biocide and assess its potential interference with a downstream assay.

Materials:

  • Test biocide (e.g., DBNE) and alternative (e.g., ProClin™ 300)

  • Sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial cultures (e.g., E. coli, S. aureus, A. brasiliensis, C. albicans)[25]

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Your specific buffer or reagent of interest

  • Components for your downstream assay (e.g., ELISA plate, antibodies, substrate)

Procedure:

Part A: Determination of Minimum Inhibitory Concentration (MIC) [26][27]

  • Prepare Stock Solutions: Create a 1% (w/v) stock solution of the test biocide in a suitable sterile solvent (e.g., sterile deionized water).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the biocide stock solution in the appropriate sterile broth medium. The final volume in each well should be 100 µL. Leave wells for positive (microbes, no biocide) and negative (broth only) controls.

  • Inoculation: Prepare an inoculum of the target microorganism adjusted to a concentration of approximately 1 x 10⁶ CFU/mL. Add 5 µL of this inoculum to each well (except the negative control), resulting in a final concentration of ~5 x 10⁴ CFU/mL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Read Results: The MIC is the lowest concentration of the biocide at which there is no visible growth (turbidity) of the microorganism. This can be confirmed by measuring the optical density (OD) at 600 nm.

Part B: Assay Interference Test

  • Prepare Spiked Reagents: Prepare your experimental buffer or reagent containing the biocide at 1x, 2x, and 5x its determined MIC. Also prepare a control reagent with no biocide.

  • Perform Assay: Run your standard downstream assay (e.g., ELISA, enzymatic assay, cell viability assay) using both the biocide-spiked reagents and the control reagent.

  • Analyze Results: Compare the results from the spiked samples to the control. A significant deviation in the signal (e.g., >10% change in absorbance, fluorescence) indicates interference.

Interpreting the Data for Cost-Effectiveness: True cost-effectiveness is revealed here. A biocide may be cheaper per gram, but if its MIC is 10-fold higher than an alternative, it may be more expensive in practice. Furthermore, if a cheaper biocide interferes with your assay, the cost of failed experiments and troubleshooting far outweighs any initial savings. The optimal biocide is the one with a low MIC that causes zero interference in your specific application.

The following diagram outlines the workflow for this essential validation process.

Experimental workflow for biocide validation.
Conclusion: An Evidence-Based Approach to Preservation

The selection of a biocide in a research setting is a balance of efficacy, compatibility, and cost. While This compound is a potent, broad-spectrum antimicrobial agent, its cost-effectiveness is not a simple calculation of price per kilogram.[2] It is a complex equation that must account for its effective concentration (MIC) and, most critically, its non-interference with sensitive biological assays.

For non-cellular applications where azide is problematic, ProClin™ formulations often provide a reliable, safe, and well-validated starting point.[9][19] For cell culture, Penicillin-Streptomycin remains the standard, albeit with the crucial caveat of diligent monitoring for cryptic and antibiotic-resistant contaminants.[1][14][15]

Ultimately, the principles of scientific integrity demand that researchers validate their tools. By employing the systematic evaluation protocol outlined above, you can confidently select the most scientifically sound and truly cost-effective preservative for your unique application, ensuring the protection and integrity of your invaluable research.

References

  • Wikipedia. Pen-Strep. [Link]

  • Scientific Laboratory Supplies. ProClin 300 Preservative for Diagnostic Reagents. [Link]

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  • Yale Environmental Health & Safety. Standard Operating Procedure: SODIUM AZIDE. [Link]

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  • University of California, Berkeley EH&S. Safe Handling of Sodium Azide (SAZ). [Link]

  • Immunological Sciences. Penicillin – Streptomycin solution 100X. [Link]

  • ResearchGate. Schematic experimental procedure followed for the evaluation of biocide efficacy. [Link]

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  • Eurofins USA. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. [Link]

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  • Toxicology Research. Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes. [Link]

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Safety Operating Guide

Safeguarding the Laboratory: A Detailed Guide to the Proper Disposal of 2,2-Dibromo-2-nitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratories. The proper handling and disposal of hazardous chemicals is a cornerstone of this principle. This guide provides an in-depth, procedural framework for the safe disposal of 2,2-Dibromo-2-nitroethanol (DBNE), a compound recognized for its potent biocidal properties but also for its significant and multifaceted hazards. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental responsibility to ensure the safety of personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is classified with multiple hazard warnings, each demanding specific safety considerations.

Table 1: Hazard Profile of this compound [1][2]

Hazard ClassificationGHS Hazard Statement(s)Implications for Handling and Disposal
Explosive, Division 1.1 H201: Explosive; mass explosion hazardExtreme caution is required. Avoid shock, friction, and heat. Disposal must be managed to prevent accidental detonation.
Acute Toxicity (Oral), Category 4 H302: Harmful if swallowedIngestion can be harmful. Personal protective equipment (PPE) is crucial to prevent accidental exposure.
Skin Corrosion, Sub-category 1A H314: Causes severe skin burns and eye damageDirect contact can cause severe tissue damage. Appropriate gloves, lab coat, and eye/face protection are mandatory.
Skin Sensitization, Category 1 H317: May cause an allergic skin reactionRepeated exposure can lead to allergic reactions.
Carcinogenicity, Category 2 H351: Suspected of causing cancerLong-term exposure may increase the risk of cancer. Engineering controls (fume hood) and PPE are essential to minimize exposure.
Specific Target Organ Toxicity (Repeated Exposure), Category 2 H373: May cause damage to organs through prolonged or repeated exposureChronic exposure can lead to organ damage.
Hazardous to the Aquatic Environment (Acute and Chronic), Category 1 H410: Very toxic to aquatic life with long lasting effectsRelease into the environment must be strictly avoided. Disposal procedures must ensure containment and proper treatment.

The explosive nature of this compound warrants special attention. As an explosive chemical, it can undergo rapid chemical change when subjected to heat, impact, or friction, leading to a detonation.[3] Therefore, all handling and disposal steps must be designed to mitigate these risks.

Core Directive: The Disposal Workflow

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a comprehensive overview from waste generation to final disposal.

Caption: Disposal workflow for this compound.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol is designed for small quantities of this compound typically generated in a research laboratory setting.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Ensure gloves are regularly inspected for any signs of degradation.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling of open containers must be conducted within a certified chemical fume hood.

Waste Segregation and Containment

Proper segregation is critical to prevent dangerous reactions.

  • Designated Waste Stream: this compound waste must be collected as halogenated organic waste .[4] Do not mix it with non-halogenated organic waste, aqueous waste, or any other waste stream.

  • Compatible Containers: Use only designated, leak-proof, and chemically compatible containers for halogenated organic waste. These are typically glass or high-density polyethylene (HDPE) containers provided by your institution's Environmental Health and Safety (EHS) department.

  • Avoid Incompatibilities: Never mix this compound waste with the following:

    • Bases: Strong bases can cause vigorous reactions.[5]

    • Oxidizing Agents: Can increase the risk of explosion.

    • Reducing Agents: May lead to unpredictable and hazardous reactions.

    • Metals: Avoid contact with reactive metals.

Labeling

Proper labeling is a regulatory requirement and essential for the safety of all personnel.

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream with their approximate concentrations.

    • The specific hazards: "Explosive," "Toxic," "Corrosive," "Environmental Hazard."

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

Storage in the Laboratory
  • Satellite Accumulation Area (SAA): Store the waste container in a designated and properly labeled SAA.

  • Secondary Containment: The waste container must be kept in a secondary containment bin that is chemically resistant and capable of holding the entire volume of the container.

  • Secure Storage: Keep the container tightly sealed when not in use. Store away from heat, sparks, and open flames.

  • Explosive Precaution: Given its explosive nature, store the waste in a location that minimizes the risk of impact or friction. Do not store heavy items on top of the waste container.

Requesting Disposal
  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90 days), contact your EHS department to schedule a waste pickup.

  • Do Not Attempt Neutralization: Due to the hazardous and potentially explosive nature of this compound, do not attempt to neutralize or treat the waste in the laboratory. The reaction of this compound with sodium hydroxide has been reported to cause a vigorous evolution of carbon monoxide.[5]

The Rationale Behind the Protocol: A Deeper Dive

The procedures outlined above are based on the chemical properties of this compound and established principles of hazardous waste management.

  • Segregation as Halogenated Waste: this compound contains bromine, a halogen. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and to manage the acidic gases (such as hydrogen bromide) that are produced during combustion.[4]

  • Prohibition of In-Lab Neutralization: The reactivity of this compound, particularly with bases, and its explosive potential make in-lab treatment a high-risk activity. The decomposition of similar nitroalkanes can be complex and unpredictable.[6] Therefore, deferring treatment to a specialized hazardous waste facility is the safest approach.

  • Emphasis on Containment: The high toxicity to aquatic life necessitates stringent containment to prevent any release into the sewer system or the wider environment.

Spill Management: Immediate Actions

In the event of a spill of this compound, immediate and cautious action is required.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and your institution's EHS or emergency response team.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Assess the Spill: From a safe distance, and only if you are trained and equipped to do so, assess the extent of the spill.

  • Small Spills: For very small spills within a chemical fume hood, you may be able to clean it up using an absorbent material specifically designed for chemical spills.

  • Large Spills: For any spill outside of a fume hood or of a significant volume, do not attempt to clean it up yourself. Wait for the emergency response team.

  • Decontamination: All materials used for spill cleanup must be treated as hazardous waste and disposed of according to the procedures outlined in this guide.

By adhering to these detailed procedures, laboratory professionals can confidently and safely manage the disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Dibromo-2-nitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our foremost responsibility is to ensure a safe working environment. The integrity of our research is intrinsically linked to the rigor of our safety protocols. 2,2-Dibromo-2-nitroethanol (DBNE) is a potent biocide and preservative with significant utility; however, its hazardous properties demand a comprehensive and uncompromising approach to safety.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, grounded in established safety principles and an understanding of its specific chemical risks.

Understanding the Inherent Risks: A Hazard Profile of this compound

A thorough risk assessment is the foundation of any safety protocol. This compound is classified under the Globally Harmonized System (GHS) with multiple, severe hazard designations.[2][3] Understanding these hazards is critical to appreciating the causality behind the stringent PPE requirements.

  • Explosive (H201): The compound presents a mass explosion hazard, necessitating careful handling away from heat, shock, or friction.[2][3]

  • Acute Oral Toxicity (H302): It is harmful if swallowed.[2][3][4]

  • Severe Skin Corrosion (H314): Causes severe skin burns and eye damage upon contact.[2][3][4]

  • Skin Sensitization (H317): May cause an allergic skin reaction, meaning subsequent exposures can trigger increasingly severe responses.[2][3]

  • Suspected Carcinogen (H351): It is suspected of causing cancer.[2][4]

  • Organ Toxicity (H373): May cause damage to organs through prolonged or repeated exposure.[2][4]

  • High Aquatic Toxicity (H410): Very toxic to aquatic life with long-lasting effects, mandating strict environmental containment and disposal procedures.[2][4]

This profile dictates that our primary goal is to prevent any direct contact with the substance. PPE serves as the critical final barrier in a comprehensive safety system.

The Hierarchy of Controls: Situating PPE in a Systems Approach

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. Its effectiveness depends on the implementation of higher-level controls:

  • Elimination/Substitution: The most effective control is to remove the hazard. Can a less hazardous chemical be used?

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For DBNE, the mandatory primary engineering control is a certified Chemical Fume Hood . All handling of DBNE, especially the solid form which can create dust, must occur within a fume hood to control vapor and aerosol exposure.[5]

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs), safety training, and restricting access to authorized personnel.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards that cannot be eliminated or engineered out.

Mandatory PPE Protocol for this compound

The following PPE is mandatory for any procedure involving this compound. The principle of "no exposed skin" must be strictly followed.

Due to the severe skin corrosion hazard, hand protection is non-negotiable.

  • Protocol: Double-gloving is required.

    • Inner Glove: A standard, powder-free nitrile examination glove.

    • Outer Glove: A chemical-resistant glove with a longer cuff. Butyl rubber or other materials rated for high chemical resistance are recommended.[6]

  • Causality: The inner glove provides a secondary barrier in case the outer glove is breached. The outer glove is selected for its high resistance to chemical permeation. This two-layer system significantly reduces the risk of accidental exposure. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[7]

DBNE can cause severe, irreversible eye damage.[2][4]

  • Protocol:

    • Minimum Requirement: Chemical splash goggles that seal around the eyes are mandatory at all times. Standard safety glasses are insufficient as they do not protect against splashes.

    • Recommended for High-Risk Tasks: When handling larger quantities (>50g), working with solutions under pressure, or during any transfer where splashing is a significant risk, a full-face shield must be worn over the chemical splash goggles.

  • Causality: Goggles provide a seal against splashes and vapors entering the eye area. A face shield adds a critical layer of protection for the entire face from direct splashes.

  • Protocol: A flame-resistant, chemically-resistant laboratory coat must be worn, fully fastened, with sleeves extending to the wrists. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[8]

  • Causality: This protects the torso and arms from accidental spills and prevents the contamination of personal clothing. Contaminated work clothing should never be taken out of the workplace.[2]

  • Protocol: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If dusts or aerosols can be generated and engineering controls are insufficient, a NIOSH-approved respirator is required. A fit-tested N95 respirator may be sufficient for dusts, but an air-purifying respirator with organic vapor cartridges may be necessary for vapor exposure. All respirator use must be in accordance with a formal respiratory protection program.

  • Causality: The respiratory system is a direct route for chemical exposure. While the fume hood is the primary control, respiratory protection provides an essential safeguard in situations where airborne concentrations may exceed safe limits.

Operational Plan: Step-by-Step Safe Handling Procedure

This protocol provides a self-validating system for handling DBNE safely.

  • Preparation:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place it within the fume hood.

    • Prepare a designated hazardous waste container for contaminated solids and another for contaminated sharps.

    • Ensure an emergency eyewash and safety shower are accessible and unobstructed.[9]

  • Donning PPE (Perform in an area outside the immediate workspace):

    • Put on the inner pair of nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Put on the outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.[7]

    • Don a face shield and/or respirator if the specific task requires it.

  • Chemical Handling (Inside the Fume Hood):

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • When weighing the solid, use gentle motions to avoid creating dust.

    • When transferring liquids, do so slowly to prevent splashing.

    • Keep the primary container sealed when not in active use.

  • Decontamination and Doffing PPE:

    • To remove PPE, first remove the outer gloves, peeling them off without touching the outer surface, and dispose of them in the designated hazardous waste container.

    • Remove the face shield (if used) and lab coat, turning it inside out as it is removed to contain any surface contamination.

    • Remove goggles.

    • Finally, remove the inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[10]

Disposal Plan for Contaminated Materials

Improper disposal can lead to environmental harm and regulatory violations.[2]

  • Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office. Do not pour down the drain.[11]

  • Contaminated PPE and Materials: All disposable items that have come into contact with DBNE, including gloves, weigh boats, paper towels, and bench protectors, must be collected in a clearly labeled, sealed hazardous waste container for disposal via EHS.[10][12]

Emergency Procedures for Exposure

Immediate and correct action is critical in the event of an exposure.[13]

Exposure RouteImmediate Action Protocol
Skin Contact Immediately go to the nearest safety shower.[9] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[5][9] Seek immediate medical attention.
Eye Contact Immediately go to the nearest eyewash station.[9] Hold eyelids open and flush the eyes with a gentle, steady stream of water for at least 15 minutes.[5][14] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical help.[5]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water. Seek immediate emergency medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[9]
Summary of PPE Requirements
Hazard CategoryRequired PPEKey Considerations
Skin Corrosion/Sensitization Double Gloves (Nitrile inner, Chemical-Resistant outer), Chemical-Resistant Lab Coat, Apron (as needed)Ensure glove cuffs are over lab coat sleeves. No exposed skin.
Eye Damage Chemical Splash Goggles (minimum), Full Face Shield (recommended for splash risk)Safety glasses are not sufficient.
Inhalation/Toxicity Work in a Chemical Fume Hood. NIOSH-approved respirator if needed.Engineering controls are the primary defense against inhalation.
Explosive Standard PPEHandle away from heat, shock, and friction. Use grounding straps for equipment.[2]
Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_ppe PPE Phase cluster_handling Handling Phase (In Fume Hood) cluster_disposal Disposal & Cleanup Phase Risk_Assessment 1. Assess Risks & Review SDS Engineering_Controls 2. Verify Fume Hood Operation Risk_Assessment->Engineering_Controls Gather_Materials 3. Assemble All Equipment in Hood Engineering_Controls->Gather_Materials Don_PPE 4. Don PPE (Double Gloves, Goggles, Lab Coat) Gather_Materials->Don_PPE Handle_Chemical 5. Perform Chemical Handling Don_PPE->Handle_Chemical Doff_PPE 7. Doff PPE Correctly (Outer Gloves First) Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste 6. Segregate & Dispose of Hazardous Waste Handle_Chemical->Dispose_Waste Emergency Emergency Event (Spill/Exposure) Handle_Chemical->Emergency Dispose_Waste->Doff_PPE Emergency_Response Follow Emergency Procedures (Shower/Eyewash/Evacuate) Emergency->Emergency_Response

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.